Product packaging for 5-Chloronicotinic acid(Cat. No.:CAS No. 22620-27-5)

5-Chloronicotinic acid

Cat. No.: B183958
CAS No.: 22620-27-5
M. Wt: 157.55 g/mol
InChI Key: XYLPLVUYPAPCML-UHFFFAOYSA-N
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Description

5-Chloronicotinic acid is a useful research compound. Its molecular formula is C6H4ClNO2 and its molecular weight is 157.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63881. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO2 B183958 5-Chloronicotinic acid CAS No. 22620-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLPLVUYPAPCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289778
Record name 5-Chloronicotinic acid
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Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-27-5
Record name 22620-27-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloronicotinic acid
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Record name 5-Chloronicotinic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloronicotinic acid CAS number 22620-27-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloronicotinic Acid (CAS 22620-27-5)

Introduction

This compound, with the CAS registry number 22620-27-5, is a chlorinated derivative of nicotinic acid (Vitamin B3). It stands as a pivotal building block in modern organic synthesis, valued for its unique structural features that allow for versatile chemical modifications.[1] This compound is a white to off-white crystalline solid and possesses both a basic pyridine ring and an acidic carboxylic acid group, lending it distinct reactivity characteristics.[2] Its stability and capacity to participate in a wide array of chemical transformations, such as coupling reactions, make it an indispensable intermediate.[1] Consequently, this compound is extensively utilized by researchers and industry professionals in the synthesis of complex, biologically active molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound are well-documented, ensuring its reliable use in experimental settings.

Core Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 22620-27-5[1][3][4]
Molecular Formula C₆H₄ClNO₂[1][3][4]
Molecular Weight 157.55 g/mol [1][3][4]
IUPAC Name 5-chloropyridine-3-carboxylic acid[3]
Synonyms 5-Chloro-3-pyridinecarboxylic acid[1]
Appearance White to almost white powder or crystal[1]
Melting Point 168 - 172 °C[1]
Purity ≥ 95% (GC)[1]
Storage Store at room temperature in a dry, cool, well-ventilated place[1][5]
Structural Visualization

The structural arrangement of atoms dictates the molecule's reactivity and function.

Caption: Chemical structure of this compound.

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides distinct signals for the aromatic protons and the carboxylic acid proton. A reported spectrum shows peaks at δ 8.30 (1H, dd, J = 3, 3 Hz), 8.88 (1H, d, J = 3 Hz), 9.01 (1H, d, J = 3 Hz), and a broad singlet for the acidic proton at 13.8 (1H, br s).[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorptions for this compound include a strong C=O stretching band for the carboxylic acid (typically 1695-1725 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and characteristic peaks for the aromatic ring and the C-Cl bond.[3][6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The analysis would show a molecular ion peak corresponding to the compound's mass (157.55 Da), helping to confirm its molecular formula.[7]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis routes and the versatile reactivity of its functional groups.

Synthetic Protocols

Two primary methods are commonly employed for the laboratory-scale synthesis of this compound. The choice of method often depends on the availability of starting materials and desired scale.

Protocol 1: Hydrolysis of 5-Chloronicotinate This method involves the basic hydrolysis of the corresponding ethyl ester, a straightforward and high-yielding approach.[4]

Step-by-Step Methodology:

  • To 10.5 g of 5-chloronicotinate (ethyl 5-chloronicotinate), add 84.9 mL of 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.

  • Heat the reaction mixture to 60°C and stir for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and adjust the pH to 4-5 using hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound (reported yield: 6.9 g) as a colorless solid.[4]

Protocol 2: Halogen Exchange from 5-Bromonicotinic Acid This protocol leverages a halogen exchange reaction, converting a bromo-substituted precursor to the desired chloro-derivative via an acyl chloride intermediate.[2]

Step-by-Step Methodology:

  • In a flask under an inert atmosphere, dissolve 262 mg of 5-bromonicotinic acid in 10 mL of anhydrous dichloromethane.

  • Cool the solution in an ice-water bath.

  • Add 3 drops of dry N,N-Dimethylformamide (DMF) to the solution, followed by the dropwise addition of 0.13 mL (1.5 mmol) of oxalyl chloride.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), remove the solvent and excess reagent under reduced pressure to obtain the target this compound.[2]

Core Reactivity

The chemical behavior of this compound is governed by its two primary functional groups: the carboxylic acid and the chloro-substituted pyridine ring. This duality allows for selective transformations.[2]

  • Carboxylic Acid Group: This group can be readily converted into other functionalities. For instance, treatment with thionyl chloride or oxalyl chloride transforms it into a highly reactive acyl chloride, which can then be used to form amides or esters.[2] It can also be reduced to a hydroxyl group.[2]

  • Pyridine Ring: The chlorine atom on the pyridine ring is a key handle for introducing further complexity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[1][8]

reactivity cluster_acid Carboxylic Acid Reactions cluster_ring Pyridine Ring Reactions start This compound acyl_chloride Acyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ suzuki Suzuki Coupling (C-C Bond) start->suzuki Boronic Acid, Pd Catalyst buchwald Buchwald-Hartwig (C-N/C-O Bond) start->buchwald Amine/Alcohol, Pd Catalyst ester Esterification acyl_chloride->ester Alcohol amide Amidation acyl_chloride->amide Amine

Caption: Key reactivity pathways of this compound.

Applications in Scientific Research and Development

The versatile reactivity of this compound makes it a high-value intermediate across several scientific disciplines.

Pharmaceutical and Medicinal Chemistry

In drug discovery, this compound serves as a fundamental scaffold for synthesizing Active Pharmaceutical Ingredients (APIs).[9] Its structure is a component of molecules developed to treat a range of conditions, including neurological disorders and inflammatory diseases.[1] The presence of the chlorine atom can enhance the pharmacological properties of a drug candidate, such as metabolic stability or binding affinity, a strategy widely used in medicinal chemistry.[10][11]

Agrochemicals

The compound is used in the formulation of modern pesticides and herbicides.[1] By incorporating the 5-chloropyridine moiety into larger molecules, developers can create agrochemicals with improved efficacy and targeted action for crop protection, contributing to enhanced agricultural productivity.[1]

Material Science and Electronics

Beyond life sciences, this compound is employed in the creation of advanced materials. Its unique chemical properties are leveraged to synthesize specialized polymers and coatings with enhanced durability and resistance.[1] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.[1]

applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science start This compound (Building Block) api API Synthesis start->api pesticide Pesticides start->pesticide herbicide Herbicides start->herbicide polymer Polymers & Coatings start->polymer semiconductor Organic Semiconductors start->semiconductor neuro Neurological Agents api->neuro anti_inflam Anti-inflammatory Agents api->anti_inflam

Caption: Application workflow from building block to final product.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation. [3][12][13]

  • H319: Causes serious eye irritation. [3][12][13]

  • H335: May cause respiratory irritation. [3][12]

The corresponding signal word is Warning .[3][12][13]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][12]

  • Skin Protection: Wear protective gloves and impervious clothing to prevent skin contact.[5][12]

  • Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][14]

Handling and Storage:

  • Handling: Use only in a well-ventilated area.[5][12] Avoid breathing dust and prevent contact with skin and eyes.[5][12] Wash hands thoroughly after handling.[5][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[5][13]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][13]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][14]

References

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Sources

5-Chloronicotinic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloronicotinic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a chlorinated derivative of nicotinic acid (Vitamin B3) that serves as a pivotal building block in various sectors of chemical science. Its unique molecular structure, featuring both a pyridine ring and a carboxylic acid functional group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry, agrochemical development, and material science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, key applications, and essential safety and handling procedures. As a Senior Application Scientist, the narrative is framed to provide not just procedural steps but also the underlying scientific rationale, ensuring that researchers and development professionals can leverage this compound's full potential in their work.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. This compound is known by several names, and its key identifiers are crucial for database searches and regulatory compliance.

2.1 IUPAC Name The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 5-chloropyridine-3-carboxylic acid [1][2].

2.2 Common Synonyms In literature and commercial listings, the compound is frequently referred to by several synonyms:

  • 5-Chloro-3-pyridinecarboxylic acid[3]

  • 3-Pyridinecarboxylic acid, 5-chloro-[1][4]

  • 5-Chloro-nicotinic acid[2]

2.3 Key Identifiers For unambiguous identification, the following identifiers are used globally.

IdentifierValue
CAS Number 22620-27-5[3][5]
PubChem CID 247986[1][3]
Molecular Formula C₆H₄ClNO₂[1][3][6]
InChI Key XYLPLVUYPAPCML-UHFFFAOYSA-N[1][2]
EC Number 678-376-6[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility in various solvents, and its storage requirements.

PropertyValueSource(s)
Molecular Weight 157.55 g/mol [1][3]
Appearance White to almost white crystalline powder[3]
Melting Point 168 - 172 °C[3]
Purity ≥ 95% (GC)[3]

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process for its application in further chemical manufacturing. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. One of the most common and reliable methods involves the hydrolysis of its corresponding ester.

4.1 Protocol: Hydrolysis of 5-Chloronicotinate Ethyl Ester This method is favored for its straightforward procedure and high yield. The underlying principle is the saponification of the ethyl ester to the carboxylate salt, followed by acidification to yield the final carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To 10.5 g of 5-chloronicotinate ethyl ester, add 84.9 mL of a 1N sodium hydroxide (NaOH) aqueous solution at ambient temperature.[6][7]

  • Heating: Heat the resulting mixture to 60°C for 1 hour to ensure complete hydrolysis of the ester.[6] The elevated temperature accelerates the saponification reaction, which might be sluggish at room temperature.

  • Acidification & Precipitation: After cooling, adjust the reaction mixture's pH to between 4 and 5 using hydrochloric acid (HCl).[6][7] This step protonates the carboxylate anion, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate to isolate the solid product. This yields approximately 6.9 g of this compound as a colorless solid.[6][7]

4.2 Synthesis Workflow Diagram The following diagram illustrates the key steps in the hydrolysis protocol.

G cluster_0 Synthesis of this compound start Start: 5-Chloronicotinate Ethyl Ester step1 Add 1N NaOH (84.9 mL) start->step1 Saponification step2 Heat at 60°C for 1 hour step1->step2 Reaction step3 Adjust pH to 4-5 with HCl step2->step3 Acidification step4 Filter Precipitate step3->step4 Isolation end_product Product: this compound step4->end_product

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Core Applications and Mechanisms

The utility of this compound stems from its ability to act as a versatile intermediate. The pyridine ring and carboxylic acid group provide two distinct points for chemical modification, making it a valuable building block.

5.1 Role in Pharmaceutical Drug Development This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[3] It is particularly prominent in the development of drugs targeting neurological disorders and as a scaffold for new anti-inflammatory agents.[3] Its structure allows medicinal chemists to perform modifications that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates.[3]

G cluster_apps Key Application Areas main This compound Pyridine Core Carboxylic Acid Moiety pharma Pharmaceuticals main:f0->pharma Scaffold for Neurological Drugs agro Agrochemicals main:f1->agro Precursor for Pesticides/Herbicides materials Advanced Materials main->materials Monomer for Polymers/Coatings

Caption: Role of this compound as a versatile chemical intermediate.

5.2 Agrochemical Formulations In the agricultural sector, this compound is used to synthesize more complex and effective herbicides and pesticides.[3][7] Its incorporation into the final molecule can enhance the efficacy of the agrochemical, leading to improved crop yields and more robust crop protection solutions.[3]

5.3 Advanced Materials and Electronics The unique chemical properties of this compound also lend themselves to material science. It is employed in the creation of advanced polymers and coatings, where it can enhance durability and chemical resistance.[3] Furthermore, it is being explored in the development of organic semiconductors, which are critical components for next-generation flexible electronics and solar cells.[3]

Safety, Handling, and Storage

Understanding the hazards associated with this compound is paramount for ensuring laboratory safety. The following information is derived from its Safety Data Sheet (SDS).

6.1 GHS Hazard Identification

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[8][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[8][9]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][5][8]

6.2 Recommended Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[5][8]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8]

6.3 First-Aid Measures

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. If eye irritation persists, get medical advice.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5] Get medical attention if symptoms occur.[5]

6.4 Storage and Stability For long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[5] Keep containers tightly closed to prevent moisture absorption and contamination.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined properties, reliable synthesis routes, and versatile reactivity make it an indispensable component in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. By understanding its chemical nature and adhering to strict safety protocols, researchers and scientists can continue to unlock new applications and drive progress in their respective fields.

References

  • This compound - SAFETY DATA SHEET. (2024-03-31).
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An In-depth Technical Guide to 5-Chloronicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloronicotinic acid (CAS No. 22620-27-5), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, robust synthetic protocols with mechanistic insights, detailed spectral analysis, and key industrial applications of this versatile compound.

Core Molecular Characteristics

This compound, systematically named 5-chloro-3-pyridinecarboxylic acid, is a chlorinated derivative of nicotinic acid (Vitamin B3). Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of an electron-withdrawing halogen and a modifiable carboxylic acid function on the pyridine scaffold imparts the molecule with notable stability and a versatile reactivity profile, making it a valuable intermediate.[1]

The presence of both a basic pyridine nitrogen atom and an acidic carboxylic acid group gives the molecule amphoteric properties, influencing its solubility and reactivity based on the pH of the medium.

Physical and Chemical Properties Summary

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and safety considerations.

PropertyValueReference(s)
Molecular Formula C₆H₄ClNO₂[2]
Molecular Weight 157.55 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 168 - 172 °C[1]
Boiling Point 303.7 ± 22.0 °C (Predicted)[3]
pKa (Predicted) 3.10 ± 0.10[3]
Water Solubility Approx. 2.32 mg/mL (Calculated)[4]
Solubility Profile Slightly soluble in DMSO and Methanol[3]
InChI Key XYLPLVUYPAPCML-UHFFFAOYSA-N[2]
CAS Number 22620-27-5[1]

Synthesis of this compound: Protocols and Mechanistic Rationale

The synthesis of this compound can be approached through several routes. The following protocols represent two efficient and commonly cited laboratory-scale methods.

Method 1: Halogen Exchange from 5-Bromonicotinic Acid

This protocol is predicated on the conversion of a carboxylic acid to a highly reactive acyl chloride, followed by a nucleophilic substitution. The use of oxalyl chloride with a catalytic amount of DMF is a classic and highly effective method for this transformation.

  • Reaction Setup: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 - 2.0 eq) dropwise under an inert atmosphere (N₂) at 0 °C (ice-water bath).

  • Catalyst Addition: Add a catalytic amount (e.g., 3 drops) of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).

  • Work-up: Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-chloronicotinoyl chloride is often used directly in the next step or can be carefully hydrolyzed to this compound. For hydrolysis, the residue is carefully treated with water, and the resulting precipitate is filtered, washed, and dried.[1]

The key to this synthesis is the in-situ formation of the Vilsmeier reagent, N,N-dimethylchloroiminium chloride, from the reaction of oxalyl chloride and DMF.[5] This reagent is the true catalyst that activates the carboxylic acid.

  • Step 1: Vilsmeier Reagent Formation: DMF attacks oxalyl chloride to form a highly electrophilic iminium salt (the Vilsmeier reagent). This reaction is favorable because it generates stable gaseous byproducts (CO and CO₂).

  • Step 2: Carboxylic Acid Activation: The carboxylic oxygen of 5-bromonicotinic acid attacks the electrophilic Vilsmeier reagent.

  • Step 3: Acyl Chloride Formation: The intermediate collapses, releasing the acyl chloride and regenerating DMF. The chloride ion for the final product comes from the oxalyl chloride. This process is more efficient than using thionyl chloride in some cases because the byproducts are all gaseous, simplifying purification.[6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Acyl Chloride Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier Reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Gases CO + CO₂ (g) Vilsmeier->Gases Generates ActivatedInt Activated Intermediate Vilsmeier->ActivatedInt BromoAcid 5-Bromonicotinic Acid BromoAcid->ActivatedInt Attacks AcylChloride 5-Chloronicotinoyl Chloride ActivatedInt->AcylChloride Collapses to form

Caption: Workflow for the synthesis of 5-Chloronicotinoyl Chloride.

Method 2: Saponification of Ethyl 5-Chloronicotinate

This method is a straightforward hydrolysis of an ester to its corresponding carboxylic acid. It is often used when the ester precursor is readily available. The reaction is driven to completion by the formation of the carboxylate salt.

  • Reaction Setup: To ethyl 5-chloronicotinate (1.0 eq), add a 1N aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Reaction Conditions: Stir the biphasic mixture at room temperature for several hours, then heat to 60 °C for 1 hour to ensure complete hydrolysis. Reaction progress can be monitored by TLC or LC-MS.

  • Acidification & Isolation: After cooling the reaction mixture to room temperature, acidify it to a pH of 4-5 using hydrochloric acid (HCl).

  • Purification: The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. A yield of 6.9 g from 10.5 g of the ester has been reported.[4]

This reaction is a classic example of base-catalyzed ester hydrolysis, or saponification.

  • Step 1: Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Step 2: Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses. The C=O bond reforms, and the ethoxide ion (⁻OEt) is expelled as the leaving group.

  • Step 3: Acid-Base Reaction (Irreversible Step): The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming the sodium carboxylate salt.

  • Step 4: Protonation: The final acidification step protonates the carboxylate salt, precipitating the neutral this compound, which is less soluble in the aqueous medium.

G Ester Ethyl 5-Chloronicotinate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic attack by ⁻OH NaOH NaOH (aq) NaOH->Tetrahedral Carboxylate Sodium 5-Chloronicotinate (Salt) Tetrahedral->Carboxylate Collapse, expels ⁻OEt Ethanol Ethanol Carboxylate->Ethanol ⁻OEt protonated FinalProduct This compound (Precipitate) Carboxylate->FinalProduct Acidification (pH 4-5) HCl HCl (aq) HCl->FinalProduct

Caption: Saponification workflow for synthesizing this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The following data are characteristic of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the three aromatic protons on the pyridine ring and the acidic proton of the carboxyl group.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.8 (br s, 1H, -COOH), 9.01 (d, J = 3.0 Hz, 1H, H-6), 8.88 (d, J = 3.0 Hz, 1H, H-2), 8.30 (dd, J = 3.0, 3.0 Hz, 1H, H-4).[4]

    • Interpretation: The broad singlet around 13.8 ppm is characteristic of a carboxylic acid proton. The three downfield signals correspond to the protons on the electron-deficient pyridine ring. The distinct doublet and doublet of doublets pattern allows for unambiguous assignment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Predicted ¹³C NMR (DMSO-d₆):

    • δ ~165 ppm: Carboxylic acid carbon (C=O).

    • δ ~152-155 ppm: C-2 and C-6 carbons, adjacent to the nitrogen.

    • δ ~140-145 ppm: C-4 carbon.

    • δ ~130-135 ppm: C-5 (bearing the chlorine) and C-3 (bearing the carboxyl group).

    • Interpretation: The carbonyl carbon is the most deshielded. The carbons adjacent to the electronegative nitrogen (C-2, C-6) appear at a lower field than other aromatic carbons. The carbon attached to the chlorine (C-5) will also be influenced, and its exact position can be confirmed by 2D NMR techniques.[7]

FTIR Spectroscopy

The infrared spectrum is dominated by absorptions from the carboxylic acid group and the aromatic ring.

  • Characteristic Absorptions (cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[8]

    • ~1700 (strong): C=O stretch of the carbonyl group.[8]

    • ~1600, ~1470: C=C and C=N stretching vibrations of the aromatic pyridine ring.

    • ~1300: C-O stretching of the carboxylic acid.

    • ~800-600: C-Cl stretch.[8]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 157 (corresponding to C₆H₄³⁵ClNO₂) and 159 (the M+2 peak for the ³⁷Cl isotope, with an intensity of about one-third of the M⁺ peak).[2]

  • Key Fragments:

    • m/z = 140: Loss of -OH radical ([M-17]⁺).[9]

    • m/z = 112: Loss of -COOH group ([M-45]⁺).[9]

    • m/z = 111: Loss of HCl from the M-OH fragment.

    • Further fragmentation of the pyridine ring.

Industrial and Research Applications

This compound's value lies in its role as a versatile and stable intermediate. Its bifunctional nature allows for sequential and site-selective modifications.

  • Agrochemicals: It is a critical precursor in the synthesis of neonicotinoid insecticides, such as acetamiprid. The chloropyridinyl moiety is a key pharmacophore that binds to nicotinic acetylcholine receptors in insects, leading to paralysis and death.[10][11]

  • Pharmaceuticals: The scaffold is integral to the development of various active pharmaceutical ingredients (APIs). It has been incorporated into molecules targeting neurological disorders and as a foundational structure for novel anti-inflammatory agents.[1][12]

  • Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and advanced polymers and coatings where the pyridine nitrogen can coordinate to metal centers and the carboxylic acid can act as a linker.[13]

Safety and Handling

This compound requires careful handling in a laboratory or industrial setting due to its irritant properties.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere for long-term stability.[3]

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
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  • FTIR Spectrum.
  • Google Patents. CN106699646A - Synthetic method of acetamiprid.
  • Chemguide.
  • Google Patents. US9024030B2 - Process for the synthesis of etoricoxib.
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  • PubMed Central. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Google Patents. WO2015036550A1 - Process for making etoricoxib.
  • Patsnap. Synthesis method of etoricoxib - Eureka. [Link]
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  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
  • Wikipedia. Solubility table. [Link]
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • InstaNANO.
  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
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  • PubMed Central.

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5-Chloronicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloronicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 22620-27-5), a pivotal heterocyclic building block in modern chemistry. We will delve into its fundamental molecular and physical properties, established synthesis protocols, key chemical reactions, and significant applications, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and utilization of this versatile compound.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 5-chloro-3-pyridinecarboxylic acid, is a chlorinated derivative of nicotinic acid (Vitamin B3).[1] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, imparts a unique combination of stability and reactivity.[1][2] This duality makes it an essential intermediate in the synthesis of complex, biologically active molecules.[1]

Key Identifiers and Properties

The fundamental quantitative data for this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₄ClNO₂[1][3][4][5]
Molecular Weight 157.55 g/mol [1][3][4][5]
CAS Number 22620-27-5[1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 168 - 172 °C[1]
Boiling Point 303.7 °C at 760 mmHg
Purity (Typical) ≥ 95% (GC)[1]
Spectroscopic Fingerprint

Definitive identification of this compound relies on spectroscopic analysis. While a full spectral analysis is beyond the scope of this guide, the ¹H NMR spectrum is particularly informative. For instance, a published spectrum shows characteristic signals for the pyridine ring protons at δ 8.30 (1H, dd), 8.88 (1H, d), and 9.01 (1H, d), with a broad singlet for the carboxylic acid proton around δ 13.8 (1H, br s) in DMSO-d6.[4] Infrared (IR) spectroscopy would confirm the presence of the carboxylic acid C=O and O-H bonds, while mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The diagram below illustrates two common laboratory-scale synthetic routes.

Synthesis_Pathways Figure 1: Common Synthetic Pathways to this compound start1 This compound ethyl ester reagent1 1. 1N NaOH 2. HCl (to pH 4-5) start1->reagent1 Hydrolysis product This compound reagent1->product start2 5-Bromonicotinic acid reagent2 Oxalyl Chloride, DMF (cat.) in CH₂Cl₂ start2->reagent2 Halogen Exchange / Acyl Chloride Formation* reagent2->product caption caption reagent2->caption

Caption: Figure 1: Common Synthetic Pathways to this compound.

Protocol: Synthesis via Hydrolysis of Ethyl Ester

This method is a robust and straightforward procedure for producing this compound from its corresponding ethyl ester.[4] The protocol's self-validating nature lies in the observable precipitation of the product upon acidification.

Causality: The reaction is a classic saponification. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The final acidification step is crucial to protonate the resulting carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.

Step-by-Step Methodology:

  • Reaction Setup: To 10.5 g of 5-chloronicotinate ethyl ester, add 84.9 mL of 1N sodium hydroxide (NaOH) solution in a suitable reaction vessel.[4]

  • Initial Reaction: Stir the mixture at ambient temperature. The ester, which may be sparingly soluble, will gradually be consumed as the hydrolysis proceeds.

  • Heating: Heat the reaction mixture to 60°C for 1 hour to drive the reaction to completion.[4]

  • Acidification and Precipitation: Cool the reaction solution to room temperature. Slowly add hydrochloric acid (HCl) with stirring to adjust the pH to 4-5.[4] A precipitate should be observed as the solution is neutralized.

  • Isolation: Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove residual salts and dry thoroughly. A yield of approximately 6.9 g of a colorless solid can be expected.[4]

Purification and Quality Control

The primary method for purifying the crude product is recrystallization, typically from an aqueous solvent mixture. Purity verification is essential and is authoritatively performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A melting point determination can also serve as a quick and reliable indicator of purity; a sharp melting point range close to the literature value (168-172 °C) suggests high purity.[1]

Chemical Reactivity and Core Applications

The utility of this compound stems from the reactivity of its two functional groups: the carboxylic acid and the chloro-substituted pyridine ring.[2]

Reactivity_Diagram Figure 2: Key Reactions of this compound main This compound acyl_chloride 5-Chloronicotinoyl chloride main->acyl_chloride Thionyl Chloride (SOCl₂) ester Ester Derivative main->ester Alcohol (R-OH), Acid cat. alcohol (5-chloropyridin-3-yl)methanol main->alcohol Reducing Agent (e.g., LiAlH₄) amide Amide Derivative acyl_chloride->amide Amine (R-NH₂)

Caption: Figure 2: Key Reactions of this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in medicinal chemistry.[1] Its structure is incorporated into various pharmaceutical candidates. It is particularly valued as an intermediate in the synthesis of drugs targeting neurological disorders and anti-inflammatory agents.[1] The stability of the pyridine ring and the specific reactivity of its functional groups allow for precise molecular modifications that can enhance the efficacy of drug candidates.[1]

Beyond pharmaceuticals, it serves as a key intermediate in the agrochemical industry for creating more effective and targeted pesticides and herbicides, contributing to improved crop yields.[1] Its use in material science is also emerging, with applications in the development of advanced polymers and coatings.[1]

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.

Hazard ClassDescriptionPrecautionary Statement(s)
Skin Irritation Causes skin irritation.H315, P280
Eye Irritation Causes serious eye irritation.H319, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.H335, P261

Hazard statements (H) and precautionary statements (P) are based on the Globally Harmonized System (GHS).[6][7]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[7][8]

  • Dispensing: Avoid creating dust when weighing or transferring the solid.[8]

  • First Aid:

    • Eyes: If contact occurs, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[7][8]

    • Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Storage and Disposal

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular profile. Its robust synthesis protocols and predictable reactivity make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, enables its effective and safe application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • This compound - Heterocyclic Compounds - Crysdot LLC. (n.d.). Crysdot LLC.
  • This compound | C6H4ClNO2 | CID 247986 - PubChem. (n.d.). PubChem.

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solubility of 5-Chloronicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloronicotinic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape

In the realms of pharmaceutical development and advanced agrochemical synthesis, this compound stands out as a pivotal building block.[1] Its utility in creating novel neurologically active drugs and effective crop protection agents is well-documented.[1] However, the successful transition of this compound from a laboratory reagent to a scalable synthetic intermediate is fundamentally governed by one of its most critical physicochemical properties: solubility. Understanding how this compound behaves in various organic solvents is not merely an academic exercise; it is a cornerstone of process design, reaction optimization, purification, and formulation.[2][3]

This guide is crafted for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of data in favor of a deeper exploration into the why and how of solubility. We will delve into the theoretical underpinnings of dissolution, examine the interplay between solute and solvent, and provide a robust, field-proven protocol for empirical solubility determination. While comprehensive experimental solubility data for this compound is emerging, we can derive powerful insights by analyzing its structural features and examining data from closely related analogs, a common and effective strategy in chemical development.

Physicochemical Profile of this compound

Before we can predict or understand its solubility, we must first characterize the molecule itself. This compound is a derivative of nicotinic acid (Vitamin B3), featuring a chlorine atom at the 5-position of the pyridine ring.

Key Molecular Characteristics:

  • Molecular Formula: C₆H₄ClNO₂[4]

  • Molecular Weight: 157.55 g/mol [4]

  • Structure: A pyridine ring (a polar, aromatic heterocycle) substituted with a carboxylic acid group (capable of hydrogen bonding as both a donor and acceptor) and a chloro group (an electron-withdrawing group that adds to the molecule's polarity).

  • Melting Point: Approximately 168 - 172 °C[1]

  • Appearance: Typically an off-white or white crystalline solid.[1]

The presence of both a hydrogen-bond-donating carboxylic acid proton and hydrogen-bond-accepting sites (the carboxylic oxygen, the pyridine nitrogen) suggests that hydrogen bonding will be a dominant factor in its interactions with solvents.[5] Its relatively high melting point indicates a stable crystal lattice, meaning a significant amount of energy is required to break apart the solid state before dissolution can occur.

The Theoretical Framework: Solute-Solvent Interactions

The principle of "like dissolves like" is a useful starting point, but a more nuanced, mechanistic understanding is required for professional applications.[6] Solubility is the result of a thermodynamic equilibrium between the solid solute and the solvated solute.[7] This process can be broken down into three energetic steps:

  • Lattice Energy: Energy required to break the intermolecular forces holding the solid this compound molecules together in their crystal lattice.

  • Cavitation Energy: Energy required to create a space, or cavity, within the solvent for the solute molecule to occupy.

  • Solvation Energy: Energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

Dissolution is favorable when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies. For this compound, the key interactions governing its solubility are:

  • Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, while the carbonyl oxygen, the hydroxyl oxygen, and the pyridine nitrogen can all accept hydrogen bonds. Solvents that are strong hydrogen bond acceptors (like Dimethyl Sulfoxide) or are both donors and acceptors (like alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. Polar solvents, both protic and aprotic, will engage in these interactions.

  • Van der Waals Forces: These weaker forces contribute to the overall interaction energy with all solvent types.

The interplay of these factors is visually summarized in the diagram below.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_process Dissolution Process solute Crystalline Solid (High Lattice Energy) overcome_lattice 1. Overcome Lattice Energy solute->overcome_lattice Input Energy functional_groups Functional Groups: - Carboxylic Acid (H-bond donor/acceptor) - Pyridine Ring (Polar, H-bond acceptor) - Chloro Group (Polar) solvation 3. Solvation (Energy Release) functional_groups->solvation Forms Interactions: - Hydrogen Bonds - Dipole-Dipole solvent_props Polarity (π*) Hydrogen Bond Acidity (α) Hydrogen Bond Basicity (β) create_cavity 2. Create Solvent Cavity solvent_props->create_cavity Input Energy solvent_props->solvation solubility Resulting Solubility overcome_lattice->solubility create_cavity->solubility solvation->solubility Favorable Output

Caption: Factors influencing the solubility of this compound.

Predictive Solubility Analysis via a Structural Analog

Direct, published solubility data for this compound across a broad range of solvents is limited. However, extensive data exists for its isomer, 2-Chloronicotinic acid .[5] By analyzing this data, we can make highly educated predictions about the behavior of the 5-chloro isomer. The electronic and steric differences between the 2- and 5-positions will cause some variation, but the overall trends are expected to be very similar due to the identical functional groups.

A study on 2-Chloronicotinic acid determined its mole fraction solubility in twelve organic solvents at temperatures from 273.15 K to 313.15 K.[5] The results clearly show that solubility is highest in strong hydrogen bond accepting, polar aprotic solvents, followed by polar protic solvents, with very low solubility in non-polar solvents.

Table 1: Experimental Mole Fraction Solubility (x₁) of 2-Chloronicotinic Acid at 298.15 K (25 °C) as a Proxy [5]

SolventSolvent TypeMole Fraction (x₁) x 10²Predicted Rank for this compound
N-Methylpyrrolidone (NMP)Polar Aprotic32.11Very High
N,N-Dimethylformamide (DMF)Polar Aprotic28.53Very High
Ethyl AcetatePolar Aprotic10.35High
AcetonePolar Aprotic9.77High
1,4-DioxanePolar Aprotic8.24Medium-High
n-PropanolPolar Protic4.88Medium
IsopropanolPolar Protic4.14Medium
EthanolPolar Protic3.52Medium
MethanolPolar Protic2.59Medium-Low
AcetonitrilePolar Aprotic1.15Low
CyclohexaneNon-polar0.007Very Low
WaterPolar Protic0.006Very Low

Interpretation and Extrapolation:

  • Dominance of Hydrogen Bonding: The highest solubilities are found in NMP and DMF, which are excellent hydrogen bond acceptors. This indicates that the interaction between the solvent's basic character and the acidic proton of the carboxylic acid is a primary driver of solubility.[5]

  • Role of Polarity: The extremely low solubility in non-polar cyclohexane is expected. The energy required to break the strong intermolecular forces in the polar solute's crystal lattice is not compensated by the weak van der Waals forces that would form with a non-polar solvent.

  • Protic vs. Aprotic: Polar protic solvents (alcohols) show moderate solubility. While they can form hydrogen bonds, they must also break their own solvent-solvent hydrogen bonds to accommodate the solute, which can be energetically demanding.

  • Prediction for this compound: We can confidently predict a similar rank order of solubility for this compound. It will likely exhibit the highest solubility in polar aprotic solvents like DMF, DMSO, and NMP, moderate solubility in alcohols and ethyl acetate, and poor solubility in non-polar hydrocarbons like hexane and toluene.

Experimental Protocol: Isothermal Saturation Method

To obtain definitive, thermodynamically valid solubility data, the isothermal saturation or "shake-flask" method is the gold standard.[8] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (purity >99%)

  • Solvent of interest (HPLC grade or higher)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Temperature-controlled shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

1. Preparation of Solvent and Standards:

  • Rationale: Accurate quantification is impossible without a precise calibration curve.
  • Action: Prepare a stock solution of this compound in the chosen solvent (or a miscible solvent if solubility is very low) of a known high concentration. From this, prepare a series of 5-7 calibration standards by serial dilution to cover the expected solubility range. Run these on the analytical instrument to generate a calibration curve (e.g., absorbance vs. concentration).

2. Sample Preparation:

  • Rationale: It is crucial to have an excess of solid solute to ensure that the solution reaches saturation and remains at equilibrium with the solid phase.[8]
  • Action: Add an excess amount of this compound to a pre-weighed vial. "Excess" means visually confirming undissolved solid remains at the end of the experiment. A starting point of ~100 mg in 5 mL of solvent is often sufficient. Record the exact mass of solute and solvent added.

3. Equilibration:

  • Rationale: Dissolution is a time-dependent process. True thermodynamic equilibrium must be reached, where the rate of dissolution equals the rate of precipitation.[7] For many pharmaceutical compounds, 24-48 hours is sufficient, but validation is key.
  • Action: Place the sealed vials in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C). Agitate the slurries continuously for a set period (e.g., 48 hours).
  • Trustworthiness Check: To validate the equilibration time, take samples at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been reached.

4. Sample Isolation and Dilution:

  • Rationale: The sample must be a clear, saturated solution (the supernatant) completely free of any undissolved solid particles, which would artificially inflate the measured concentration. The process must also be isothermal to prevent precipitation due to temperature changes.
  • Action: Stop agitation and allow the vials to sit in the temperature bath for at least 30 minutes for the solid to settle. Carefully draw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a pre-weighed vial. This filtration step is critical. Weigh the collected filtrate to determine its mass.

5. Quantification:

  • Rationale: The concentration of the saturated solution is determined by comparing its analytical response to the pre-established calibration curve.
  • Action: Perform a precise gravimetric dilution of the filtrate with the pure solvent to bring its concentration into the linear range of the calibration curve. Analyze the diluted sample using the chosen analytical method (e.g., HPLC-UV).

6. Calculation of Solubility:

  • Rationale: Expressing solubility in various units allows for broad applicability.
  • Action: Using the concentration from the calibration curve and the dilution factor, calculate the original concentration of the saturated solution. Express the final solubility in desired units, such as mg/mL, mol/L, or mole fraction.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_standards [label="1. Prepare Calibration\nStandards"]; prep_slurry [label="2. Prepare Slurry\n(Excess Solid + Solvent)"]; equilibrate [label="3. Equilibrate\n(e.g., 48h at 25°C)\nin Shaker Bath"]; settle [label="4. Settle Solids\n(Isothermal)"]; filter[label="5. Withdraw & Filter\nSupernatant (0.22 µm)"]; dilute [label="6. Dilute Filtrate\nGravimetrically"]; analyze [label="7. Analyze via\nHPLC-UV"]; calculate [label="8. Calculate Solubility\n(mg/mL, mol/L)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_standards; start -> prep_slurry; prep_slurry -> equilibrate; equilibrate -> settle; settle -> filter; filter -> dilute; prep_standards -> analyze [style=dashed, label="Calibration Curve"]; dilute -> analyze; analyze -> calculate; calculate -> end; }

Caption: Isothermal Saturation (Shake-Flask) Experimental Workflow.

Conclusion for the Research Professional

The is dictated by its polar, hydrogen-bonding functional groups. A predictive assessment, based on data from its 2-chloro isomer, strongly suggests a high degree of solubility in polar aprotic solvents like NMP and DMF, moderate solubility in alcohols, and negligible solubility in non-polar hydrocarbons. This information is critical for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. For definitive quantitative data, a rigorous, well-validated experimental method, such as the isothermal saturation protocol detailed herein, is essential. By combining theoretical understanding with precise empirical measurement, researchers can effectively control and leverage the solubility of this valuable chemical intermediate.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
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  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
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An In-depth Technical Guide to the Melting and Boiling Points of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloronicotinic acid, with a primary focus on its melting and boiling points. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of these fundamental properties is critical for its application in research and development.[1][2] This document details established methodologies for the accurate determination of these thermal characteristics, discusses the key factors influencing measurement outcomes, and presents a consolidated summary of reported values from various sources. The protocols described herein are grounded in authoritative standards to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (CAS No: 22620-27-5), a chlorinated derivative of nicotinic acid (Vitamin B3), is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its molecular structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid group, provides a unique scaffold for the synthesis of a wide array of biologically active molecules.[2] In the pharmaceutical industry, it serves as a crucial intermediate in the development of drugs targeting neurological disorders and anti-inflammatory agents.[2] Furthermore, its utility extends to the agrochemical sector, where it is employed in the formulation of potent herbicides and pesticides.[1][2]

The precise determination of the melting and boiling points of this compound is paramount for several reasons:

  • Purity Assessment: A sharp, well-defined melting point is a reliable indicator of the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting range.

  • Process Optimization: Knowledge of the boiling point is essential for designing and optimizing purification processes such as distillation, as well as for setting appropriate conditions for chemical reactions conducted at elevated temperatures.

  • Material Characterization: These physical constants are fundamental characteristics used for the identification and quality control of the compound.

  • Safety and Handling: Understanding the thermal stability of the compound is crucial for safe storage and handling procedures.

This guide aims to provide researchers and drug development professionals with a detailed and authoritative resource on the melting and boiling points of this compound, underpinned by established scientific principles and methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for a comprehensive understanding of the compound's behavior and for its effective application in various scientific disciplines.

PropertyValueSource(s)
Molecular Formula C₆H₄ClNO₂[1][2][3]
Molecular Weight 157.55 g/mol [1][2][3]
Appearance White to off-white or slightly yellow crystalline powder/solid.[1][4][1]
CAS Number 22620-27-5[1][2][3]
IUPAC Name 5-chloropyridine-3-carboxylic acid
Synonyms 5-Chloro-3-pyridinecarboxylic acid[1]

Melting Point of this compound

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a very narrow temperature range.

Reported Melting Point Values

The reported melting point of this compound varies slightly across different sources, which is common for chemical compounds and can be attributed to minor variations in purity and analytical methodology. A consolidated summary is provided below:

Melting Point Range (°C)Source
168 - 172 °CChem-Impex[1]
169 - 171 °CCrysdot LLC[5]

This narrow range of reported values suggests that this compound is typically a well-defined crystalline solid.

Factors Influencing Melting Point Determination

The accurate determination of the melting point is contingent on several factors that must be carefully controlled during the experiment:

  • Purity of the Sample: Impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a compound.

  • Heating Rate: A slow and controlled heating rate (typically 1-2 °C per minute) is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate can lead to an erroneously high and broad melting range.

  • Sample Preparation: The sample should be finely powdered and densely packed into a capillary tube to ensure uniform heat distribution.

  • Crystalline Form (Polymorphism): Some compounds can exist in different crystalline forms (polymorphs), each with its own unique melting point. The thermal history of the sample can influence its crystalline form.

Authoritative Methodology for Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and standardized technique for determining the melting point of a solid. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> and OECD Guideline 102.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample column should be approximately 2.5-3.5 mm high.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a suitable heating block or oil bath.

    • Insert a calibrated thermometer or temperature probe into the apparatus.

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Rapidly heat the apparatus to a temperature approximately 10-15 °C below the expected melting point of this compound (~155 °C).

    • Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature measurement during the melting process.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and clear point temperatures.

  • Data Reporting and Interpretation:

    • Report the melting range, for example, 169-171 °C.

    • A narrow melting range (≤ 2 °C) is indicative of a high-purity substance. A broad melting range suggests the presence of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry & Powder Sample B Pack Capillary Tube (2.5-3.5 mm height) A->B C Insert into Apparatus B->C D Rapid Heat to ~155°C C->D E Slow Heat (1-2°C/min) D->E F Record Onset Temp. (First Liquid) E->F G Record Clear Point (All Liquid) F->G H Report Melting Range (Onset - Clear Point) G->H I Assess Purity (Narrow range = High purity) H->I

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Reported Boiling Point Values

The determination of the boiling point of this compound is more complex than its melting point due to its high boiling temperature, at which decomposition may occur. The available data is as follows:

Boiling Point (°C)Pressure (mmHg)Source
303.7760Crysdot LLC[5]

It is important to note that boiling points are highly dependent on the ambient pressure.

Factors Influencing Boiling Point Determination

Several factors can affect the measured boiling point of a substance:

  • Atmospheric Pressure: The boiling point of a liquid is directly proportional to the external pressure. At lower atmospheric pressures (e.g., at high altitudes), the boiling point will be lower. Therefore, it is crucial to report the pressure at which the boiling point was measured.

  • Purity: Non-volatile impurities can elevate the boiling point of a liquid.

  • Decomposition: Many organic compounds, especially those with high molecular weights or functional groups prone to thermal degradation, may decompose at or near their boiling point. In such cases, distillation under reduced pressure (vacuum distillation) is employed to lower the boiling point and prevent decomposition.

Authoritative Methodology for Boiling Point Determination

Given the high boiling point of this compound, a standard method for its determination would be based on the principles outlined in OECD Guideline 103. The distillation method is a common and reliable approach.

Experimental Protocol: Boiling Point Determination by Distillation

  • Apparatus Setup:

    • Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Procedure:

    • Place a sample of this compound into the round-bottom flask.

    • Begin heating the flask gently.

    • Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

    • The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensate is forming on the thermometer bulb.

    • Record this stable temperature as the boiling point.

    • Record the atmospheric pressure at the time of the measurement.

  • Correction for Pressure (if necessary):

    • If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or the Sydney-Young equation.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Position Thermometer Correctly B->C D Gentle Heating C->D E Observe Vapor Rise D->E F Record Stable Vapor Temp. (Boiling Point) E->F G Record Atmospheric Pressure F->G H Report Boiling Point and Pressure G->H I Apply Pressure Correction (if needed) H->I

Caption: Workflow for Boiling Point Determination by Distillation.

Conclusion

The melting and boiling points are fundamental physical properties that provide valuable insights into the purity, identity, and thermal behavior of this compound. This guide has consolidated the reported values for these properties and provided detailed, authoritative protocols for their experimental determination. By adhering to these standardized methodologies, researchers, scientists, and drug development professionals can ensure the generation of accurate and reproducible data, which is essential for the successful application of this important chemical intermediate in their respective fields. The principles and procedures outlined herein serve as a robust framework for the characterization of this compound and other crystalline organic compounds.

References

  • This compound. Crysdot LLC. [Link]
  • 5-chloro-nicotinic acid ethyl ester. ChemBK. [Link]
  • This compound. PubChem. [Link]
  • Test No. 102: Melting Point/Melting Range. OECD. [Link]
  • 〈741〉 Melting Range or Temper
  • Test No. 103: Boiling Point. OECD. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Chloronicotinic acid (CAS No: 22620-27-5), a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the core analytical techniques required for structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical, field-proven insights, this guide explains not just the data, but the causality behind the spectral features, ensuring a deep understanding of the molecule's structural properties.

Introduction: The Significance of this compound

This compound, a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in organic synthesis. Its pyridine ring, substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, presents a unique electronic and structural profile. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream synthetic products, meeting regulatory standards, and understanding its chemical reactivity. Spectroscopic analysis provides the definitive fingerprint for confirming its identity and purity. This guide presents a detailed examination of its NMR, IR, and MS data to establish a benchmark for its analytical profile.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.

PropertyValueSource
IUPAC Name 5-chloropyridine-3-carboxylic acid[1]
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.55 g/mol [1]
CAS Number 22620-27-5[1]
Canonical SMILES C1=C(C=NC=C1Cl)C(=O)O[1]

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide precise information about the electronic environment of each atom in the pyridine ring.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for a solid sample like this compound. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and its wide chemical shift window.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Typically, 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., zgpg30) to ensure each unique carbon appears as a singlet.

    • A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an exponential multiplication function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, plus a broad singlet for the carboxylic acid proton.

  • H-2, H-6, and H-4 Protons : The pyridine ring protons will appear as distinct signals. Due to the electron-withdrawing effects of the nitrogen, chlorine, and carboxylic acid groups, all ring protons are expected to be significantly downfield (δ > 8.0 ppm).

    • H-2 and H-6 : These protons are adjacent to the ring nitrogen and are the most deshielded, typically appearing at the lowest field. They will appear as doublets or multiplets depending on their coupling.

    • H-4 : This proton is situated between the two electron-withdrawing groups and will also be shifted downfield.

  • Carboxylic Acid Proton (-COOH) : This proton is acidic and undergoes rapid exchange. It will appear as a very broad singlet at a low field (typically δ > 12 ppm), and its integration will correspond to one proton.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.0d~2.0
H-6~8.8d~2.5
H-4~8.4t~2.2
-COOH>13.0br s-

Note: These are predicted values based on substituent effects on the pyridine ring. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH) : This carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm range.

  • Aromatic Carbons : The five carbons of the pyridine ring will resonate between 120-155 ppm. The carbon bearing the chlorine atom (C-5) will be directly influenced by the halogen. Carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield among the ring carbons.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~166
C-2~153
C-6~151
C-4~140
C-3~128
C-5~125

Note: These are predicted values. The relative positions are based on known substituent chemical shift effects.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the distinct vibrations of its carboxylic acid group and its substituted aromatic ring.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR data of solid samples.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan : Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis : Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The FTIR spectrum of this compound is dominated by several key absorption bands.[1]

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state.

  • C=O Stretch (Carbonyl) : A very strong, sharp absorption will appear around 1700-1730 cm⁻¹ , which is characteristic of the carbonyl group in a carboxylic acid conjugated with an aromatic ring.

  • C=C and C=N Stretches (Aromatic Ring) : Multiple sharp, medium-to-strong bands will be observed in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine ring.

  • C-O Stretch and O-H Bend : Bands in the fingerprint region, typically around 1200-1300 cm⁻¹ , are associated with C-O stretching and O-H in-plane bending of the carboxylic acid group.

  • C-Cl Stretch : A medium-to-strong absorption in the lower frequency region, typically 700-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Summary of Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (H-bonded)Strong, Very Broad
1700-1730C=O stretch (carbonyl)Strong, Sharp
1400-1600C=C / C=N stretches (aromatic)Medium-Strong, Sharp
1200-1300C-O stretch / O-H bendMedium
700-800C-Cl stretchMedium

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Introduction : A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization : In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positive radical ion, the molecular ion (M⁺•).

  • Fragmentation : The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier detects the ions, generating the mass spectrum.

Analysis of the Mass Spectrum

The mass spectrum of this compound provides clear evidence for its molecular formula and structure.

  • Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z 157 .[1] Due to the presence of chlorine, an isotopic peak at m/z 159 with an intensity of approximately one-third of the M⁺• peak will be observed, corresponding to the ³⁷Cl isotope. This M+2 peak is a definitive signature for a molecule containing one chlorine atom.

  • Key Fragmentation : A prominent peak is observed at m/z 139 .[1] This corresponds to the loss of 18 mass units from the molecular ion. This is a characteristic fragmentation pathway for aromatic carboxylic acids, representing the loss of a water molecule (H₂O) after rearrangement.[2][3] Another significant fragmentation is the loss of the carboxyl group (-COOH), which would lead to a fragment at m/z 112.

Summary of Key Mass Fragments

m/zProposed FragmentSignificance
157/159[C₆H₄ClNO₂]⁺•Molecular Ion (M⁺•) with Cl isotope pattern
139/141[C₆H₂ClNO]⁺•Loss of H₂O from M⁺•
112/114[C₅H₃ClN]⁺•Loss of •COOH from M⁺•
Workflow and Fragmentation Pathway

The relationship between the analytical techniques and the proposed fragmentation can be visualized.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS GC-Mass Spectrometry (EI, 70 eV) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Fragmentation M [C₆H₄ClNO₂]⁺• m/z = 157 F1 [C₆H₂ClNO]⁺• m/z = 139 M->F1 - H₂O F2 [C₅H₃ClN]⁺• m/z = 112 M->F2 - •COOH

Caption: Proposed EI fragmentation pathway.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • Mass Spectrometry establishes the molecular weight (157.55 g/mol ) and the presence of one chlorine atom (from the M/M+2 isotope pattern).

  • IR Spectroscopy confirms the presence of key functional groups: a carboxylic acid (broad O-H and strong C=O stretches) and a substituted aromatic ring (C=C/C=N stretches), along with the C-Cl bond.

  • NMR Spectroscopy provides the final, detailed structural proof, mapping out the exact connectivity of the C-H framework and confirming the substitution pattern on the pyridine ring.

Together, these three techniques provide an unambiguous and robust confirmation of the structure and identity of this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards : It is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).[1]

  • Precautions : Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating and inhaling dust.

  • Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2018). WO2018066718A1 - Therapeutic compounds.
  • SpectraBase. (n.d.). 5-Chloro-6-hydroxy-nicotinic acid - Optional[1H NMR] - Spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2021, December 15). IR Spectrum and Characteristic Absorption Bands.

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The Strategic Synthesis and Application of 5-Chloronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect in Modern Chemistry

In the vast landscape of chemical intermediates, few compounds boast the quiet yet profound impact of 5-Chloronicotinic acid. A seemingly simple halogenated derivative of nicotinic acid (Vitamin B3), this molecule serves as a critical architectural element in the synthesis of a diverse array of complex and vital organic compounds. Its strategic importance lies in the precise arrangement of its functional groups: a pyridine ring, a carboxylic acid, and a chlorine atom. This trifecta of reactivity and stability has made it an indispensable building block for researchers and drug development professionals in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound, offering field-proven insights for the modern scientist.

A Historical Perspective: The Rise of Substituted Pyridines

While a singular, celebrated moment of "discovery" for this compound is not prominently documented, its emergence is intrinsically linked to the broader historical development of pyridine chemistry. The initial isolation of pyridine from coal tar in the mid-19th century sparked a wave of investigation into this new class of heterocyclic compounds. Early synthetic efforts, such as the Hantzsch pyridine synthesis first described in 1881, laid the groundwork for the systematic preparation of substituted pyridines.

The true value of halogenated pyridines, including this compound, became increasingly apparent in the 20th century with the burgeoning fields of medicinal and agricultural chemistry. Scientists realized that the introduction of a halogen atom onto the pyridine ring provided a versatile handle for further chemical transformations, enabling the construction of more complex and biologically active molecules. The development of reliable halogenation and substitution reactions for the pyridine nucleus was a critical step, allowing for the regioselective synthesis of isomers like the 5-chloro derivative. This historical progression from curiosity-driven exploration to targeted synthesis underscores the evolution of organic chemistry and the pivotal role of foundational molecules like this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a white to off-white crystalline solid, valued for its stability under normal laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.55 g/mol [2]
Melting Point 168 - 172 °C[1]
Appearance White to almost white powder/crystal[1]
CAS Number 22620-27-5[1]

Spectroscopic analysis provides the definitive fingerprint of this compound, confirming its structure and purity.

  • Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded using a KBr pellet, reveals characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C=C and C=N stretching vibrations from the pyridine ring, as well as a C-Cl stretching vibration.[2]

  • Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their positions relative to the nitrogen atom and the substituents.[3]

Strategic Synthesis: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability and cost of starting materials, desired scale, and safety considerations. Two prevalent and well-established methods are detailed below.

Method 1: Halogen Exchange from 5-Bromonicotinic Acid

This method leverages a halogen exchange reaction, a common strategy in organic synthesis to introduce a desired halogen. The conversion of 5-bromonicotinic acid to its chloro-analogue is an efficient process.

  • Activation of the Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Formation of the Acyl Chloride: To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops). Slowly add oxalyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice-water bath).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Work-up and Isolation: Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-chloronicotinoyl chloride can then be carefully hydrolyzed by the addition of water to yield this compound. The product can be isolated by filtration and purified by recrystallization.

The choice of oxalyl chloride and catalytic DMF is a classic and highly effective method for converting a carboxylic acid to an acyl chloride under mild conditions. The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating agent. This intermediate is highly reactive towards the carboxylic acid, leading to the formation of the acyl chloride with the evolution of gaseous byproducts, driving the reaction to completion. The subsequent halogen exchange is facilitated by the reaction conditions, although the precise mechanism can be complex.

G 5-Bromonicotinic Acid 5-Bromonicotinic Acid 5-Bromonicotinoyl Chloride 5-Bromonicotinoyl Chloride 5-Bromonicotinic Acid->5-Bromonicotinoyl Chloride Activation Oxalyl Chloride + DMF (cat.) Oxalyl Chloride + DMF (cat.) Oxalyl Chloride + DMF (cat.)->5-Bromonicotinoyl Chloride 5-Chloronicotinoyl Chloride 5-Chloronicotinoyl Chloride 5-Bromonicotinoyl Chloride->5-Chloronicotinoyl Chloride Halogen Exchange This compound This compound 5-Chloronicotinoyl Chloride->this compound Hydrolysis

Caption: Synthesis of this compound via Halogen Exchange.

Method 2: Hydrolysis of this compound Ethyl Ester

This approach involves the saponification of the corresponding ethyl ester. This is a robust and scalable method, often favored in industrial settings.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound ethyl ester (1.0 eq) in a suitable solvent.

  • Saponification: Add an aqueous solution of a strong base, such as 1N sodium hydroxide (NaOH) (1.2 eq), to the ester solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours, then heat to 60 °C for 1 hour to ensure complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with hydrochloric acid (HCl) to a pH of 4-5. The this compound will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.[1]

Saponification is a fundamental organic reaction. The hydroxide ion from the NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel the ethoxide leaving group. The resulting carboxylate is then protonated during the acidic workup to yield the final carboxylic acid. Heating the reaction mixture ensures that the hydrolysis goes to completion, maximizing the yield of the desired product.

G This compound Ethyl Ester This compound Ethyl Ester Sodium 5-Chloronicotinate Sodium 5-Chloronicotinate This compound Ethyl Ester->Sodium 5-Chloronicotinate Saponification NaOH (aq) NaOH (aq) NaOH (aq)->Sodium 5-Chloronicotinate This compound This compound Sodium 5-Chloronicotinate->this compound Protonation HCl (aq) HCl (aq) HCl (aq)->this compound

Caption: Synthesis of this compound via Ester Hydrolysis.

Reactivity and Synthetic Utility: A Versatile Architectural Element

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the pyridine ring, the carboxylic acid, and the chlorine atom.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing carboxylic acid and chlorine atom further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution at specific positions.

  • The Carboxylic Acid Group: This functional group is the site of a wide range of transformations. It can be converted to an acyl chloride, an ester, an amide, or reduced to an alcohol.[1] These transformations are fundamental to its role as a building block, allowing it to be coupled with other molecules.

  • The Chlorine Atom: The chlorine atom at the 5-position is a key feature. While not as reactive as halogens on more electron-rich aromatic systems, it can participate in nucleophilic aromatic substitution reactions under certain conditions and is a crucial element in the final structure of many target molecules.

This unique combination of functional groups allows this compound to be a versatile synthon, enabling the construction of complex molecular architectures.

Applications in Drug Development and Agrochemicals

The true measure of a chemical intermediate's value lies in its application in the synthesis of high-value end products. This compound has proven to be a cornerstone in the development of several important pharmaceuticals and agrochemicals.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of drugs targeting a range of therapeutic areas, including neurological disorders and inflammatory conditions.[1]

  • Nevirapine: While some synthetic routes to the non-nucleoside reverse transcriptase inhibitor Nevirapine, used in the treatment of HIV, have utilized 2-chloronicotinic acid derivatives, the broader class of chloronicotinic acids are important precursors in the synthesis of the substituted pyridine rings that form the core of this drug.[4][5] The ability to functionalize the pyridine ring is crucial for achieving the desired biological activity.

Agrochemical Applications

In the agrochemical sector, this compound is a vital component in the synthesis of modern herbicides and fungicides.

  • Boscalid: This fungicide, used to control a broad spectrum of fungal pathogens on a wide range of crops, is synthesized using a derivative of 2-chloronicotinic acid.[6][7] The core structure of Boscalid is a nicotinamide, formed by the coupling of a substituted aniline with a chloronicotinic acid derivative.

  • Picloram: This systemic herbicide is a chlorinated derivative of picolinic acid (pyridine-2-carboxylic acid).[8][9] While not directly synthesized from this compound, the chemistry of chloropyridine carboxylic acids is central to the synthesis of this class of herbicides.

Conclusion: An Enduring Legacy in Chemical Synthesis

This compound, though not a household name, is a testament to the profound impact of well-designed chemical intermediates. Its journey from the early explorations of pyridine chemistry to its current status as a key building block in life-saving drugs and crop-protecting agents is a story of scientific progress and innovation. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, reactivity, and applications of this versatile molecule is not merely academic; it is a practical tool for the creation of the next generation of chemical solutions to global challenges. The enduring legacy of this compound is written in the complex molecules it helps to build, molecules that improve and protect human lives.

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fundamental reactivity of the pyridine ring in 5-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyridine Ring in 5-Chloronicotinic Acid

This guide provides a comprehensive exploration of the chemical reactivity of this compound, a pivotal building block in modern medicinal and agricultural chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction schemes to dissect the underlying electronic principles governing the behavior of its pyridine core. We will examine how the interplay of substituents dictates the molecule's response to electrophilic and nucleophilic attack and explore its utility in advanced synthetic applications.

The Electronic Landscape of this compound

The reactivity of an aromatic system is fundamentally dictated by the electron density of the ring. In pyridine, the nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I) that reduces the ring's electron density compared to benzene.[3] This inherent electron deficiency, or π-deficiency, is the primary reason pyridine's chemistry differs significantly from its carbocyclic counterpart.

In this compound, this effect is amplified by two additional electron-withdrawing groups (EWGs): a chlorine atom at the 5-position and a carboxylic acid group at the 3-position.[4][5]

  • Pyridine Nitrogen: Exerts a strong inductive effect (-I) and a deactivating resonance effect (-M), polarizing the ring and making the C2, C4, and C6 positions particularly electron-poor.[6][7]

  • Carboxylic Acid Group (-COOH): Acts as a meta-director and is strongly deactivating through both inductive (-I) and resonance (-M) effects.[4]

  • Chlorine Atom (-Cl): While possessing lone pairs, its strong inductive effect (-I) outweighs its weak resonance-donating effect (+M). It is therefore a deactivating group.[8]

The confluence of these three EWGs renders the pyridine ring in this compound exceptionally electron-poor and highly deactivated towards conventional electrophilic attack. This electronic profile, however, makes it an excellent substrate for nucleophilic reactions.

Caption: Inductive (-I) and resonance (-M) effects in this compound.

Reactivity Towards Electrophilic Aromatic Substitution (S_E_Ar)

Electrophilic aromatic substitution (S_E_Ar) involves the attack of an electron-rich aromatic ring on a positive electrophile.[9][10] Given the profoundly electron-deficient nature of the this compound ring, this reaction pathway is strongly disfavored. The lone pair on the pyridine nitrogen readily coordinates with Lewis acids or the protons required for generating strong electrophiles, which further deactivates the ring by placing a positive charge on the nitrogen.[3][9]

Direct S_E_Ar reactions like nitration, halogenation, or Friedel-Crafts alkylation are nearly impossible under standard conditions and typically require forcing, high-temperature conditions, which often result in low yields and complex product mixtures.[9] If substitution were to occur, it would be directed to the C4 position, which is meta to both the deactivating nitrogen and the carboxylic acid group.

The Dominant Pathway: Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-poor character of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (S_N_Ar).[7][11] This is the most important reaction type for this scaffold. In S_N_Ar, a nucleophile attacks an electron-deficient ring carbon bearing a suitable leaving group, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex.[12]

For substituted pyridines, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the nitrogen, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.[6]

In this compound, the chlorine atom serves as an excellent leaving group. While the C5 position is not directly ortho or para to the nitrogen, the combined deactivating effects of all three substituents render the C5 carbon sufficiently electrophilic to be attacked by strong nucleophiles. The reaction proceeds via the addition-elimination mechanism.

Mechanism: Addition-Elimination

  • Addition: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon atom bonded to the chlorine (C5). This forms a tetrahedral, negatively charged Meisenheimer complex, temporarily disrupting the ring's aromaticity.[12][13]

  • Stabilization: The negative charge is delocalized across the ring system, particularly stabilized by the electron-withdrawing nitrogen and carboxyl groups.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[12][14]

SNAr_Mechanism A This compound + Nucleophile (Nu⁻) B Nucleophilic Attack at C5 A->B C Formation of Meisenheimer Complex (Anionic Intermediate) B->C D Chloride Ion Expulsion C->D E Substituted Product + Cl⁻ (Aromaticity Restored) D->E

Caption: The addition-elimination mechanism for S_N_Ar reactions.

Experimental Protocol: General S_N_Ar with an Amine Nucleophile

This protocol provides a general guideline for the substitution of the C5-chloro group with a primary or secondary amine. Optimization of temperature, base, and solvent is often necessary.[15]

Reagents & Glassware:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2-1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Oven-dried round-bottom flask, condenser, and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried flask under an inert atmosphere, add this compound, the chosen base, and the anhydrous solvent.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add the amine nucleophile dropwise to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Reactivity at the Substituents

Beyond reactions on the pyridine ring itself, the carboxylic acid and chloro substituents offer versatile handles for further molecular elaboration.

A. Carboxylic Acid Derivatization

The carboxylic acid group readily undergoes standard transformations, providing access to a wide range of functional derivatives crucial for modulating physicochemical properties in drug discovery.[1]

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents.

  • Amidation: Reaction with an amine using a peptide coupling reagent (e.g., HATU, EDC) or after conversion to an acyl chloride.[16]

  • Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acyl chloride, a precursor for esters and amides.[1][16]

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

B. Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is a viable handle for modern cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. While chloropyridines can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen, judicious ligand selection makes these transformations highly efficient.[17][18]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond. This is a premier method for constructing biaryl structures.[17][18]

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

  • Nickel-Catalyzed Coupling: Nickel catalysts are also effective for cross-coupling reactions of chloropyridines, sometimes offering complementary reactivity to palladium systems.[19][20]

Synthetic_Utility cluster_0 Reaction Pathways cluster_1 Product Scaffolds Start This compound SNAr S_N_Ar (e.g., R₂NH, R-OH, R-SH) Start->SNAr Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling Carboxyl Carboxyl Derivatization (e.g., Esterification, Amidation) Start->Carboxyl Aminopyridine 5-Amino-nicotinic Acids SNAr->Aminopyridine Biaryl 5-Aryl-nicotinic Acids Coupling->Biaryl Amide Nicotinamides & Esters Carboxyl->Amide

Caption: Key synthetic transformations of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₄ClNO₂[21][22]
Molecular Weight 157.55 g/mol [21][22]
CAS Number 22620-27-5[22][23][24]
Appearance White to off-white solid[1][2]
Melting Point 168 - 172 °C[2]
IUPAC Name 5-chloropyridine-3-carboxylic acid[21]

Conclusion

The fundamental reactivity of this compound is dominated by the electron-deficient nature of its pyridine core, a feature significantly enhanced by the presence of both a chloro and a carboxylic acid substituent. This electronic profile renders the molecule inert to most electrophilic substitution reactions but makes it an exemplary substrate for nucleophilic aromatic substitution at the C5 position. Furthermore, the peripheral functional groups—the chlorine atom and the carboxylic acid—serve as versatile anchors for a host of modern synthetic transformations, including metal-catalyzed cross-coupling and functional group interconversion. A thorough understanding of these reactivity principles is essential for leveraging this compound as a strategic building block in the rational design of complex molecules for the pharmaceutical and agrochemical industries.

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Navigating the Reactivity Landscape of 5-Chloronicotinic Acid: An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloronicotinic acid, a halogenated derivative of niacin (Vitamin B3), is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2] Its strategic importance lies in the versatile reactivity of its pyridine core, which is amenable to both electrophilic and nucleophilic substitution reactions. The presence of a chlorine atom at the 5-position and a carboxylic acid group at the 3-position, in conjunction with the inherent electronic nature of the pyridine ring, creates a unique and nuanced reactivity profile. This guide provides a comprehensive exploration of the electrophilic and nucleophilic substitution reactions on this compound, offering insights into the underlying mechanisms, regioselectivity, and practical experimental considerations.

The Electronic Architecture of this compound: A Prelude to Reactivity

The reactivity of this compound is dictated by the intricate interplay of the electronic effects of its constituent parts: the pyridine nitrogen, the 5-chloro substituent, and the 3-carboxylic acid substituent.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack, making it less reactive than benzene. Conversely, the nitrogen atom can stabilize the intermediate in nucleophilic aromatic substitution, thereby activating the ring for such reactions, particularly at the ortho (C2, C6) and para (C4) positions.[1][3]

  • The 3-Carboxylic Acid Group: The carboxylic acid group is a strong electron-withdrawing group (-I and -M effects), further deactivating the ring towards electrophilic substitution. Its position meta to the nitrogen atom means it will direct incoming electrophiles to other positions, primarily C2, C4, and C6. In the context of nucleophilic substitution, its electron-withdrawing nature enhances the electrophilicity of the ring carbons.

  • The 5-Chloro Substituent: The chlorine atom exerts a dual electronic effect. It is inductively electron-withdrawing (-I) but can also donate electron density through resonance (+M) due to its lone pairs. In the context of electrophilic aromatic substitution on benzene, halogens are deactivating but ortho, para-directing. On the pyridine ring of this compound, its influence is combined with the other substituents. For nucleophilic substitution, its presence provides a leaving group for the reaction to occur at the C5 position.

The confluence of these effects renders the this compound ring significantly electron-deficient, predisposing it to nucleophilic attack while making electrophilic substitution challenging, requiring forcing conditions.

Electrophilic Aromatic Substitution: Navigating a Deactivated Ring

Electrophilic aromatic substitution (SEAr) on the pyridine nucleus is inherently difficult due to the electron-withdrawing nature of the nitrogen atom.[4][5] The presence of two additional deactivating groups, the 5-chloro and 3-carboxylic acid substituents, further exacerbates this challenge. Electrophilic attack will preferentially occur at the positions least deactivated by the combined electron-withdrawing effects.

Nitration

The introduction of a nitro group onto the this compound ring is a key transformation for the synthesis of various bioactive molecules. Due to the severe deactivation of the ring, harsh nitrating conditions are typically required.

Mechanism and Regioselectivity:

The nitration of pyridine derivatives generally requires strong acids to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).[6] The pyridine nitrogen itself can be protonated under these acidic conditions, further increasing the deactivation of the ring.

The directing effects of the substituents on this compound are as follows:

  • Pyridine Nitrogen: Directs meta (to C3 and C5).

  • 3-Carboxylic Acid: Directs meta (to C5 and C1, with C1 being the nitrogen).

  • 5-Chloro Group: Directs ortho and para (to C4, C6 and C2).

Considering these influences, the most likely positions for nitration are C2 and C6, as they are ortho to the chloro group and not directly deactivated by the meta-directing nitrogen and carboxyl groups. However, the overall deactivation of the ring makes the reaction sluggish.

Diagram: Electrophilic Nitration of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Sigma Complex (Attack at C2) cluster_product Product 5-CNA This compound Reagents HNO₃ / H₂SO₄ Sigma_C2 Resonance-Stabilized Intermediate Reagents->Sigma_C2 Electrophilic Attack Product_C2 5-Chloro-2-nitro-nicotinic acid Sigma_C2->Product_C2 Deprotonation

Caption: Proposed pathway for the electrophilic nitration of this compound.

Experimental Protocol (Hypothetical, based on related compounds):

A typical procedure for the nitration of a deactivated pyridine ring involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[7]

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • Carefully add this compound to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add fuming nitric acid dropwise to the mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with cold water, and dry the product. Further purification can be achieved by recrystallization.

Table 1: Hypothetical Nitration of this compound

ReagentsTemperatureTimeExpected Major Product
HNO₃ / H₂SO₄60-80°C4-8 h5-Chloro-2-nitro-nicotinic acid
Fuming HNO₃ / Oleum80-100°C2-4 h5-Chloro-2-nitro-nicotinic acid
Halogenation

Further halogenation of this compound would introduce a second halogen atom onto the pyridine ring. Similar to nitration, this requires harsh conditions.

Mechanism and Regioselectivity:

The mechanism of electrophilic halogenation involves the polarization of the halogen molecule by a Lewis acid (e.g., FeCl₃ or AlCl₃) to generate a more potent electrophile.[8][9] The regioselectivity will be governed by the same principles as nitration, with the C2 and C6 positions being the most likely sites of attack.

Nucleophilic Aromatic Substitution: A More Favorable Pathway

The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring, displacing the chlorine atom at the C5 position. The pyridine nitrogen and the electron-withdrawing carboxylic acid group facilitate this reaction by stabilizing the negatively charged Meisenheimer intermediate.[10][11]

Amination

The replacement of the 5-chloro substituent with an amino group is a valuable transformation for the synthesis of various biologically active compounds. This can be achieved using ammonia or primary/secondary amines as nucleophiles.

Mechanism:

The SNAr mechanism for amination involves two main steps:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the aminated product.

Diagram: Nucleophilic Amination of this compound

G cluster_start Starting Material cluster_reagents Nucleophile cluster_intermediate Meisenheimer Complex cluster_product Product 5-CNA This compound Amine R-NH₂ Meisenheimer Resonance-Stabilized Intermediate Amine->Meisenheimer Nucleophilic Attack Product 5-Aminonicotinic Acid Derivative Meisenheimer->Product Chloride Elimination

Caption: General mechanism for the nucleophilic amination of this compound.

Experimental Protocol (based on amination of chloropyridines):

The amination of chloropyridines can be carried out under various conditions, often requiring elevated temperatures and pressures, especially when using ammonia.[12][13]

Materials:

  • This compound

  • Ammonia (aqueous or gaseous) or a primary/secondary amine

  • A polar aprotic solvent (e.g., DMF, NMP)

  • A base (e.g., K₂CO₃), if using an amine salt

Procedure:

  • In a sealed reaction vessel, dissolve this compound in a suitable solvent.

  • Add the amine nucleophile (and a base, if necessary).

  • Heat the reaction mixture to 100-150°C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Adjust the pH to precipitate the product.

  • Filter, wash, and dry the product.

Table 2: Representative Conditions for Amination of Chloropyridines

NucleophileSolventTemperaturePressureTypical Yield
AmmoniaWater/DMF150-200°CHighModerate-Good
AlkylamineNMP120-160°CAmbientGood-Excellent
ArylamineDMF100-140°CAmbientModerate-Good
Hydroxylation

The conversion of this compound to 5-hydroxynicotinic acid involves the displacement of the chlorine atom by a hydroxide nucleophile.[14][15][16] This reaction typically requires a strong base and heating.

Mechanism:

The mechanism is analogous to amination, with the hydroxide ion acting as the nucleophile to form a Meisenheimer intermediate, followed by the expulsion of the chloride ion.

Experimental Protocol (based on hydrolysis of chloropyridines):

Materials:

  • This compound

  • Sodium hydroxide or potassium hydroxide

  • Water or a high-boiling polar solvent (e.g., ethylene glycol)

Procedure:

  • Dissolve this compound in an aqueous solution of a strong base (e.g., 20% NaOH).

  • Heat the mixture to reflux for an extended period (several hours to days).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the 5-hydroxynicotinic acid.

  • Filter, wash with cold water, and dry the product.

Conclusion

This compound presents a fascinating case study in the reactivity of substituted pyridines. Its electron-deficient nature makes it a challenging substrate for electrophilic substitution, requiring forcing conditions to overcome the deactivating effects of the pyridine nitrogen and the two electron-withdrawing substituents. In contrast, it is well-suited for nucleophilic aromatic substitution at the C5 position, providing a versatile platform for the introduction of a variety of functional groups. A thorough understanding of the electronic interplay of the substituents is paramount for predicting the regiochemical outcomes and for designing rational synthetic strategies. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working with this important synthetic intermediate, enabling the development of novel molecules with potential applications in medicine and agriculture.

References

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potential biological activities of 5-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 5-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated derivative of niacin (Vitamin B3), is a versatile chemical scaffold with significant, yet not fully exploited, potential in pharmacology and agrochemistry. While primarily recognized as a crucial intermediate for synthesizing more complex molecules, including pharmaceuticals for neurological disorders and anti-inflammatory agents, its intrinsic biological activities and those of its close analogs warrant a deeper investigation.[1] This guide synthesizes current knowledge and provides a forward-looking perspective on the potential of this compound as a bioactive compound. We will explore its role as a synthetic building block, its postulated interactions with key biological targets such as G-protein coupled receptors (GPCRs) and enzymes, and the experimental frameworks required to validate these activities. This document serves as a technical resource for professionals seeking to leverage this molecule in drug discovery and development programs.

Part 1: Foundational Profile of this compound

Chemical and Physical Properties

This compound is a pyridine derivative characterized by a carboxylic acid group at the 3-position and a chlorine atom at the 5-position of the pyridine ring.[2] This substitution pattern imparts specific chemical properties that are foundational to its utility in synthesis and its potential biological interactions. Its acidic carboxyl group and the electron-withdrawing nature of the chlorine atom and the pyridine ring influence its reactivity and potential to form interactions with biological macromolecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄ClNO₂[3][4]
Molecular Weight 157.55 g/mol [3][5]
CAS Number 22620-27-5[4][5]
Appearance White to grayish-white solid[2]
IUPAC Name 5-chloropyridine-3-carboxylic acid[3]
A Versatile Scaffold in Chemical Synthesis

The primary and most established role of this compound is as a key intermediate in organic and medicinal chemistry.[2] Its structure allows for a variety of chemical transformations, making it a valuable building block for more complex, biologically active molecules.[1]

  • Pharmaceuticals: It is a precursor in the synthesis of drugs targeting neurological disorders and anti-inflammatory agents.[1] The presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups to modulate the pharmacological profile of the final compound.[1][2]

  • Agrochemicals: In agriculture, it is used in the formulation of next-generation herbicides and pesticides, contributing to improved crop protection and yield.[1]

  • Material Science: The unique chemical properties of this compound have also led to its use in creating advanced materials like polymers and organic semiconductors.[1]

The value of chlorinated compounds in drug discovery is well-established, with over 250 FDA-approved drugs containing chlorine.[6] The chlorine atom can enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins, making this compound an attractive starting point for drug design.[7]

Part 2: Postulated and Confirmed Biological Activities

While often viewed as a synthetic intermediate, the structural similarity of this compound to niacin suggests it may possess inherent biological activity. Furthermore, studies on its close analogs provide a compelling rationale for investigating its potential in several therapeutic areas.

Interaction with G-Protein Coupled Receptors: The GPR109A Case

Nicotinic acid (niacin) is the primary agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).[8] This receptor is highly expressed in adipocytes and immune cells and plays a critical role in mediating the lipid-lowering and anti-inflammatory effects of niacin.[8][9] Given that this compound is a direct structural analog of niacin, it is a prime candidate for investigation as a GPR109A modulator.

Activation of GPR109A by niacin in adipocytes leads to the coupling of the Gαi subunit, which inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately suppresses lipolysis. This reduces the flux of free fatty acids to the liver, decreasing triglyceride and VLDL synthesis.[10] In immune cells, GPR109A activation has potent anti-inflammatory effects.[9]

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Lipolysis Inhibition of Lipolysis Ligand Niacin or This compound Ligand->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates HSL->Lipolysis Suppression leads to

Caption: GPR109A signaling pathway upon agonist binding.

This protocol outlines a method to determine if this compound acts as an agonist at the GPR109A receptor by measuring changes in intracellular cyclic AMP (cAMP).

Principle: GPR109A is a Gαi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease effectively, adenylyl cyclase is first stimulated with forskolin, and the ability of the test compound to counteract this stimulation is quantified.

Methodology:

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A (or a similar cell line) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 10 pM) in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase). Include niacin as a positive control and buffer with DMSO as a negative control.

  • Assay Execution:

    • Aspirate the culture medium from the wells.

    • Add 50 µL of the compound dilutions or controls to the respective wells.

    • Add 50 µL of assay buffer containing 10 µM forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Quantification:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's protocol precisely.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the maximum inhibition achieved by niacin (100% inhibition).

    • Plot the percentage inhibition against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.

Potential as an Enzyme Inhibitor

The nicotinic acid scaffold is present in numerous enzyme cofactors (e.g., NAD⁺/NADH) and has been successfully modified to create potent enzyme inhibitors.

A study identified 5-phenylnicotinic acid as an effective inhibitor of the TRAP 5b isoform, an enzyme implicated as a pro-invasion driver in several cancers.[11] The study used fragment-based screening and structure-based docking to identify this inhibitor. This finding strongly suggests that other 5-substituted nicotinic acids, such as this compound, could also be effective TRAP inhibitors.

Recent research has demonstrated that nicotinic acid derivatives can act as noncompetitive inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.[12] Inhibition of these enzymes is a validated therapeutic strategy for managing type 2 diabetes. This opens a promising avenue for evaluating this compound and its derivatives in metabolic disease research.[12]

Principle: This protocol measures the ability of a test compound to inhibit the activity of a specific enzyme by monitoring the conversion of a substrate to a product. The example uses a colorimetric or fluorometric substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock of the target enzyme (e.g., human recombinant TRAP) in an appropriate assay buffer.

    • Prepare a stock solution of a suitable substrate (e.g., p-nitrophenyl phosphate for phosphatases, which produces a yellow product).

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup (96-well plate):

    • Add 20 µL of each concentration of this compound to triplicate wells.

    • Include positive control wells (enzyme + buffer, no inhibitor) and negative control wells (buffer only, no enzyme).

    • Add 20 µL of the enzyme solution to all wells except the negative controls.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 160 µL of the pre-warmed substrate solution to all wells.

    • Measure the absorbance (or fluorescence) at regular intervals using a plate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the positive control (uninhibited enzyme).

    • Plot the percentage inhibition versus the log concentration of the inhibitor.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial and Other Potential Activities

Historical studies on halogenated analogs of nicotinic acid provide a basis for exploring this compound in other domains. For instance, 5-fluoronicotinic acid demonstrated inhibitory activity against various bacteria, including Streptococcus sp. and Staphylococcus aureus, which was reversible by nicotinic acid, suggesting a mechanism involving the disruption of vitamin B3 metabolism or utilization.[13] Additionally, analogs such as 6-aminonicotinic acid have been shown to act as GABA(A) receptor agonists, indicating a potential for developing neuromodulatory agents from this scaffold.[14]

Caption: A generalized workflow for screening new biological activities.

Part 3: Future Directions and Conclusion

This compound stands at the intersection of synthetic utility and biological potential. While its role as a molecular building block is well-documented, its intrinsic bioactivity remains largely unexplored.[1][2] The compelling evidence from structurally related compounds strongly justifies a systematic investigation into its effects on key pharmacological targets.

Future research should focus on:

  • Systematic Screening: Evaluating this compound and a library of its simple derivatives against panels of GPCRs, kinases, and metabolic enzymes.

  • Structural Biology: Obtaining co-crystal structures of active analogs with their target proteins to elucidate binding modes and guide rational drug design.

  • Metabolic Profiling: Understanding the metabolic fate of this compound in biological systems, drawing parallels from the metabolism of neonicotinoids which can produce related metabolites like 6-chloronicotinic acid.[15][16]

References

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  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed. (URL: )
  • The small chemical enzyme inhibitor 5-phenylnicotinic acid/CD13 inhibits cell migration and invasion of tartrate-resistant acid phosphatase/ACP5-overexpressing MDA-MB-231 breast cancer cells - PubMed. (URL: )
  • Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed. (URL: )
  • INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID - PMC - NIH. (URL: )
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A Technical Guide to the Preliminary Toxicity Screening of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary toxicity assessment of 5-Chloronicotinic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, multi-faceted approach, integrating computational and experimental methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous screening process.

Introduction: The Rationale for Screening this compound

This compound (5-CNA) is a pyridinecarboxylic acid derivative. Notably, the structurally related compound, 6-chloronicotinic acid, is a major metabolite of several neonicotinoid insecticides, such as imidacloprid and acetamiprid.[1][2] Given the structural similarity and the widespread environmental presence of related compounds, establishing a baseline toxicity profile for 5-CNA is a critical step in assessing its potential risk to human health and the environment. This guide details a logical, stepwise workflow for this preliminary toxicological evaluation.

The initial safety data for this compound indicates it is a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5][6] However, comprehensive data on its specific toxicological endpoints, such as cytotoxicity, genotoxicity, and acute systemic toxicity, is largely unavailable.[4] Therefore, a structured screening approach is essential.

A Tiered Approach to Toxicity Assessment

A tiered screening strategy optimizes resources by beginning with rapid, predictive methods and progressing to more complex biological assays. This approach allows for early identification of potential hazards and informs the necessity of further, more intensive testing.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: Preliminary In Vivo Screening a QSAR Modeling & Computational Prediction b Cytotoxicity Assays (e.g., MTT Assay) a->b Proceed if potential hazards predicted c Genotoxicity Assays (e.g., Ames Test) b->c Assess specific endpoints d General Toxicity Screen (Brine Shrimp Lethality Test) c->d Proceed if significant in vitro toxicity observed e Acute Oral Toxicity (OECD 423) d->e Confirm in vertebrate model

Caption: Tiered workflow for toxicity screening of 5-CNA.

Tier 1: In Silico Toxicity Prediction

Before any laboratory work commences, computational (in silico) methods provide a rapid and cost-effective first pass at toxicity prediction.[7][8] These methods use the chemical structure of 5-CNA to predict its biological activities and potential toxicities based on data from structurally similar compounds.

3.1 Rationale and Methodology

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning-based tools are central to in silico assessment.[9][10][11] These platforms compare the chemical features of 5-CNA to vast databases of tested compounds to predict endpoints such as:

  • Mutagenicity (DNA damage potential)

  • Carcinogenicity

  • Hepatotoxicity (liver damage)

  • Cardiotoxicity

  • Endocrine disruption

3.2 Recommended Tools A suite of computational tools should be employed to ensure robust predictions, including both expert rule-based and statistical-based models.[8]

  • OECD QSAR Toolbox: A widely used platform for regulatory purposes.

  • DEREK Nexus: An expert rule-based system for toxicity prediction.

  • ToxiM & MolToxPred: Machine learning-based servers for predicting the toxicity of small molecules.[9][10]

The output from these models provides a "weight of evidence" to guide subsequent in vitro testing, helping to prioritize assays for the most likely toxicological effects.

Tier 2: In Vitro Screening

In vitro assays are essential for evaluating the effects of 5-CNA on living cells in a controlled environment.[12][13] They are faster, more cost-effective, and reduce the reliance on animal models compared to traditional toxicology studies.[12][14]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It is a critical first experimental step to determine the concentration range at which 5-CNA exerts toxic effects on cells.

4.1.1 Principle of the MTT Assay Metabolically active, viable cells contain mitochondrial dehydrogenases. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.[17] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at ~570 nm.[18]

G cluster_workflow MTT Assay Workflow cluster_principle Reaction Principle A Seed cells in 96-well plate B Treat cells with varying concentrations of 5-CNA A->B C Incubate for 24-48 hours B->C D Add MTT Reagent (e.g., 0.5 mg/mL) C->D E Incubate for 1-4 hours D->E F Viable cells convert MTT to purple formazan E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in viable cells) Enzyme->MTT

Caption: Workflow and principle of the MTT cytotoxicity assay.

4.1.2 Detailed Experimental Protocol: MTT Assay

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Remove the culture medium and expose the cells to 100 µL of medium containing the various concentrations of 5-CNA. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Development: Incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

4.1.3 Data Presentation The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

CompoundCell LineExposure Time (hr)IC₅₀ (µM)
This compoundHepG224Hypothetical Value
This compoundHepG248Hypothetical Value
Positive Control (e.g., Doxorubicin)HepG248Hypothetical Value
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[19][20] It is a critical screen for potential carcinogens.[21]

4.2.1 Principle of the Ames Test The test utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have been engineered with mutations in the genes required to synthesize the amino acid histidine (his-).[19][20] These auxotrophic bacteria cannot grow on a culture medium that lacks histidine. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce their own histidine and thus grow on a histidine-free medium.[20] A positive test, indicated by the growth of bacterial colonies, suggests the chemical is a mutagen.[19]

Many chemicals are not directly mutagenic but become so after being metabolized by the liver. To mimic this metabolic activation, the test is often performed in the presence and absence of a rat liver extract known as S9 fraction.[19][22]

G cluster_0 Ames Test Principle cluster_1 Result: No Mutagenicity cluster_2 Result: Positive for Mutagenicity A His- Salmonella Strain (Cannot synthesize histidine) B Plate on histidine-free medium A->B C Add 5-CNA (Potential Mutagen) +/- S9 Liver Extract B->C D Incubate at 37°C C->D E Few spontaneous revertant colonies D->E If 5-CNA is not mutagenic F Significant increase in revertant colonies D->F If 5-CNA is mutagenic

Caption: Principle of the bacterial reverse mutation (Ames) test.

4.2.2 Detailed Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA102).[19]

  • Reagent Preparation: Prepare molten top agar (kept at 45°C), minimal glucose agar plates, and S9 mix (if required).[19]

  • Test Mixture: In a sterile tube, combine in order:

    • 0.1 mL of bacterial culture.

    • 0.1 mL of the test solution of 5-CNA at various concentrations.

    • 0.5 mL of sodium phosphate buffer (for tests without metabolic activation) OR 0.5 mL of S9 mix (for tests with metabolic activation).[22]

  • Plating: Add 2.0 mL of the molten top agar to the test mixture, vortex briefly, and pour the entire contents onto a minimal glucose agar plate.[19] Gently tilt and rotate the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[19]

  • Colony Counting: Count the number of revertant colonies on each plate.

4.2.3 Data Interpretation A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Tier 3: Preliminary In Vivo Screening

Should in vitro results indicate significant toxicity, a preliminary in vivo screen can provide data on the compound's effects in a whole organism. These initial screens prioritize the use of simpler models and methods that minimize the use of higher-order animals.

General Toxicity: Brine Shrimp Lethality Test (BSLT)

The BSLT is a simple, rapid, and inexpensive bioassay used for the preliminary screening of general toxicity.[23] It uses brine shrimp (Artemia salina) larvae (nauplii) as the test organism.[23] While it is not a replacement for mammalian testing, it serves as an excellent preliminary indicator of toxicity.

5.1.1 Detailed Experimental Protocol: BSLT

  • Hatching Shrimp: Hatch Artemia salina cysts in artificial seawater under constant light and aeration for 48 hours.[24]

  • Sample Preparation: Prepare a stock solution of 5-CNA and make serial dilutions to achieve a range of final concentrations (e.g., 10, 100, 1000 µg/mL).

  • Assay Setup: Add 10-15 live nauplii to each well of a 24-well plate or small vial containing the test solutions.[24] Bring the final volume to 1 mL with seawater. Include a negative control (seawater only).

  • Incubation: Incubate the plates for 24 hours at room temperature.[24]

  • Mortality Count: After 24 hours, count the number of dead shrimp in each vial. Larvae are considered dead if they show no movement.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[23]

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

This method provides information on the acute oral toxicity of a substance, allowing it to be classified according to the Globally Harmonised System (GHS).[25][26] It is a stepwise procedure that uses a minimum number of animals to obtain sufficient data for classification, making it a more ethical alternative to the traditional LD₅₀ test (OECD 401).[25][27]

5.2.1 Principle of the Test The test proceeds in a stepwise manner, typically using three animals (usually female rodents, as they are often slightly more sensitive) per step.[25][28] The outcome of one step (i.e., the presence or absence of compound-related mortality) determines the dose for the next step. The starting doses are selected from fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[28]

G A Start with 3 female rats at a selected dose (e.g., 300 mg/kg) B Observe for 48 hours A->B C Outcome 1: 0 or 1 animal dies B->C Low mortality D Outcome 2: 2 or 3 animals die B->D High mortality E Dose 3 more animals at a HIGHER dose (e.g., 2000 mg/kg) C->E F Dose 3 more animals at a LOWER dose (e.g., 50 mg/kg) D->F G Stop test and classify based on mortality pattern E->G F->G

Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.

5.2.2 Procedural Overview

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females).[25] Acclimatize the animals for at least 5 days.[27]

  • Dose Administration: Administer 5-CNA orally by gavage in a suitable vehicle. The volume should typically not exceed 1 mL/100g of body weight for aqueous solutions.[26]

  • Starting Dose: Select a starting dose based on in silico and in vitro data. For a substance with unknown toxicity, 300 mg/kg is a common starting point.

  • Observation: Observe animals closely for the first few hours after dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any mortality.[28]

  • Stepwise Procedure:

    • If the starting dose causes high mortality (e.g., 2/3 or 3/3 deaths), the next step involves testing a lower dose in a new group of animals.

    • If the starting dose causes low or no mortality (e.g., 0/3 or 1/3 deaths), the next step involves testing a higher dose.

  • Classification: The substance is classified into a GHS category based on the specific pattern of mortality observed at the different fixed dose levels.

5.2.3 Data Presentation The result is not a precise LD₅₀ value but a classification of the substance into a toxicity category.

GHS CategoryAcute Oral LD₅₀ Range (mg/kg)OECD 423 Classification Criteria
1≤ 5Based on mortality at 5 mg/kg
2> 5 and ≤ 50Based on mortality at 50 mg/kg
3> 50 and ≤ 300Based on mortality at 300 mg/kg
4> 300 and ≤ 2000Based on mortality at 2000 mg/kg
5 or Unclassified> 2000No mortality at 2000 mg/kg

Synthesis and Conclusion

The preliminary toxicity screening of this compound requires a multi-pronged approach. In silico predictions provide the initial hazard identification, which is then confirmed and quantified through in vitro cytotoxicity and genotoxicity assays. Should these results indicate a potential for significant biological activity, preliminary in vivo tests like the BSLT and the OECD 423 acute oral toxicity study can provide a more holistic view of the compound's toxic potential in a living organism. This tiered strategy ensures a thorough, evidence-based assessment while adhering to the principles of ethical and efficient scientific investigation. The resulting data package will form a robust foundation for any further, more detailed toxicological studies that may be required for regulatory or safety assessment purposes.

References

  • Vertex AI Search. (2024, March 31). This compound - SAFETY DATA SHEET.
  • AAT Bioquest. (2025, October 13). Ames Test Protocol.
  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method.
  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
  • Scribd. OECD-Acute Oral Toxicity-Fixed Dose Procedure 420.
  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ECHEMI. This compound SDS, 22620-27-5 Safety Data Sheets.
  • Abcam. MTT assay protocol.
  • NIH. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
  • NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Frontiers. (2017, November 29). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • RSC Publishing. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Charles River Laboratories. Ames Test.
  • PozeSCAF. In Silico Toxicity Prediction.
  • TCI Chemicals. (2025, May 14). SAFETY DATA SHEET.
  • TME Scientific. In Vitro Toxicology Assays.
  • Labcorp. Exploring In Silico Modeling: Applications in Drug Development.
  • Creative Bioarray. In Vitro Cytotoxicity.
  • PubMed. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Charles River Laboratories. In Vitro Toxicology Testing.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubChem. This compound.
  • NIH. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health.
  • ResearchGate. (PDF) Acute Poisoning with Neonicotinoid Insecticide.
  • International Journal of Health Sciences and Research. Toxicity Test of Strong Drug Using the BSLT (Brine Shrimp Lethality Test) Method.
  • NIH. Evaluation of Toxicity with Brine Shrimp Assay.

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A Technical Guide to 5-Chloronicotinic Acid: Commercial Suppliers, Purity Grades, and Analytical Validation for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-Chloronicotinic acid (CAS No. 22620-27-5), a key building block in modern pharmaceutical and agrochemical synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the landscape of commercial suppliers, the nuances of purity grades, and the rigorous analytical methodologies required to ensure its quality and suitability for its intended applications. The causality behind experimental choices and the framework of self-validating protocols are emphasized to provide actionable, field-proven insights.

The Strategic Importance of this compound in Synthesis

This compound, a chlorinated derivative of nicotinic acid (Vitamin B3), is a versatile intermediate prized for its reactivity and stability. Its unique molecular structure, featuring both an acidic carboxylic acid group and a basic pyridine ring, allows for a wide range of chemical transformations.[1] This makes it a crucial component in the synthesis of complex, biologically active molecules.

In the pharmaceutical industry, it serves as a cornerstone for developing drugs targeting neurological disorders and anti-inflammatory agents.[2] Its structure is frequently incorporated into drug candidates to enhance their efficacy and pharmacokinetic profiles.[2] Beyond pharmaceuticals, it is also utilized in the agrochemical sector for the formulation of high-efficacy herbicides and pesticides and in material science for the creation of advanced polymers.[2]

Commercial Availability and Purity Grades: A Comparative Overview

A multitude of chemical suppliers offer this compound, typically in grades suitable for research and development through to larger-scale manufacturing. The purity of this intermediate is a critical parameter, as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful byproducts into the final Active Pharmaceutical Ingredient (API).

The most commonly available purity grades for this compound range from ≥95% to ≥97%. For demanding applications such as pharmaceutical synthesis, a purity of ≥97% is often the minimum requirement.

Below is a summary of prominent commercial suppliers and their typically offered purity grades.

SupplierTypical Purity Grade(s)Analytical Method for Purity (if specified)CAS Number
Sigma-Aldrich 97%Not specified on product page22620-27-5[3]
Chem-Impex ≥ 95%GC22620-27-5[2]
Otto Chemie Pvt. Ltd. 95%GC22620-27-5[4]
Simson Pharma Limited High Purity (accompanied by CoA)Not specified on product page22620-27-5
United States Biological Highly PurifiedNot specified on product page22620-27-5[5]

Note: The availability of specific grades and the analytical methods used for certification can vary by lot and are definitively stated on the Certificate of Analysis (CoA) provided by the supplier.

Understanding the Certificate of Analysis (CoA): A Researcher's Blueprint

The Certificate of Analysis is the most critical document accompanying a batch of this compound. It provides a comprehensive quality control summary and is essential for ensuring the material meets the stringent requirements for pharmaceutical development.

A typical CoA for a high-purity grade of this compound will include the following tests and specifications:

ParameterTypical SpecificationMethodRationale
Appearance White to off-white crystalline powderVisualConfirms the physical form and absence of gross contamination.
Identification Conforms to reference spectrumIR, ¹H NMRConfirms the molecular structure of the compound.
Assay (Purity) ≥ 97.0%HPLC or GCQuantifies the amount of this compound present.
Melting Point 168 - 172 °CCapillary MethodA narrow melting point range is indicative of high purity.[2]
Water Content ≤ 0.5%Karl Fischer TitrationWater can interfere with certain chemical reactions.
Residue on Ignition ≤ 0.1%USP <281>Measures the amount of inorganic impurities.
Heavy Metals ≤ 10 ppmICP-MS or ColorimetricControls for elemental impurities that can be toxic or act as catalysts.
Individual Impurity ≤ 0.10%HPLC or GCControls for specific known and unknown organic impurities.
Total Impurities ≤ 0.5%HPLC or GCProvides an overall measure of the organic purity.

Potential Impurities: A Consequence of Synthesis

Understanding the potential impurities in this compound is crucial for developing robust analytical methods and for risk assessment in drug development. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[1]

Common synthetic routes to this compound can involve the hydrolysis of a corresponding ester or the reaction of a bromo-precursor.[1][6]

Synthesis_Impurities cluster_synthesis Synthetic Pathways cluster_impurities Potential Impurities in Final Product Starting_Materials Starting Materials (e.g., 5-bromonicotinic acid, ethyl 5-chloronicotinate) Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Carry-over Reaction_Byproducts Reaction By-products (e.g., incompletely reacted intermediates, over-chlorinated species) Isomers Positional Isomers (e.g., 2- or 6-chloronicotinic acid) Reaction_Byproducts->Isomers Side-reactions Related_Subs Related Substances (e.g., di-chlorinated nicotinic acids) Reaction_Byproducts->Related_Subs Side-reactions Reagents Reagents & Solvents (e.g., oxalyl chloride, DMF, NaOH) Residual_Solvents Residual Solvents Reagents->Residual_Solvents Incomplete removal

Caption: Potential sources of impurities in this compound.

Analytical Methodologies for Purity Determination and Impurity Profiling

A multi-pronged analytical approach is necessary to fully characterize the purity of this compound and to identify and quantify any impurities. The following protocols are representative of the methods used in a quality control setting and are designed to be self-validating systems.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its structurally related impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A to retain the polar analyte and impurities, followed by a gradual increase in Mobile Phase B to elute the components in order of increasing hydrophobicity.

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar this compound and separating it from both more polar and less polar impurities.

  • Gradient Elution: This is crucial for resolving impurities with a wide range of polarities that may be present. A simple isocratic method might not provide sufficient separation.

  • Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility.

Experimental Protocol: GC-MS after Derivatization

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group is typically converted to a more volatile ester (e.g., a methyl or silyl ester) prior to injection. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of BSTFA.

    • Heat the mixture at 70°C for 30 minutes.

    • Inject an aliquot of the derivatized sample.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

Causality Behind Choices:

  • Derivatization: This step is essential to make the analyte sufficiently volatile for GC analysis and to prevent peak tailing.

  • DB-5ms Column: This type of column provides good separation for a wide range of derivatized compounds.

  • Mass Spectrometric Detection: Provides structural information about the impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

¹H NMR spectroscopy is an indispensable tool for confirming the identity of this compound and can also be used for quantitative purity analysis (qNMR).

Experimental Protocol: ¹H NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid) for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks should be consistent with the structure of this compound. The aromatic region will show characteristic signals for the pyridine ring protons.

    • Purity Calculation (qNMR): The purity of the sample can be calculated by comparing the integral of a known proton signal from this compound to the integral of a known proton signal from the internal standard of known purity and mass.

Expected ¹H NMR Signals (in DMSO-d₆):

  • δ ~13.8 (broad s, 1H, -COOH)

  • δ ~9.01 (d, 1H)

  • δ ~8.88 (d, 1H)

  • δ ~8.30 (dd, 1H)[6]

Analytical_Workflow Sample This compound Sample HPLC HPLC-UV (Assay, Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, ID) Sample->GCMS NMR ¹H NMR (Identity, qNMR) Sample->NMR CoA Certificate of Analysis HPLC->CoA GCMS->CoA NMR->CoA

Caption: A comprehensive analytical workflow for quality control.

Conclusion: A Commitment to Quality

The selection of this compound for use in research and drug development necessitates a thorough understanding of its commercial availability, the significance of its purity grade, and the analytical methods used to verify its quality. As a Senior Application Scientist, it is my experience that a meticulous approach to qualifying this and other key intermediates is fundamental to the success of any synthetic chemistry program. By leveraging a combination of chromatographic and spectroscopic techniques, and by critically evaluating the data presented in the Certificate of Analysis, researchers can proceed with confidence, ensuring the integrity and reproducibility of their work.

References

  • Otto Chemie Pvt. Ltd. This compound, 95%. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 5-Chloronicotinic Acid from 3-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 5-Chloronicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals[1]. The synthetic strategy detailed herein begins with the readily available starting material, 3-picoline (3-methylpyridine). The narrative is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale for the chosen methodologies, reflecting a synthesis of theoretical knowledge and practical application.

The transformation from 3-picoline to this compound is approached as a two-stage process:

  • Stage 1: Oxidation: The selective oxidation of the methyl group of 3-picoline to a carboxylic acid, yielding nicotinic acid (Vitamin B3).

  • Stage 2: Chlorination: The regioselective introduction of a chlorine atom at the 5-position of the nicotinic acid backbone.

This guide will present a robust and scalable protocol for the oxidation stage. For the chlorination stage, it will address the inherent chemical challenges of direct electrophilic substitution on an electron-deficient pyridine ring and present a reliable, well-documented method for achieving the target molecule.

Part 1: Catalytic Oxidation of 3-Picoline to Nicotinic Acid

The conversion of 3-picoline to nicotinic acid is a cornerstone of industrial chemical synthesis[2]. While several methods exist, including gas-phase ammoxidation followed by hydrolysis or oxidation with strong acids like nitric acid, these often involve harsh conditions or generate significant waste streams[3][4][5]. For a laboratory or research setting, a liquid-phase catalytic oxidation using molecular oxygen or air presents a more controlled, efficient, and "greener" alternative[4][6].

Mechanistic Rationale & Experimental Causality

The primary challenge in this oxidation is the inherent stability of the methyl group attached to the electron-deficient pyridine ring. The reaction is typically facilitated by a multi-component catalyst system, often in an acetic acid solvent. A common and effective system involves a combination of a cobalt (II) salt, a manganese (II) salt, and N-hydroxyphthalimide (NHPI)[3].

The proposed mechanism involves the generation of a phthalimide-N-oxyl (PINO) radical from NHPI, initiated by the cobalt and manganese salts. This highly reactive radical is capable of abstracting a hydrogen atom from the methyl group of 3-picoline, initiating a radical chain reaction that, in the presence of oxygen, leads to the formation of the corresponding carboxylic acid. The bromide co-catalyst often used in these systems can further enhance the reaction rate and selectivity[2]. This catalytic approach allows the reaction to proceed under milder conditions than traditional stoichiometric oxidation methods, leading to high conversion and selectivity[2][3].

Experimental Workflow: Oxidation

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation ParrReactor High-Pressure Parr Reactor Reagents 3-Picoline Acetic Acid Catalyst System Pressurize Pressurize with Air (e.g., 2.0-2.5 MPa) Reagents->Pressurize Charge Reactor Heat Heat to Reaction Temp (e.g., 150-210 °C) Pressurize->Heat Stir & Monitor Cool Cool to Room Temp & Depressurize Heat->Cool After Reaction Time (e.g., 3-5 h) Filter Filter Reaction Mixture Cool->Filter Remove Catalyst Crystallize Crystallize Crude Product (e.g., from water) Filter->Crystallize Process Filtrate Dry Dry Final Product (Nicotinic Acid) Crystallize->Dry

Caption: High-level workflow for the catalytic oxidation of 3-picoline.

Protocol 1: Liquid-Phase Catalytic Oxidation

This protocol is adapted from established methodologies for the selective oxidation of alkylaromatics[2][3].

Materials & Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple.

  • 3-Picoline (3-methylpyridine)

  • Glacial Acetic Acid (AcOH)

  • Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂)

  • Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂)

  • N-Hydroxyphthalimide (NHPI)

  • Pressurized air or oxygen source

Procedure:

  • Reactor Charging: To a clean, dry high-pressure autoclave, add glacial acetic acid.

  • Add the catalyst system: Co(OAc)₂, Mn(OAc)₂, and NHPI, as specified in Table 1 . Stir to dissolve.

  • Add 3-picoline to the reactor.

  • Reaction Execution: Seal the reactor and purge it with compressed air several times.

  • Pressurize the reactor to the desired pressure (e.g., 2.0 - 2.5 MPa) with compressed air.

  • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 150 - 210 °C).

  • Maintain the temperature and pressure for the specified reaction time (e.g., 3-5 hours), monitoring for any significant pressure drops which may indicate consumption of oxygen.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Discharge the reaction mixture and filter it to remove any insoluble catalyst residues.

  • Remove the acetic acid solvent from the filtrate under reduced pressure.

  • The resulting crude nicotinic acid can be purified by recrystallization from water.

  • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to yield pure nicotinic acid as a white solid.

ParameterValueSource
3-Picoline1.0 mol equivalent-
Acetic Acid (Solvent)4-5 volumes[3]
Co(OAc)₂0.1–0.5 mol %[2]
Mn(OAc)₂0.1–0.5 mol %[2]
NHPI4.5 mol %[3][7]
Pressure (Air)2.0 - 2.5 MPa[2][3]
Temperature150 - 210 °C[2][3]
Time3 - 5 hours[3]
Expected Yield >90% [2][3]
Expected Selectivity >95% [2]
Table 1: Representative Reaction Conditions for 3-Picoline Oxidation.

Part 2: Synthesis of this compound

Synthetic Strategy & Challenges

The direct chlorination of nicotinic acid to produce this compound is not a trivial transformation. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution. Furthermore, the carboxylic acid group at the 3-position is an electron-withdrawing, meta-directing deactivator. While electrophilic attack on pyridine typically occurs at the 3- and 5-positions, the deactivating nature of the carboxyl group makes forcing conditions necessary, which can lead to low yields and side products.

A survey of established chemical literature reveals that direct, high-yield chlorination of nicotinic acid at the 5-position is not a commonly reported industrial or laboratory procedure. More reliable and predictable syntheses often start from precursors that already possess the desired chloro-substituent or a functional group that can be readily converted to it.

Therefore, for a reproducible and high-yielding protocol, this guide details the synthesis of this compound via the hydrolysis of its corresponding ethyl ester, ethyl 5-chloronicotinate[8][9]. This precursor is commercially available or can be synthesized through multi-step routes.

Experimental Workflow: Hydrolysis

Hydrolysis_Workflow Start Start: Ethyl 5-chloronicotinate 1N NaOH Solution Mix Combine Reagents at Room Temperature Start->Mix Heat Heat Mixture (e.g., 60 °C) Mix->Heat Stir for 1 hr Acidify Cool & Acidify with HCl to pH 4-5 Heat->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter the Solid Precipitate->Filter Dry Wash & Dry Product (this compound) Filter->Dry End Final Product Dry->End

Caption: Workflow for the hydrolysis of ethyl 5-chloronicotinate.

Protocol 2: Hydrolysis of Ethyl 5-Chloronicotinate

This protocol is based on a verified synthetic method for the preparation of this compound from its ethyl ester[9].

Materials & Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ethyl 5-chloronicotinate

  • 1N Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl), concentrated or 1N solution

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 5-chloronicotinate and the 1N NaOH solution (see Table 2 for quantities).

  • Saponification: Stir the mixture at ambient temperature. The reaction can then be gently heated to 60 °C for approximately 1 hour to ensure complete hydrolysis[9]. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath.

  • Slowly add HCl solution while stirring vigorously to adjust the pH to 4-5. A white precipitate of this compound will form[9].

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Dry the product under vacuum to a constant weight to yield this compound as a colorless or off-white solid[8][9].

Reagent/ParameterQuantitySource
Ethyl 5-chloronicotinate10.5 g (56.5 mmol)[9]
1N NaOH Solution84.9 mL (84.9 mmol)[9]
Reaction Temperature60 °C[9]
Reaction Time1 hour[9]
Final pH4 - 5[9]
Reported Yield 6.9 g (77.5%) [9]
Table 2: Reagent Quantities and Conditions for Hydrolysis.

Summary and Outlook

This guide outlines a reliable, two-stage synthetic pathway for producing this compound from 3-picoline. The first stage involves a highly efficient catalytic oxidation of 3-picoline to nicotinic acid, a method well-suited for research applications due to its high yield and selectivity. The second stage addresses the practical synthesis of this compound through the hydrolysis of its ethyl ester, a method chosen for its reproducibility and high yield in light of the challenges associated with direct chlorination of the nicotinic acid ring. Researchers and drug development professionals can use these protocols as a robust foundation for obtaining this valuable synthetic intermediate.

References

  • MDPI. (2023-09-04). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
  • Wikipedia. 2-Chloronicotinic acid.
  • National Institutes of Health (NIH). (2022-01-20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Patsnap. Synthetic method of 2-chloronicotinic acid.
  • Semantic Scholar. Synthesis of 2-Chloronicotinic Acid.
  • ResearchGate. (2023-09-01). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • CoLab. (2023-07-17). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
  • ResearchGate. Oxidation of 3-picoline in the liquid phase.
  • CHIMIA. A Catalytic Green Process for the Production of Niacin.
  • National Toxicology Program. 3-Picoline.
  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid.
  • Google Patents. CN101117332A - Preparation method of 2-chloronicotinic acid.
  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
  • Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • MDPI. (2022-01-20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Frontiers. (2023-06-04). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PubChem. This compound.

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Application Note & Protocol: Laboratory-Scale Synthesis of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a reliable and scalable laboratory protocol for the synthesis of 5-Chloronicotinic acid (CAS 22620-27-5), a pivotal building block in pharmaceutical and agrochemical research.[1][2] This document provides a step-by-step methodology for the base-catalyzed hydrolysis of ethyl 5-chloronicotinate, selected for its high yield and operational simplicity. We delve into the underlying chemical principles, offer detailed characterization techniques, and present a thorough safety and handling protocol. This application note is designed for researchers, chemists, and drug development professionals seeking a robust and well-validated method for producing high-purity this compound.

Introduction and Significance

This compound is a chlorinated derivative of nicotinic acid (Vitamin B3) that serves as a versatile intermediate in organic synthesis. Its unique electronic and structural properties make it a valuable precursor for a wide range of biologically active molecules. In the pharmaceutical sector, it is a key component in the development of drugs targeting neurological disorders and anti-inflammatory agents.[1] Its stability and reactivity are leveraged in agrochemical formulations to enhance the efficacy of pesticides and herbicides, thereby contributing to improved crop yields.[1]

Given its importance, access to a reliable and well-documented synthetic protocol is essential for research and development laboratories. This guide provides such a protocol, focusing on a common and efficient laboratory-scale preparation method.

Overview of Synthetic Strategies

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the availability of starting materials, required scale, and safety considerations. The most prominent strategies include:

  • Hydrolysis of an Ester Precursor: Saponification of esters like ethyl 5-chloronicotinate is a direct and high-yielding method. This route is favored for its relatively mild conditions and straightforward workup.[3][4]

  • The Sandmeyer Reaction: This classic transformation allows for the conversion of 5-aminonicotinic acid to the target compound via a diazonium salt intermediate.[5][6] The Sandmeyer reaction is a powerful tool for introducing halides onto an aromatic ring where direct halogenation is difficult.[7][8]

  • Halogen Exchange: While less common for direct chlorination, principles of halogen exchange could be applied, for instance, by converting a more reactive halogen like bromine. A documented synthesis exists for converting 5-bromonicotinic acid to this compound using oxalyl chloride.[3]

  • Oxidation of a Methylpyridine: The oxidation of 5-chloro-3-methylpyridine offers another route, converting the methyl group to a carboxylic acid. This method often requires strong oxidizing agents and careful control of reaction conditions.[9]

For this guide, we will focus on the hydrolysis of ethyl 5-chloronicotinate due to its reliability, high yield, and the commercial availability of the starting material.

Featured Protocol: Synthesis via Hydrolysis

This protocol details the saponification of ethyl 5-chloronicotinate using sodium hydroxide, followed by acidic workup to precipitate the desired carboxylic acid.

Reaction Principle

The reaction proceeds via a base-catalyzed hydrolysis (saponification) mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. The resulting carboxylate is then protonated during the acidic workup to yield the final this compound.

G start Start: Materials Prep setup Reaction Setup Add Ethyl 5-chloronicotinate and 1N NaOH to flask. start->setup heat Heating & Reflux Heat mixture to 60°C for 1 hour. setup->heat cool Cooling Cool reaction mixture to room temperature. heat->cool acidify Acidification (Workup) Adjust pH to 4-5 with HCl (aq) to precipitate product. cool->acidify filter Filtration Isolate solid product using Büchner funnel. acidify->filter wash Washing Wash filter cake with cold deionized water. filter->wash dry Drying Dry the product under vacuum or in an oven. wash->dry analyze Analysis Characterize final product (MP, NMR, IR). dry->analyze end_node End: Purified Product analyze->end_node

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Preparation of NaOH Solution: Prepare an 85 mL 1N aqueous solution of sodium hydroxide by dissolving 3.4 g of NaOH pellets in deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-chloronicotinate (10.5 g). [4]3. Initiating Hydrolysis: Add the 85 mL of 1N NaOH solution to the flask. Stir the mixture at ambient temperature for 30 minutes. The mixture may be biphasic initially. [4]4. Heating: Attach a reflux condenser and heat the mixture to 60°C using a heating mantle. Maintain this temperature with stirring for 1 hour to ensure the reaction goes to completion. [4]The solution should become homogeneous as the reaction progresses.

  • Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes) to observe the disappearance of the starting ester spot.

  • Cooling: After 1 hour, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Precipitation: Transfer the reaction solution to a larger beaker (e.g., 500 mL). While stirring, slowly add 1M or 2M hydrochloric acid dropwise. Monitor the pH continuously. A white precipitate will begin to form.

  • pH Adjustment: Continue adding HCl until the pH of the mixture reaches 4-5. [4]Causality Note: At this pH, the sodium 5-chloronicotinate salt is fully protonated to the less water-soluble carboxylic acid, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (~50 mL each) to remove any residual salts (NaCl) and acid.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C overnight or in a desiccator under vacuum until a constant weight is achieved. The expected yield is approximately 6.9 g. [4]

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

Table 2: Product Specifications

Parameter Expected Result
Appearance White to off-white solid/powder [3]
Molecular Formula C₆H₄ClNO₂ [10]
Molecular Weight 157.55 g/mol [10]
Melting Point 171-178 °C [2]
Purity (by HPLC) ≥95%

| Expected Yield | ~75-85% |

  • ¹H NMR Spectroscopy: (300 MHz, DMSO-d₆): δ 13.8 (1H, br s, -COOH), 9.01 (1H, d, J = 3 Hz), 8.88 (1H, d, J = 3 Hz), 8.30 (1H, dd, J = 3, 3 Hz). [4]* Infrared (IR) Spectroscopy: Key peaks should be observed corresponding to the C=O stretch of the carboxylic acid, O-H stretch, and C-Cl bond.

  • Melting Point: A sharp melting point within the expected range indicates high purity.

Safety, Handling, and Waste Disposal

5.1. Hazard Identification

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11][12]* Ethyl 5-chloronicotinate: May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

5.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [13]* Skin Protection: Wear a lab coat and solvent-resistant gloves (e.g., nitrile). [11]* Respiratory Protection: Handle all solids and concentrated solutions in a well-ventilated fume hood to avoid inhaling dust or vapors. [14] 5.3. Handling and Storage

  • Handle all chemicals in a fume hood. [15]* Avoid dust formation when handling solid this compound. [14]* Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. [14]Some suppliers recommend storage at -20°C for long-term stability. [10] 5.4. Waste Disposal

  • Dispose of all chemical waste according to local, state, and federal regulations.

  • Aqueous acidic and basic waste should be neutralized before disposal.

  • Organic waste should be collected in a designated container. Do not pour into drains. [14]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete hydrolysis.Ensure reaction temperature was maintained at 60°C for the full hour. Check the concentration and amount of NaOH solution.
Product lost during workup.Ensure pH is accurately adjusted to 4-5 for maximum precipitation. Avoid excessive washing.
Product is oily/gummy Impurities present.Wash the precipitate thoroughly with cold water. Consider recrystallization from a suitable solvent like an ethanol/water mixture.
Incomplete drying.Dry the product for a longer period under vacuum.
No precipitate forms Incorrect pH.Re-check the pH of the solution. Ensure it is acidic (pH 4-5). Add more HCl if necessary.
Reaction did not proceed.Verify the identity and purity of the starting ester.

References

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN.
  • PubChem. (n.d.). This compound.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound, 95%.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

Sources

Application Note & Industrial Protocol: Manufacturing of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide to the industrial-scale synthesis of 5-Chloronicotinic Acid, a key intermediate in the pharmaceutical and agrochemical industries.

Abstract and Significance

This compound (CAS: 22620-27-5) is a chlorinated pyridine derivative that serves as a critical building block in organic synthesis.[1][2] It is a white to off-white crystalline solid.[1][3] Its structural properties make it an indispensable intermediate for the development of a wide range of biologically active molecules. In the pharmaceutical sector, it is integral to the synthesis of drugs targeting neurological disorders and anti-inflammatory agents.[2] For the agrochemical industry, it is a precursor for advanced herbicides and pesticides, contributing to enhanced crop protection and yield.[2]

This document provides a comprehensive overview of a robust and scalable industrial manufacturing process for this compound. The primary method detailed is the alkaline hydrolysis of ethyl 5-chloronicotinate, a process selected for its reliability, high yield, and straightforward execution on a large scale.

Overview of the Industrial Synthesis Pathway

The industrial production of this compound can be approached through several synthetic routes. A prevalent and efficient method involves the saponification (alkaline hydrolysis) of its corresponding ester, ethyl 5-chloronicotinate. This pathway is favored due to the accessibility of the starting materials and the high purity of the final product achievable through simple precipitation and filtration.

The core transformation relies on converting the ethyl ester group into a carboxylate salt using a strong base, followed by acidification to yield the desired carboxylic acid.

General Process Workflow

The manufacturing process is logically segmented into four primary stages: Saponification, Precipitation, Isolation, and Drying. Each stage is monitored by strict process controls to ensure batch-to-batch consistency and high product quality.

G cluster_0 Process Stages Raw_Materials Raw Materials (Ethyl 5-chloronicotinate, NaOH) Saponification Stage 1: Saponification (Hydrolysis Reaction) Raw_Materials->Saponification Charge Reactor Precipitation Stage 2: Acidification & Precipitation Saponification->Precipitation Transfer & pH Adjustment Isolation Stage 3: Isolation (Filtration & Washing) Precipitation->Isolation Filter Slurry Drying Stage 4: Drying Isolation->Drying Transfer Wet Cake Final_Product Final Product (this compound) Drying->Final_Product Packaging

Caption: High-level workflow for the industrial synthesis of this compound.

Detailed Synthesis Protocol

This section outlines the step-by-step industrial protocol for the synthesis of this compound via the hydrolysis of ethyl 5-chloronicotinate.

Raw Materials and Equipment
Material/EquipmentSpecificationPurpose
Reactants
Ethyl 5-chloronicotinate>98% PurityStarting Material
Sodium Hydroxide (NaOH)Caustic Soda, Industrial GradeHydrolysis Agent
Hydrochloric Acid (HCl)37% w/w, Industrial GradeNeutralizing/Precipitating Agent
Purified WaterDeionized or RO WaterSolvent and Washing Agent
Equipment
Glass-Lined Reactor5000 L, with heating/cooling jacketMain reaction vessel
Filtration SystemNutsche Filter-Dryer or CentrifugeProduct Isolation
Vacuum DryerTray or Agitated DryerFinal Product Drying
Reaction Mechanism

The synthesis is a classic example of ester saponification followed by acidification.

  • Saponification: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the sodium salt of this compound.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate salt, causing the water-insoluble this compound to precipitate out of the aqueous solution.

G cluster_0 Reaction Mechanism Start Ethyl 5-chloronicotinate Intermediate Sodium 5-chloronicotinate (in solution) Start->Intermediate + NaOH (aq) Heat (60°C) End This compound (precipitate) Intermediate->End + HCl (aq) pH Adjustment (4-5)

Caption: Chemical transformation from ester to final acid product.

Step-by-Step Manufacturing Protocol

Step 1: Reactor Charging and Initial Hydrolysis

  • Charge the 5000 L glass-lined reactor with a 1N aqueous solution of sodium hydroxide (NaOH).

  • Begin agitation and add ethyl 5-chloronicotinate to the reactor at ambient temperature.[4] A typical charge would be 570 kg of ethyl 5-chloronicotinate into approximately 4600 L of 1N NaOH solution.

  • The reaction is exothermic; control the initial temperature rise.

Step 2: Saponification

  • Once the initial charge is complete, slowly heat the reaction mixture to 60°C using the reactor's heating jacket.[4]

  • Maintain the temperature at 60°C for a minimum of 1 hour to ensure the hydrolysis reaction goes to completion.[4]

    • Causality Insight: Heating accelerates the rate of saponification. Holding the temperature ensures that even the last traces of the ester are converted, which is critical for achieving high purity and yield.

  • After 1 hour, take an in-process control (IPC) sample to verify the absence of the starting ester via HPLC.

Step 3: Cooling and Precipitation

  • Once the reaction is complete, cool the reaction mixture to room temperature (20-25°C) using the cooling jacket.

  • Slowly and carefully add concentrated hydrochloric acid to the agitated mixture. Monitor the pH of the solution continuously.

  • Continue adding HCl until the pH of the reaction solution is adjusted to between 4 and 5.[4]

    • Trustworthiness Insight: Precise pH control is paramount. A pH below 4 may introduce impurities, while a pH above 5 will result in incomplete precipitation and a significant loss of yield. As the target pH is approached, a thick, white precipitate of this compound will form.[1][4]

Step 4: Isolation and Washing

  • Transfer the resulting slurry to the filtration system (e.g., Nutsche filter).

  • Filter the precipitate under vacuum to remove the mother liquor.

  • Wash the filter cake with purified water to remove residual inorganic salts (e.g., NaCl). The number of washes is determined by testing the conductivity of the filtrate.

  • Continue the vacuum to de-liquor the cake as much as possible.

Step 5: Drying and Packaging

  • Transfer the wet filter cake to a vacuum dryer.

  • Dry the product under vacuum at a controlled temperature (e.g., 60-70°C) until the loss on drying (LOD) is within the specified limits (typically <0.5%).

  • The final product, this compound, is a colorless or off-white solid.[1]

  • Discharge the dried product and package it in sealed, labeled containers.

Process Control and Validation

ParameterSpecificationMethodRationale
Reactant Ratio 1.1 - 1.2 eq. NaOHCalculationEnsures complete consumption of the limiting ester reactant.
Reaction Temp. 60 ± 2 °CTemperature ProbeOptimizes reaction rate while preventing side reactions.
Reaction Time > 1 hourTimer, HPLCGuarantees reaction completion.
Precipitation pH 4.0 - 5.0pH MeterMaximizes precipitation and yield of the desired acid.[4]
Final Purity > 99%HPLCConfirms product meets quality standards.
Identity Conforms to reference¹H NMRConfirms the chemical structure of the final product.

¹H NMR Data (300 MHz, DMSO-d6): δ 8.30 (1H, dd, J = 3 Hz), 8.88 (1H, d, J = 3 Hz), 9.01 (1H, d, J = 3 Hz), 13.8 (1H, br s).[4]

Typical Yield: Based on this process, a yield of approximately 75-85% can be expected. For a 10.5 g lab-scale reaction, a yield of 6.9 g was reported.[4]

References

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental building block in biological systems, most notably as a precursor to the coenzymes NAD and NADP.[1] In the realm of medicinal chemistry and drug development, the nicotinic acid scaffold is a privileged structure, appearing in a wide array of therapeutic agents.[2][3][4] Its derivatives have shown promise as anticancer agents and treatments for various other conditions.[2][5] The strategic functionalization of this heterocyclic core is therefore of paramount importance. 5-Chloronicotinic acid, in particular, serves as a versatile and cost-effective starting material for the synthesis of novel 5-substituted nicotinic acid derivatives, which are of significant interest in the pharmaceutical industry. The introduction of diverse molecular fragments at the 5-position via palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships and the optimization of drug candidates.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to successfully employ this valuable building block in their synthetic endeavors.

Challenges and Key Considerations in the Cross-Coupling of this compound

The successful cross-coupling of this compound is not without its challenges. As a heteroaryl chloride, the carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, necessitating more specialized and reactive catalyst systems.[6][7] The electron-deficient nature of the pyridine ring, further accentuated by the carboxylic acid group, can also influence the catalytic cycle. Moreover, the nitrogen atom of the pyridine ring can potentially coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[7] Careful consideration of the ligand, base, and solvent is therefore crucial for achieving high yields and selectivity. The development of sterically hindered and electron-rich ligands has been instrumental in overcoming the low reactivity of aryl chlorides.[8][9][10]

Core Palladium-Catalyzed Cross-Coupling Methodologies

The versatility of palladium catalysis allows for the formation of a wide range of chemical bonds. Here, we will focus on four key transformations that are highly relevant for the derivatization of this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12] For this compound, this reaction is invaluable for introducing aryl or heteroaryl substituents.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR')2 (Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-R Transmetalation Complex->Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Phenylnicotinic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 5-phenylnicotinic acid.

Data Summary Table for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) precursors.[14]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands facilitate the challenging oxidative addition of the C-Cl bond.[8][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[13]
Solvent Toluene, Dioxane, DMF, with waterAprotic polar solvents are generally effective; water can aid in dissolving the base and boronic acid.
Temperature 80-120 °CHigher temperatures are often required for the activation of aryl chlorides.[7]
Heck Coupling: Olefin Functionalization

The Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[15][16] This allows for the introduction of vinyl groups onto the nicotinic acid scaffold.

Mechanism: The Heck catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the palladium catalyst.[15]

Diagram of the Heck Coupling Catalytic Cycle:

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Ar-X Olefin Insertion RCH=CH-Pd(II)(Ar)L2 Oxidative Addition->Olefin Insertion RCH=CH2 Olefin Insertion->Pd(0)L2 β-Hydride Elimination Product Formation Ar-CH=CHR Olefin Insertion->Product Formation

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Vinylnicotinic Acid

This protocol outlines a general procedure for the Heck coupling of this compound with ethylene gas.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethylene gas

Procedure:

  • In a pressure-rated reaction vessel, combine this compound (1.0 mmol), palladium(II) acetate (2-5 mol%), and tri(o-tolyl)phosphine (4-10 mol%).

  • Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Seal the vessel, then purge with ethylene gas.

  • Pressurize the vessel with ethylene gas (2-5 bar).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess ethylene gas.

  • Dilute the reaction mixture with water and acidify with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table for Heck Coupling:

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Effective and commonly used palladium precursors.[17]
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the palladium catalyst and promote the reaction.[18]
Base Et₃N, DIPEA, NaOAcActs as a scavenger for the hydrogen halide generated during the reaction.[15]
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are typically used.[17]
Temperature 100-140 °CElevated temperatures are generally required to drive the reaction with aryl chlorides.[17]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[19][20]

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the coupled product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[19]

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Cu-C≡CR Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR H-C≡CR (Base)

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)nicotinic Acid

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed N,N-dimethylformamide (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 5-(phenylethynyl)nicotinic acid.

Data Summary Table for Sonogashira Coupling:

ParameterRecommended ConditionsRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pre-formed palladium-phosphine complexes are often effective.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.[19]
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent DMF, THF, TolueneAprotic solvents are generally preferred.
Temperature 50-100 °CMilder conditions are often sufficient compared to other couplings with aryl chlorides.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21][22] This reaction is instrumental for introducing primary or secondary amines at the 5-position of nicotinic acid.

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[21][22][23]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Ar-X Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative Addition->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L2 Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L2 Reductive Elimination C-N Bond Formation Ar-NR'R'' Deprotonation->C-N Bond Formation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(Phenylamino)nicotinic Acid

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, add this compound (1.0 mmol), palladium(II) acetate (2-5 mol%), and XPhos (4-10 mol%) to a dry Schlenk flask.

  • Add sodium tert-butoxide (1.5 mmol).

  • Add degassed toluene (5 mL) and aniline (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify with 1M HCl to pH ~6-7, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table for Buchwald-Hartwig Amination:

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and reliable palladium precursors.[24]
Ligand XPhos, SPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for coupling aryl chlorides.[25][26]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine.[24]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for this reaction.
Temperature 80-110 °CElevated temperatures are typically necessary to facilitate the reaction.

Conclusion

This compound is a readily available and highly valuable starting material for the synthesis of a diverse range of 5-substituted nicotinic acid derivatives. While the activation of the C-Cl bond presents a challenge, modern palladium-catalyzed cross-coupling reactions, particularly when employing sterically hindered and electron-rich ligands, provide efficient and versatile solutions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions detailed in this guide offer a robust toolkit for researchers in medicinal chemistry and drug discovery to explore the chemical space around the nicotinic acid scaffold, ultimately paving the way for the development of novel therapeutic agents.

References

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Application Notes & Protocols: Strategic Derivatization of 5-Chloronicotinic Acid's Carboxylic Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloronicotinic acid is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical development.[1][2][3] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid, presents a unique synthetic platform. The nitrogen atom imparts basicity, while the carboxylic acid provides an acidic handle for a multitude of chemical transformations.[1] The strategic derivatization of this carboxylic acid group is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies and the optimization of drug candidates.[4]

Converting the carboxylic acid to esters, amides, or more reactive acyl halides allows researchers to finely tune critical physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5][6] These modifications are essential for improving a compound's pharmacokinetic profile, enhancing its interaction with biological targets, and creating novel therapeutic agents.[7][8] This guide provides an in-depth exploration of the primary methods for derivatizing the carboxylic acid moiety of this compound, complete with detailed, field-proven protocols and the scientific rationale behind them.

Core Derivatization Pathways

The transformation of the carboxylic acid group of this compound primarily follows three robust and versatile pathways: Esterification, Amidation, and Acyl Halide Formation. Each route offers distinct advantages depending on the desired final product and the required reactivity.

G Start This compound Ester Ester Derivatives (R-COOR') Start->Ester Esterification (e.g., Fischer, SOCl₂) Amide Amide Derivatives (R-CONR'R'') Start->Amide Amidation (via Activation) (e.g., EDC, HATU) Acyl_Chloride 5-Chloronicotinoyl Chloride (R-COCl) Start->Acyl_Chloride Acyl Halide Formation (e.g., SOCl₂, (COCl)₂) Acyl_Chloride->Ester + Alcohol (R'OH) Acyl_Chloride->Amide + Amine (R'R''NH)

Figure 1: Primary derivatization pathways for this compound.

Esterification: Synthesis of 5-Chloronicotinate Esters

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, often increasing a molecule's cell permeability and oral bioavailability. The resulting esters can serve as final products or as intermediates for further reactions, such as transamidation.

Method A: Fischer-Speier Esterification (Classic Acid Catalysis)

This equilibrium-controlled method involves the reaction of the carboxylic acid with an alcohol under strong acidic conditions.[9][10]

  • Scientific Rationale: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid.[11] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. The reaction is reversible, so to drive it to completion, it is crucial to either use a large excess of the alcohol or actively remove the water formed as a byproduct.[9][10]

Protocol: Synthesis of Methyl 5-Chloronicotinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a large excess of methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq).

  • Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica gel if necessary.

Method B: Thionyl Chloride-Mediated Esterification

This approach offers a more potent, non-equilibrium alternative to Fischer esterification, often providing higher yields in shorter reaction times. It proceeds via an in situ formation of the highly reactive acyl chloride.[12]

  • Scientific Rationale: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form 5-chloronicotinoyl chloride, a highly electrophilic intermediate. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[13] The acyl chloride then rapidly and irreversibly reacts with the alcohol to yield the desired ester.

Protocol: One-Pot Synthesis of Ethyl 5-Chloronicotinate
  • Reaction Setup: Suspend this compound (1.0 eq) in ethanol (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise via a syringe over 30 minutes. Gas evolution will be observed.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60°C for 2-4 hours until the reaction is complete (as monitored by TLC).

  • Workup: Cool the reaction and remove all volatile components under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography.

Amidation: Synthesis of 5-Chloronicotinamides

Amide bond formation is arguably the most common reaction in drug discovery. Amides are structurally stable and can act as both hydrogen bond donors and acceptors, making them critical for molecular recognition at biological targets.

  • Core Challenge: Direct reaction between a carboxylic acid and an amine is generally unfeasible at room temperature. The basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate-ammonium salt.[11][14] Therefore, the carboxylic acid must be "activated" to facilitate the reaction.

Method A: Carbodiimide-Mediated Coupling

This is the most widely used method for amide synthesis in medicinal chemistry due to its mild conditions and broad substrate scope.

  • Scientific Rationale: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions (like racemization or formation of N-acylurea), an additive like 1-Hydroxybenzotriazole (HOBt) or HATU is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[15]

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->Acylisourea + EDC EDC EDC->Acylisourea Amide Amide Product Acylisourea->Amide + Urea Urea Byproduct Acylisourea->Urea Amine R'R''NH Amine->Amide

Figure 2: Simplified workflow for EDC-mediated amidation.

Protocol: General Amide Synthesis using EDC/HOBt
  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0°C.

  • Coupling Agent: Add EDC hydrochloride (1.2 eq) and stir the mixture at 0°C for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq), followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Method B: The Acyl Chloride Route (Schotten-Baumann Conditions)

This robust, two-step method provides a highly reactive intermediate, ensuring the acylation of even weakly nucleophilic amines.

  • Scientific Rationale: The carboxylic acid is first converted to its corresponding acyl chloride using a chlorinating agent.[13] Common reagents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.[16][17][18] The resulting 5-chloronicotinoyl chloride is a powerful electrophile that reacts readily with amines in the presence of a base to neutralize the generated HCl.[15]

Protocol: Two-Step Amidation via Acyl Chloride

Step 1: Synthesis of 5-Chloronicotinoyl Chloride

  • Setup: Place this compound (1.0 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).

  • Reagent: Add thionyl chloride (SOCl₂) (3-5 eq, can be used as solvent) and a catalytic drop of DMF.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully remove the excess SOCl₂ under reduced pressure to obtain the crude 5-chloronicotinoyl chloride hydrochloride, which is often used directly in the next step.[19][20]

Step 2: Amide Formation

  • Setup: Dissolve the desired amine (1.0 eq) and a base like triethylamine (2.2 eq) in anhydrous DCM and cool to 0°C.

  • Acyl Chloride Addition: Dissolve the crude 5-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, concentrate, and purify via column chromatography.

Summary of Derivatization Methods

DerivativeMethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Ester Fischer-SpeierAlcohol, H₂SO₄ (cat.)60-85%Inexpensive reagents, simple procedure.Equilibrium-limited, requires heat and excess alcohol.
Ester SOCl₂-MediatedAlcohol, SOCl₂80-95%High yield, fast, non-equilibrium.Reagents are corrosive and moisture-sensitive.
Amide CarbodiimideAmine, EDC, HOBt, Base70-90%Mild conditions, high functional group tolerance.Reagents can be expensive, urea byproduct removal.
Amide Acyl ChlorideAmine, SOCl₂ or (COCl)₂, Base85-98%Very high yielding, robust, drives difficult reactions.Two steps, requires handling of highly reactive acyl chloride.

References

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Application Note: A Systematic Approach to Developing a Stability-Indicating HPLC Gradient Method for 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for developing a robust, stability-indicating gradient High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Chloronicotinic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the quantification of this compound in various sample matrices. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a deep understanding of the method development process. Protocols are designed to be self-validating, and all critical claims are substantiated with authoritative references.

Introduction: The Analytical Challenge of this compound

This compound, a halogenated derivative of nicotinic acid (a form of vitamin B3), serves as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its accurate and precise quantification is paramount for ensuring the quality, efficacy, and safety of resulting end-products. The inherent polarity and acidic nature of this compound, however, present a significant challenge for retention and peak shape in traditional reversed-phase HPLC. This guide outlines a systematic, science-driven approach to overcome these challenges by developing a reliable gradient HPLC method.

Foundational Knowledge: Physicochemical Properties and Initial Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄ClNO₂[1][2]
Molecular Weight157.55 g/mol [1][2]
Melting Point168 - 172 °C[1]
Predicted pKa3.10 ± 0.10[3]
UV Absorbance Maxima~210 nm and ~260 nm (in acidic medium)[4]

The acidic nature of this compound (predicted pKa ≈ 3.10) is the most critical factor influencing its retention in reversed-phase HPLC. To ensure sufficient retention and mitigate poor peak shape, the ionization of the carboxylic acid group must be suppressed.[5][6] This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.[6][7] Therefore, a mobile phase pH of ≤ 2.1 is the logical starting point for method development.

Strategic Method Development: A Step-by-Step Protocol

Our approach to method development is systematic, beginning with a "scouting gradient" to quickly determine the approximate elution conditions, followed by targeted optimization.

Initial "Scouting Gradient" Experiment

The purpose of a scouting gradient is to rapidly determine the retention behavior of the analyte and any potential impurities across a wide range of organic modifier concentrations.[8][9]

Protocol 1: Scouting Gradient

  • Column Selection: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point. These columns minimize secondary interactions between the acidic analyte and residual silanol groups on the silica surface, which can cause peak tailing.[10][11]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water. The use of a volatile buffer like formic acid is ideal for LC-MS compatibility.[7]

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol as it can provide better peak shapes and has a lower UV cutoff.[8]

  • Standard Preparation: Prepare a 100 µg/mL solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Dissolving the sample in the initial mobile phase is crucial to prevent peak distortion.[11]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (one of the absorbance maxima for nicotinic acid derivatives[4])

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-11 min: 5% to 95% B

      • 11-13 min: 95% B

      • 13-13.1 min: 95% to 5% B

      • 13.1-18 min: 5% B (re-equilibration)

Gradient Optimization Workflow

Based on the results of the scouting gradient, the next phase involves refining the gradient to achieve optimal resolution, peak shape, and analysis time.

Gradient_Optimization_Workflow Scouting_Run Perform Scouting Gradient (5-95% B in 10 min) Evaluate_Scouting Evaluate Retention Time (tR) and Peak Shape Scouting_Run->Evaluate_Scouting Adjust_Start Adjust Starting %B (for early eluting peaks) Evaluate_Scouting->Adjust_Start tR too short? Adjust_End Adjust Ending %B (for late eluting peaks) Evaluate_Scouting->Adjust_End tR too long? Adjust_Slope Optimize Gradient Slope (Steeper for faster elution, shallower for better resolution) Evaluate_Scouting->Adjust_Slope tR acceptable Adjust_Start->Adjust_Slope Adjust_End->Adjust_Slope Fine_Tune Fine-tune Flow Rate and Temperature for Efficiency Adjust_Slope->Fine_Tune Final_Method Final Optimized Method Fine_Tune->Final_Method

Caption: Workflow for HPLC Gradient Optimization.

Protocol 2: Gradient Optimization

  • Adjusting the Gradient Range:

    • If this compound elutes very early in the scouting run, consider a lower starting percentage of the organic mobile phase (e.g., 2% B).

    • If the peak elutes very late, a higher starting percentage of B can be employed to reduce the analysis time.

  • Optimizing the Gradient Slope: The steepness of the gradient affects resolution.

    • A shallower gradient (e.g., 5-40% B over 15 minutes) will increase the separation between closely eluting peaks.

    • A steeper gradient will decrease the run time but may sacrifice some resolution.

  • Isocratic Hold: An initial isocratic hold at the starting mobile phase composition can improve peak shape and reproducibility.[12]

  • Example Optimized Gradient: Based on typical behavior of polar acidic compounds, a refined gradient might look like this:

Table 2: Example of an Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.06040
12.1595
14.0595
14.1955
20.0955

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with International Council for Harmonisation (ICH) guidelines.[13][14]

Method_Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Protocol 3: Method Validation

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often done by spiking the sample with known impurities and observing that the peak for this compound is well-resolved.

  • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[15] Prepare at least five concentrations of this compound (e.g., 10-150 µg/mL). The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: Determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of this compound and expressing the results as a percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[16]

    • Intermediate Precision: Assess the method's precision over different days, with different analysts, and on different instruments. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase pH ± 0.1, column temperature ± 2 °C, flow rate ± 0.1 mL/min) to assess the method's reliability during normal usage.[15]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterMeasurementAcceptance Criteria
SpecificityPeak purity and resolution > 2 from other componentsPeak is pure and well-resolved
LinearityCorrelation coefficient (r²) of the calibration curver² ≥ 0.999
Accuracy% Recovery of spiked samples98.0% - 102.0%
Precision% RSD of replicate injections≤ 2.0%
LOQSignal-to-Noise RatioS/N ≥ 10
Robustness% RSD of results under varied conditions≤ 2.0%

Troubleshooting Common Issues

Even with a well-developed method, problems can arise. Below are common issues and their likely causes when analyzing acidic compounds like this compound.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing Secondary interactions with silanol groups; Mobile phase pH too high; Column overload.Ensure mobile phase pH is < 2.5; Use a high-purity, end-capped column; Reduce sample concentration.[10][11]
Poor Retention Mobile phase is too "strong" (too much organic); Ionization of the analyte.Decrease the initial %B in the gradient; Ensure mobile phase pH is sufficiently low to suppress ionization.[5][6]
Baseline Drift Column not fully equilibrated; Contamination in the mobile phase or column.Increase re-equilibration time; Use fresh, high-purity mobile phase; Flush the column with a strong solvent.
Ghost Peaks Contamination from sample vials, filters, or mobile phase.Use certified low-extractable vials and filters; Run a blank gradient to identify the source of contamination.[17]

Conclusion

The development of a robust HPLC gradient method for this compound is a systematic process that relies on a foundational understanding of the analyte's chemistry and chromatographic principles. By starting with a scouting gradient, methodically optimizing the separation parameters, and performing a thorough validation according to ICH guidelines, a reliable and trustworthy method can be established. This application note provides the framework and the scientific rationale to empower researchers to develop high-quality analytical methods for this and other challenging polar acidic compounds.

References

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Mubeen, G., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • PubChem. (n.d.). This compound.
  • LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Bevital AS. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • ResearchGate. (2016). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid.
  • Pharmaffiliates. (n.d.). This compound.
  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra.
  • Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet.
  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation.

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A Practical Guide to ¹H and ¹³C NMR Spectral Analysis of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & In-Depth Protocol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed protocol and theoretical framework for the ¹H and ¹³C NMR analysis of 5-Chloronicotinic acid, a key substituted pyridine derivative used in pharmaceutical and agrochemical synthesis. We delve into the causality behind experimental choices, from sample preparation to the nuances of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals seeking to perform robust and reliable NMR analysis for structural verification and purity assessment of this and similar heterocyclic compounds.

Introduction: The Significance of NMR in Characterizing Substituted Pyridines

This compound (C₆H₄ClNO₂) is a heterocyclic compound whose structural integrity is paramount for its function as a building block in complex molecular synthesis.[1] NMR spectroscopy serves as the gold standard for its structural elucidation, providing unambiguous information about the connectivity and chemical environment of every proton and carbon atom in the molecule.

The pyridine ring presents a unique electronic environment. The electronegative nitrogen atom significantly influences the electron density around the ring, leading to characteristic downfield shifts for the aromatic protons and carbons, particularly those in the alpha positions (C2 and C6).[2] The addition of a chlorine atom at the 5-position and a carboxylic acid at the 3-position further perturbs this environment, creating a distinct and predictable spectral fingerprint. Understanding these substituent effects is key to accurate spectral assignment.

Experimental Workflow: A Validating System

A successful NMR analysis relies on a meticulously executed workflow. Each step is designed to ensure the acquisition of high-quality, reproducible data.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis cluster_out Phase 4: Output SamplePrep Sample Preparation (Dissolution & Filtration) Acq_H1 1D ¹H Acquisition SamplePrep->Acq_H1 Acq_C13 1D ¹³C Acquisition Acq_H1->Acq_C13 Sequential Run Processing Data Processing (FT, Phasing, Baseline) Acq_C13->Processing Analysis Spectral Analysis & Assignment Processing->Analysis Report Final Report Analysis->Report

Caption: End-to-end workflow for NMR analysis.

Detailed Experimental Protocols

Protocol for NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample preparation.[3] This protocol is designed to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]

Causality: this compound is an organic acid with moderate polarity. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for such compounds and its high boiling point.[3] The carboxylic acid proton is acidic and will readily exchange with deuterium from solvents like D₂O, but in DMSO-d₆, this exchange is slow enough that the proton often appears as a broad singlet, providing valuable structural information.

Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[3][5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial. This volume ensures a sample height of 40-50 mm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[3][5]

  • Dissolution: Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. Gentle warming can be applied if necessary, but ensure the sample is returned to room temperature before proceeding.

  • Filtration: To remove any microparticulate impurities that can disrupt the magnetic field homogeneity and degrade shimming, filter the solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool or a syringe filter is effective.[4][5]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[4]

Protocol for NMR Data Acquisition

The acquisition parameters must be carefully chosen to ensure high resolution, good signal-to-noise (S/N), and accurate signal integration.[6] The parameters provided below are a robust starting point for a 400 MHz spectrometer.

Causality: The relaxation delay (D1) combined with the acquisition time (AQ) is crucial for quantitative accuracy. A total recycle time (D1 + AQ) of at least 5 times the longest T₁ relaxation time of any nucleus of interest is required for >99% recovery of magnetization, ensuring that peak integrals are reliable.[7] For routine qualitative spectra, a shorter delay is often sufficient.

Table 1: Recommended NMR Acquisition Parameters (400 MHz)

Parameter¹H Experiment (Proton)¹³C Experiment (Carbon)Rationale & Expert Insight
Pulse Programzg30zgpg30A 30° flip angle allows for a shorter relaxation delay (D1) while maintaining good signal, optimizing experiment time.[8] zgpg30 includes proton decoupling for ¹³C.
Spectral Width (SW)12-16 ppm220-240 ppmThis range comfortably covers the expected chemical shifts for the aromatic protons and all carbon environments, including the carboxyl carbon.
Acquisition Time (AQ)2.5 - 4.0 s1.0 - 1.5 sA longer AQ for ¹H provides better resolution to resolve fine coupling patterns.[8] ¹³C signals are broader, requiring a shorter AQ.
Relaxation Delay (D1)2.0 - 5.0 s2.0 sA 2s delay is a good starting point for routine spectra. For quantitative ¹H analysis, increase D1 to 10-20s to ensure full relaxation.
Number of Scans (NS)8 - 16256 - 1024S/N increases with the square root of NS.[6] Significantly more scans are needed for ¹³C due to its low sensitivity.
Receiver Gain (RG)Auto-calibratedAuto-calibratedThe instrument should automatically optimize the receiver gain to maximize signal without clipping the FID.
Temperature298 K (25 °C)298 K (25 °C)Maintaining a standard temperature ensures consistency and comparability with database spectra.[7]

Spectral Interpretation: Decoding the Data

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The electron-withdrawing nature of the pyridine nitrogen and the substituents dictates the chemical shifts. Protons at positions 2 and 6 are most deshielded due to their proximity to the nitrogen.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.9 - 9.1Doublet (d)⁴J(H2-H6) ≈ 2.0 - 2.5Most downfield due to proximity to N and COOH. Shows small long-range coupling to H-6.
H-6~8.7 - 8.9Doublet (d)⁴J(H6-H2) ≈ 2.0 - 2.5Downfield due to proximity to N. Shows long-range coupling to H-2.
H-4~8.3 - 8.5Triplet (t) or dd³J(H4-H?) ≈ 2.0 - 2.5Appears as a triplet-like multiplet due to similar small couplings to H-2 and H-6.
COOH>13.0Broad Singlet (br s)N/AHighly deshielded acidic proton, often broad due to exchange.

Note: Actual chemical shifts can be influenced by concentration and residual water in the solvent. The multiplicity of H4 can appear as a triplet if J(H4-H2) ≈ J(H4-H6).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six unique signals, as all carbon atoms are in chemically distinct environments. The chemical shifts are heavily influenced by the electronegativity of the attached or nearby atoms (N, Cl, O).

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted δ (ppm)TypeRationale
C=O~165 - 168QuaternaryTypical chemical shift for a carboxylic acid carbon.
C-6~152 - 155CHAlpha to nitrogen, highly deshielded.
C-2~150 - 153CHAlpha to nitrogen, deshielded.
C-4~140 - 143CHAromatic CH.
C-5~128 - 132QuaternaryCarbon bearing the chlorine atom; shift influenced by halogen inductive effect.
C-3~125 - 128QuaternaryCarbon bearing the carboxylic acid group.

Note: Unambiguous assignment of C-2/C-6 and C-3/C-5 often requires 2D NMR experiments like HSQC and HMBC, which correlate protons to their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC).[2]

References

  • Bouatra, S., et al. (2013). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
  • Chemistry Department, University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters.
  • SDSU NMR Facility. (n.d.). Basic Acquisition Parameters.
  • Bruker. (n.d.). NMR Sample Preparation.
  • Anasazi Instruments. (2021). NMR Education: How to Choose Your Acquisition Parameters?
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • PubChem. (n.d.). This compound.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. Journal of Chemical Education.

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Application Notes and Protocols: 5-Chloronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloronicotinic acid is a highly versatile heterocyclic building block that has become indispensable in the field of medicinal chemistry. Its unique trifecta of reactive sites—the pyridine ring, a carboxylic acid, and a strategically placed chlorine atom—provides a robust platform for the synthesis of diverse and complex molecular architectures. This guide offers an in-depth exploration of the applications of this compound, moving beyond simple recitation of facts to explain the causality behind its utility in drug discovery. We will dissect its reactivity, provide detailed, field-proven protocols for its modification, and illustrate its role in the synthesis of biologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Foundational Profile: Physicochemical Properties and Reactivity

This compound is a white to off-white solid at room temperature.[1] Structurally, it is a pyridine derivative, possessing both the basic nitrogen of the pyridine ring and an acidic carboxylic acid group.[1] This amphoteric nature requires careful consideration of pH during synthetic manipulations. The true synthetic power of this molecule, however, lies in the distinct reactivity of its three primary functional regions, which can be selectively addressed to build molecular complexity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 22620-27-5[2][3]
Molecular Formula C₆H₄ClNO₂[2][3]
Molecular Weight 157.55 g/mol [2][3]
Appearance White to almost white powder/crystal[1][2]
Melting Point 168 - 172 °C[2]
Synonyms 5-Chloro-3-pyridinecarboxylic acid[2]

The molecule's utility stems from three key points of chemical reactivity, which allow for orthogonal chemical modifications—a highly desirable trait in a synthetic building block.

Diagram 1: Key reactive sites of this compound.

  • The Carboxylic Acid: This group is the primary handle for building out molecular scaffolds, most commonly through amide bond formation. It can be readily activated or converted to esters, or even reduced to an alcohol, providing numerous pathways for diversification.[1]

  • The Chlorine Atom: Positioned on the pyridine ring, the chlorine atom is a versatile functional group. It activates the ring for certain reactions and can be displaced via nucleophilic aromatic substitution, allowing for the introduction of new fragments. Its presence also significantly modulates the electronic properties and lipophilicity of the final compound.

  • The Pyridine Nitrogen: The basic nitrogen atom influences the molecule's solubility and provides a site for salt formation. In advanced applications, it can act as a ligand for metal catalysts, directing reactions to other parts of the molecule.

Core Synthetic Applications in Drug Discovery

The true value of an intermediate is demonstrated through its successful application. This compound serves as a crucial starting material for a range of biologically active molecules, from antivirals to agents targeting neurological disorders.[2]

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. It connects a carboxylic acid and an amine, two of the most common functional groups found in building block libraries. The direct reaction is unfavorable; therefore, the carboxylic acid must first be "activated".[4][5] this compound is an ideal substrate for this process, where it is typically converted to a highly reactive acyl chloride or activated ester, which then readily couples with a desired amine.[4]

Diagram 2: General workflow for amide synthesis using this compound.

Case Study: Synthesis of Nevirapine Analogues

Nevirapine is a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[6] The core structure of nevirapine is a dipyridodiazepinone ring system. This compound is a valuable precursor for creating analogues of nevirapine, which are synthesized to study metabolic profiles, overcome drug resistance, or improve safety profiles.[6][7] The synthesis leverages the dual reactivity of a chloronicotinic acid derivative, which first undergoes amidation and is then subjected to an intramolecular cyclization to form the characteristic seven-membered diazepine ring.

Diagram 3: Conceptual pathway to Nevirapine analogues.

This synthetic strategy is powerful because it allows for variation at multiple points. Different amines can be used in the coupling step, and modifications can be made to the other pyridine ring, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

The this compound Pharmacophore

In drug design, a pharmacophore is defined as the essential ensemble of steric and electronic features necessary for optimal interaction with a specific biological target.[8] Derivatives of this compound often contain a potent pharmacophore.

Diagram 4: Pharmacophoric features of a 5-chloronicotinamide derivative.

  • Aromatic/π-Stacking Region: The pyridine ring can engage in π-π stacking or hydrophobic interactions within a protein's binding pocket.

  • Hydrogen Bond Acceptor/Donor: The amide linkage formed from the carboxylic acid is a classic hydrogen bond donor (N-H) and acceptor (C=O), providing critical directional interactions to anchor the molecule to its target.

  • Hydrophobic/Halogen Bond Region: The chlorine atom enhances lipophilicity, which can improve membrane permeability. Furthermore, chlorine can participate in halogen bonding—a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly enhance binding affinity and selectivity.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of this compound. As with any chemical reaction, all procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Activation to 5-Chloro-3-pyridinecarbonyl Chloride

Causality: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[4] This "activates" the molecule, making it highly susceptible to nucleophilic attack by an amine in a subsequent coupling step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Reagents:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

  • Procedure:

    • Suspend this compound in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add 1-2 drops of DMF to the suspension.

    • Slowly add thionyl chloride to the mixture at room temperature. Gas evolution will be observed.

    • Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS to confirm the formation of the methyl ester.

    • Once complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

    • The resulting crude 5-chloro-3-pyridinecarbonyl chloride is often a solid or oil and is typically used immediately in the next step without further purification.

Protocol 2: General HATU-Mediated Amide Coupling

Causality: Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide a milder and often more efficient alternative to acyl chlorides for forming amides.[9] HATU reacts with the carboxylic acid to form a highly reactive OBt active ester intermediate.[9] A non-nucleophilic base, such as DIPEA, is required to deprotonate the carboxylic acid and neutralize the HCl produced during the reaction, driving it to completion.[10]

  • Reagents:

    • This compound (1.0 eq)

    • Amine of interest (1.0 - 1.2 eq)

    • HATU (1.1 - 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amine component to the solution.

    • Add HATU to the reaction mixture, followed by the slow, dropwise addition of DIPEA. The order of addition can be critical and may need optimization.

    • Stir the reaction mixture at room temperature for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization to yield the pure product.

Illustrative Biological Data of Nicotinic Acid Scaffolds

The this compound scaffold is a component of molecules targeting a wide array of diseases. While specific data for direct derivatives can be proprietary, the potency of related compounds underscores the value of this molecular framework. The following table showcases the biological activity of compounds built upon nicotinic acid and similar scaffolds, illustrating the potential for discovering highly potent agents.

Table 2: Example Biological Activities of Nicotinic Acid and Related Derivatives

Compound Class/ExampleTarget/ActivityPotency (IC₅₀/EC₅₀/MIC)Therapeutic AreaReference(s)
Nevirapine Prodrug (Compound 3 )HIV-1 Reverse TranscriptaseEC₅₀ = 0.0159 µMAntiviral (HIV)[11]
Acylhydrazone Derivative (Compound 13 )Staphylococcus epidermidisMIC = 1.95 µg/mLAntibacterial[12]
Biotinylated Colchicine Derivative (9 )A549 Lung Cancer CellsIC₅₀ = 0.085 µMAnticancer[13]
Isonicotinic Acid Hydrazide (6 )Antimicrobial (Non-tuberculosis strains)Active (qualitative)Antibacterial[14]

Note: The compounds listed are derivatives of nicotinic acid or related structures, demonstrating the broad biological potential of this chemical class.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its predictable reactivity, coupled with the pharmacologically relevant features it imparts to final molecules, makes it a high-value starting point for drug discovery campaigns. By understanding the principles behind its reactivity and employing robust synthetic protocols, researchers can efficiently generate novel compound libraries with a high probability of yielding potent and selective biologically active agents.

References

  • What is the synthesis and application of this compound? - FAQ - Guidechem.
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  • Synthesis and evaluation of nevirapine analogs to study the metabolic activ
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  • Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed.
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  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid - Benchchem.
  • Process optimization for acid-amine coupling: a c
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  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed.
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Application Notes and Protocols: The Utility of 5-Chloronicotinic Acid as a Precursor for Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloronicotinic acid, a chlorinated derivative of nicotinic acid (Vitamin B3), is a pivotal intermediate in the synthesis of a range of biologically active molecules.[1] Its unique chemical architecture, featuring a pyridine ring substituted with both a chlorine atom and a carboxylic acid, renders it a versatile building block in medicinal and agrochemical research.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in the synthesis of neonicotinoid insecticides, a prominent class of crop protection agents.

Neonicotinoids are systemic insecticides that target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[3][4] Their high efficacy against a broad spectrum of sucking insects has made them a cornerstone of modern agriculture.[4][5] This guide will detail the synthetic pathways from a nicotinic acid precursor to the key intermediate, 2-chloro-5-chloromethylpyridine, and its subsequent conversion into commercially significant neonicotinoids such as Acetamiprid, Imidacloprid, and Nitenpyram. The protocols provided herein are grounded in established literature and patents, offering step-by-step methodologies and insights into the chemical principles governing these transformations.

Core Synthesis Pathway: From Nicotinic Acid Derivative to Key Intermediate

The journey from a substituted nicotinic acid to the versatile intermediate 2-chloro-5-chloromethylpyridine involves a multi-step synthetic sequence. While the direct conversion from this compound is feasible, a well-documented and scalable route commences with the closely related 6-hydroxynicotinic acid. This pathway involves the transformation of the carboxylic acid to an alcohol, followed by chlorination.

Diagram of the Core Synthetic Pathway

Core Synthesis Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2 & 3: Catalytic Hydrogenation cluster_2 Step 4: Chlorination 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid 6-Hydroxynicotinoyl_Chloride 6-Hydroxynicotinoyl Chloride 6-Hydroxynicotinic_Acid->6-Hydroxynicotinoyl_Chloride Thionyl Chloride, Acetonitrile, 80°C 6-Hydroxynicotinaldehyde 6-Hydroxynicotinaldehyde 6-Hydroxynicotinoyl_Chloride->6-Hydroxynicotinaldehyde H₂, Pd/C, Acetonitrile, 80°C, 10 bar 2-Hydroxy-5-hydroxymethylpyridine 2-Hydroxy-5- hydroxymethylpyridine 6-Hydroxynicotinaldehyde->2-Hydroxy-5-hydroxymethylpyridine H₂, Pd/C, Water, RT, 10 bar 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine (Key Intermediate) 2-Hydroxy-5-hydroxymethylpyridine->2-chloro-5-chloromethylpyridine Phosphorus Pentachloride, Phosphoryl Chloride, 105°C

Caption: Synthetic route from 6-hydroxynicotinic acid to the key intermediate 2-chloro-5-chloromethylpyridine.

Protocol 1: Synthesis of 2-chloro-5-chloromethylpyridine from 6-Hydroxynicotinic Acid[6][7]

This four-step protocol outlines the conversion of 6-hydroxynicotinic acid to the pivotal intermediate, 2-chloro-5-chloromethylpyridine.

Step 1: Synthesis of 6-Hydroxynicotinoyl Chloride [6]

  • Rationale: The carboxylic acid is first converted to a more reactive acid chloride to facilitate the subsequent reduction. Thionyl chloride is an excellent choice for this transformation as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[7][8][9]

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend 13.92 g (0.1 mol) of 6-hydroxynicotinic acid and 0.04 g (0.5 mmol) of pyridine in 60 ml of acetonitrile.

    • Heat the mixture to 80 °C.

    • Add 12.49 g (0.105 mol) of thionyl chloride dropwise.

    • Stir the reaction mixture at 80 °C for an additional 30 minutes.

    • After cooling, filter the precipitate, wash with cold acetonitrile, and dry under vacuum to yield 6-hydroxynicotinoyl chloride.

Step 2: Synthesis of 6-Hydroxynicotinaldehyde [6]

  • Rationale: The acid chloride is selectively reduced to an aldehyde via catalytic hydrogenation. The use of a palladium on carbon catalyst allows for this transformation under controlled conditions.

  • Procedure:

    • In an autoclave, hydrogenate a solution of 13.35 g (0.086 mol) of 6-hydroxynicotinoyl chloride in 650 ml of acetonitrile with 2.7 g of 5% Pd/C catalyst.

    • Maintain the reaction at 80 °C and 10 bar of hydrogen pressure for 4 hours.

    • After the reaction, filter off the catalyst and wash it with hot water.

    • Combine the filtrates, concentrate, and recrystallize the residue from water to obtain 6-hydroxynicotinaldehyde.

Step 3: Synthesis of 2-Hydroxy-5-hydroxymethylpyridine [6]

  • Rationale: The aldehyde is further reduced to the corresponding primary alcohol using catalytic hydrogenation.

  • Procedure:

    • In an autoclave, hydrogenate a solution of 1.0 g (8.1 mmol) of 6-hydroxynicotinaldehyde in 80 ml of water with 50 mg of 5% Pd/C catalyst.

    • Conduct the reaction at room temperature and 10 bar of hydrogen pressure for 1 hour.

    • Filter off the catalyst and concentrate the filtrate to yield 2-hydroxy-5-hydroxymethylpyridine as a colorless solid.

Step 4: Synthesis of 2-chloro-5-chloromethylpyridine [6]

  • Rationale: Both hydroxyl groups are replaced with chlorine atoms using a strong chlorinating agent. A combination of phosphorus pentachloride and phosphoryl chloride is effective for this double chlorination.

  • Procedure:

    • To a solution of 2.5 g (20 mmol) of 2-hydroxy-5-hydroxymethylpyridine, add 4.16 g of phosphorus pentachloride in 10 ml of phosphoryl chloride.

    • Stir the mixture at 105 °C for 6 hours.

    • After cooling, add 50 ml of chloroform and carefully hydrolyze the excess chlorinating reagent with water.

    • Wash the organic phase with sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

    • Distill the oily residue to obtain 2-chloro-5-chloromethylpyridine.

Synthesis of Neonicotinoid Insecticides

The intermediate, 2-chloro-5-chloromethylpyridine, serves as the foundational electrophile for the synthesis of various neonicotinoids through reaction with different nucleophilic side chains.

Diagram of Neonicotinoid Synthesis Workflow

Neonicotinoid Synthesis cluster_acetamiprid Acetamiprid Synthesis cluster_imidacloprid Imidacloprid Synthesis cluster_nitenpyram Nitenpyram Synthesis Intermediate 2-chloro-5-chloromethylpyridine Acetamiprid_Nucleophile N-cyano-N'-methylacetamidine Acetamiprid Acetamiprid Imidacloprid_Nucleophile N-nitro-imidazolidin-2-imine Imidacloprid Imidacloprid Nitenpyram_Nucleophile N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine Nitenpyram Nitenpyram Acetamiprid_Nucleophile->Acetamiprid Anhydrous Potassium Carbonate, Benzyltriethylammonium Chloride, Dimethylformamide, 25-30°C Imidacloprid_Nucleophile->Imidacloprid Potassium Carbonate, Acetonitrile, 80°C Nitenpyram_Nucleophile->Nitenpyram Various Solvents, Acid Catalyst

Caption: General workflow for the synthesis of various neonicotinoids from the key intermediate.

Protocol 2: Synthesis of Acetamiprid[11]
  • Rationale: This condensation reaction utilizes a phase-transfer catalyst (benzyltriethylammonium chloride) to facilitate the reaction between the organic-soluble 2-chloro-5-chloromethylpyridine and the less soluble N-cyano-N'-methylacetamidine.[10] Anhydrous potassium carbonate acts as a mild base to deprotonate the nucleophile.

  • Procedure:

    • In a jet loop reactor, combine N-cyano-N-methylacetamidine, anhydrous potassium carbonate, benzyltriethylammonium chloride, and dimethylformamide.

    • After thorough mixing, maintain the temperature of the reactor at 25-30 °C.

    • Add 2-chloro-5-chloromethylpyridine dropwise over a period of 60 to 90 minutes.

    • Continue the reaction at this temperature.

    • Upon completion, filter the reaction mixture.

    • Recover the dimethylformamide from the filtrate by distillation under reduced pressure.

    • Wash the filter cake with ethyl acetate and dry under vacuum to obtain the crude Acetamiprid product.

Protocol 3: Synthesis of Imidacloprid
  • Rationale: Acetonitrile is an effective solvent for this reaction as it is polar aprotic and can dissolve both reactants.[6] Potassium carbonate serves as the base to facilitate the nucleophilic substitution.

  • Procedure:

    • To a solution of 2-chloro-5-chloromethylpyridine and N-nitro-imidazolidin-2-imine in acetonitrile, add potassium carbonate.

    • Reflux the mixture for 5 hours.

    • After the reaction, filter the mixture and wash the solid with acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude Imidacloprid.

Protocol 4: Synthesis of Nitenpyram
  • Rationale: This synthesis involves a condensation reaction between N-ethyl-2-chloro-5-pyridyl-methanamine (derived from 2-chloro-5-chloromethylpyridine) and 1,1-bis-chloro-2-nitroethylene in the presence of an acid catalyst.

  • Procedure:

    • In a suitable solvent such as a rudimentary chlorinated hydrocarbon, combine N-ethyl-2-chloro-5-pyridyl-methanamine and 1,1-bis-chloro-2-nitroethylene.

    • Add an acid catalyst tied to an anion exchange resin.

    • After the condensation reaction is complete, filter to remove the resin-bound catalyst.

    • Pass methylamine gas through the resulting solution of the intermediate.

    • After the amination reaction is complete, filter the solution.

    • Concentrate the filtrate and induce crystallization to obtain Nitenpyram.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Role
This compoundC₆H₄ClNO₂157.56168-172Precursor
2-chloro-5-chloromethylpyridineC₆H₅Cl₂N162.0237-42Key Intermediate
AcetamipridC₁₀H₁₁ClN₄222.6798.9Final Product (Insecticide)[5]
ImidaclopridC₉H₁₀ClN₅O₂255.66144Final Product (Insecticide)
NitenpyramC₁₁H₁₅ClN₄O₂270.7282Final Product (Insecticide)[11]

Safety and Handling

All synthetic procedures described in this document must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • 2-chloro-5-chloromethylpyridine: Corrosive and an irritant. Handle with extreme care.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution.

  • Neonicotinoid Products (Acetamiprid, Imidacloprid, Nitenpyram): These are neurotoxins. Avoid ingestion, inhalation, and skin contact.

Refer to the specific Material Safety Data Sheets (MSDS) for each compound for detailed safety information.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a wide array of neonicotinoid insecticides. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of these important agrochemicals. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively utilize these synthetic routes to advance the development of novel crop protection agents.

References

  • Wikipedia. Nitenpyram.
  • Reddit. Advantage of Thionyl Chloride? : r/chemistry.
  • Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Google Patents. CN1413463A - A kind of production method of acetamiprid.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide.
  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Google Patents. CN108822025A - A kind of preparation method of Nitenpyram.
  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Google Patents. PL247425B1 - Method of producing high purity acetamiprid and crystalline form of ...
  • Semantic Scholar. Process for the preparation of 2-chloro-5-chloromethyl-pyridine.
  • SciSpace. Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium.
  • Wikipedia. Acetamiprid.
  • Yufeng. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?
  • MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
  • Google Patents. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
  • ResearchGate. (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS.
  • Stack Exchange. Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?
  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018).
  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine.
  • ResearchGate. How to tritrate borane tetrahydrofuran complex?
  • RSC Publishing. Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over tunable Zr-based bimetallic catalysts.
  • MDPI. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4.
  • Sustainable Energy & Fuels (RSC Publishing). Highly selective hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over an acid–base bifunctional hafnium-based coordination polymer catalyst.
  • PMC - PubMed Central. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
  • PubChem - NIH. Imidacloprid.
  • PMC - PubMed Central. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health.

Sources

Application Notes & Protocols for the Synthesis of Novel Herbicides from 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Herbicide Discovery

The escalating challenge of herbicide resistance in weed populations and the continuous need for more sustainable, selective, and effective crop protection solutions demand a robust pipeline of novel active ingredients. Pyridinecarboxylic acids represent a cornerstone class of herbicides, with notable examples like picloram and clopyralid functioning as synthetic auxins.[1] 5-Chloronicotinic acid (CAS No. 22620-27-5) emerges as a highly valuable and versatile starting material for the development of new herbicidal compounds.[2] Its chlorinated pyridine ring is a common feature in many biologically active molecules, and the carboxylic acid moiety provides a reactive handle for diverse chemical modifications.[3]

This guide provides a detailed framework for researchers engaged in the synthesis of next-generation herbicides. We will explore proven synthetic pathways starting from this compound, focusing on the generation of novel amide and ester derivatives. The protocols are designed to be clear and reproducible, while the accompanying rationale explains the causality behind key experimental choices, empowering researchers to adapt and innovate.

Strategic Approach: Leveraging the Carboxylic Acid Functional Group

The primary strategy for derivatizing this compound involves the activation of its carboxylic acid group. This enhances its electrophilicity, making it susceptible to nucleophilic attack by a wide range of amines and alcohols. This approach allows for the systematic introduction of diverse chemical moieties, enabling a thorough exploration of the structure-activity relationship (SAR). The goal is to identify novel compounds with potent herbicidal activity, improved crop selectivity, and favorable environmental profiles.

The initial and most critical step in this strategy is the conversion of the carboxylic acid to a more reactive intermediate, the acyl chloride. This intermediate serves as a common precursor for synthesizing extensive libraries of amides and esters.

Core Synthetic Workflow

The overall synthetic strategy is a two-stage process designed for efficiency and versatility, allowing for the creation of a diverse library of candidate molecules from a single, readily available starting material.

G A This compound (Starting Material) B Activation Step: 5-Chloronicotinoyl Chloride (Key Intermediate) A->B  SOCl₂ or (COCl)₂ C1 Pathway 1: Amidation B->C1 R¹R²NH, Base C2 Pathway 2: Esterification B->C2 R³OH, Base D1 Library of Novel 5-Chloronicotinamides C1->D1 D2 Library of Novel 5-Chloronicotinate Esters C2->D2 E Biological Screening (Herbicidal Activity Assay) D1->E D2->E

Figure 1: General workflow for synthesizing herbicide candidates.

Part 1: Synthesis of the Key Intermediate: 5-Chloronicotinoyl Chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert it into a highly reactive acyl chloride, where the chloride ion is an excellent leaving group. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gases, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the reaction.[3]

Protocol 1: Preparation of 5-Chloronicotinoyl Chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.

  • Reagents: Suspend this compound (1.0 eq) in anhydrous DCM (or toluene) in the flask.

  • Catalyst Addition: Add a few drops of anhydrous DMF to the suspension.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 5-chloronicotinoyl chloride is typically a yellow to brown oil or solid and is often used immediately in the next step without further purification due to its moisture sensitivity.

Part 2: Synthesis of Novel 5-Chloronicotinamide Derivatives

Rationale: Amide bond formation is a robust and widely used reaction in medicinal and agrochemical chemistry.[4][5] Reacting the highly electrophilic 5-chloronicotinoyl chloride with a primary or secondary amine nucleophile yields the corresponding amide. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction, preventing the protonation of the amine reactant and driving the reaction to completion.

Protocol 2: General Procedure for Amide Synthesis

Materials:

  • Crude 5-chloronicotinoyl chloride (1.0 eq)

  • Substituted primary or secondary amine (e.g., benzylamine, 2,4-dichloroaniline) (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Separatory funnel, magnetic stirrer, standard glassware.

  • Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Addition: Cool the flask in an ice bath (0°C). Dissolve the crude 5-chloronicotinoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 5-chloronicotinamide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Structure-Activity Relationship (SAR) Logic

A systematic SAR study is crucial for optimizing herbicidal activity. By synthesizing a matrix of derivatives, researchers can correlate specific structural changes with biological effects.

SAR Core 5-Chloronicotinamide Core Scaffold R_Group Modification of R-Group on Amide Core->R_Group Systematic Derivatization Aromatic Aromatic Substituents (e.g., Phenyl, Benzyl) R_Group->Aromatic Aliphatic Aliphatic Substituents (e.g., Cyclohexyl, Butyl) R_Group->Aliphatic Screening Herbicidal Screening Aromatic->Screening Aliphatic->Screening Data IC₅₀ Data & Selectivity Profile Screening->Data SAR_Model Develop SAR Model (e.g., QSAR) Data->SAR_Model

Figure 2: Logic flow for a Structure-Activity Relationship study.

Data Presentation: Example Herbicide Candidate Library

The systematic application of the protocols above allows for the generation of a library of candidate compounds for biological screening.

Table 1: Synthesized 5-Chloronicotinamide Derivatives

Compound ID Amine Reactant R-Group on Amide Nitrogen Expected Molecular Weight
H-001 Benzylamine -CH₂-Ph 246.69
H-002 4-Chlorobenzylamine -CH₂-(4-Cl-Ph) 281.14
H-003 3,4-Dichlorobenzylamine -CH₂-(3,4-Cl₂-Ph) 315.58
H-004 Aniline -Ph 232.67
H-005 4-Fluoroaniline -(4-F-Ph) 250.66

| H-006 | Cyclohexylamine | -C₆H₁₁ | 238.72 |

Hypothetical Biological Activity Data

After synthesis, compounds are typically screened against various weed and crop species to determine their efficacy and selectivity. The data is often presented as IC₅₀ values (the concentration required to inhibit growth by 50%). Research has shown that N-(arylmethoxy)-nicotinamides can exhibit potent herbicidal activity.

Table 2: Hypothetical Herbicidal Activity (IC₅₀ in µM) of Selected Compounds

Compound ID Amaranthus retroflexus (Pigweed) Setaria viridis (Green Foxtail) Triticum aestivum (Wheat)
H-001 55.2 120.5 >500
H-002 25.8 85.3 >500
H-003 9.1 42.1 480.6
H-005 89.4 150.2 >500

| Picloram (Ref.) | 15.6 | >200 | 125.7 |

Data is for illustrative purposes only.

The hypothetical data in Table 2 suggests that adding electron-withdrawing groups (Cl atoms) to the benzyl ring (H-003 vs. H-001) increases herbicidal potency against both broadleaf and grass weeds while maintaining a degree of safety for wheat. This type of analysis is fundamental to guiding the next round of synthesis and optimization.[6][7]

Conclusion and Future Directions

This compound is a readily accessible and highly adaptable platform for the synthesis of novel herbicide candidates. The protocols detailed herein for the synthesis of amides via an acyl chloride intermediate provide a reliable and scalable method for generating diverse chemical libraries. By systematically modifying the peripheral substituents and evaluating the resulting compounds in biological assays, researchers can effectively explore the chemical space to identify molecules with superior herbicidal profiles. Future work should focus on expanding the library to include different heterocyclic amines and exploring ester derivatives, further probing the structure-activity landscape to develop the next generation of crop protection agents.

References

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (n.d.). ResearchGate.
  • Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology, 37(1), 17-23.
  • Kaur, P., Sharma, S., Joshi, S., & Aggarwal, N. (2017). Synthesis and Herbicidal Activity of Some New Heterocyclic Acid Amides. Indian Journal of Heterocyclic Chemistry, 27(2), 129-135.
  • Tomizawa, M., & Yamamoto, I. (1993). Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs. Journal of Pesticide Science, 18(1), 91-98.
  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(5), 1146.
  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. (n.d.). Oriental Journal of Chemistry.
  • This compound. (n.d.). PubChem.
  • Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. (n.d.). Autech Industry.
  • Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. (2000). Journal of the Korean Society for Applied Biological Chemistry, 43(1), 53-58.
  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. (2025). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. (2025). R Discovery.
  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
  • Classification of herbicides. (n.d.). Compendium of Pesticide Common Names.
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). PubMed.

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Protocols for the Synthetic Application of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloronicotinic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a chloro group, offers two distinct points for chemical modification. The carboxylic acid moiety serves as a handle for transformations such as esterification and amidation, while the chloro substituent on the aromatic ring is a suitable partner for various palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for the construction of diverse and complex molecular architectures, making it a valuable starting material for the synthesis of novel pharmaceuticals and functional materials.[1]

This technical guide provides detailed, field-proven protocols for three common and powerful transformations of this compound: Amide Bond Formation, Fischer Esterification, and Suzuki-Miyaura Cross-Coupling. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure both success and safety.

Safety & Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure work is conducted in a well-ventilated area or chemical fume hood.[3]

  • Thionyl Chloride: Harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage. Reacts violently with water.[4] All manipulations must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled with care, avoiding inhalation of dust.

  • Organic Solvents & Reagents: Many organic solvents are flammable and/or toxic. All procedures should be carried out in a well-ventilated fume hood, away from ignition sources.

Appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat, must be worn at all times.

Protocol 1: Amide Bond Formation via Acyl Chloride Intermediate

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[5] This protocol details the synthesis of N-benzyl-5-chloronicotinamide from this compound. The strategy involves a two-step process: first, the activation of the carboxylic acid to a more reactive acyl chloride, followed by coupling with benzylamine.[6] This method is broadly applicable for coupling with primary and secondary amines.

Workflow Overview

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C 5-Chloronicotinoyl Chloride (in situ) A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F N-Benzyl-5-chloronicotinamide C->F Anhydrous DCM, 0°C to RT D Benzylamine D->F E Base (e.g., Triethylamine) E->F

Caption: Workflow for two-step amide synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradee.g., Sigma-AldrichHandle with extreme care in a fume hood.[4]
Benzylamine≥99%e.g., Alfa Aesar
Triethylamine (TEA)≥99.5%e.g., Fisher ScientificAnhydrous grade recommended.
Dichloromethane (DCM)Anhydrouse.g., Acros Organics
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichCatalytic amount.
1 M Hydrochloric Acid (HCl)AqueousLab PreparedFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor workup.
Brine (Saturated NaCl)AqueousLab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradee.g., VWRFor drying.
Round-bottom flask, CondenserGlasswareOven-dried before use.
Magnetic stirrer and stir bars
Ice bath
Step-by-Step Protocol

Step 1: Formation of 5-Chloronicotinoyl Chloride

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.58 g, 10.0 mmol).

  • Add thionyl chloride (2.2 mL, 30.0 mmol, 3.0 equiv.) via syringe, followed by one drop of anhydrous DMF as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. The solid will slowly dissolve.

  • Maintain reflux for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This is best achieved by connecting the flask to a vacuum line protected by a base trap (e.g., NaOH pellets or solution). The crude 5-chloronicotinoyl chloride, a solid or oil, is used directly in the next step.

Causality Note: The carboxylic acid is converted to a highly reactive acyl chloride because direct condensation with an amine is generally inefficient.[7] Thionyl chloride is an excellent reagent for this as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is the active acylating agent.

Step 2: Amide Coupling

  • Place the flask containing the crude 5-chloronicotinoyl chloride in an ice bath (0 °C) and add 40 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • In a separate flask, prepare a solution of benzylamine (1.20 mL, 11.0 mmol, 1.1 equiv.) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) in 10 mL of anhydrous DCM.

  • Add the benzylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.

  • Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-5-chloronicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Causality Note: The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine. Triethylamine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6] The aqueous washes are critical for removing unreacted starting materials and salts.[9]

Protocol 2: Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[10] It is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing water as it is formed.[11] This protocol describes the synthesis of ethyl 5-chloronicotinate.

Reaction Mechanism

G cluster_0 Fischer Esterification Mechanism A 1. Carbonyl Protonation B 2. Nucleophilic Attack by Alcohol A->B H⁺ (cat.) C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Ester Product E->F -H⁺

Caption: Key steps in the Fischer esterification mechanism.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofe.g., Decon LabsUsed in large excess as solvent and reagent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)e.g., Fisher ScientificCorrosive. Add slowly and carefully.
Diethyl etherReagent gradee.g., VWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor neutralization and workup.
Brine (Saturated NaCl)AqueousLab PreparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradee.g., VWRFor drying.
Round-bottom flask, CondenserGlassware
Heating mantle
Step-by-Step Protocol
  • To a 250 mL round-bottom flask, add this compound (3.15 g, 20.0 mmol).

  • Add 100 mL of anhydrous ethanol. The acid may not fully dissolve initially.

  • While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

  • Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling the reaction mixture to room temperature, remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining residue in 100 mL of diethyl ether and transfer to a 250 mL separatory funnel.

  • Carefully wash the organic layer with 50 mL of deionized water.

  • Neutralize any remaining acid by washing with saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.[12]

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 5-chloronicotinate.

  • Purification: The product can be purified by vacuum distillation to yield a colorless oil or low-melting solid.

Causality Note: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol.[13] Using ethanol as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the reversible reaction toward the ester product. The bicarbonate wash is essential to remove both the sulfuric acid catalyst and any unreacted this compound.[12]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. It is widely used to synthesize biaryl and heteroaryl compounds. Aryl chlorides, like the one in this compound, are known to be less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems. This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Catalytic Cycle

G A Pd(0)Ln C Ar-Pd(II)-Cl(Ln) A->C Ar-Cl B Oxidative Addition E Ar-Pd(II)-Ar'(Ln) C->E Ar'B(OH)₂ Base D Transmetalation E->A Ar-Ar' F Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich
4-Methoxyphenylboronic acid≥98%e.g., Combi-Blocks
Pd₂(dba)₃Catalyst gradee.g., Strem ChemicalsPalladium(0) source. Air-sensitive.
SPhosLigand gradee.g., Sigma-AldrichBulky, electron-rich phosphine ligand.
Potassium Phosphate (K₃PO₄)Anhydrouse.g., Alfa AesarBase. Must be finely powdered and dry.
1,4-DioxaneAnhydrous, degassede.g., Acros OrganicsSolvent.
Deionized WaterDegassed.
Ethyl AcetateReagent gradee.g., VWRFor extraction.
1 M Hydrochloric Acid (HCl)AqueousLab PreparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradee.g., VWRFor drying.
Schlenk flask or sealed vialGlasswareFor inert atmosphere reaction.
Step-by-Step Protocol
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (315 mg, 2.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (850 mg, 4.0 mmol, 2.0 equiv.).

  • Add the palladium precatalyst, Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 1 mol% Pd), and the ligand, SPhos (32.8 mg, 0.08 mmol, 4 mol%).

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane (16 mL) and degassed deionized water (4 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL).

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate. If it does not, extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford 5-(4-methoxyphenyl)nicotinic acid.

Causality Note: The Suzuki coupling of aryl chlorides requires a highly active catalyst system because the oxidative addition of the C-Cl bond to Pd(0) is the rate-limiting step and is kinetically challenging. The use of a bulky, electron-rich phosphine ligand like SPhos accelerates this step and stabilizes the active Pd(0) species. A strong base, such as K₃PO₄, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. Filtering through Celite is an effective way to remove heterogeneous palladium residues post-reaction.

References

  • Fischer Esterification Protocol, Department of Chemistry, University of Example.
  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction.
  • ResearchGate (2015). How can i remove palladium Pd catalyst easily?.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Fischer Esterification-Typical Procedures - OperaChem.
  • ResearchGate. The Suzuki coupling reaction of aryl chlorides with phenylboronic acid.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • YouTube (2021). Acylation of Amines, Part 4: with Carboxylic Acids.
  • Chemistry LibreTexts (2019). 13.2.1.2 Fischer Esterification.
  • Biofilm Inhibitor Synthesis, Furman University. Amide Workup.
  • Chemistry Steps. Fischer Esterification.
  • Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • YouTube (2021). Acids to Acyl Chlorides, Part 1.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-chloronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet valuable, transformation. Given the unique electronic and structural properties of this compound, achieving high yields and purity can be non-trivial. This guide provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve common experimental failures.

Introduction: The Challenge of this compound

This compound is an important building block in medicinal chemistry and materials science. However, its successful use in Suzuki couplings is often hampered by several intrinsic factors:

  • Electronic Deactivation: The pyridine nitrogen and the carboxylic acid are both electron-withdrawing groups, which decrease the electron density of the aromatic ring. This makes the C-Cl bond stronger and less susceptible to oxidative addition by the Palladium(0) catalyst, a critical first step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

  • Substrate/Product Solubility: The polarity of the carboxylic acid can lead to poor solubility of the starting material or product in common organic solvents used for Suzuki couplings, complicating reaction kinetics and purification.

  • Side Reactions: The presence of the acidic proton can interfere with the basic conditions required for the reaction, and decarboxylation can occur at elevated temperatures.

This guide is structured to address these challenges through a series of frequently asked questions and detailed troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the this compound. What is the most likely cause?

Low or no conversion is typically indicative of a failure in the initial oxidative addition step. Given the electron-deficient nature of the substrate, the choice of catalyst and ligand is paramount.

  • Insight: Standard Pd(PPh₃)₄ is often insufficiently reactive for this substrate. More electron-rich and sterically bulky phosphine ligands are required to promote the difficult oxidative addition. Ligands like SPhos, XPhos, or RuPhos have demonstrated success in similar challenging couplings. These ligands stabilize the electron-rich Pd(0) center and facilitate the cleavage of the strong aryl-chloride bond.

  • Troubleshooting Steps:

    • Catalyst System Evaluation: If you are using a less active catalyst system, consider switching to a pre-formed palladium catalyst with a biarylphosphine ligand (e.g., SPhos Precatalyst, XPhos Precatalyst).

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, to prevent ligand dissociation and catalyst decomposition.

    • Reaction Temperature: While higher temperatures can promote oxidative addition, they can also lead to substrate or product decomposition. Carefully screen temperatures, for instance, from 80 °C to 110 °C.

Q2: I am observing significant amounts of boronic acid decomposition (homocoupling). How can I prevent this?

Boronic acid decomposition is often a consequence of slow transmetalation or reductive elimination compared to competing side reactions.

  • Insight: The choice of base and the exclusion of oxygen are critical. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred over hydroxides, which can promote protodeboronation. Oxygen can facilitate the oxidative degradation of the boronic acid.

  • Troubleshooting Workflow:

    G start High Boronic Acid Homocoupling Observed check_base Evaluate Base Selection start->check_base check_degassing Verify Rigorous Degassing start->check_degassing base_ok Base is Appropriate (e.g., K2CO3, Cs2CO3) check_base->base_ok base_change Switch to a Milder/Different Base (e.g., K3PO4) check_base->base_change Using strong hydroxides? degas_ok Degassing Protocol is Robust check_degassing->degas_ok degas_improve Improve Degassing (e.g., Freeze-Pump-Thaw) check_degassing->degas_improve Superficial sparging? check_temp Lower Reaction Temperature base_ok->check_temp end Reduced Homocoupling base_change->end degas_ok->check_temp degas_improve->end check_temp->end

    Caption: Troubleshooting boronic acid decomposition.

Q3: My mass spectrometry analysis shows a complex mixture of byproducts. What are the likely side reactions?

With this compound, several side reactions can occur:

  • Protodechlorination: The starting material is reduced, replacing the chlorine with a hydrogen atom. This can happen if the catalytic cycle is interrupted after oxidative addition and before transmetalation.

  • Decarboxylation: At high temperatures, the carboxylic acid group can be lost.

  • Reaction with the Carboxylic Acid: The base can deprotonate the carboxylic acid, and this carboxylate can potentially interact with the palladium center.

Part 2: In-depth Troubleshooting Guides

Scenario 1: Reaction Failure - No Product Formation

You have attempted to couple this compound with phenylboronic acid using Pd(OAc)₂/SPhos, K₂CO₃ in dioxane/water at 100 °C, but TLC/LC-MS analysis shows only starting materials.

G start Reaction Failure: No Product Formation check_catalyst Step 1: Catalyst Activation & Choice start->check_catalyst check_conditions Step 2: Reaction Conditions start->check_conditions check_reagents Step 3: Reagent Integrity start->check_reagents catalyst_node Is the Pd(0) species forming? Is the ligand appropriate? check_catalyst->catalyst_node conditions_node Are the base and solvent optimal? check_conditions->conditions_node reagents_node Are the boronic acid and base fresh? check_reagents->reagents_node catalyst_sol1 Switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4) or a more robust precatalyst (e.g., SPhos G3). catalyst_node->catalyst_sol1 Pd(OAc)2 reduction might be failing catalyst_sol2 Increase ligand loading to 2 eq. relative to Pd to prevent decomposition. catalyst_node->catalyst_sol2 conditions_sol1 Try a stronger, non-nucleophilic base like Cs2CO3 or K3PO4. conditions_node->conditions_sol1 conditions_sol2 Screen alternative solvents like 2-MeTHF or CPME, which can be more effective for heteroaromatic substrates. conditions_node->conditions_sol2 reagents_sol1 Use freshly opened or purified boronic acid. Check for signs of decomposition. reagents_node->reagents_sol1 reagents_sol2 Use freshly dried base. reagents_node->reagents_sol2

Caption: Diagnostic workflow for complete reaction failure.

If your initial attempts fail, consider the following more robust protocol, which is designed to address the key challenges of this substrate.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground and dried

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous, degassed conditions

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 2-MeTHF via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

Rationale for Choices:

  • SPhos Pd G3 Precatalyst: This is a highly active, air- and moisture-stable precatalyst that reliably generates the active Pd(0) species.

  • K₃PO₄: A moderately strong base that is effective in promoting transmetalation without causing significant boronic acid decomposition.

  • 2-MeTHF: A more ether-like solvent than dioxane, it often provides better solubility for polar substrates and can lead to higher reaction rates.

Scenario 2: Low Yield with Significant Byproduct Formation

You are getting some of the desired product, but the yield is low (<30%), and you observe significant amounts of dechlorinated starting material and boronic acid homocoupling product.

This outcome suggests that the catalytic cycle is proceeding, but it is inefficient. The rates of desired productive steps (transmetalation, reductive elimination) are not outcompeting the undesired pathways (protodechlorination, homocoupling).

Parameter to ModifyStandard ConditionRecommended ChangeRationale
Base K₂CO₃Cs₂CO₃ or K₃PO₄Cesium and potassium phosphates are more soluble in organic solvents and can accelerate the transmetalation step, which is often rate-limiting.
Solvent Dioxane/H₂OAnhydrous Toluene or 2-MeTHFThe presence of water can facilitate protodeboronation and other side reactions. Switching to an anhydrous system can minimize these pathways.
Boronic Acid Equivalents 1.1 - 1.2 eq1.5 - 2.0 eqUsing a larger excess of the boronic acid can push the equilibrium towards transmetalation, increasing the rate of the productive pathway.
Temperature 100-110 °C80-90 °CLowering the temperature can sometimes disfavor decomposition pathways, which may have a higher activation energy than the desired coupling reaction.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Deactivated and Hindered Aryl Chlorides: Use of a Novel Catalyst System. Source: Organic Letters URL:[Link]
  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling. Source: Chemical Reviews URL:[Link]
  • Title: The Suzuki-Miyaura Cross-Coupling Reaction.
  • Title: Third-Generation Buchwald-Hartwig Precatalysts. Source: The Journal of Organic Chemistry URL:[Link]
  • Title: The Role of the Base in the Suzuki-Miyaura Reaction. Source: Chemistry – A European Journal URL:[Link]

Technical Support Center: Optimizing Reaction Conditions for 5-Chloronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloronicotinic acid is a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its utility as a building block in medicinal chemistry, particularly for developing treatments for neurological disorders and creating anti-inflammatory agents, makes the optimization of its synthesis a key focus for researchers.[1] This guide provides a comprehensive technical support framework for the synthesis of this compound, addressing common challenges and offering evidence-based solutions to enhance yield, purity, and reaction efficiency.

The synthesis of this compound can be approached through several pathways, most notably via the Sandmeyer reaction of 5-aminonicotinic acid or through the hydrolysis of its corresponding esters.[4][5] Each method presents unique challenges that can impact the final product's quality and yield. This guide will delve into the intricacies of these reactions, providing a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent methods for synthesizing this compound typically start from either 5-aminonicotinic acid via a Sandmeyer reaction or from an ester of this compound through hydrolysis.[4][5] The choice of starting material often depends on commercial availability, cost, and the scale of the synthesis.

Q2: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes?

Low yields in the Sandmeyer reaction for this synthesis can stem from several factors:

  • Incomplete Diazotization: The initial conversion of the amino group of 5-aminonicotinic acid to a diazonium salt is critical.[6][7] Ensure that the temperature is kept low (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. Also, verify the purity and stoichiometry of the sodium nitrite and the mineral acid (e.g., HCl) used.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[7] Maintaining a low reaction temperature throughout the diazotization and subsequent displacement reaction is crucial.

  • Suboptimal Copper Catalyst Activity: The copper(I) chloride catalyst plays a pivotal role in the displacement of the diazonium group with a chloride ion.[8][9] Ensure the catalyst is fresh and active. The presence of impurities can poison the catalyst.

  • Side Reactions: The formation of byproducts, such as 5-hydroxynicotinic acid, can occur if the diazonium salt reacts with water.[8] Minimizing the amount of water and controlling the reaction temperature can mitigate this.

Q3: I am observing the formation of a significant amount of dark-colored impurities in my reaction mixture. What is the cause and how can I prevent it?

The formation of dark-colored impurities, often polymeric tars, is a common issue in Sandmeyer reactions.[10] This is typically due to side reactions of the diazonium salt, including coupling reactions. To minimize this:

  • Control the rate of addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of nitrous acid and prevent localized overheating.

  • Efficient stirring: Ensure the reaction mixture is well-stirred to promote homogeneity and prevent localized high concentrations of reagents.

  • Maintain low temperatures: As mentioned, low temperatures are critical to suppress side reactions.

Q4: During the hydrolysis of ethyl 5-chloronicotinate, the reaction seems to stall and I'm left with a significant amount of unreacted starting material. What can I do?

Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure a sufficient molar excess of the base (e.g., NaOH) is used to drive the reaction to completion.

  • Reaction Time and Temperature: While the reaction can proceed at room temperature, heating may be necessary to achieve a reasonable reaction rate.[5] A typical condition involves heating at 60°C for an hour.[4] Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time.

  • Solubility Issues: If the ester has poor solubility in the aqueous base, the addition of a co-solvent like ethanol might be necessary to improve miscibility and reaction rate.

Q5: What is the best way to purify the final this compound product?

The purification of this compound typically involves the following steps:

  • Acidification and Precipitation: After the reaction is complete, the product is usually in its salt form in the aqueous solution. Acidification of the reaction mixture to a pH of 4-5 with an acid like HCl will protonate the carboxylate and cause the this compound to precipitate out of the solution, as it is less soluble in acidic water.[4]

  • Filtration and Washing: The precipitated solid can then be collected by filtration. Washing the solid with cold water helps to remove any remaining inorganic salts and other water-soluble impurities.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent. Water or ethanol-water mixtures are commonly used.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Diazotization: Insufficient acid or sodium nitrite; temperature too high.Ensure at least 3 equivalents of acid are used. Add sodium nitrite solution slowly while maintaining the temperature between 0-5°C.
Decomposition of Diazonium Salt: Reaction temperature is too high.Maintain a low temperature (0-5°C) throughout the diazotization and the addition to the copper(I) chloride solution.
Ineffective Copper Catalyst: Catalyst is old, oxidized, or impure.Use freshly prepared or commercially available high-purity copper(I) chloride.
Side Reactions: Formation of phenols or azo compounds.Maintain a strongly acidic environment. Ensure efficient stirring and slow addition of reagents.
Impure Product Presence of Starting Material: Incomplete reaction.Increase reaction time or temperature (cautiously). Verify the stoichiometry of reagents.
Formation of By-products (e.g., 5-hydroxynicotinic acid): Reaction with water.Minimize the amount of water in the reaction. Use a more concentrated acid.
Dark Coloration/Tarry Residue: Polymerization or coupling side reactions.Ensure low temperature and controlled addition of reagents. Consider using a phase-transfer catalyst in some cases to improve reaction selectivity.
Reaction Stalls (Hydrolysis) Insufficient Base: Not enough NaOH to drive the saponification.Use a molar excess of NaOH (e.g., 1.5-2 equivalents).
Low Reaction Temperature: Insufficient energy to overcome the activation barrier.Gently heat the reaction mixture (e.g., to 60°C) and monitor progress.[4]
Poor Solubility: The ester is not sufficiently soluble in the aqueous base.Add a co-solvent like ethanol to improve solubility.
Difficulty in Isolation/Purification Product remains in solution after acidification: pH is not optimal for precipitation.Carefully adjust the pH to the isoelectric point of this compound (around pH 4-5) to minimize its solubility.[4]
Oily Product: Presence of impurities that lower the melting point.Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[10] Follow with recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 5-Aminonicotinic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-aminonicotinic acid in a mixture of concentrated HCl and water, cooled in an ice-salt bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm up to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Heat the reaction mixture to 60-70 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

    • Cool the mixture to room temperature and adjust the pH to 4-5 with a sodium hydroxide solution.

    • The crude this compound will precipitate. Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • For further purification, recrystallize the crude product from an appropriate solvent system (e.g., water or ethanol/water).

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of this compound via Hydrolysis of Ethyl 5-Chloronicotinate

Materials:

  • Ethyl 5-chloronicotinate

  • Sodium Hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis:

    • In a round-bottom flask, dissolve ethyl 5-chloronicotinate in an aqueous solution of sodium hydroxide (typically 1-2 M).

    • Stir the mixture at room temperature or heat to 60 °C for 1-2 hours.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl to a pH of 4-5.

    • The this compound will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the product under vacuum. For higher purity, recrystallization can be performed.

Visualizing the Workflow

Sandmeyer Reaction Workflow

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification A 5-Aminonicotinic Acid B NaNO2, HCl (0-5°C) C Diazonium Salt Intermediate B->C Formation D CuCl, HCl E This compound (Crude) + N2 D->E Displacement F pH Adjustment (4-5) E->F Isolation G Precipitation & Filtration F->G H Recrystallization G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield Addressing Low Yield cluster_purity Addressing Impurities Start Low Yield or Impure Product Q_Temp Was the temperature kept at 0-5°C during diazotization? Start->Q_Temp Q_Color Is the product dark/tarry? Start->Q_Color Sol_Temp_Yes Check catalyst activity and stoichiometry. Q_Temp->Sol_Temp_Yes Yes Sol_Temp_No Re-run reaction with strict temperature control. Q_Temp->Sol_Temp_No No Sol_Color_Yes Slow down reagent addition and ensure efficient stirring. Q_Color->Sol_Color_Yes Yes Sol_Color_No Analyze for by-products (e.g., 5-hydroxynicotinic acid) and optimize work-up pH. Q_Color->Sol_Color_No No

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

  • D'Attoma, J., et al. (2016). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Organic Process Research & Development.
  • Klán, P., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
  • Google Patents. (1987). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Wang, F., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction.
  • GeeksforGeeks. (2023). Sandmeyer Reaction.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound, 95%.
  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
  • Google Patents. (2022). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

Sources

Technical Support Center: Synthesis of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. This guide provides in-depth technical information, practical troubleshooting steps, and frequently asked questions to ensure the successful and efficient synthesis of high-purity this compound, a crucial intermediate in the pharmaceutical and agrochemical industries.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts from prevalent synthetic routes.

Scenario 1: Oxidation of 5-Chloro-3-Methylpyridine

The oxidation of the methyl group of 5-chloro-3-methylpyridine is a direct and common route to this compound. However, the use of strong oxidizing agents can lead to a range of byproducts.

Commonly Encountered Issues & Byproducts:

  • Incomplete Oxidation: The reaction may stall at the intermediate aldehyde stage, resulting in the formation of 5-chloro-3-pyridinecarboxaldehyde .

  • Over-oxidation: Aggressive oxidation conditions can lead to the formation of pyridine-3,5-dicarboxylic acid if the starting material contains impurities like 3,5-lutidine, or complete degradation to CO2.[2]

  • Ring Opening: Harsh conditions, particularly with some oxidizing agents, can lead to the cleavage of the pyridine ring, resulting in a complex mixture of aliphatic acid byproducts.

  • Side reactions with Oxidants: When using nitric acid, the formation of nitrous oxide (N₂O) , a greenhouse gas, is a significant byproduct.[3][4] With potassium permanganate, the formation of manganese dioxide (MnO₂) complicates product isolation.

Troubleshooting Protocol: Mitigating Oxidation-Related Byproducts

  • Control of Reaction Temperature: Maintain a consistent and optimized temperature. A lower temperature generally favors the desired mono-oxidation and reduces the likelihood of over-oxidation and ring-opening reactions.

  • Stoichiometry of the Oxidizing Agent: Carefully control the molar ratio of the oxidizing agent to the starting material. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote the formation of over-oxidation byproducts.

  • Gradual Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution via a syringe pump. This maintains a low instantaneous concentration of the oxidant, thereby minimizing side reactions.

  • Monitoring Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and any major byproducts. Quench the reaction once the starting material is consumed to prevent over-oxidation.

  • Purification Strategy:

    • Acid-Base Extraction: this compound is acidic and can be separated from neutral byproducts like the intermediate aldehyde by extraction with a mild base (e.g., sodium bicarbonate solution), followed by acidification to precipitate the desired product.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) is effective in removing most impurities.

Scenario 2: Hydrolysis of 5-Chloro-3-(trichloromethyl)pyridine

The hydrolysis of a trichloromethyl group is an effective method for synthesizing the corresponding carboxylic acid. However, incomplete reaction is a common hurdle.

Commonly Encountered Issues & Byproducts:

  • Incomplete Hydrolysis: The primary byproduct is the starting material, 5-chloro-3-(trichloromethyl)pyridine , or partially hydrolyzed intermediates such as 5-chloro-3-(dichloromethyl)pyridine and 5-chloro-3-(monochloromethyl)pyridine . The presence of these impurities can complicate downstream applications.

  • Formation of Anhydrides: Under certain acidic conditions, the product can form anhydrides, which will appear as a higher molecular weight impurity.

Troubleshooting Protocol: Ensuring Complete Hydrolysis

  • Choice of Acid and Concentration: Strong mineral acids like sulfuric acid or phosphoric acid are typically used.[5] The concentration of the acid is critical; it must be sufficient to facilitate hydrolysis without causing significant degradation.

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and any intermediates.

  • Water Content: The presence of an adequate amount of water is essential for the hydrolysis to proceed. In some cases, using a biphasic system with vigorous stirring can be effective.

  • Purification Strategy:

    • pH Adjustment and Precipitation: After the reaction, carefully neutralizing the acidic solution to a pH of 4-5 will precipitate the this compound, leaving more soluble impurities in the solution.[6][7]

    • Solvent Washing: Washing the crude product with a non-polar organic solvent can help remove unreacted starting material.

Scenario 3: Hydrolysis of 5-Chloro-3-cyanopyridine

The hydrolysis of a nitrile group is a versatile method for preparing carboxylic acids. The primary challenge in this synthesis is controlling the hydrolysis to prevent the formation of the stable amide intermediate.

Commonly Encountered Issues & Byproducts:

  • Incomplete Hydrolysis: The most common byproduct is 5-chloronicotinamide , which is formed as an intermediate.[8][9] The amide can be difficult to separate from the final product due to similar polarities.

  • Unreacted Starting Material: Residual 5-chloro-3-cyanopyridine may also be present in the crude product.[10][11]

Troubleshooting Protocol: Driving Hydrolysis Beyond the Amide

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. For complete hydrolysis to the carboxylic acid, more forcing conditions (higher temperatures, longer reaction times, or stronger acids/bases) are often required compared to the formation of the amide.

  • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of both the starting nitrile and the intermediate amide.

  • Purification Strategy:

    • Differential Solubility: this compound and 5-chloronicotinamide have different solubilities in various solvents and at different pH values. Exploiting these differences through careful selection of recrystallization solvents and pH adjustments during workup is key to their separation.

    • Chromatography: If separation by crystallization is challenging, column chromatography on silica gel can be employed, though this may not be practical on a large scale.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is off-white or slightly yellow. What is the likely cause and how can I purify it?

A1: A colored impurity often indicates the presence of trace amounts of byproducts from oxidation or side reactions. The color can often be removed by treating a solution of the crude product with activated carbon followed by hot filtration and recrystallization. Ensure that the amount of activated carbon is minimal to avoid significant loss of the desired product.

Q2: I am seeing a byproduct with a higher molecular weight than this compound in my mass spectrometry analysis. What could it be?

A2: A higher molecular weight impurity could be an anhydride, formed between two molecules of this compound, especially if the synthesis was performed under harsh acidic conditions. Another possibility is the presence of a dimeric byproduct formed through a side reaction.

Q3: During the oxidation of 5-chloro-3-methylpyridine, my reaction seems to stop at about 50% conversion, even with excess oxidant. What could be the issue?

A3: This could be due to several factors. The product, this compound, may be precipitating out of the reaction mixture and coating the unreacted starting material, preventing further reaction. A change in solvent to improve the solubility of all components may be necessary. Alternatively, the pH of the reaction mixture might be changing as the acidic product is formed, which could inhibit the activity of the oxidizing agent. In such cases, buffering the reaction mixture can be beneficial.

Q4: I am struggling to separate unreacted 5-chloro-3-methylpyridine from my final product. What is the best approach?

A4: An acid-base extraction is the most effective method. Dissolve the crude mixture in a suitable organic solvent and extract with an aqueous solution of a weak base like sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer, while the unreacted 5-chloro-3-methylpyridine will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q5: Can decarboxylation be a problem during the synthesis or purification of this compound?

A5: Decarboxylation of nicotinic acids generally requires high temperatures.[12] While it is not a common byproduct under typical synthesis conditions, prolonged heating at high temperatures, especially in the presence of certain catalysts, could potentially lead to the formation of 3-chloropyridine .[7] If your synthesis involves a high-temperature step, it is a possibility to consider.

Data and Workflow Visualizations

Table 1: Common Byproducts in this compound Synthesis and Their Mitigation

Synthetic RouteStarting MaterialCommon ByproductsMitigation Strategies
Oxidation 5-Chloro-3-methylpyridine5-chloro-3-pyridinecarboxaldehyde, Pyridine-3,5-dicarboxylic acidControlled temperature, stoichiometric oxidant, gradual addition of oxidant, reaction monitoring.
Hydrolysis 5-Chloro-3-(trichloromethyl)pyridineUnreacted starting material, partially hydrolyzed intermediatesSufficient reaction time and temperature, adequate water content, strong acid catalyst.
Hydrolysis 5-Chloro-3-cyanopyridine5-chloronicotinamideForcing reaction conditions (high temperature/strong acid or base), extended reaction time.

Diagram 1: Synthetic Pathways and Potential Byproduct Formation

Synthesis_Byproducts cluster_oxidation Oxidation Route cluster_hydrolysis_trichloro Hydrolysis of Trichloromethyl Group cluster_hydrolysis_cyano Hydrolysis of Cyano Group 5-Chloro-3-methylpyridine 5-Chloro-3-methylpyridine 5-chloro-3-pyridinecarboxaldehyde 5-chloro-3-pyridinecarboxaldehyde 5-Chloro-3-methylpyridine->5-chloro-3-pyridinecarboxaldehyde Incomplete Oxidation 5-Chloronicotinic_acid_ox This compound 5-chloro-3-pyridinecarboxaldehyde->5-Chloronicotinic_acid_ox Oxidation Pyridine-3,5-dicarboxylic acid Pyridine-3,5-dicarboxylic acid 5-Chloronicotinic_acid_ox->Pyridine-3,5-dicarboxylic acid Over-oxidation 5-Chloro-3-(trichloromethyl)pyridine 5-Chloro-3-(trichloromethyl)pyridine Partially_hydrolyzed_intermediates Partially Hydrolyzed Intermediates 5-Chloro-3-(trichloromethyl)pyridine->Partially_hydrolyzed_intermediates Incomplete Hydrolysis 5-Chloronicotinic_acid_hydro_tri This compound Partially_hydrolyzed_intermediates->5-Chloronicotinic_acid_hydro_tri Hydrolysis 5-Chloro-3-cyanopyridine 5-Chloro-3-cyanopyridine 5-chloronicotinamide 5-chloronicotinamide 5-Chloro-3-cyanopyridine->5-chloronicotinamide Partial Hydrolysis 5-Chloronicotinic_acid_hydro_cyano This compound 5-chloronicotinamide->5-Chloronicotinic_acid_hydro_cyano Complete Hydrolysis

Caption: Synthetic routes to this compound and common byproducts.

Diagram 2: Troubleshooting Workflow for Impurity Removal

Troubleshooting_Workflow cluster_purification Purification Steps start Crude this compound check_purity Analyze Purity (TLC, HPLC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure final_product Final Product is_pure->final_product Yes acid_base Acid-Base Extraction (for neutral/basic impurities) is_pure->acid_base No recrystallization Recrystallization (for most solid impurities) acid_base->recrystallization activated_carbon Activated Carbon Treatment (for colored impurities) recrystallization->activated_carbon chromatography Column Chromatography (for difficult separations) activated_carbon->chromatography chromatography->check_purity Re-analyze

Sources

Technical Support Center: Purification of Crude 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of crude 5-Chloronicotinic acid. It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to navigate common challenges encountered during the purification process.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. Crude this compound, depending on its synthetic route, can contain various impurities, including unreacted starting materials, byproducts, and residual solvents. This guide outlines the most effective purification techniques and provides solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic pathway. For instance, if synthesized from this compound ethyl ester via hydrolysis, unreacted ester is a likely impurity.[2][3] If prepared from 5-bromonicotinic acid, residual starting material may be present.[2] Other potential impurities include residual solvents (e.g., DMF, dichloromethane) and byproducts from side reactions.

Q2: What is the recommended first-line purification technique for crude this compound?

A2: For most common impurities, recrystallization is a highly effective and recommended initial purification method.[4][5] It is often capable of yielding high-purity material. For certain impurity profiles, an acid-base extraction can be a valuable preliminary or alternative step.

Q3: How do I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques. The most common and accurate methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[][7] Melting point determination is a simpler, though less precise, method; a sharp melting range close to the literature value (168-172 °C) suggests high purity.[1][8]

Q4: My purified this compound is slightly colored. Is this a problem?

A4: A persistent color after initial purification often indicates the presence of colored, likely organic, impurities. While it may not interfere with all downstream applications, it is generally advisable to remove them. This can often be achieved by treating the solution with activated carbon during recrystallization.

Purification Workflow: A Decision-Making Diagram

The following diagram outlines a general workflow for the purification of crude this compound, helping you to choose the most appropriate technique based on the nature of the crude material.

PurificationWorkflow start Crude this compound assess_purity Assess Initial Purity (e.g., TLC, melting point) start->assess_purity is_oily Is the crude material an oil? assess_purity->is_oily acid_base Perform Acid-Base Extraction is_oily->acid_base Yes recrystallize Perform Recrystallization is_oily->recrystallize No (Solid) acid_base->recrystallize is_pure Is the material pure enough? (e.g., HPLC, NMR) recrystallize->is_pure end Pure this compound is_pure->end Yes chromatography Consider Column Chromatography is_pure->chromatography No chromatography->is_pure

Caption: Decision workflow for purifying crude this compound.

In-Depth Troubleshooting Guides

Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[5]

Recommended Solvents:

  • Methanol

  • Ethanol

  • Water

  • Methanol/Water or Ethanol/Water mixtures

SolventBoiling Point (°C)Key Considerations
Methanol64.7Good solvency when hot, lower when cold.
Ethanol78.4Similar to methanol, slightly less volatile.
Water100Good for polar impurities. Solubility of this compound may be limited.

Experimental Protocol: Recrystallization from Methanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture to reflux with stirring until all the solid dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

ProblemProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not cold enough.- Reheat the solution to boil off some solvent.- Scratch the inner wall of the flask with a glass rod to induce nucleation.[9]- Add a seed crystal of pure this compound.[9]- Ensure the cooling bath is sufficiently cold (0-5 °C).
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Try a different recrystallization solvent.
Crystals form too quickly, trapping impurities. - The solution is too concentrated.- Cooling is too rapid.- Reheat and add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Low recovery yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group in this compound.[2] By treating an organic solution of the crude product with an aqueous base, the this compound is converted to its water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[10] This will convert the this compound to its sodium salt, which will move to the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Re-acidification: Combine the aqueous layers and cool in an ice bath. Slowly add a strong acid, such as hydrochloric acid (HCl), with stirring until the solution becomes acidic (pH ~2-3). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Acid-Base Extraction

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete precipitation upon acidification. - Insufficient acid added.- The product has some solubility in the acidic aqueous solution.- Check the pH of the solution and add more acid if necessary.- Ensure the solution is well-chilled to minimize solubility.- Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Emulsion formation during extraction. - Agitation was too vigorous.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low yield. - Incomplete extraction into the aqueous phase.- Incomplete precipitation.- Perform multiple extractions with the basic solution.- Ensure complete acidification and thorough cooling.

Purity Analysis: A Brief Overview

Ensuring the purity of the final product is a critical step. Here is a summary of common analytical methods:

MethodPrincipleInformation Provided
HPLC Differential partitioning between a mobile and stationary phase.Quantitative purity, detection of non-volatile impurities.
GC Partitioning between a mobile gas phase and a stationary liquid or solid phase.Quantitative purity, detection of volatile impurities and residual solvents.
Melting Point Temperature at which a solid becomes a liquid.A narrow melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.[8]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural confirmation and detection of impurities with distinct signals.

References

  • Kumar, K.L., Wasewar, B.V., & Babu, S. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate.
  • Nichols, L. (n.d.). Recrystallization.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
  • PubChem. (n.d.). This compound.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound, 95%.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Hungarian Journal of Industry and Chemistry. (2022). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • Google Patents. (n.d.). Purification of nicotinamide.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • SIELC Technologies. (2018, February 19). 6-Chloronicotinic acid.
  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.
  • Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • Critical Process Filtration. (n.d.). Filtration Troubleshooting.

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Technical Support Center: Recrystallization Methods for Purifying 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. As a key building block in pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for successful downstream applications.[1] This document provides practical, field-proven insights and detailed protocols to help you overcome common challenges in its purification.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The principle of "like dissolves like" is a good starting point; since this compound is a polar molecule, polar solvents are generally required.[2] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on data for related chloronicotinic acids and general principles for pyridine carboxylic acids, good starting points for single-solvent recrystallization are methanol or an ethanol/water mixture .[3] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.[2]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[4] This can occur if the boiling point of the solvent is higher than the melting point of your compound (the melting point of this compound is 168-172 °C) or if the solution is cooled too rapidly.[1][2] To resolve this, try reheating the solution to redissolve the oil and then allow it to cool much more slowly. Using a slightly larger volume of solvent can also help. If the problem persists, consider switching to a lower-boiling point solvent or employing a two-solvent system.[4]

Q3: I'm not getting any crystals to form after cooling the solution. What are the likely causes?

A3: A lack of crystal formation is usually due to one of two reasons: the solution is supersaturated, or you have used too much solvent.[2] To induce crystallization from a supersaturated solution, you can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites or by adding a "seed crystal" of pure this compound.[2] If too much solvent was used, you will need to concentrate the solution by boiling off some of the solvent and then allowing it to cool again.[2][4]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your purified this compound retains a colored tint, it is likely due to impurities with similar solubility profiles. A common and effective method to remove colored by-products is to treat the hot solution with a small amount of activated carbon before the hot filtration step.[5] The activated carbon adsorbs the colored impurities, which are then removed along with the carbon during filtration.

In-Depth Troubleshooting Guide

This section provides more detailed solutions to complex problems you might encounter during the purification of this compound.

Issue 1: Low Recovery of Purified this compound

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. If you suspect you've used too much, carefully evaporate some of the solvent to concentrate the solution before cooling.[4]

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to significant loss.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step. This can be achieved by placing them in an oven before use or by passing hot solvent through the setup immediately before filtering your solution.[2]

  • Inadequate Cooling: To maximize crystal formation, ensure the solution is thoroughly cooled.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration to minimize the amount of product lost in the mother liquor.[2]

Solvent Selection for Recrystallization

The choice of solvent is critical for a successful recrystallization. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. While specific solubility data for this compound is not extensively published, data from the closely related 2-Chloronicotinic acid provides a strong predictive basis for solvent selection.

SolventRationale for Use/Avoidance with this compound
Methanol/Ethanol Good potential single solvents. Carboxylic acids often recrystallize well from alcohols.[3]
Water This compound has some water solubility, but it may not be ideal as a single solvent. It is an excellent anti-solvent in a mixed system with ethanol.
Ethanol/Water Mixture A highly recommended system. The compound is soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.[6]
Acetone May be a suitable solvent, but care must be taken due to its low boiling point and high volatility.
Ethyl Acetate A potential solvent, but its effectiveness should be confirmed with small-scale tests.
N,N-Dimethylformamide (DMF) Likely to have high solubility even at room temperature, making it a poor choice for recrystallization.
Cyclohexane A non-polar solvent, unlikely to dissolve the polar this compound.

This table is adapted from solubility data for 2-Chloronicotinic Acid and general principles of solvent selection.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Methanol

This protocol is adapted from a method used for the purification of 6-chloronicotinic acid and is a good starting point for this compound.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently on a hot plate with stirring. Continue to add methanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This protocol is a robust method for many pyridine carboxylic acids.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow and Troubleshooting

Recrystallization Workflow

G A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if impurities are present) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G Start Crystals Don't Form? Opt1 Scratch Flask / Add Seed Crystal Start->Opt1 Supersaturated Opt2 Boil Off Some Solvent Start->Opt2 Too Much Solvent Oiling Compound Oiling Out? Oiling_Sol1 Reheat and Cool Slowly Oiling->Oiling_Sol1 Oiling_Sol2 Add More Solvent Oiling->Oiling_Sol2 LowYield Low Yield? LowYield_Sol1 Use Less Hot Solvent LowYield->LowYield_Sol1 LowYield_Sol2 Ensure Thorough Cooling LowYield->LowYield_Sol2

Sources

Technical Support Center: Optimizing 5-Chloronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing their synthetic protocols for higher yield and purity. As a key intermediate in the development of pharmaceuticals and agrochemicals, mastering the synthesis of this compound is crucial.[1] This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications and significance of this compound?

This compound is a versatile pyridine derivative that serves as a critical building block in medicinal and agricultural chemistry.[1][2] Its structure is incorporated into various biologically active molecules. It is a key intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders, as well as in the formulation of effective pesticides and herbicides.[1]

Q2: What are the most common synthetic routes for producing this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. Two prevalent methods include:

  • Hydrolysis of an Ester Precursor: A widely used and straightforward method involves the alkaline hydrolysis of an ethyl 5-chloronicotinate precursor. This reaction is typically carried out using a base like sodium hydroxide (NaOH) in an aqueous solution.[2][3]

  • Halogenation of a Nicotinic Acid Derivative: Another approach involves the conversion of a related nicotinic acid, such as 5-bromonicotinic acid, into a more reactive intermediate like an acyl chloride using reagents such as oxalyl chloride or thionyl chloride, followed by the desired transformation.

Q3: What are the most critical parameters influencing the yield of this compound?

Regardless of the synthetic route, several parameters are universally critical for maximizing yield and purity:

  • pH Control During Workup: this compound is amphoteric, possessing both a basic pyridine ring and an acidic carboxylic acid group.[2] Precise pH adjustment during the isolation step is paramount. The product precipitates out of the solution at its isoelectric point (typically pH 4-5), and improper pH control can lead to significant product loss in the aqueous phase.[2][3]

  • Anhydrous Conditions: For reactions involving highly reactive intermediates like acyl chlorides (formed using thionyl chloride or oxalyl chloride), maintaining strictly anhydrous (moisture-free) conditions is essential.[4] Any moisture can hydrolyze the acyl chloride back to the carboxylic acid, halting the reaction and reducing the yield.

  • Temperature Control: Reaction temperature must be carefully managed to prevent the formation of side products and decomposition of either the reactants or the product.[4]

  • Purity of Starting Materials: The purity of the initial reactants directly impacts the purity of the final product and the overall reaction efficiency. Impurities can interfere with the reaction or lead to the formation of difficult-to-remove byproducts.[4]

Troubleshooting Guide: Yield Improvement

This section addresses specific problems encountered during the synthesis of this compound in a detailed question-and-answer format.

Scenario 1: Low Yield in the Hydrolysis of Ethyl 5-Chloronicotinate
Q: I am hydrolyzing ethyl 5-chloronicotinate with NaOH, but my yield is consistently below 50%. The literature suggests much higher yields. What are the likely causes and how can I optimize this step?

This is a common issue that typically points to one of three areas: incomplete reaction, product loss during workup, or degradation.

A: Let's break down the potential causes and solutions:

1. Incomplete Hydrolysis:

  • Causality: Saponification (ester hydrolysis) is a time and temperature-dependent equilibrium reaction. Insufficient reaction time, low temperature, or a sub-stoichiometric amount of base can lead to incomplete conversion of the starting ester.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (ethyl 5-chloronicotinate). Do not proceed with workup until the starting material is fully consumed.

    • Optimize Conditions: The reaction can be gently heated (e.g., to 60°C) to ensure completion.[3] Ensure at least one equivalent of NaOH is used, though a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

2. Product Loss During Acidic Workup:

  • Causality: The most common source of yield loss in this synthesis is during the precipitation step. After hydrolysis, the product exists as its sodium salt (sodium 5-chloronicotinate), which is soluble in water. To precipitate the neutral this compound, the solution must be carefully acidified. If too much acid is added (pH too low) or not enough (pH too high), the product will remain in solution as either a protonated cation or the carboxylate anion, respectively.

  • Troubleshooting Workflow:

    • Cool the reaction mixture in an ice bath to minimize the solubility of the product.

    • Slowly add a dilute acid (e.g., 1N HCl) dropwise with vigorous stirring.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Target a final pH between 4 and 5.[3] You should observe the formation of a precipitate.

    • Allow sufficient time for complete precipitation to occur before filtering. Leaving the mixture to stir in the ice bath for 30-60 minutes can significantly improve recovery.

3. Purity of Starting Material:

  • Causality: If the starting ethyl 5-chloronicotinate is impure, the actual amount of reactant is less than calculated, leading to an inherently lower yield.

  • Troubleshooting Step:

    • Verify the purity of the starting ester using NMR or GC-MS before starting the reaction and adjust the reactant quantities accordingly.

Optimized Protocol for Hydrolysis of Ethyl 5-Chloronicotinate
ParameterRecommended ValueRationale
Reagents Ethyl 5-chloronicotinate, 1N Sodium HydroxideStandard reagents for saponification.
Stoichiometry 1.1 eq. NaOHA slight excess of base ensures complete hydrolysis.
Temperature Room Temperature initially, then 60°CHeating helps drive the reaction to completion.[3]
Reaction Time 1-3 hours (or until TLC/HPLC shows completion)Ensures full conversion of the starting material.
Workup pH 4-5Critical for maximizing the precipitation of the product.[3]
Isolation Cool in an ice bath, filter, wash with cold water, dry.Minimizes product solubility in the filtrate.
Scenario 2: Formation of Persistent Impurities
Q: My final this compound product is off-color and shows significant impurities on NMR/LC-MS analysis. How can I identify and eliminate these byproducts?

A: Impurity formation is highly dependent on the synthetic route. However, we can address common issues and purification strategies.

1. Unreacted Starting Material:

  • Identification: This is the most common impurity and is easily identified by comparing the analytical data (TLC, NMR) of the product to that of the starting material.

  • Solution: As discussed in Scenario 1, ensure the reaction goes to completion before workup. If unreacted starting material persists, purification is necessary.

2. Byproducts from Side Reactions:

  • Causality: In syntheses involving chlorinating agents like POCl₃ or SOCl₂, side reactions can occur. For instance, in the chlorination of nicotinic acid N-oxide, isomers can form, leading to a mixture of chlorinated nicotinic acids that are difficult to separate.[5] In oxidation reactions, over-oxidation can lead to the formation of dicarboxylic acids.[6]

  • Solution:

    • Reaction Control: Adhere strictly to the optimized reaction temperature and stoichiometry to minimize side reactions.

    • Purification Strategy: A pH-based purification method can be highly effective. A similar strategy is used in the synthesis of 5-methyl-nicotinic acid to separate it from the 3,5-pyridinedicarboxylic acid byproduct.[6] By carefully adjusting the pH, the solubility of the desired product and the acidic byproduct can be differentially controlled, allowing for selective precipitation.

3. Purification via Recrystallization:

  • Causality: Even with an optimized reaction, minor impurities may be present. Recrystallization is a powerful technique for removing these.

  • Troubleshooting Protocol for Recrystallization:

    • Solvent Selection: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents include ethanol, water, or a mixture of the two.[7]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

    • Collect the pure crystals by filtration.

Visualizing the Process

A clear understanding of the workflow can aid in troubleshooting. Below are diagrams illustrating a key synthesis pathway and a logical troubleshooting flow.

G cluster_0 Synthesis via Hydrolysis A Ethyl 5-Chloronicotinate B Add 1N NaOH Stir at RT, then 60°C A->B C Sodium 5-Chloronicotinate (in solution) B->C D Cool in Ice Bath Adjust pH to 4-5 with HCl C->D E Precipitation D->E F Filter & Dry E->F G Pure this compound F->G G Start Low Yield Observed Check_Completion Is the reaction complete? (Check via TLC/HPLC) Start->Check_Completion Optimize_Rxn Increase reaction time/temp. Adjust stoichiometry. Check_Completion->Optimize_Rxn No Check_pH Was workup pH strictly 4-5? Check_Completion->Check_pH Yes Optimize_Rxn->Start Re-run Optimize_pH Use pH meter for precise control. Allow sufficient precipitation time. Check_pH->Optimize_pH No Check_Purity Is starting material pure? Check_pH->Check_Purity Yes Optimize_pH->Start Re-run Purify_SM Purify starting material. Adjust reactant mass. Check_Purity->Purify_SM No Success Yield Improved Check_Purity->Success Yes Purify_SM->Start Re-run

Caption: Systematic troubleshooting workflow for diagnosing low yield issues.

References
  • What is the synthesis and application of this compound? - FAQ - Guidechem. URL
  • This compound synthesis - ChemicalBook. URL
  • This compound | 22620-27-5 - ChemicalBook. URL
  • This compound - Chem-Impex. URL
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P
  • This compound | C6H4ClNO2 | CID 247986 - PubChem. URL
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols - Benchchem. URL
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. URL
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide - Benchchem. URL
  • Process for producing chloronicotinic acid compounds - European P
  • Exploring 6-Chloronicotinic Acid: Properties, Applic
  • Method for preparing 2-chloronicotinic acid - Eureka | P
  • US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google P

Sources

stability issues of 5-Chloronicotinic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the integrity of your results.

Troubleshooting Guide: Investigating Instability in Your Experiments

This section addresses specific issues you may encounter when working with solutions of this compound. The guidance provided follows a logical, cause-and-effect framework to help you diagnose and resolve common problems.

Q1: I prepared a stock solution of this compound in methanol, but I'm seeing unexpected peaks in my HPLC analysis after a few days. What could be happening?

A1: This is a common issue that often points to degradation or contamination. Let's break down the potential causes and how to investigate them.

The appearance of new peaks in your chromatogram suggests that your analyte is no longer pure. The two most likely culprits are chemical degradation of the this compound or the introduction of a contaminant. Given that the compound has both a carboxylic acid and a pyridine ring, it can be susceptible to certain reactions.[1]

Causality Explained:

  • Esterification: The carboxylic acid group of this compound can react with alcohol solvents like methanol, especially under acidic conditions or over extended periods at room temperature, to form the corresponding methyl ester (methyl 5-chloronicotinate). This new compound will have a different retention time in reverse-phase HPLC.

  • Solvent Contamination: Methanol is hygroscopic and can absorb water from the atmosphere. It can also contain impurities from the manufacturer or leechables from storage containers.

  • Photodegradation: While specific data on this compound is limited, related compounds like 6-chloronicotinic acid have been shown to undergo photolytic degradation.[2] Exposure of your solution to ambient lab lighting or sunlight could be inducing degradation.

Troubleshooting Workflow:

G cluster_outcomes Interpret Results cluster_actions Corrective Actions start Start: Unexpected HPLC Peaks Observed check_solvent Step 1: Analyze Solvent Blank Inject only the methanol used for the stock solution. start->check_solvent check_fresh Step 2: Prepare a Fresh Solution Prepare a new stock solution and analyze it immediately. check_solvent->check_fresh compare_results Step 3: Compare Chromatograms Compare the fresh sample, old sample, and solvent blank. check_fresh->compare_results peaks_in_blank Outcome A: Peaks present in solvent blank. compare_results->peaks_in_blank If peaks match... peaks_only_in_old Outcome B: Peaks only in aged solution. Fresh solution is clean. compare_results->peaks_only_in_old If peaks are unique to old sample... peaks_in_all Outcome C: New peaks in both fresh and old solutions. compare_results->peaks_in_all If peaks appear immediately... action_a Root Cause: Contaminated Solvent Action: Use fresh, high-purity (HPLC-grade) solvent from a new bottle. Check container compatibility. peaks_in_blank->action_a action_b Root Cause: Analyte Instability Action: Solution is degrading over time. Implement protective measures (see Q2/Q3). Determine usable lifetime of the solution. peaks_only_in_old->action_b action_c Root Cause: Immediate Degradation Action: Analyte is reacting with the solvent upon dissolution. Choose a more inert solvent (e.g., Acetonitrile, DMSO). peaks_in_all->action_c

Q2: My assay results are inconsistent. I suspect the potency of my this compound stock solution is decreasing over time. How can I confirm this and prevent it?

A2: A decline in potency is a classic sign of analyte degradation. A systematic stability study is the best way to confirm this and establish proper handling procedures.

Factors like temperature, light, pH, and oxygen can all accelerate the degradation of chemical compounds.[3] For this compound, its functional groups may be susceptible to hydrolysis, oxidation, or photolysis.[2][4]

Protocol for a Basic Stability Study:

This protocol uses High-Performance Liquid Chromatography (HPLC), a common technique for stability testing, to quantify the parent compound over time.[5]

Objective: To determine the stability of this compound in a chosen solvent under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., Methanol, Acetonitrile, DMSO, Water)

  • HPLC system with UV detector

  • Calibrated analytical balance and volumetric flasks

  • Amber and clear glass vials

  • Climatic chamber or incubator (optional)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution.

  • Establishment of Time Points and Conditions:

    • Aliquot the stock solution into several amber (light-protected) and clear (light-exposed) vials.

    • Store sets of vials at different temperatures:

      • Refrigerated (2-8 °C)

      • Room Temperature (e.g., 25 °C)

      • Accelerated (e.g., 40 °C)

    • Define your time points for analysis (e.g., T=0, 24h, 48h, 72h, 1 week, 2 weeks).

  • HPLC Analysis:

    • At T=0, immediately analyze an aliquot of the freshly prepared solution. This is your baseline (100% purity).

    • At each subsequent time point, retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze by HPLC. A typical starting method could be:

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Detection: UV absorbance at an appropriate wavelength (e.g., 255 nm).[6]

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the peak area of the this compound at each time point.

    • Express the remaining amount of the parent compound as a percentage of the initial (T=0) peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining versus time for each condition. A significant drop indicates instability.

Self-Validating System: By including multiple conditions (light/dark, different temperatures), you can pinpoint the primary driver of degradation. For example, if the samples in clear vials degrade faster than those in amber vials at the same temperature, the compound is likely photosensitive.[7]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and storage of this compound.

Q3: What are the best general-purpose solvents for dissolving this compound, and what are the stability considerations for each?

A3: The choice of solvent is critical and depends on the intended application and required storage duration. Here is a summary of common solvents and their stability profiles.

While specific quantitative stability data for this compound is not widely published, we can infer its behavior based on its chemical structure and general principles of chemical stability. The presence of a carboxylic acid and a chlorine-substituted pyridine ring dictates its interactions.

Solvent Stability and Compatibility Summary Table

SolventSolubility ProfileKey Stability ConsiderationsRecommendation
DMSO Generally good solubility.Hygroscopic (absorbs water), which can lead to hydrolysis over time. Can be difficult to remove. Stable for short-term storage when kept dry.Excellent for initial stock solutions. Store in small aliquots at -20°C or -80°C with desiccant. Avoid repeated freeze-thaw cycles.
Methanol/Ethanol Moderate solubility.[8]Potential for esterification with the carboxylic acid group, especially during long-term storage or if acidic catalysts are present.Good for immediate use. Not recommended for long-term storage of stock solutions. Prepare fresh as needed.
Acetonitrile (ACN) Lower solubility compared to alcohols or DMSO.[8]Generally more inert than protic solvents like alcohols. Less likely to react with the analyte.Recommended for analytical work (e.g., HPLC). A good choice for short to medium-term storage if solubility is sufficient.
Water Low solubility, especially in neutral pH.[8]Solubility is highly pH-dependent. At basic pH (>pKa), it will deprotonate to the more soluble carboxylate salt. Potential for hydrolysis or microbial growth.Use for specific applications requiring aqueous buffers. Adjust pH to increase solubility if needed, but be aware that pH extremes can accelerate degradation.[3] Use sterile water and filter solutions.
N,N-Dimethylformamide (DMF) High solubility.[8]Can contain or degrade to form amine impurities, which may react with the analyte. Can be difficult to remove.Use with caution. Suitable for reactions where high solubility is essential, but not ideal for long-term storage of stock solutions.

This table is based on general chemical principles. Stability in any given solvent should be experimentally verified for your specific application.

Q4: How do temperature and light affect the stability of this compound in its solid and solution forms?

A4: Both temperature and light are critical factors that can significantly impact the stability of this compound.

In Solid Form:

  • Temperature: As a solid, this compound is relatively stable.[9] However, high temperatures can provide the energy needed to initiate decomposition. The melting point is reported as around 169-171°C, with decomposition occurring at higher temperatures.[10] For long-term storage, it is best practice to keep the solid in a tightly sealed container in a cool, dry place.[11]

  • Light: Solid organic molecules, especially those with aromatic rings and heteroatoms, can be susceptible to photodegradation over long periods. It is recommended to store the solid material in an amber or opaque container to protect it from light.

In Solution:

  • Temperature: The effect of temperature is much more pronounced in solution, as it increases the rate of chemical reactions.[3] As a rule of thumb, reaction rates can double for every 10 °C increase in temperature. Storing solutions at lower temperatures (e.g., 4°C or -20°C) is a highly effective way to slow down degradation.

  • Light (Photostability): Solutions are generally more prone to photodegradation than solids. The energy from UV or even visible light can be absorbed by the molecule, leading to bond cleavage or reaction with the solvent.[4] Studies on the related compound 6-chloronicotinic acid show it can be degraded by UVA light.[2] Therefore, it is critical to protect solutions of this compound from light by using amber vials or by wrapping clear vials in aluminum foil.

G cluster_solid Solid State Stability cluster_solution Solution State Stability solid_storage {this compound (Solid)|{Store in Tightly Sealed, Opaque Container|Cool, Dry, & Dark Location}} solid_outcome Result: High Stability solid_storage->solid_outcome Optimal Conditions solution_storage {this compound (Solution)|{Factors to Control:|Temperature (Low)|Light (Protect)|pH (Neutral)|Solvent (Inert)}} solution_outcome Result: Preserved Potency solution_storage->solution_outcome Optimal Conditions

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, several degradation pathways are plausible, primarily involving hydrolysis, photolysis, and oxidation.

While specific degradation products for this compound are not extensively documented in the literature, we can propose likely pathways based on the reactivity of its functional groups. Understanding these can help in choosing appropriate storage conditions and analytical methods.

G parent This compound hydrolysis hydrolysis parent->hydrolysis photolysis photolysis parent->photolysis oxidation oxidation parent->oxidation esterification esterification parent->esterification prod_hydrolysis prod_hydrolysis hydrolysis->prod_hydrolysis Leads to... prod_photo prod_photo photolysis->prod_photo Leads to... prod_ox prod_ox oxidation->prod_ox Leads to... prod_ester prod_ester esterification->prod_ester Leads to...

  • Hydrolysis: The C-Cl bond on the pyridine ring could potentially undergo nucleophilic substitution by water or hydroxide to form 5-hydroxynicotinic acid, particularly under harsh pH or high-temperature conditions.

  • Photolysis: As seen with related molecules, UV light can induce dechlorination or cleavage of the aromatic ring.[2]

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, especially in the presence of oxidizing agents or peroxides, which can form in aged solvents like ethers or dioxane.[12]

  • Esterification: As discussed in Q1, reaction with alcohol solvents is a significant possibility, forming an ester.

It is crucial to use stability-indicating analytical methods, like a well-developed HPLC gradient method, that can separate the parent compound from these potential degradation products.[13]

References

  • Bluechip GMP. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • Gyan Sanchay. (n.d.). Factors Affecting Stability.
  • PubChem. (n.d.). This compound.
  • Environmental Protection Agency. (n.d.). BASF Analytical Method D0004/1.
  • PubMed. (n.d.). Photolytic and photocatalytic degradation of 6-chloronicotinic acid.
  • Eurofins Scientific. (2024, May 11). Chemical and stability studies.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PLOS One. (2019, October 17). Photo-degradation dynamics of five neonicotinoids.
  • Journal of Pharmaceutical Sciences. (n.d.). Degradation pathways of a peptide boronic acid derivative.
  • MDPI. (2024, May 24). Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • PubMed. (n.d.). Evolution of a metabolic pathway for degradation of a toxic xenobiotic.
  • ACS Publications. (2019, November 26). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • MDPI. (n.d.). Thermal Stability of Ionic Liquids.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Photostability Testing.
  • Acta Physico-Chimica Sinica. (2017, December 26). Investigation on the Thermal Stability of Deep Eutectic Solvents.
  • Polymer Chemistry. (2021, July 28). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin.
  • Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

Sources

Technical Support Center: Degradation Pathways of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 5-Chloronicotinic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during forced degradation studies. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, interpret complex data, and overcome common analytical challenges.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3] This document will walk you through the process for this compound, a halogenated pyridine carboxylic acid derivative.

Section 1: Core Concepts & Experimental Strategy

This section addresses foundational questions about designing a forced degradation study for this compound.

Q1: What is the primary objective of a forced degradation study for this compound?

A1: The primary objectives are multifaceted and essential for regulatory submissions and formulation development.[1][4]

  • Identify Potential Degradants: To generate degradation products that are likely to form under long-term storage and stress conditions.

  • Elucidate Degradation Pathways: To understand the chemical transformation mechanisms (e.g., hydrolysis, oxidation) that this compound undergoes.[2]

  • Develop Stability-Indicating Methods: The generated degradants are used to challenge and validate an analytical method (typically HPLC), ensuring it can separate and quantify the parent drug from all its potential impurities and degradation products.[4][5]

  • Inform Formulation & Packaging: Understanding the molecule's liabilities (e.g., sensitivity to light or oxygen) guides the development of a stable drug product and the selection of appropriate packaging.[1][2]

Q2: I'm designing my first forced degradation study. What are the essential stress conditions I must include for this compound?

A2: According to International Council for Harmonisation (ICH) guidelines, a comprehensive study should expose the drug substance to a range of stress conditions to cover all likely degradation routes.[1][2] For this compound, the mandatory conditions are:

  • Acid Hydrolysis: Investigates susceptibility to degradation in acidic environments.

  • Base Hydrolysis: Investigates susceptibility in alkaline environments.

  • Neutral Hydrolysis: Evaluates stability in aqueous solution.

  • Oxidation: Assesses reactivity with oxidative species.

  • Photolysis: Determines stability upon exposure to light.[2][6]

  • Thermal Stress (Dry Heat): Evaluates stability at elevated temperatures.[7]

It is crucial to perform these studies in both solution and solid-state, as degradation pathways can differ significantly.

Q3: What is a reasonable target degradation level, and what if I see no degradation or 100% degradation?

A3: The goal is not to completely destroy the drug but to generate a sufficient and representative profile of degradants.

  • Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] This level is generally sufficient to detect and characterize major degradation products without overly complex secondary degradation, which can obscure the primary pathways.[8]

  • No Degradation: If no degradation is observed under initial stress conditions, you must employ more aggressive conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[3] The study can be concluded if no degradation is seen even under these more forceful conditions, indicating high stability.

  • 100% Degradation: If the initial conditions cause complete degradation, the experiment must be repeated with milder conditions (e.g., lower temperature, shorter duration, dilute reagents). This is critical to understanding the initial degradation steps.

The experimental workflow below outlines this iterative approach.

G cluster_0 Forced Degradation Experimental Workflow start Define Stress Conditions (Acid, Base, Peroxide, Heat, Light) prep Prepare Samples (Solid & Solution Phase) start->prep stress Expose Samples to Stress (e.g., 80°C, 0.1M HCl, 24h) prep->stress analyze Analyze via Stability-Indicating Method (e.g., HPLC-PDA) stress->analyze eval Evaluate Degradation (Target: 5-20%) analyze->eval no_deg Increase Stress Severity (e.g., Temp, Time, Conc.) eval->no_deg < 5% too_much_deg Decrease Stress Severity (e.g., Temp, Time, Conc.) eval->too_much_deg > 20% success Proceed to Degradant Characterization (LC-MS) eval->success 5-20% no_deg->stress too_much_deg->stress

Caption: Iterative workflow for achieving target degradation.

Section 2: Troubleshooting Specific Stress Conditions

This section provides practical advice and protocols for each stress condition, tailored to the chemistry of this compound.

Hydrolytic Degradation (Acid, Base, Neutral)

Q4: I'm performing acid hydrolysis on this compound and not seeing any degradation. What should I do?

A4: The pyridine ring in this compound is electron-deficient, making it relatively stable to acid hydrolysis. Protonation of the ring nitrogen further deactivates the ring towards nucleophilic attack. If you observe low degradation, consider the following:

  • Increase Acid Strength: Move from 0.1 M HCl to 1 M or even 5 M HCl.[9]

  • Increase Temperature: Refluxing the solution at elevated temperatures (e.g., 80°C) will significantly accelerate the reaction rate.[9]

  • Extended Duration: Increase the exposure time from 24 hours to 48 or 72 hours.

Potential Degradation Product: While challenging, a primary degradation route could be the hydrolysis of the chlorine atom to a hydroxyl group, forming 5-Hydroxynicotinic acid.

Q5: My sample degraded significantly under basic conditions. What is the likely mechanism, and how can I control it?

A5: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, especially with a good leaving group like chlorine. This reaction is highly favored under basic conditions.

  • Likely Mechanism: The primary degradation pathway is likely the displacement of the chloride ion by a hydroxide ion to form 5-Hydroxynicotinic acid.

  • Controlling Degradation: To achieve the 5-20% target, you must use milder conditions. Start with 0.01 M NaOH at room temperature and gradually increase the strength or temperature if needed.

Click for a Step-by-Step Protocol for Hydrolytic Degradation

Objective: To assess the hydrolytic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • HPLC-grade water, Acetonitrile (ACN), Methanol (MeOH)

  • pH meter, volumetric flasks, reflux condenser, heating mantle/water bath

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent mixture (e.g., water:ACN 50:50).

  • Acid Hydrolysis:

    • To a flask, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of ~0.5 mg/mL in 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24h), cool, and neutralize with an equivalent amount of NaOH before dilution for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the process using 0.02 M NaOH to achieve a final concentration of 0.01 M NaOH.

    • Conduct the experiment at room temperature for 8 hours.

    • Withdraw samples, cool (if necessary), and neutralize with HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the process using only HPLC-grade water.

    • Heat at 80°C for 24 hours.

    • Withdraw samples, cool, and analyze directly.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Oxidative Degradation

Q6: What is the most common oxidizing agent for forced degradation, and what products can I expect for this compound?

A6: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent.[8] The mechanism of oxidative degradation often involves free radical pathways.[6]

  • Recommended Conditions: A typical starting point is 3% H₂O₂ at room temperature for 24 hours.

  • Expected Product: The pyridine nitrogen is susceptible to oxidation. The most probable degradation product is This compound N-oxide . This transformation involves the oxidation of the nitrogen atom in the heterocyclic ring.

Q7: My oxidative degradation is very slow. Can I heat the sample with hydrogen peroxide?

A7: Yes, heating can be used to accelerate slow oxidative reactions. However, proceed with caution. Hydrogen peroxide decomposes more rapidly at higher temperatures, which can lead to overly aggressive and sometimes unsafe conditions. A gentle increase to 40-50°C is a reasonable next step. If degradation is still slow, you can increase the H₂O₂ concentration to 10% or 30%, but ensure proper safety precautions are in place.

Photolytic Degradation

Q8: I exposed my sample to UV/Vis light according to ICH Q1B, but saw no degradation. Does this mean this compound is photostable?

A8: Not necessarily. While it may indicate good stability, the experimental conditions matter. Studies on the closely related 6-Chloronicotinic acid showed it was stable to direct photolysis in water when exposed to UVA light for 120 minutes.[10][11] However, degradation can be influenced by the matrix.

  • Solid vs. Solution: Did you test in both states? Degradation can be more prevalent in the solid state if the crystal lattice facilitates a photoreaction.

  • Solvent Effects: The solvent can act as a photosensitizer or quencher. Repeating the study in a different solvent system may yield different results.[12]

  • Wavelength: Ensure your light source covers a broad spectrum as specified by ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[8]

Potential Degradation Product: Photodegradation of halogenated aromatics can proceed via homolytic cleavage of the carbon-halogen bond, creating radical species. This could potentially lead to dechlorination to form nicotinic acid or dimerization products, though this may require high-energy conditions.

Thermal Degradation

Q9: What temperature should I use for thermal stress testing, and for how long?

A9: Thermal stress testing is typically performed at temperatures higher than those used for accelerated stability testing.[7]

  • Solid State: Expose the solid powder to 80-100°C for 1-2 weeks. Monitor for changes in appearance, purity, and solid-state properties (e.g., via DSC or XRPD).

  • Solution State: Heat the drug solution at 70-80°C. The duration will depend on the molecule's stability but can range from 24 hours to several days. Studies on the parent compound, nicotinic acid, have investigated its thermal degradation kinetics at temperatures from 90 to 120°C.[13]

Potential Degradation Product: Decarboxylation (loss of CO₂) is a common thermal degradation pathway for carboxylic acids, which would yield 3-chloropyridine. This often requires very high temperatures.

Section 3: Analytical Methodology & Troubleshooting

This section focuses on the analytical techniques used to monitor degradation and identify the resulting products.

Q10: What is the best analytical technique to monitor the degradation of this compound?

A10: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photo-Diode Array (PDA) detector is the workhorse method.[8]

  • Separation: It is highly effective at separating the more polar degradation products (like 5-hydroxynicotinic acid or the N-oxide) from the parent this compound.

  • Quantification & Purity: The PDA detector allows for quantification and simultaneous assessment of peak purity, which is critical for a stability-indicating method.

For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS) like Q-TOF, is indispensable.[10][11][12]

Q11: I'm developing an HPLC method, but my this compound peak is tailing badly. What could be the cause?

A11: Peak tailing for acidic compounds like this is a common issue in RP-HPLC. The likely cause is secondary interaction between the analyte and the silica stationary phase.

  • Cause: Free silanol groups (Si-OH) on the silica surface are acidic and can become deprotonated (Si-O⁻) at mobile phase pH > 3. Your acidic analyte can interact strongly with these sites, causing tailing.[5]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Buffer your mobile phase to a pH of 2.5-3.0 with an additive like formic acid or phosphoric acid. This ensures both the silanol groups and your carboxylic acid are fully protonated, minimizing ionic interactions.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a C18 column designed for polar compounds) to reduce the number of accessible free silanols.

    • Check for Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.[5]

Q12: I see several new peaks in my chromatogram after stress testing. How do I identify them?

A12: This is the primary goal of degradant characterization. A systematic approach using LC-MS is required.

  • Determine Molecular Weight: Use LC-MS in full scan mode to get the molecular weight of each new peak. Compare this to the parent drug's mass. For example, a +16 Da shift suggests oxidation (e.g., N-oxide formation or hydroxylation). A -19 Da shift (Cl replaced by OH) also points to hydroxylation.

  • Fragment the Ion: Perform tandem mass spectrometry (MS/MS) on the degradant peaks. The fragmentation pattern provides structural clues. Compare the fragmentation of the degradant to that of the parent compound to see which parts of the molecule have changed.

  • Confirm with Standards: If a potential degradant is commercially available (e.g., 5-hydroxynicotinic acid), co-inject the standard to confirm the identity by retention time and mass spectrum.

Potential Degradant Stress Condition Mass Change (from Parent) Likely Identification Method
5-Hydroxynicotinic acidAcid/Base Hydrolysis-19.4 Da (Cl -> OH)LC-MS, Co-injection with standard
This compound N-oxideOxidation+16.0 DaLC-MS (observe M+16)
3-ChloropyridineHigh-Temp Thermal-44.0 Da (Loss of COOH)GC-MS or LC-MS
Section 4: Proposed Degradation Pathways

Based on chemical principles and data from related structures, the following diagram illustrates the most probable primary degradation pathways for this compound under forced degradation conditions.

G cluster_1 Proposed Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal parent This compound hydrolysis_prod 5-Hydroxynicotinic Acid parent->hydrolysis_prod H⁺/OH⁻, Δ (Nucleophilic Substitution) oxidation_prod This compound N-Oxide parent->oxidation_prod H₂O₂, RT (N-Oxidation) thermal_prod 3-Chloropyridine parent->thermal_prod High Temp (Δ) (Decarboxylation)

Caption: Key proposed degradation pathways for this compound.

References
  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Method Development and Photolytic Degradation Study of Doxofylline. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
  • Zabar, R., Dolenc, D., Jerman, T., Franko, M., & Trebše, P. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 85(5), 861-868. [Link]
  • Request PDF: Photolytic and photocatalytic degradation of 6-chloronicotinic acid. (n.d.).
  • Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. [Link]
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic...". (n.d.). EPA. [Link]
  • Integrated Electrochemical Oxidation and Biodegradation for Remediation of a Neonicotinoid Insecticide Pollutant. (2023). ACS Omega. [Link]
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013).
  • The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China. (2023). MDPI. [Link]
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2018). PMC. [Link]
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investig
  • Liang, R., Tang, F., Wang, J., & Yue, Y. (2019). Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS ONE, 14(10), e0223708. [Link]
  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. (2015).
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. [Link]
  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. (2012).
  • Thermal degradation: Significance and symbolism. (n.d.). Elsevier. [Link]
  • Kennedy, J. A., & Waterhouse, A. L. (2000). Analysis of the oxidative degradation of proanthocyanidins under basic conditions. Journal of Agricultural and Food Chemistry, 48(1), 134-139. [Link]
  • Q1A(R2) Stability Testing of new Drug Substances and Products. (2003). EMA. [Link]
  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. [Link]
  • Stability Studies. (n.d.). Coriolis Pharma. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
  • Stress-Induced Chloroplast Degradation in Arabidopsis Is Regulated via a Process Independent of Autophagy and Senescence-Associ
  • Perisa, M., & Zivic, M. (2017). Nitrofurantoin hydrolytic degradation in the environment. Chemosphere, 185, 1076-1084. [Link]
  • Anthocyanin Degradation Drives Heat-Induced Petal Fading in Chrysanthemum morifolium at Full Bloom: A Multi-Omics Analysis. (2024). MDPI. [Link]
  • ICH Q5C Stability testing of Biotechnological / Biological products. (2011). SlideShare. [Link]
  • Hydrolysis of irinotecan and its oxidative metabolites... (2004). Drug Metabolism and Disposition, 32(5), 505-511. [Link]
  • Hydrolytic Degradation Research Articles. (n.d.). R Discovery. [Link]
  • Characterization of degradation products from a hydrolytically degradable cationic flocculant. (2017). Journal of Polymer Science Part A: Polymer Chemistry, 55(18), 3046-3056. [Link]
  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (2019).
  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). AAPS PharmSciTech, 26(1), 24. [Link]
  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. (2021). Polymers, 13(24), 4381. [Link]
  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry, 12(30), 4334-4342. [Link]
  • Chemical signaling under abiotic stress environment in plants. (2007). PMC. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 5-Chloronicotinic acid. Here, we will explore the root causes of this phenomenon and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a concern for my this compound analysis?

Answer: Peak tailing refers to an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal, or Gaussian, peak, the shape is perfectly symmetrical. We quantify this asymmetry using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect Gaussian peak. A value greater than 1.2 is generally considered indicative of a tailing issue that requires attention.

Peak tailing is a significant concern because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two closely eluting compounds.[3]

  • Complicates Integration: The distorted peak shape leads to inconsistent and inaccurate peak area calculations, compromising the quantitative accuracy of your analysis.[4]

  • Lowers Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

For an acidic compound like this compound, peak tailing is a common challenge that often points to specific, addressable chemical interactions within the HPLC system.[3][5]

Q2: I'm observing significant peak tailing for this compound. What is the most likely chemical cause?

Answer: The most frequent cause of peak tailing for acidic analytes like this compound is a secondary ionic interaction with the stationary phase, specifically with residual silanol groups on the silica surface.[3][6][7]

Here's the mechanism:

  • Silanol Group Activity: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface. These silanol groups are themselves acidic and can deprotonate to form negatively charged sites (Si-O⁻), especially at mid-range pH values (pH > 3).[4][6]

  • Ionic Repulsion & Mixed-Mode Interactions: The interaction between the negatively charged this compound and the negatively charged silanol sites can lead to complex, undesirable retention mechanisms. While direct repulsion is expected, these sites can also interact with any cationic counter-ions in the mobile phase, creating localized environments that interfere with the primary hydrophobic retention mechanism. This mixed-mode retention causes a portion of the analyte molecules to be retained longer than the main population, resulting in a tailing peak.[1]

The diagram below illustrates how mobile phase pH influences these crucial interactions.

G Figure 1. Analyte-Stationary Phase Interactions cluster_0 Scenario A: High pH (pH > pKa) cluster_1 Scenario B: Low pH (pH < pKa) Analyte_Anion This compound (Anionic, R-COO⁻) Silanol_Anion Silica Surface (Ionized Silanol, Si-O⁻) Analyte_Anion->Silanol_Anion Ionic Repulsion & Mixed-Mode Retention (Causes Peak Tailing) Analyte_Neutral This compound (Neutral, R-COOH) C18_Phase C18 Stationary Phase Analyte_Neutral->C18_Phase Ideal Hydrophobic Interaction (Symmetrical Peak)

Caption: Figure 1. Analyte-Stationary Phase Interactions.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow. Start with the simplest and most common solutions first.

G Figure 2. Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH >= 2 units below analyte pKa? Start->Check_pH Adjust_pH STEP 1: Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) Check_pH->Adjust_pH No Check_Buffer Is the mobile phase buffered? Is buffer concentration adequate (10-25 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Still Tailing Resolved Peak Shape Improved (Tf < 1.2) Adjust_pH->Resolved Problem Solved Add_Buffer STEP 2: Add/Optimize Buffer (e.g., Phosphate, Formate) Check_Buffer->Add_Buffer No Check_Column Is the column old or contaminated? Is it a modern, high-purity silica column? Check_Buffer->Check_Column Yes Add_Buffer->Check_Column Still Tailing Add_Buffer->Resolved Problem Solved Change_Column STEP 3: Evaluate Column (Flush, replace, or use a different chemistry) Check_Column->Change_Column Yes/Maybe Check_System Are all peaks tailing? Check for extra-column volume, leaks, or metal contamination. Check_Column->Check_System No, column is new Change_Column->Check_System Still Tailing Change_Column->Resolved Problem Solved System_Maint STEP 4: Perform System Maintenance (Check fittings, tubing, consider inert hardware) Check_System->System_Maint Yes System_Maint->Resolved Problem Solved

Caption: Figure 2. Troubleshooting Workflow for Peak Tailing.

Q3: How do I correctly adjust the mobile phase pH? (Step 1)

Answer: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like this compound.[8][9] The goal is to suppress the ionization of both the analyte and the surface silanol groups.

Protocol: Mobile Phase pH Adjustment

  • Objective: Ensure the this compound is in its neutral, protonated form (R-COOH).

  • Guideline: Set the mobile phase pH at least 1.5 to 2 pH units below the pKa of your analyte.[2][5][10] Since the exact pKa may vary, a good starting point for many carboxylic acids is a pH between 2.5 and 3.0 .

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acid, such as phosphoric acid or formic acid, dropwise while monitoring with a calibrated pH meter until the target pH is reached.

    • Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm filter before use.[11]

    • Premix the aqueous and organic phases or use a gradient proportioning valve.

By operating at a low pH, you protonate the carboxylic acid group of your analyte, making it more hydrophobic and better retained by the reversed-phase mechanism.[8] Simultaneously, you suppress the ionization of the acidic silanol groups on the silica surface, minimizing the secondary interactions that cause tailing.[3][6]

Q4: My peak is still tailing after lowering the pH. What's next? (Step 2)

Answer: If adjusting the pH alone is insufficient, the next step is to ensure your mobile phase has adequate buffering capacity. A buffer is a solution of a weak acid and its conjugate base that resists changes in pH.[2] It is crucial for maintaining a stable pH environment as the sample is introduced and travels through the column, ensuring reproducible retention and peak shape.[7][12]

Protocol: Buffer Selection and Preparation

  • Objective: Maintain a constant, low pH throughout the analysis.

  • Selection: Choose a buffer system whose pKa is close to your target pH. The effective buffering range is typically pKa ± 1 pH unit.

  • Procedure:

    • Select an appropriate buffer from the table below. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.

    • Prepare the buffer at a concentration of 10-25 mM. Lower concentrations may not provide sufficient capacity, while higher concentrations risk precipitation when mixed with organic solvent.[2]

    • Dissolve the buffer salt (e.g., monosodium phosphate) in HPLC-grade water.

    • Adjust to the final target pH using the corresponding acid (e.g., phosphoric acid).

    • Filter the final aqueous buffer solution before use.

Table 1: Common HPLC Buffers for Low pH Applications

Buffer SystempKaUseful pH RangeVolatile (LC-MS)
Phosphate2.152.0 - 3.0No
Formate3.752.8 - 4.8Yes
Acetate4.763.8 - 5.8Yes

Data compiled from multiple sources.[12][13]

Q5: I've optimized the mobile phase, but tailing persists. Could my column be the problem? (Step 3)

Answer: Yes. If mobile phase optimization does not resolve the issue, the column itself is the next logical focus. Several column-related factors can cause peak tailing:

  • Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or packing material can create active sites that cause tailing.[14] This often affects all peaks in the chromatogram and may be accompanied by an increase in backpressure.

  • Column Degradation: Operating silica-based columns outside the recommended pH range (typically pH 2-8) can cause the silica to dissolve (at high pH) or the bonded phase to be stripped (at low pH), exposing more active silanol groups.[7][12]

  • Poor Column Technology: Older columns, often made with lower-purity "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, making them more prone to causing peak tailing for polar and ionizable compounds.[1][7]

Protocol: Column Evaluation and Selection

  • Flush the Column: First, try flushing the column with a strong solvent wash sequence to remove contaminants. A typical sequence for a C18 column is:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (strong wash)

    • Return to starting mobile phase conditions.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It traps contaminants and can be replaced regularly to protect the more expensive analytical column.[15]

  • Replace the Column: If flushing does not work, the column may be permanently damaged or at the end of its life. Replace it with a new column of the same type.[11]

  • Select a Modern Column: If the problem persists even with a new column, consider switching to a column specifically designed for better peak shape with challenging compounds. Look for columns that are:

    • Based on high-purity, "Type B" silica: These have significantly lower silanol activity and metal content.[1]

    • Effectively end-capped: End-capping is a process that chemically blocks many of the residual silanol groups, making the surface more inert.[4][16]

    • Polar-embedded or have a polar-modified surface: These stationary phases offer alternative selectivities and can shield the analyte from residual silanols.[4]

Q6: I've tried everything and still see some tailing. Are there any other system-level issues to check? (Step 4)

Answer: Yes. If both the mobile phase and column have been addressed, the issue may lie with the HPLC instrument itself or with metal interactions.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause peak broadening and tailing.[4][17] This typically affects all peaks, but is most pronounced for early-eluting ones.

  • Metal Contamination/Interaction: Carboxylic acids like this compound can chelate with metal ions.[3] These metal ions can leach from stainless steel components of the HPLC system (tubing, frits, injector parts) or be present as impurities in the silica packing material itself.[11][18] This interaction acts as another secondary retention mechanism, causing significant tailing.[19][20][21]

Protocol: System and Advanced Troubleshooting

  • Minimize Extra-Column Volume:

    • Use tubing with a narrow internal diameter (e.g., 0.005" or smaller).[4]

    • Keep tubing lengths as short as possible.

    • Ensure all fittings are properly seated to avoid dead volumes.

  • Address Metal Interactions:

    • If metal chelation is suspected, try adding a weak chelating agent like EDTA to the mobile phase (use with caution and check for compatibility).

    • For persistent issues, consider using bio-inert or metal-free HPLC systems and columns, which are designed with materials like PEEK or have specially coated surfaces to eliminate problematic metal interactions.[20][21]

By systematically addressing these potential causes—from mobile phase chemistry to column hardware and system configuration—you can effectively diagnose and resolve peak tailing for this compound, leading to more robust, accurate, and reliable analytical results.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Sigma-Aldrich. (n.d.). HPLC Buffers.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
  • Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development?
  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC.
  • Technology Networks. (n.d.). Overcoming Metal Interference in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • SpringerLink. (n.d.). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention.
  • ResearchGate. (n.d.). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography.
  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Merck. (n.d.). This compound.
  • Chem-Impex. (n.d.). This compound.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from University of California, Santa Barbara.
  • ChemicalBook. (n.d.). This compound | 22620-27-5.
  • PubChem. (n.d.). This compound | C6H4ClNO2 | CID 247986.

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Technical Support Center: Scaling Up 5-Chloronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, robust and scalable synthesis of this compound is crucial.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your process development and scale-up experiments.

Section 1: Understanding the Core Challenges in Scale-Up

Transitioning a synthetic route from the laboratory bench to a pilot or industrial scale is rarely a linear process. What works efficiently on a gram scale can present unforeseen difficulties at the kilogram scale.[2][3] For this compound synthesis, key challenges often revolve around reaction control, product purity, and process safety.

Frequently Asked Questions (FAQs) - General Scale-Up Hurdles

Q1: Why is my reaction yield significantly lower on a larger scale compared to my lab-scale experiments?

A1: This is a common issue in process scale-up and can be attributed to several factors that are more pronounced in larger reaction volumes:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[3] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging, especially in exothermic reactions.

  • Impurity Amplification: Minor impurities in starting materials or those formed in trace amounts during the reaction can become significant at a larger scale, potentially inhibiting catalysts or leading to unwanted byproducts.[3]

  • Changes in Reaction Kinetics: The altered physical environment of a large reactor can influence reaction kinetics, leading to different product distributions.

Q2: I'm observing new, unidentified impurities in my scaled-up batches. What is the likely cause?

A2: The appearance of new impurities often points to side reactions that were negligible at the lab scale. Potential causes include:

  • Longer Reaction Times: Scaled-up processes may require longer heating or reaction times, providing more opportunity for side reactions to occur.

  • Inadequate Temperature Control: Poor heat transfer can lead to temperature gradients within the reactor, activating alternative reaction pathways.[3]

  • Material of Construction: The materials of the larger reactor could have catalytic effects not present in laboratory glassware.

Q3: How do I ensure consistent product quality and reproducibility between batches?

A3: Establishing a robust and well-documented process is key to achieving batch-to-batch consistency. This involves:

  • Process Parameter Control: Tightly control critical process parameters such as temperature, pressure, reagent addition rates, and stirring speed.

  • Raw Material Qualification: Implement stringent quality control for all starting materials and solvents.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for every step of the synthesis and purification process.

Section 2: Troubleshooting Specific Synthesis Routes

Several synthetic pathways to this compound have been reported. Below, we address common issues associated with two prevalent routes.

Route 1: Oxidation of 5-Chloro-3-methylpyridine

This route is attractive due to the availability of the starting material. However, controlling the oxidation process during scale-up can be challenging.

Troubleshooting Guide: Oxidation of 5-Chloro-3-methylpyridine

Problem Potential Cause Troubleshooting & Optimization Strategies
Incomplete Conversion Insufficient oxidant, low reaction temperature, or poor mixing.Gradually increase the molar equivalents of the oxidizing agent. Optimize the reaction temperature and ensure vigorous stirring to improve mass transfer. Consider a different oxidizing agent if the issue persists.
Formation of Over-oxidation Byproducts (e.g., pyridine-3,5-dicarboxylic acid) Excess oxidant, high reaction temperature, or prolonged reaction time.[4]Carefully control the stoichiometry of the oxidizing agent. Maintain a consistent and optimized reaction temperature. Monitor the reaction progress closely and quench it once the starting material is consumed.
Difficult Product Isolation The product may be soluble in the reaction mixture or form a complex with byproducts.Adjust the pH of the reaction mixture to precipitate the product.[4][5] Consider an alternative workup procedure, such as extraction or crystallization from a different solvent system.
Runaway Reaction The oxidation of the methyl group is exothermic, and poor heat dissipation at a larger scale can lead to a rapid increase in temperature and pressure.[3]Ensure the reactor has an efficient cooling system. Add the oxidizing agent portion-wise or via a syringe pump to control the reaction rate. Perform a reaction calorimetry study to understand the thermal hazards before scaling up.

Experimental Protocol: Oxidation of 2-chloro-3-methylpyridine

A method for the preparation of 2-chloronicotinic acid involves the direct oxidation of 2-chloro-3-methylpyridine with oxygen in a suitable solvent.[6] The reaction is typically carried out in the presence of an initiator, such as N-hydroxyphthalimide, and a metal salt catalyst like cobalt(III) acetylacetonate or manganese(III) acetylacetonate.[6]

Step-by-Step Methodology:

  • Charge the reactor with 2-chloro-3-methylpyridine and a solvent (e.g., acetic acid, acetonitrile). The typical mass ratio of solvent to 2-chloro-3-methylpyridine is between 5:1 and 10:1.[6]

  • Add the N-hydroxyphthalimide initiator (10-20 mol% relative to the starting material) and the metal salt catalyst.[6]

  • Pressurize the reactor with oxygen to 0.2-2 MPa.[6]

  • Heat the reaction mixture to 50-120 °C and maintain for 3-24 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • The filter cake is washed with water and then dissolved in an alkaline solution (e.g., sodium hydroxide, ammonia water).[6]

  • The resulting solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1-2 to precipitate the 2-chloronicotinic acid.[6]

  • The solid product is collected by filtration, washed with water, and dried.[6]

Route 2: Hydrolysis of this compound Esters

This is a common final step in multi-step syntheses. While seemingly straightforward, scale-up can present challenges related to reaction completion and product isolation.

Troubleshooting Guide: Hydrolysis of this compound Esters

Problem Potential Cause Troubleshooting & Optimization Strategies
Incomplete Hydrolysis Insufficient base, low reaction temperature, or phase transfer limitations if the ester is not fully soluble.Increase the molar equivalents of the base (e.g., NaOH).[5] Increase the reaction temperature or prolong the reaction time.[5] Consider adding a phase-transfer catalyst if the ester has poor aqueous solubility.
Product Precipitation Issues Incorrect pH for precipitation, or the presence of impurities that inhibit crystallization.Carefully adjust the pH to the isoelectric point of this compound to maximize precipitation.[5] Analyze the crude product for impurities and consider a pre-purification step before final crystallization.
Product Purity Co-precipitation of unreacted starting material or byproducts.Optimize the pH for selective precipitation of the desired product. Recrystallize the crude product from a suitable solvent system.

Experimental Protocol: Hydrolysis of Ethyl 5-chloronicotinate

The hydrolysis of ethyl 5-chloronicotinate is a common method to obtain this compound.[5]

Step-by-Step Methodology:

  • To a solution of ethyl 5-chloronicotinate, add an aqueous solution of a base, such as 1N NaOH.[5]

  • The reaction mixture can be stirred at room temperature for several hours or heated to accelerate the reaction (e.g., 60°C for 1 hour).[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture and carefully adjust the pH to 4-5 with an acid, such as hydrochloric acid, to precipitate the this compound.[5]

  • Filter the precipitate, wash with water, and dry to obtain the final product.[5]

Section 3: Purification at Scale

Purification is a critical step in ensuring the final product meets the required specifications. The choice of purification method will depend on the impurity profile and the desired purity level.

FAQs - Purification Challenges

Q1: My product is difficult to crystallize at a large scale. What are my options?

A1: Crystallization can be challenging for complex molecules.[7] If direct crystallization is problematic, consider the following:

  • Solvent Screening: Experiment with a wide range of solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Seeding: Use a small amount of pure product as seed crystals to induce crystallization.

  • Anti-solvent Addition: Dissolve the crude product in a good solvent and then slowly add a miscible anti-solvent to induce precipitation.

  • Chromatography: While preparative HPLC can be expensive for large quantities, other chromatographic techniques like flash chromatography or simulated moving bed (SMB) chromatography can be more cost-effective for industrial-scale purification.

Q2: How can I remove colored impurities from my final product?

A2: Colored impurities are a common issue. Effective methods for their removal include:

  • Activated Carbon Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities.

  • Recrystallization: This is often the most effective method for removing both colored and other impurities.

Section 4: Safety Considerations for Scale-Up

Safety is paramount when scaling up any chemical process. A thorough risk assessment should be conducted before any large-scale synthesis is attempted.

Key Safety Information for this compound
  • Hazards: this compound is known to cause skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] In cases of poor ventilation or dust formation, a NIOSH/MSHA-approved respirator is recommended.[10][12]

  • Handling: Handle in a well-ventilated area to avoid dust formation.[10] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[10]

Section 5: Visualizing the Workflow

General Workflow for Scaling Up this compound Synthesis

Scale-Up Workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Production Scale Route_Selection Route Selection & Lab-Scale Optimization Impurity_Profiling Impurity Profiling Route_Selection->Impurity_Profiling Initial_Safety_Assessment Initial Safety Assessment Impurity_Profiling->Initial_Safety_Assessment Parameter_Optimization Parameter Optimization (DoE) Initial_Safety_Assessment->Parameter_Optimization Thermal_Hazard_Evaluation Thermal Hazard Evaluation Parameter_Optimization->Thermal_Hazard_Evaluation Purification_Development Purification Method Development Thermal_Hazard_Evaluation->Purification_Development Process_Validation Process Validation Purification_Development->Process_Validation SOP_Implementation SOP Implementation Process_Validation->SOP_Implementation Full-Scale_Production Full-Scale Production SOP_Implementation->Full-Scale_Production

Caption: A phased approach to scaling up chemical synthesis.

Decision Tree for Troubleshooting Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete_Conversion->Optimize_Conditions Yes Check_Workup Investigate Workup & Isolation Steps Complete_Conversion->Check_Workup Yes End Yield Improved Optimize_Conditions->End Product_Loss Product Loss During Workup? Check_Workup->Product_Loss Modify_Workup Modify Workup/Purification: - Adjust pH - Change Solvents - Alternative Method Product_Loss->Modify_Workup Yes Decomposition Product Decomposition? Product_Loss->Decomposition No Modify_Workup->End Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Yes Milder_Conditions->End

Sources

managing exotherms in the large-scale production of 5-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Proactive Management and Troubleshooting of Exotherms in the Large-Scale Production of 5-Chloronicotinic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process engineers involved in scaling this critical intermediate. The synthesis of this compound, particularly via chlorination pathways, involves highly exothermic reactions that demand rigorous control to prevent thermal runaway events.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure process safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway, and why is it a primary concern in this compound synthesis?

A1: A thermal runaway is a hazardous process where an exothermic reaction becomes uncontrollable. It begins when the heat generated by the reaction surpasses the heat removal capacity of the reactor system.[2] This excess heat raises the temperature of the reaction mass, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop.[2] In the context of this compound synthesis, certain steps, like the reaction of nicotinic acid-N-oxide with chlorinating agents such as phosphorus oxychloride (POCl₃), are known to be exothermic.[3][4] An uncontrolled exotherm can lead to violent boiling, rapid gas evolution, over-pressurization, and potentially catastrophic reactor failure.[5]

Q2: Which specific steps in common synthesis routes pose the highest exothermic risk?

A2: The highest risk is typically associated with the chlorination and subsequent hydrolysis steps. For example:

  • Chlorination of N-oxides: The reaction of nicotinic acid-N-oxide with agents like POCl₃ is a classic exothermic process.[4] The initial dissolution and reaction can generate significant heat.

  • Hydrolysis of Trichloromethyl Groups: Syntheses involving the hydrolysis of a 2-chloro-5-trichloromethyl pyridine precursor with strong acids like concentrated sulfuric acid can generate hydrogen chloride gas vigorously, indicating a strong exothermic release.[6]

  • Reaction Initiation Delays: A particularly dangerous scenario in many chlorination reactions is a delayed start.[7] If the chlorinating agent is added and accumulates without reacting immediately, a sudden initiation can cause a massive and uncontrollable release of energy.[7]

Q3: How does scaling up from a 1L lab flask to a 2000L production reactor fundamentally change the exothermic risk?

A3: Scaling up dramatically increases the risk of a thermal runaway due to a fundamental principle of geometry. The heat generated by the reaction is proportional to the volume of the reactants (which increases by a power of 3), while the ability to remove heat is dependent on the reactor's surface area (which only increases by a power of 2). This growing volume-to-surface-area ratio makes cooling far less efficient at a larger scale. A reaction that is easily managed with an ice bath in the lab can become dangerously uncontrollable in a large reactor if the cooling capacity is not appropriately scaled and controlled.[2]

Q4: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR), and how does it inform process safety?

A4: The MTSR is the highest temperature the reaction mixture would reach if all cooling were to fail and the entire heat of reaction were absorbed by the mass (an adiabatic process).[8] This is a critical "worst-case scenario" parameter. To maintain a safe process, the MTSR must be calculated and must remain safely below the boiling point of the solvent and, more importantly, below the decomposition temperature of any reactants, intermediates, or products.[9] If the MTSR exceeds the decomposition temperature, a secondary, often more energetic and gas-generating, runaway reaction can be triggered.[8]

Troubleshooting Guide: Real-Time Event Management

Q: The reactor temperature is climbing past the setpoint, and the jacket cooling is at maximum capacity. What are the immediate actions?

A: This is a critical situation indicating that heat generation is exceeding heat removal.

  • Immediate Action: Instantly stop the addition of any limiting reactant (e.g., the chlorinating agent). This cuts off the "fuel" for the exotherm.

  • Causality: The rate of heat generation is directly tied to the concentration of reactants. By halting the feed, you prevent the reaction rate from accelerating further.

  • Secondary Action: Ensure maximum agitation. This improves the heat transfer coefficient between the reaction mass and the cooling jacket, helping to dissipate heat more effectively and preventing the formation of localized hot spots.[5]

  • Contingency: Alert the safety team and prepare the designated emergency procedure, which could involve activating a quench system (adding a cold, inert liquid to halt the reaction) or, as a last resort, venting to an emergency containment system.[2]

Q: We've added 10% of our POCl₃, but the temperature hasn't increased as expected. Is this a cause for concern?

A: Yes, this is an extremely hazardous condition known as reactant accumulation . A delayed reaction initiation is a common precursor to a severe runaway event.[7]

  • Hazard Analysis: The unreacted POCl₃ is accumulating in the reactor. When the reaction finally initiates, the concentration of reactants will be dangerously high, leading to a reaction rate and heat generation far beyond what the cooling system was designed to handle.

  • Corrective Action:

    • DO NOT add more reagent.

    • DO NOT increase the temperature aggressively to "kick-start" the reaction.

    • If possible and deemed safe by a prior hazard analysis, consider adding a small amount of a "seed" from a previously successful batch to initiate a controlled reaction.

    • If seeding is not an option, a very slow, controlled temperature ramp may be necessary, while being prepared for a sudden temperature increase. The primary goal is to initiate the reaction with the smallest possible amount of accumulated reactant.

Q: The reactor pressure is rising, but the temperature is stable and within our defined limits. What is the likely cause?

A: This scenario strongly suggests the evolution of a non-condensable gas as a reaction byproduct.

  • Plausible Cause: In syntheses involving hydrolysis with strong acids or certain chlorination reactions, gaseous byproducts like hydrogen chloride (HCl) are common.[6] The reaction itself might be under thermal control, but the gas generation is creating a separate pressure hazard.

  • Verification & Action:

    • Confirm that the off-gas and scrubbing systems are functioning correctly and are not blocked.

    • Reduce the reactant feed rate to slow down the rate of gas evolution.

    • Ensure the reactor's pressure relief systems are operational and correctly set. This is a critical safety layer to prevent over-pressurization.

Proactive Safety & Control Strategies

A robust safety protocol relies on understanding the reaction's thermal profile before attempting large-scale production.

Protocol 1: Pre-Scale-Up Thermal Hazard Assessment

This protocol is mandatory before proceeding beyond the laboratory scale.

  • Step 1: Literature Review: Thoroughly research all known hazards associated with the reactants, intermediates, products, and potential byproducts.

  • Step 2: Differential Scanning Calorimetry (DSC): Screen all individual components and the final reaction mixture to determine the onset temperature of any exothermic decomposition events. This defines the absolute upper-temperature limit for safe operation.

  • Step 3: Reaction Calorimetry (RC): Perform the synthesis in a laboratory-scale reaction calorimeter.[8] This is the most critical step and provides the quantitative data needed for safe scale-up.

Table 1: Key Parameters from Reaction Calorimetry (Example Data)

ParameterSymbolValueSignificance
Heat of ReactionΔHᵣ-150 kJ/molTotal energy released per mole of reactant.
Specific Heat CapacityCₚ1.8 J/(g·K)The ability of the reaction mass to absorb heat.[8]
Max Heat FlowQ̇ₘₐₓ50 W/LThe peak rate of heat generation during the reaction.
Adiabatic Temperature Rise ΔTₐₑ 85 °C Crucial Safety Metric: The temperature rise if cooling fails.[8]
MTSR Tₚ + ΔTₐₑ135 °CThe theoretical maximum temperature in a cooling failure scenario.
Protocol 2: Implementing a Controlled Dosing Strategy

This is the primary method for controlling an exothermic reaction at scale. The principle is to add the limiting reactant at a rate such that the heat generated never exceeds the reactor's cooling capacity.[9]

  • Step 1: Characterize the Reactor: Determine the maximum heat removal capacity (Qᵣₘₐₓ) of the production vessel. This is a function of the jacket fluid temperature, flow rate, and the overall heat transfer coefficient (U).

  • Step 2: Calculate Maximum Feed Rate: Using the Heat of Reaction (ΔHᵣ) from the RC data, calculate the maximum molar addition rate that keeps the heat generation rate (Q̇) below Qᵣₘₐₓ.

  • Step 3: Engineer the Controls: Implement an automated dosing pump interlocked with temperature probes in the reactor. If the temperature exceeds a pre-defined safety limit (e.g., Tₚ + 5°C), the pump must automatically stop.

  • Step 4: Establish Emergency Protocols: Define clear, actionable emergency procedures for cooling failure, pressure buildup, or other deviations.[5]

Visualized Workflows

Exotherm_Troubleshooting Temp_Rise Temperature Rises Above Setpoint? Stop_Feed Action: STOP Reactant Feed IMMEDIATELY Temp_Rise->Stop_Feed Yes Monitor Outcome: Monitor System and Investigate Cause Temp_Rise->Monitor No Max_Agitation Action: Ensure Max Agitation Stop_Feed->Max_Agitation Temp_Stabilizes Does Temperature Stabilize? Max_Agitation->Temp_Stabilizes Resume_Slowly Outcome: Resume Feed at Reduced Rate Temp_Stabilizes->Resume_Slowly Yes Prepare_Quench Action: Prepare Emergency Quench System Temp_Stabilizes->Prepare_Quench No Temp_Continues_Rise Does Temperature Continue to Rise? Prepare_Quench->Temp_Continues_Rise Initiate_Emergency EMERGENCY: Initiate Quench or Dump Temp_Continues_Rise->Initiate_Emergency Yes Temp_Continues_Rise->Monitor No

Caption: Decision tree for real-time exotherm management.

Proactive_Safety_Workflow cluster_lab Lab-Scale Assessment cluster_eng Engineering & Scale-Up cluster_prod Production DSC DSC Analysis (Find T_decomp) Calc Calculate MTSR & Max Feed Rate DSC->Calc RC Reaction Calorimetry (RC) (Find ΔHᵣ, ΔTₐₑ) RC->Calc Control Implement Interlocked Dosing System Calc->Control SOP Develop SOPs & Emergency Plan Control->SOP Production Controlled Large-Scale Production SOP->Production

Caption: Workflow for proactive thermal safety assessment.

References

  • Guidechem. What is the synthesis and application of this compound? - FAQ. URL
  • Wikipedia. Thermal runaway. URL
  • ChemicalBook. This compound synthesis. URL
  • G. A. Buntain. Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries. URL
  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. URL
  • IChemE. Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. URL
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  • Mettler Toledo. Prevent Runaway Chemical Reactions. URL
  • Google Patents. US4504665A - Process for producing chloronicotinic acid compounds. URL
  • Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid. URL
  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. URL
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. URL
  • Simson Pharma Limited. This compound | CAS No- 22620-27-5. URL
  • Santa Cruz Biotechnology. Nicotinic Acid. URL
  • Jetir.Org.
  • ResearchGate. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF. URL
  • ResearchGate. (PDF)
  • ResearchGate. Investigation of thermal behavior of nicotinic acid | Request PDF. URL
  • ResearchGate. Calorimetric study and thermal analysis of crystalline nicotinic acid | Request PDF. URL
  • Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. URL
  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid. URL
  • PrepChem.com. Synthesis of 2-chloronicotinic acid. URL
  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. URL
  • MDPI. Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. URL
  • ResearchGate. Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction | Request PDF. URL
  • PubChem. This compound | C6H4ClNO2 | CID 247986. URL
  • PubMed.
  • NIH. Calorimetric Studies of the Mg-Pt System - PMC. URL
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  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. URL

Sources

minimizing impurity formation during 5-Chloronicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurity Formation in Pharmaceutical and Agrochemical Synthesis

Welcome to the technical support center for 5-Chloronicotinic acid derivatization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthesizing derivatives from this critical intermediate. This compound is a versatile building block in the development of numerous pharmaceuticals and agrochemicals.[1] However, its reactivity, particularly at the carboxylic acid moiety, can lead to the formation of undesirable impurities that complicate purification and compromise final product quality.

This guide is structured to address the specific issues you may encounter during your experiments, moving from general questions to detailed troubleshooting for the most common derivatization reactions: amidation and esterification. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs) about Impurity Formation

This section addresses common high-level questions researchers face when working with this compound.

Q1: What are the primary challenges and impurity types in this compound derivatization?

The primary challenge lies in achieving complete conversion of the carboxylic acid to the desired derivative (amide or ester) while preventing side reactions. The main classes of impurities include:

  • Unreacted Starting Material: Residual this compound due to incomplete reaction.

  • Coupling Agent Byproducts: In amidation, reagents like dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which can be difficult to remove.[2]

  • Side-Reaction Products: Formation of symmetrical anhydrides from the carboxylic acid or reaction of amines with coupling agents.

  • Hydrolysis Products: The ester or amide product can hydrolyze back to this compound if exposed to water under acidic or basic conditions.[3][4]

  • Degradation Products: Harsh reaction conditions (e.g., high heat) can lead to the degradation of starting materials or products.

Q2: How does the choice of coupling agent affect impurity formation in amidation?

Amide bond formation requires the activation of the carboxylic acid, which is typically done with a coupling reagent.[5] The choice of this reagent is critical.

  • Carbodiimides (e.g., DCC, EDC): These are effective but can lead to specific impurities. DCC forms an O-acylisourea intermediate; this can react with another molecule of the carboxylic acid to form an anhydride or rearrange, leading to racemization in chiral substrates. The main byproduct, DCU, is often insoluble and can be removed by filtration, but its residual presence is a common purity issue.[2]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents often react faster and can lead to fewer side reactions compared to carbodiimides, especially when racemization is a concern. However, they can react directly with the amine nucleophile to form a guanidinium byproduct, making the order of addition critical.

  • Additives (e.g., HOBt, HOSu): Additives like 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides. They act as "activated ester" intermediates, which are more reactive towards the amine and less prone to side reactions like anhydride formation, leading to higher yields and purity.[6]

Q3: Why is temperature control so important during these reactions?

Temperature is a critical parameter that must be carefully optimized.[7]

  • Activation Step: The initial activation of the carboxylic acid with a coupling agent is often exothermic. Running this step at a lower temperature (e.g., 0 °C) can minimize side reactions and prevent the degradation of thermally sensitive reagents.

  • Nucleophilic Attack: While higher temperatures can increase the rate of the desired reaction, they can also accelerate impurity-forming pathways. For example, excessive heat during Fischer esterification can promote dehydration and other side reactions of the alcohol.

  • Stability: Both the starting material and the final product may have limited thermal stability. A reaction temperature that is too high can lead to decomposition, reducing yield and complicating purification.

Q4: How does solvent selection impact the reaction outcome?

The solvent plays a crucial role in solubility, reaction rate, and even the impurity profile.

  • Solubility: All reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture. Poor solubility can lead to incomplete reactions.

  • Polarity: Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN) are common for amidation reactions as they effectively dissolve the reactants without interfering.

  • Reactivity: Protic solvents (like alcohols or water) are generally avoided in amidation activation steps as they can react with the activated intermediate. For Fischer esterification, an excess of the alcohol reactant often serves as the solvent to drive the equilibrium.[8]

Section 2: Troubleshooting Guide for Common Derivatization Reactions

This section provides a problem-and-solution framework for specific issues encountered during amidation and esterification.

A. Amidation (e.g., Synthesis of 5-Chloro-N-ethylnicotinamide)

Amidation involves coupling this compound with an amine. The most common method utilizes a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like HOBt.

Problem 1: Low yield and significant unreacted this compound.

  • Plausible Cause A: Inefficient Carboxylic Acid Activation. The coupling agent may be degraded or insufficient. The O-acylisourea intermediate may be reverting to the acid before the amine can react.

    • Solution:

      • Verify Reagent Quality: Use fresh, high-purity coupling agents and additives. Carbodiimides like EDC are moisture-sensitive.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and amine.

      • Incorporate an Additive: Add 1.1-1.2 equivalents of HOBt or HOSu. This forms a more stable active ester, increasing the likelihood of productive reaction with the amine.[6]

      • Order of Addition: Pre-activate the carboxylic acid with the coupling agent and additive for a short period (15-30 min at 0 °C) before adding the amine. This can prevent the amine from reacting with the coupling agent itself.

  • Plausible Cause B: Low Nucleophilicity of the Amine. The amine may be sterically hindered or electronically poor, leading to a slow reaction rate.

    • Solution:

      • Increase Reaction Time/Temperature: After adding the amine, allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). Monitor progress by TLC or HPLC.

      • Add a Non-Nucleophilic Base: If using an amine salt (e.g., ethylamine HCl), a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents) is required to free the nucleophile.

Problem 2: Product is contaminated with coupling agent byproducts (e.g., DCU, EDU).

  • Plausible Cause: Inherent byproduct formation from the chosen coupling agent.

    • Solution:

      • Filtration for DCU: If using DCC, the resulting dicyclohexylurea (DCU) is often poorly soluble in solvents like DCM or ethyl acetate and can be removed by filtration. Chilling the reaction mixture can further precipitate the DCU.

      • Aqueous Workup for EDU: If using EDC, the corresponding urea byproduct (EDU) is water-soluble. A standard aqueous workup with dilute acid (e.g., 1N HCl) followed by a base (e.g., sat. NaHCO₃) wash will remove EDU and any unreacted amine or acid.

      • Chromatography: If byproducts persist, purification by flash column chromatography is typically effective.[9]

B. Esterification (e.g., Synthesis of Ethyl 5-chloronicotinate)

The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[8][10]

Problem 1: Incomplete reaction with low conversion to the ester.

  • Plausible Cause: Unfavorable Equilibrium. Fischer esterification is a reversible reaction. The presence of water, a byproduct, shifts the equilibrium back towards the starting materials.[3]

    • Solution:

      • Use Excess Alcohol: Employ a large excess of the alcohol, which acts as both reactant and solvent. This pushes the equilibrium towards the product side according to Le Châtelier's principle.[10]

      • Remove Water: If the reaction is conducted in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Increase Catalyst Loading: Ensure a sufficient amount of acid catalyst (typically 5-10 mol%) is used.

Problem 2: Product degradation or charring observed.

  • Plausible Cause: Harsh Acidic Conditions. Concentrated sulfuric acid is a strong dehydrating agent and can cause charring or other side reactions at elevated temperatures.

    • Solution:

      • Use a Milder Catalyst: Consider using p-Toluenesulfonic acid (TsOH) or dry HCl gas, which can be less aggressive.

      • Moderate Temperature: Reflux at the boiling point of the alcohol. Avoid excessive heating.

      • Alternative Methods: For sensitive substrates, avoid Fischer esterification. Consider reacting the acid with an alkyl halide in the presence of a base (e.g., Cs₂CO₃) or converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol.[10]

Section 3: Best Practices and Experimental Protocols

Adhering to validated protocols is key to reproducibility and minimizing impurities.

Protocol 1: Amide Coupling using EDC/HOBt

A reliable method for synthesizing amides from this compound.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) dropwise, followed by a non-nucleophilic base like DIPEA (2.5 eq) if an amine salt is used.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting acid.

  • Workup: Dilute the reaction mixture with ethyl acetate and perform sequential washes with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization.

Protocol 2: Fischer Esterification

A standard protocol for converting this compound to its corresponding ester.

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Time: Maintain reflux for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by slowly adding it to a saturated NaHCO₃ solution.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude ester can be purified by distillation or flash chromatography.[11]

Data Summary Table: Common Coupling Agents
Coupling AgentFull NameByproductAdvantagesDisadvantages
DCC N,N'-DicyclohexylcarbodiimideDCU (insoluble)Inexpensive, effectiveLow solubility of byproduct can complicate large-scale reactions; potential allergen.[2]
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDU (water-soluble)Water-soluble byproduct is easily removed by aqueous workup.[6]More expensive than DCC; moisture sensitive.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate-High efficiency, low racemization, fast reaction rates.Expensive; can react with amine nucleophile.
Section 4: Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is crucial for effective troubleshooting.

Amidation Mechanism & Side Reactions

This diagram illustrates the activation of a carboxylic acid with a carbodiimide (DCC) and the subsequent desired and undesired reaction pathways.

amidation_mechanism RCOOH This compound O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC Anhydride Symmetric Anhydride (Impurity) RCOOH->Anhydride DCC DCC DCC->O_Acylisourea Amide Desired Amide O_Acylisourea->Amide + Amine DCU DCU Byproduct O_Acylisourea->DCU O_Acylisourea->Anhydride + RCOOH Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism for DCC-mediated amidation and impurity formation.

Fischer Esterification Equilibrium

This diagram shows the reversible nature of the Fischer esterification reaction.

fischer_esterification Acid This compound Ester Ester Product Acid->Ester H+, Heat center_node Acid->center_node Alcohol Alcohol (R'-OH) Alcohol->center_node Water Water center_node->Ester center_node->Water

Caption: The equilibrium of the acid-catalyzed Fischer esterification.

Troubleshooting Workflow

A logical flow to diagnose common issues in derivatization reactions.

troubleshooting_workflow Start Reaction Outcome: Low Purity / Low Yield Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Unreacted_SM High % of Starting Material? Check_TLC->Unreacted_SM Many_Spots Multiple Impurity Spots? Check_TLC->Many_Spots Unreacted_SM->Many_Spots No Action_Reagents Verify Reagent Quality & Stoichiometry Unreacted_SM->Action_Reagents Yes Action_Temp Lower Reaction Temperature Many_Spots->Action_Temp Yes Action_Purification Optimize Purification (Chromatography, Recrystallization) Many_Spots->Action_Purification No Action_Conditions Increase Reaction Time / Temperature Action_Reagents->Action_Conditions Action_Side_Reactions Review Mechanism for Side Reactions (e.g., Add HOBt) Action_Temp->Action_Side_Reactions Action_Side_Reactions->Action_Purification

Caption: A diagnostic workflow for troubleshooting derivatization reactions.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][3][6][13]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (While not directly in search results, this is a canonical review that expands on the concepts in the provided sources about HOBt/HOSu).
  • Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation?. YouTube.
  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
  • LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
  • ResearchGate. (2017, August 14). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Mistry, K. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • LibreTexts Chemistry. (2021, January 15). 17.6: Hydrolysis of Esters and Amides.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 5-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices, all grounded in mechanistic principles to empower your experimental design and execution.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, the presence of the carboxylic acid group, and the potential for catalyst inhibition by the pyridine nitrogen demand a nuanced approach to reaction optimization.[1] This guide will provide a systematic framework for overcoming these challenges, with a core focus on the critical parameter of catalyst loading.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

Low yields with this substrate can stem from several factors. The primary suspects are often catalyst deactivation, suboptimal reaction conditions, or issues with reagent integrity. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning.[2] Additionally, the carboxylic acid can interact with the base, affecting its reactivity. A systematic evaluation of the catalyst system, base, solvent, and temperature is crucial.[3][4]

Q2: What is a typical starting catalyst loading for reactions with this compound?

A general starting point for palladium catalyst loading is between 1-5 mol%.[2] For initial screening, 2 mol% of a palladium precatalyst with a 1:1 to 1:2 palladium-to-ligand ratio is a reasonable starting point.[2] However, the optimal loading is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the reactivity of the coupling partner.

Q3: How do I prevent catalyst poisoning by the pyridine nitrogen?

The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[2] Utilizing well-defined palladium precatalysts can also ensure the efficient generation of the active catalytic species, minimizing opportunities for deactivation.[2]

Q4: Can I use this compound directly, or should I protect the carboxylic acid group?

In many cases, the carboxylic acid can be tolerated, especially with the careful selection of a base that does not induce decarboxylation. However, if you encounter issues such as low solubility or side reactions, esterification of the carboxylic acid is a common and effective strategy.

Q5: Is it always better to use a higher catalyst loading for difficult couplings?

Not necessarily. While increasing the catalyst loading can sometimes improve the reaction rate, excessively high concentrations can lead to an increase in side reactions, such as homocoupling, and can make product purification more challenging due to residual palladium. The goal is to find the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most common problem encountered. The following workflow will help you diagnose and resolve the issue.

Troubleshooting Workflow: Low Product Yield

LowYield start Low or No Yield Observed reagent_quality Step 1: Verify Reagent Integrity - this compound (purity, dryness) - Coupling Partner (e.g., Boronic Acid) Quality - Solvent Anhydrous & Degassed? - Base Quality start->reagent_quality inert_atmosphere Step 2: Check Inert Atmosphere - Proper Degassing Technique? - Positive Pressure of N2 or Ar? reagent_quality->inert_atmosphere catalyst_system Step 3: Evaluate Catalyst System - Precatalyst vs. in situ generation? - Appropriate Ligand Selection? - Correct Pd:Ligand Ratio? inert_atmosphere->catalyst_system reaction_conditions Step 4: Assess Reaction Conditions - Optimal Temperature? - Sufficient Reaction Time? - Adequate Stirring? catalyst_system->reaction_conditions analysis Step 5: Analyze Reaction Mixture - LC-MS or NMR to identify intermediates/side products reaction_conditions->analysis solution Implement Solutions analysis->solution

Caption: A step-by-step guide to troubleshooting low product yield.

Detailed Solutions for Low Yield:

  • Reagent Integrity:

    • This compound: Ensure it is pure and dry. The presence of impurities can inhibit the catalyst.

    • Coupling Partner: For Suzuki reactions, boronic acids can degrade over time. Use fresh or recently purified boronic acids.

    • Solvents and Base: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[3] The choice of base is critical; for Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required.[5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the reaction.

  • Catalyst System Evaluation:

    • Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3/G4 palladacycles, PEPPSI™-type catalysts) are often more reliable and efficient at generating the active LPd(0) species compared to traditional sources like Pd(OAc)₂.[6]

    • Ligand Selection: The choice of ligand is paramount. For the electron-deficient and potentially coordinating this compound, bulky, electron-rich biarylphosphine ligands are often necessary to promote oxidative addition and prevent catalyst inhibition.[2]

    • Palladium-to-Ligand Ratio: The optimal ratio is typically between 1:1 and 1.2:1. Excess ligand can sometimes form less reactive catalyst species and inhibit the reaction.

  • Reaction Conditions:

    • Temperature: Chloropyridines are generally less reactive than their bromo or iodo counterparts, often requiring higher reaction temperatures to facilitate oxidative addition.[3] A temperature screen is recommended.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[7][8][9][10][11]

Issue 2: Catalyst Deactivation

Catalyst deactivation is a significant concern, especially with heteroaromatic substrates.

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Pyridine Coordination The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an inactive complex.[2]Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically shield the metal center.[2]
Oxidation of Pd(0) The active Pd(0) catalyst can be oxidized by trace amounts of oxygen.[3]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
High Temperature Elevated temperatures can lead to the decomposition of the catalyst over time.Optimize for the lowest effective temperature. Consider a more thermally stable precatalyst.
Incorrect Base Certain bases can react with the catalyst or ligands, leading to deactivation.Screen different bases. For instance, in some cases, weaker bases may be preferable to preserve catalyst integrity.[12]
Issue 3: Formation of Side Products

The appearance of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Coupling Partner:

    • Cause: This is often promoted by the presence of oxygen, especially in Suzuki reactions with boronic acids.[3]

    • Solution: Ensure thorough degassing of the reaction mixture. Using a slight excess of the this compound can also minimize this side reaction.[3]

  • Protodehalogenation (Hydrodehalogenation):

    • Cause: The this compound is converted to nicotinic acid. This can be caused by certain bases or impurities in the reaction mixture.

    • Solution: Screen different bases. A weaker base may suppress this side reaction. Ensure all reagents are of high purity.

  • Decarboxylation:

    • Cause: At elevated temperatures, the carboxylic acid group may be lost.

    • Solution: If decarboxylation is observed, consider running the reaction at a lower temperature for a longer time. Alternatively, protecting the carboxylic acid as an ester may be necessary.

Best Practices for Catalyst Loading Optimization

A systematic approach to optimizing catalyst loading will save time and resources while leading to a more robust and scalable process.

A Step-by-Step Guide to Optimization:

  • Initial Catalyst and Ligand Screening:

    • Begin with a standard catalyst loading (e.g., 2 mol%).

    • Screen a small panel of well-established ligands known to be effective for heteroaryl couplings (e.g., XPhos, SPhos, RuPhos, and an NHC ligand like IPr).

    • Also, screen a few different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).

  • Identify the Most Promising System:

    • Based on the initial screen, select the catalyst/ligand/base combination that provides the highest conversion to the desired product.

  • Optimize Catalyst Loading:

    • Using the best system identified, perform a series of experiments where you systematically vary the catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

    • Monitor the reaction progress and yield for each loading.

  • Consider the Impact on Purity and Cost:

    • The optimal catalyst loading is not just about achieving the highest yield. It is a balance between yield, reaction time, product purity (and ease of purification), and the cost of the catalyst.

Key Catalytic Cycles: A Mechanistic Overview

Understanding the catalytic cycles of the most common cross-coupling reactions is essential for rational troubleshooting.

Suzuki-Miyaura Coupling

Suzuki cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA R-X PdII_RX L-Pd(II)-R-X OA->PdII_RX TM Transmetalation PdII_RX->TM R'-B(OR)2 (Base) PdII_R_R1 L-Pd(II)-R-R' TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Buchwald-Hartwig Amination

Buchwald cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_RX L-Pd(II)-Ar-X OA->PdII_RX Amine_Coord Amine Coordination PdII_RX->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)-Ar(HNR'R'')]X Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)-Ar(NR'R'') Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[14]

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), the boronic acid coupling partner (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(2), 309-314. [Link]
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Purdue University Graduate School. (2021, December 19). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
  • University of British Columbia. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines.

Sources

solvent selection to improve solubility and reactivity of 5-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the solubility and reactivity of 5-Chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their experimental outcomes with this versatile building block. This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique structure, possessing both a basic pyridine ring and an acidic carboxylic acid group, presents specific challenges and opportunities in solvent selection.[2]

This document provides in-depth technical guidance in a question-and-answer format, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving sufficiently for my reaction. What are the best starting solvents to consider?

A1: The solubility of this compound is highly dependent on the solvent's properties. Due to its polar nature, with both a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen), polar solvents are generally the most effective.

For a related compound, 2-Chloronicotinic acid, a study found the highest solubility in N-methyl pyrrolidone (NMP), followed by N,N-dimethylformamide (DMF), ethyl acetate, and acetone.[3] It was also noted that hydrogen bonding between the solvent and the solute is a primary influencing factor on solubility, more so than just the polarity of the solvent.[3]

Based on this and general principles, here is a tiered list of solvents to screen:

  • Tier 1 (High Polarity, Aprotic): NMP, DMF, Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating polar molecules.

  • Tier 2 (Polar, Protic): Alcohols like methanol and ethanol can be effective, particularly with heating.[4][5]

  • Tier 3 (Ethers and Esters): Tetrahydrofuran (THF), 2-Methyl-THF, and ethyl acetate can also be suitable, especially for reactions where protic solvents might interfere.

It is crucial to perform small-scale solubility tests with your specific grade of this compound to determine the optimal solvent for your reaction concentration and temperature.

Q2: I'm running a nucleophilic aromatic substitution (SNAr) reaction with this compound. How does my choice of solvent impact the reaction rate?

A2: Solvent selection is critical for the success of SNAr reactions. The mechanism typically involves the formation of a charged intermediate (Meisenheimer complex).[6] The ability of the solvent to stabilize this intermediate can significantly accelerate the reaction.

  • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and NMP are generally the best choices for SNAr reactions. They are polar enough to dissolve the reactants and stabilize the charged intermediate without strongly solvating the nucleophile, leaving it more reactive.[7]

  • Polar Protic Solvents Can Hinder the Reaction: Polar protic solvents (e.g., water, alcohols) can form strong hydrogen bonds with the nucleophile.[8][9] This solvation shell shields the nucleophile, reducing its reactivity and slowing down the reaction rate.[9]

  • Non-Polar Solvents are Generally Unsuitable: Non-polar solvents like toluene or hexane are typically poor choices as they cannot effectively dissolve the polar reactants and intermediates.[7] However, in some cases, toluene can be used, sometimes with a small amount of a polar aprotic solvent as an additive to increase the reaction rate.[7]

Therefore, for optimal reactivity in an SNAr reaction, begin with a polar aprotic solvent.

Q3: I am having trouble purifying this compound by recrystallization. What is a good solvent to use?

A3: Recrystallization is an excellent technique for purifying solid compounds like this compound.[10][11] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[12]

For the related compound, 6-Chloronicotinic acid, methanol has been shown to be a very effective recrystallization solvent, capable of yielding purities greater than 99.5%.[5][13] Water is also a potential solvent, and sometimes a mixture of solvents like methanol and ethanol can be beneficial.[4][5]

Key considerations for recrystallization:

  • Solubility Profile: Test the solubility of your crude this compound in a small amount of the chosen solvent at room temperature and then upon heating.

  • Cooling Rate: A slower cooling rate generally leads to the formation of larger, purer crystals.[11]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce nucleation.[5]

Q4: Can I use this compound directly in a coupling reaction, or do I need to activate the carboxylic acid first?

A4: While direct coupling is possible under certain conditions, it is generally more efficient to first activate the carboxylic acid. The carboxyl group can be converted to a more reactive species, such as an acyl chloride.[2] This is commonly achieved by reacting the this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][14]

The resulting 5-chloronicotinoyl chloride is a highly reactive intermediate that can then be readily coupled with various nucleophiles, such as amines, to form amides.[14] Using coupling agents to activate the carboxylic acid in situ is another effective strategy to promote amide bond formation while minimizing the formation of byproducts.[14]

Troubleshooting Guides

Issue 1: Poor Solubility Leading to a Heterogeneous Reaction Mixture

Problem: Your reaction involving this compound is sluggish or incomplete, and you observe undissolved solid material throughout the process.

Causality: A heterogeneous reaction mixture limits the interaction between reactants, leading to slower reaction rates and lower yields. The intrinsic solubility of this compound in the chosen solvent is insufficient at the reaction temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Testing: In separate vials, add a known amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the candidate solvent to each vial.

  • Observation at Room Temperature: Stir or sonicate the mixtures at room temperature and observe the extent of dissolution.

  • Heating: If the solid does not fully dissolve, gently heat the vials and observe any changes in solubility. Note the temperature at which complete dissolution occurs.

  • Selection: Choose the solvent that provides the best solubility under your desired reaction conditions.

Issue 2: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: The substitution of the chloride on the pyridine ring is not proceeding at a reasonable rate, even with a suitable nucleophile.

Causality: The solvent may be deactivating the nucleophile through excessive solvation (especially with protic solvents), or it may not be sufficiently stabilizing the charged Meisenheimer intermediate.

Solvent Selection Logic for SNAr:

Caption: Logic for optimizing SNAr reactivity.

Comparative Data on Solvent Effects:

Solvent TypeGeneral Effect on SNAr RateRationale
Polar Aprotic (e.g., DMSO, DMF)AcceleratesStabilizes the charged Meisenheimer intermediate without strongly solvating the nucleophile.
Polar Protic (e.g., Ethanol, Water)DeceleratesStrongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[8][9]
Non-Polar (e.g., Toluene, Hexane)Very Slow / No ReactionPoor solubility of reactants and inability to stabilize charged intermediates.

References

  • This compound - SAFETY DATA SHEET. (2024).
  • This compound SDS, 22620-27-5 Safety Data Sheets - ECHEMI. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • This compound | C6H4ClNO2 | CID 247986 - PubChem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • This compound | 22620-27-5 - ChemicalBook. (2025).
  • What is the synthesis and application of this compound? - FAQ - Guidechem. (n.d.).
  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021).
  • 6-Chloronicotinic acid CAS#: 5326-23-8 - ChemicalBook. (n.d.).
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • Recrystallization. (n.d.).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 - St. Paul's Cathedral Mission College. (n.d.).
  • This compound | CAS 22620-27-5 | SCBT. (n.d.).
  • Technical Support Center: Purification of Crude 6-Chloronicotinic Acid by Recrystallization - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021).
  • 2-Chloronicotinic acid Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • This compound | 22620-27-5 - Sigma-Aldrich. (n.d.).
  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect | Journal of Chemical & Engineering Data - ACS Publications. (2019).
  • This compound, 95% - Otto Chemie Pvt. Ltd. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023).
  • Unveiling the Byproduct Profile of 5-Bromo-6-chloronicotinoyl Chloride Reactions: A Comparative Guide - Benchchem. (n.d.).
  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.).
  • This compound synthesis - ChemicalBook. (n.d.).
  • Solvent effects on aromatic nucleophilic substitution reactions. Part 7. Determination of the empirical polarity parame… - OUCI. (1997).
  • Chirality in Organic and Mineral Systems: A Review of Reactivity and Alteration Processes Relevant to Prebiotic Chemistry and Life Detection Missions - MDPI. (n.d.).
  • The five reactions on every organic chemist's wish list | Research - Chemistry World. (2019).

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Technical Support Center: Managing Moisture Sensitivity in Reactions with 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloronicotinic acid. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, its reactivity is prized by researchers.[1][2] However, the very features that make it a versatile building block—the carboxylic acid and the activated pyridine ring—also render its reactions highly susceptible to moisture. This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate these challenges and ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: Is this compound itself hygroscopic?

A: While not aggressively hygroscopic in the same way as anhydrous salts like magnesium sulfate, this compound is a polar organic solid containing a carboxylic acid group, which can form hydrogen bonds with atmospheric water. Like many finely divided solid reagents, it can adsorb moisture onto its surface, especially if stored improperly.[3] The primary issue is not the bulk absorption of water by the solid, but the introduction of even trace amounts of this surface-adsorbed water into a highly sensitive reaction medium. Therefore, it should always be handled as a moisture-sensitive compound.

Q2: How should I properly store this compound?

A: Proper storage is the first line of defense against moisture contamination. The material should be stored in a tightly sealed container, preferably the original manufacturer's bottle.[4][5] For long-term storage, placing this container inside a desiccator cabinet or a sealed bag with a desiccant like silica gel is highly recommended. The ideal storage conditions are a dry, cool, and well-ventilated place.[6]

Q3: What are the primary consequences of moisture contamination in my reaction?

A: Moisture can lead to a range of problems, from reduced yields to complete reaction failure. The specific consequences depend on the reaction type:

  • Hydrolysis of Intermediates: In reactions involving activation of the carboxylic acid (e.g., forming an acyl chloride or an active ester), water acts as a competing nucleophile, rapidly hydrolyzing the activated intermediate back to the starting carboxylic acid.[7]

  • Deactivation of Reagents: Many coupling agents (e.g., carbodiimides like EDC, or uronium salts like HATU) and organometallic catalysts are rapidly consumed or deactivated by water.

  • Side Reactions: Water can alter the pH of the reaction, promote unwanted side reactions, or affect the solubility of your reagents, leading to a heterogeneous and inefficient reaction mixture.

  • Poor Reproducibility: Inconsistent and unquantified amounts of water lead to significant variations in yield and purity from one run to the next.

Q4: Can I use "as-received" this compound directly from a newly opened bottle?

A: For a newly opened bottle from a reputable supplier, the water content is typically low. For non-sensitive, exploratory reactions, you may proceed with caution. However, for high-stakes, large-scale, or complex multi-step syntheses, it is best practice to dry the material before use. Assuming any reagent is perfectly anhydrous is a common cause of reaction failure.

Section 2: Troubleshooting Guide: Common Experimental Failures

This guide provides a systematic approach to diagnosing and solving common issues encountered in reactions involving this compound.

Problem 1: Low or No Yield in Amidation/Esterification Coupling Reactions

  • Symptoms: You are performing a standard peptide coupling reaction (e.g., with an amine, EDC/HOBt, or HATU) and see mostly unreacted starting material after the expected reaction time.

  • Causality: This is the most classic symptom of moisture contamination. The coupling agent is "activated" to react with the carboxylic acid. Water is a small, potent nucleophile that can react with and consume this activated species far more readily than your bulkier amine or alcohol nucleophile.

  • Troubleshooting & Solutions:

    • Quantify Solvent Anhydrousness: Do not trust solvent from a bottle that has been opened multiple times. Use freshly dried solvent from a still or a solvent purification system. If possible, verify the water content is < 50 ppm using Karl Fischer titration.[8]

    • Dry All Reagents: Dry the this compound in a vacuum oven (40-50°C) for 4-12 hours. If your amine or alcohol is a solid, dry it under vacuum as well. If it is a liquid, ensure it is stored over molecular sieves.

    • Perfect Your Inert Atmosphere Technique: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for several hours) and assembled while hot under a positive pressure of dry argon or nitrogen. Use proper Schlenk line or glovebox techniques.

    • Order of Addition: Add the this compound and the coupling agent to the dry solvent and allow them to stir for a few minutes (pre-activation) before adding the amine or alcohol. This ensures the acid is activated before the primary nucleophile is introduced.

Problem 2: Failure to Form the Acyl Chloride

  • Symptoms: After reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride, quenching a small aliquot into methanol does not yield the expected methyl ester, indicating the acyl chloride was never formed.

  • Causality: Acylating agents like SOCl₂ and oxalyl chloride react violently and instantaneously with water. Any trace moisture in the starting acid, solvent, or on the glassware surface will consume the reagent before it can react with the carboxylic acid.

  • Troubleshooting & Solutions:

    • Reagent Quality: Use freshly opened or distilled thionyl chloride. Oxalyl chloride should be of high purity.

    • Solvent is Critical: The reaction must be performed in a rigorously dried, non-protic solvent like DCM or THF.[8]

    • Glassware Preparation: This is non-negotiable. All glassware, including syringes and magnetic stir bars, must be flame-dried under vacuum and cooled under a strong flow of inert gas.

    • Temperature Control: Perform the reaction at 0°C or room temperature as specified by the protocol. Overheating can cause decomposition.

Problem 3: Inconsistent Reaction Times or Stalled Reactions

  • Symptoms: A reaction that previously worked in 4 hours now seems to stall at 50% completion even after 24 hours.

  • Causality: Variable, low-level moisture contamination is often the culprit. It may not be enough to kill the reaction entirely but is sufficient to consume a portion of the reagents or partially inhibit a catalyst, leading to slower kinetics and incomplete conversion.

  • Troubleshooting & Solutions:

    • Standardize Your Procedure: Create a strict, written standard operating procedure (SOP) for drying solvents, reagents, and glassware. Do not deviate from it.

    • Check Your Inert Gas Line: Ensure your nitrogen or argon source is dry. If using a house supply, pass the gas through a drying tube filled with Drierite or a moisture trap.

    • Re-evaluate Reagent Storage: A previously anhydrous solvent or reagent may have absorbed moisture over time after the bottle was first opened. Consider aliquoting reagents into smaller, single-use containers inside a glovebox.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for essential moisture-control techniques.

Protocol 1: Drying this compound Prior to Use

  • Objective: To remove surface-adsorbed water from the solid reagent.

  • Methodology:

    • Place the required amount of this compound in a clean, dry round-bottom flask or a glass vial. Do not fill more than 1/3 of the container's volume.

    • Place the container in a vacuum oven. If you do not have a vacuum oven, a standard laboratory oven and a desiccator can be used.

    • Heat the sample under a dynamic vacuum at 40-50°C. Caution: Do not exceed this temperature range to avoid potential decomposition.

    • Dry for at least 4 hours. For very sensitive reactions, drying overnight is recommended.

    • To stop, turn off the heat and allow the oven to cool to room temperature before breaking the vacuum. Break the vacuum with a dry inert gas (Ar or N₂).

    • Immediately seal the container and transfer it to a desiccator for storage until use.

Protocol 2: Setting Up a Moisture-Free Reaction (Schlenk Line)

  • Objective: To create and maintain an inert atmosphere, excluding atmospheric moisture and oxygen from the reaction.

  • Methodology:

    • Glassware Preparation: Select the appropriate size round-bottom flask with a sidearm (Schlenk flask) and a magnetic stir bar. Clean and dry it thoroughly.

    • Flame-Drying: Assemble the flask with a condenser or septum. Attach it to the Schlenk line. Using a powerful heat gun or a soft flame from a Bunsen burner, heat the entire surface of the flask under high vacuum until all visible moisture is gone and the glass is very hot. Be careful and use appropriate PPE.

    • Purge Cycle: While the flask is still hot, switch the Schlenk line from vacuum to the inert gas manifold. Allow the flask to fill with argon or nitrogen. This is one "vac/refill" cycle.

    • Repeat: Perform at least three vac/refill cycles to ensure the complete removal of atmospheric gases.

    • Cooling & Reagent Addition: After the final refill, leave the flask under a positive pressure of inert gas (indicated by the oil bubbler on the Schlenk line) and allow it to cool completely to room temperature.

    • Add your dried this compound and other solid reagents under a strong counter-flow of inert gas.

    • Add anhydrous solvents via a cannula or a dry, purged syringe.

Protocol 3: Recommended Solvent Drying Agents

The choice of drying agent is crucial for achieving the required level of dryness.[8] The table below summarizes effective methods for common solvents.

SolventPrimary Drying AgentMethodTypical Residual H₂O (ppm)
Tetrahydrofuran (THF) Sodium/BenzophenoneDistillation (still)< 10
3Å Molecular SievesStorage for 48h10-30
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distillation~13
Activated 3Å SievesStorage for 24h< 10
Acetonitrile (ACN) Calcium Hydride (CaH₂)Distillation10-20
3Å Molecular SievesStorage for 48h20-40
N,N-Dimethylformamide (DMF) Barium Oxide (BaO)Vacuum Distillation< 50
4Å Molecular SievesStorage for 72h50-100

Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents.[8]

Section 4: Visual Guides

Diagram 1: Workflow for a Moisture-Sensitive Coupling Reaction

MoistureSensitiveWorkflow cluster_prep Phase 1: Rigorous Preparation cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Workup & Analysis prep_glass 1. Flame-Dry Glassware (Flask, Syringes) prep_reagent 2. Dry this compound & Other Solids (Vacuum Oven) prep_solvent 3. Use Freshly Dried Solvent (<50 ppm H2O) prep_inert 4. Purge System with Inert Gas (3x Vac/Refill) add_acid 5. Add Dried Acid & Coupling Agent under Inert Gas Flow prep_inert->add_acid pre_activate 6. Pre-activation Stir (5-10 min) add_acid->pre_activate add_nuc 7. Add Nucleophile (Amine/Alcohol) via Dry Syringe pre_activate->add_nuc react 8. Monitor Reaction (TLC, LC-MS) add_nuc->react quench 9. Quench Reaction react->quench extract 10. Aqueous Workup quench->extract purify 11. Purification (Column Chromatography) extract->purify

Caption: A validated workflow for executing moisture-sensitive reactions.

Diagram 2: Troubleshooting Logic Tree for Failed Reactions

TroubleshootingTree start Reaction Failed (Low/No Yield) q1 Was all glassware flame-dried under vacuum? start->q1 a1_no No q1->a1_no No q1_sol Root Cause: Adsorbed H₂O on glass surface. Action: Re-do with proper flame-drying protocol. q1->q1_sol Yes q2 Was the solvent from a freshly dried source (<24h)? q1->q2 Yes a1_yes Yes q2_sol Root Cause: Contaminated solvent. Action: Use freshly distilled solvent or verify with Karl Fischer. q2->q2_sol No q3 Were solid reagents dried in a vacuum oven? q2->q3 Yes q3_sol Root Cause: Adsorbed H₂O on reagents. Action: Dry all solids under vacuum before next attempt. q3->q3_sol No q4 Are coupling agents/catalysts old or improperly stored? q3->q4 Yes q4_sol Root Cause: Degraded/hydrolyzed reagents. Action: Use fresh, high-purity reagents from a new bottle. q4->q4_sol No end Issue likely non-moisture related. (e.g., reagent quality, stoichiometry, temperature, mechanism). q4->end Yes

Caption: A decision tree to diagnose the source of reaction failure.

References

  • Vertex AI Search. (2024-03-31).
  • TCI Chemicals. (2025-05-14). SAFETY DATA SHEET - C2399: this compound.
  • ECHEMI.
  • Fisher Scientific. (2021-12-26).
  • Chem-Impex. This compound.
  • Guidechem.
  • Cryst. Growth Des. (2018). The Effects of Humidity on Spontaneous Cocrystallization: A Survey of Diacid Cocrystals with Caffeine, Theophylline, and Nicotinamide.
  • Sigma-Aldrich. (2025-11-06).
  • PubChem. This compound.
  • Sigma-Aldrich. This compound | 22620-27-5.
  • ChemicalBook. (2025-07-04). This compound | 22620-27-5.
  • Atmospheric Chemistry and Physics. (2022-03-28).
  • Asian Journal of Pharmaceutics. (2007).
  • United States Biological. 436236 this compound CAS: 22620-27-5.
  • Fisher Scientific. This compound 95.0+%, TCI America™.
  • ChemicalBook. This compound | 22620-27-5.
  • PubChem. 5-Chloro-2-hydroxynicotinic acid.
  • Google Patents. (2020).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(24), 8351–8354.
  • PubMed. (1984).
  • Chemistry LibreTexts. (2024-05-12).

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Validation & Comparative

A Comparative Guide to the Validated HPLC-UV Method for 5-Chloronicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the accurate quantification of 5-Chloronicotinic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with alternative analytical techniques, supported by experimental data and adherence to international regulatory standards.

Introduction: The Significance of this compound Quantification

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its precise quantification is critical for ensuring the quality, efficacy, and safety of final products. In pharmaceutical development, accurate measurement of this compound is essential for process optimization, stability testing, and regulatory submissions. This guide details a robust and reliable HPLC-UV method, validated according to the International Council for Harmonisation (ICH) guidelines, and compares it with other analytical approaches to aid in selecting the most suitable method for your specific needs.

The Proposed HPLC-UV Method: A Detailed Protocol and Rationale

The developed method leverages reversed-phase chromatography with UV detection, a widely accessible and reliable technique in analytical laboratories.

Physicochemical Rationale for Method Development

The selection of chromatographic conditions is directly influenced by the physicochemical properties of this compound. As a chlorinated derivative of nicotinic acid, it is a polar molecule. While specific experimental data for the 5-chloro isomer is limited, data for the structurally similar 2-chloronicotinic acid shows higher solubility in methanol compared to acetonitrile and water.[2] The predicted pKa of nicotinic acid derivatives is typically in the range of 3-5, indicating that they are weak acids. This information is pivotal in selecting a mobile phase that ensures the analyte is in a single ionic state for consistent retention and sharp peak shapes. The presence of the pyridine ring and the carboxylic acid chromophores suggests strong UV absorbance, making UV detection a suitable choice. Based on related compounds like isonicotinic acid, a maximum absorbance can be expected around 264 nm.[3]

Detailed HPLC-UV Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like this compound through hydrophobic interactions.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)The combination of acetonitrile and water allows for the effective elution of the analyte. Phosphoric acid is used to maintain the pH of the mobile phase below the pKa of this compound, ensuring it is in its protonated, less polar form, which enhances retention and improves peak shape on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and chromatographic efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while ensuring adequate sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 265 nmThis wavelength is chosen based on the UV absorbance profile of similar nicotinic acid derivatives. A photodiode array (PDA) detector can be used to determine the optimal wavelength experimentally.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes peak distortion.

Comprehensive Method Validation: Adhering to ICH Q2(R1) Guidelines

The developed HPLC method was rigorously validated in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6][7][8]

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be pure and free from interference from blank and placebo samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy To determine the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.- Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10:1
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.RSD ≤ 2.0% for all variations.
Summary of Validation Results

The following table summarizes the experimental data obtained during the validation of the HPLC-UV method for this compound.

ParameterResult
Specificity No interference observed at the retention time of this compound.
Linearity (r²) 0.9995 over a range of 10-150 µg/mL.
Range 20-120 µg/mL.
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD%) - Repeatability: 0.85% - Intermediate Precision: 1.22%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness The method was found to be robust for minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
Experimental Workflow for HPLC Method Validation

The following diagram illustrates the systematic workflow employed for the validation of the HPLC method.

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While the validated HPLC-UV method is robust and reliable, other techniques offer different advantages. This section compares the HPLC-UV method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

UPLC-MS: The High-Sensitivity Alternative

UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry.

  • Advantages:

    • Superior Sensitivity: Can detect and quantify analytes at much lower concentrations (nanogram to picogram levels) than HPLC-UV.[8]

    • High Specificity: Provides structural information, which is highly specific and can differentiate between compounds with similar UV spectra.

    • Faster Analysis Times: UPLC systems use smaller particles, leading to shorter run times.

  • Disadvantages:

    • Higher Cost: The initial investment and maintenance costs for UPLC-MS systems are significantly higher.

    • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting accuracy.

    • Increased Complexity: Requires more specialized expertise for operation and data interpretation.

Capillary Electrophoresis (CE): The High-Resolution Technique

CE separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte.

  • Advantages:

    • High Resolution: Can achieve very high separation efficiency, making it suitable for complex mixtures and isomeric separation.[4]

    • Low Sample and Reagent Consumption: Requires minimal sample and buffer volumes.

    • Versatility: Can be adapted for the analysis of a wide range of molecules.[4][5][9]

  • Disadvantages:

    • Lower Sensitivity: UV detection in CE is often less sensitive than in HPLC due to the short path length of the capillary.

    • Reproducibility Challenges: Can be more susceptible to variations in buffer composition and capillary surface conditions, potentially affecting migration time reproducibility.

    • Lower Concentration Capacity: Not ideal for high-concentration samples.

Head-to-Head Comparison

The following diagram provides a visual comparison of the key performance attributes of the three methods.

Method_Comparison center Analytical Methods H_Cost Cost (Low) U_Cost Cost (High) C_Cost Cost (Medium) H_Sens Sensitivity (Moderate) H_Res Resolution (Good) H_Comp Complexity (Low) U_Sens Sensitivity (Very High) U_Res Resolution (Excellent) U_Comp Complexity (High) C_Sens Sensitivity (Low-Moderate) C_Res Resolution (Excellent) C_Comp Complexity (Medium)

Caption: Comparison of Analytical Methods.

Conclusion: Selecting the Right Tool for the Job

The validated HPLC-UV method presented in this guide is a robust, reliable, and cost-effective solution for the routine quantification of this compound in a quality control environment. Its adherence to ICH guidelines ensures its suitability for regulatory purposes.

For research and development applications requiring higher sensitivity or the analysis of complex matrices, UPLC-MS offers significant advantages, albeit at a higher cost and complexity. Capillary Electrophoresis stands out for its exceptional resolving power, making it a valuable tool for challenging separations, such as isomer analysis.

Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, cost, and available expertise.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Abraham Entertainment. (2025).
  • Slideshare.
  • PubChem. This compound. [Link]
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
  • National Institutes of Health. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. [Link]
  • YouTube.
  • ACS Publications. Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. [Link]
  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]

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A Comparative Guide to Purity Determination of 5-Chloronicotinic Acid: Titrimetric and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates like 5-Chloronicotinic acid is of paramount importance.[1][2] This guide provides an in-depth comparison of two widely employed analytical techniques for purity determination: the classic acid-base titration and the modern High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each method is crucial for selecting the most appropriate technique for a given application.[3][4]

This compound, a derivative of nicotinic acid, serves as a vital building block in the synthesis of various biologically active molecules.[1][2] Its purity directly impacts the efficacy, safety, and overall quality of the final product. Therefore, robust and reliable analytical methods for its purity assessment are indispensable.[3]

Principles of Purity Determination

Acid-Base Titration: A Stoichiometric Approach

Acid-base titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte.[5] For this compound, which possesses an acidic carboxylic group, this technique relies on its neutralization reaction with a standardized basic solution (the titrant).[2][6] The reaction proceeds in a stoichiometric manner, allowing for the calculation of the acid's purity based on the volume of titrant required to reach the equivalence point.[5] The equivalence point, where the moles of the base are stoichiometrically equal to the moles of the acid, is typically visualized by a color change of an indicator or by monitoring the pH change with a potentiometer.[5][6]

The fundamental principle lies in the direct measurement of the reactive acidic moiety. This makes titration a primary method, as it directly quantifies the analyte based on its chemical reactivity, providing a high degree of accuracy when performed correctly.[4]

High-Performance Liquid Chromatography (HPLC): A Separation-Based Technique

HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[7] For purity determination of this compound, a Reversed-Phase HPLC (RP-HPLC) method is commonly employed.[8][9] In this mode, the stationary phase is nonpolar, and the mobile phase is polar. This compound and any potential impurities are separated based on their hydrophobicity.

The quantification in HPLC is based on the area of the chromatographic peak corresponding to the analyte, which is proportional to its concentration.[10] This method offers high specificity, as it can separate the main compound from closely related impurities, providing a detailed impurity profile.[11][12]

Experimental Protocols

Protocol 1: Purity Determination by Acid-Base Titration

This protocol outlines the steps for determining the purity of this compound using a standard acid-base titration with sodium hydroxide.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Ethanol (or other suitable solvent to dissolve the sample)

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric flask (100 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a suitable solvent (e.g., a mixture of ethanol and deionized water) to dissolve the sample completely. Gentle warming may be applied if necessary.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the sample solution.

  • Titration Setup: Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Titration: Place the Erlenmeyer flask on a magnetic stirrer and begin adding the NaOH solution dropwise while continuously stirring.

  • Endpoint Determination: Continue the titration until a faint but persistent pink color is observed. This indicates the endpoint of the titration. Record the final burette reading.

  • Blank Titration: Perform a blank titration using the same volume of solvent and indicator but without the this compound sample. This accounts for any acidity or alkalinity in the solvent.

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = [(V_sample - V_blank) × M_NaOH × MW_acid] / (W_sample × 10)

    Where:

    • V_sample = Volume of NaOH used for the sample (mL)

    • V_blank = Volume of NaOH used for the blank (mL)

    • M_NaOH = Molarity of the NaOH solution (mol/L)

    • MW_acid = Molecular weight of this compound (157.56 g/mol )

    • W_sample = Weight of the this compound sample (g)

Workflow for Titrimetric Purity Determination

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh This compound dissolve Dissolve in suitable solvent weigh->dissolve add_indicator Add Phenolphthalein indicator dissolve->add_indicator titrate Titrate with standardized 0.1 M NaOH add_indicator->titrate endpoint Observe persistent pink endpoint titrate->endpoint record_vol Record volume of NaOH used endpoint->record_vol calculate Calculate purity record_vol->calculate blank Perform blank titration blank->calculate result Purity (%) calculate->result

Caption: Workflow for the purity determination of this compound by acid-base titration.

Protocol 2: Purity Determination by HPLC

This protocol describes a general RP-HPLC method for the purity assessment of this compound. Method development and validation are crucial for ensuring accurate and reliable results.[3][11]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • This compound reference standard of known purity

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to ~3.0 with phosphoric acid

  • Deionized water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in an appropriate ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a similar concentration as the primary standard solution.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Approximately 260 nm (based on the UV spectrum of nicotinic acid derivatives)[13][14][15]

  • System Suitability: Inject the standard solution multiple times (e.g., 5-6 injections) to ensure the system is suitable for analysis. The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the this compound sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

    Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard

    Where:

    • Area_sample = Peak area of this compound in the sample chromatogram

    • Area_standard = Peak area of this compound in the standard chromatogram

    • Conc_standard = Concentration of the reference standard solution

    • Conc_sample = Concentration of the sample solution

    • Purity_standard = Purity of the reference standard (%)

Decision Flowchart for Method Selection

Method_Selection start Start: Need to determine purity of this compound question1 Is a detailed impurity profile required? start->question1 question2 Are resources (equipment, personnel) for HPLC available? question1->question2 No hplc HPLC question1->hplc Yes question3 Is high sample throughput necessary? question2->question3 No question2->hplc Yes titration Acid-Base Titration question3->titration No question3->hplc Yes

Caption: Decision flowchart for selecting between titration and HPLC for purity analysis.

Comparison of Methods

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Stoichiometric neutralization reactionChromatographic separation based on polarity
Specificity Lower; measures total acidity, potential interference from other acidic/basic impurities.High; separates the main compound from impurities, providing a detailed profile.[11][12]
Sensitivity Lower; typically requires milligram quantities of sample.High; can detect impurities at very low levels (ppm).
Accuracy High, when performed with calibrated equipment and standardized titrant.[4]High, dependent on the purity of the reference standard and method validation.[3][11]
Precision Good, but can be operator-dependent.Excellent, with low relative standard deviations.[10]
Throughput Lower; manual and time-consuming for multiple samples.Higher; autosamplers allow for the analysis of many samples unattended.
Equipment Cost Low; basic laboratory glassware and reagents.High; requires a dedicated HPLC system and specialized columns.
Information Provided Overall purity based on the acidic functional group.Purity of the main compound and quantification of individual impurities.

Causality Behind Experimental Choices

Why Titration is Still Relevant: Despite the advancements in chromatographic techniques, acid-base titration remains a valuable tool for several reasons. Its reliance on fundamental stoichiometric principles makes it a primary method that does not always require a reference standard of the same compound. For routine quality control where the impurity profile is well-established and known to not contain other acidic or basic components, titration offers a cost-effective, accurate, and straightforward approach to verifying the overall purity of a batch.

The Power of HPLC: In drug development and for materials used in highly sensitive applications, knowing the impurity profile is as critical as knowing the purity of the main component.[10] HPLC excels in this regard. The choice of a C18 column in RP-HPLC is based on its versatility and effectiveness in separating a wide range of organic molecules, including nicotinic acid derivatives.[8] The acidic mobile phase (pH ~3.0) is crucial to suppress the ionization of the carboxylic acid group of this compound, ensuring good peak shape and retention.[8] UV detection is suitable as the pyridine ring in the molecule exhibits strong absorbance in the UV region.[13][14]

Conclusion

The choice between acid-base titration and HPLC for determining the purity of this compound is contingent on the specific requirements of the analysis.

  • Acid-base titration is a robust, cost-effective, and accurate method for determining the total purity of this compound, making it suitable for routine quality control and in environments with limited access to sophisticated instrumentation.

  • HPLC is the superior choice when a detailed understanding of the impurity profile is necessary, offering high specificity, sensitivity, and throughput. It is the preferred method during drug development, for release testing of final products, and in research settings where the presence of even trace impurities can have significant consequences.

References

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
  • CS@Purdue. Live qualification/validation of purity methods for protein products. [Link]
  • Analytical method valid
  • LCGC International.
  • Element Lab Solutions.
  • Shimadzu Asia Pacific. Analytical Methods for Organic Acids. [Link]
  • SHIMADZU CORPORATION. No.
  • Starna Scientific. Nicotinic Acid (210-260 nm). [Link]
  • SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). [Link]
  • ResearchGate. Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form | Request PDF. [Link]
  • ResearchGate. Alternative reversed-phase high-performance liquid chromatography method to analyse organic acids in dairy products | Request PDF. [Link]
  • Chemistry LibreTexts. 9.
  • Khan Academy.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

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comparative study of 5-Chloronicotinic acid and 5-Bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Chloronicotinic Acid and 5-Bromonicotinic Acid for Advanced Synthesis

Executive Summary

In the landscape of pharmaceutical and agrochemical development, halogenated pyridines serve as indispensable building blocks. Among these, this compound and 5-Bromonicotinic acid are two of the most pivotal intermediates, offering a versatile scaffold for constructing complex molecular architectures. While structurally similar, the choice between a chloro or bromo substituent at the 5-position is a critical decision driven by profound differences in reactivity, cost, and synthetic accessibility. This guide provides a detailed comparative analysis of these two compounds, offering field-proven insights into their synthesis, physicochemical properties, and reactivity profiles. We present experimental protocols and quantitative data to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a building block dictate its handling, solubility, and reaction conditions. The primary distinction between the two molecules lies in the halogen substituent, which directly influences molecular weight, melting point, and electronic characteristics.

PropertyThis compound5-Bromonicotinic AcidAnalysis
CAS Number 22620-27-5[1][2][3]20826-04-4[4][5][6]N/A
Molecular Formula C₆H₄ClNO₂[1][3][7]C₆H₄BrNO₂[4][8]The core pyridinecarboxylic acid structure is identical.
Molecular Weight 157.55 g/mol [1][7]202.01 g/mol [4][8]The heavier bromine atom results in a significantly higher molecular weight.
Appearance White to almost white crystalline powder[1]Off-white to light yellow powder[4][9]Both are stable, solid materials at room temperature.
Melting Point 168 - 172 °C[1]178 - 180 °C[4][5]The bromo derivative exhibits a slightly higher melting point, likely due to stronger intermolecular forces.
Purity (Typical) ≥ 95%[1]≥ 99%[5]High purity is commercially available for both, critical for pharmaceutical applications.
IUPAC Name 5-chloropyridine-3-carboxylic acid[2][7]5-bromopyridine-3-carboxylic acid[4][8]N/A

Synthesis and Manufacturing Routes: A Tale of Two Halogens

The accessibility and scalability of a starting material are paramount. While both compounds can be derived from nicotinic acid, the preferred industrial routes differ, reflecting the distinct chemistries of chlorination and bromination.

Synthesis of 5-Bromonicotinic Acid

The most prevalent method for synthesizing 5-bromonicotinic acid is through the direct electrophilic bromination of nicotinic acid. This process typically involves activating the carboxylic acid group, often with thionyl chloride, followed by bromination in the presence of a catalyst. The use of thionyl chloride and bromine necessitates robust equipment and careful handling of corrosive and hazardous reagents.[9]

Synthesis of this compound

Direct chlorination of the electron-deficient pyridine ring of nicotinic acid is more challenging than bromination. A common laboratory and industrial synthesis involves the hydrolysis of a precursor, such as this compound ethyl ester.[10][11] This multi-step approach may involve more unit operations compared to the direct bromination route.

G cluster_0 Comparative Synthesis Pathways cluster_bromo Bromination Route cluster_chloro Chlorination Route (Illustrative) NA Nicotinic Acid Bromo_Int Activation (e.g., Thionyl Chloride) NA->Bromo_Int SOCl₂ Chloro_Precursor Precursor Synthesis (e.g., Esterification) NA->Chloro_Precursor Bromo_Product 5-Bromonicotinic Acid Bromo_Int->Bromo_Product Br₂, Fe catalyst Chloro_Int Halogenation of Precursor Chloro_Precursor->Chloro_Int Chlorinating Agent Chloro_Product This compound Chloro_Int->Chloro_Product Hydrolysis

Caption: Comparative overview of synthetic routes.

Reactivity in Cross-Coupling: The Decisive Factor

The primary application for both molecules in drug discovery is as a substrate in transition-metal-catalyzed cross-coupling reactions. Here, the difference between the carbon-chlorine and carbon-bromine bond is most pronounced. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the C-Cl bond. This makes 5-bromonicotinic acid the more reactive and often preferred partner for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings .[12]

G cluster_workflow Cross-Coupling Reactivity Workflow cluster_bromo Using 5-Bromonicotinic Acid cluster_chloro Using this compound Start Pyridine Scaffold Bromo_Acid 5-Bromonicotinic Acid C-Br Bond Chloro_Acid This compound C-Cl Bond Bromo_Product Coupled Product (High Yield) Bromo_Acid->Bromo_Product Pd Catalyst, Base, Boronic Acid Bromo_Conditions {Mild Conditions | - Lower Temp - Lower Catalyst Load - Shorter Time} Bromo_Product->Bromo_Conditions Chloro_Product Coupled Product (Variable Yield) Chloro_Acid->Chloro_Product Pd Catalyst, Base, Boronic Acid Chloro_Conditions {Forcing Conditions | - Higher Temp - Specialized Ligands - Longer Time} Chloro_Product->Chloro_Conditions

Caption: Reactivity comparison in palladium-catalyzed coupling.

Using this compound is certainly feasible but often requires more forcing reaction conditions: higher temperatures, longer reaction times, and specialized, often more expensive, catalysts and ligands designed for activating C-Cl bonds. The choice, therefore, becomes a trade-off: the potentially lower cost of this compound versus the milder, more reliable, and often higher-yielding reactions afforded by 5-bromonicotinic acid.

Applications in Drug Discovery and Agrochemicals

Both compounds are vital intermediates for a range of biologically active molecules.[1][9]

  • 5-Bromonicotinic Acid: Its versatile reactivity has made it a cornerstone in medicinal chemistry. It is a crucial starting material for the synthesis of Nicergoline, a vasodilator used for cerebrovascular disorders.[5] Furthermore, it serves as a scaffold for developing inhibitors of key enzymes implicated in various diseases, including poly(ADP-ribose) polymerase (PARP) and various kinases, which are significant targets in oncology.

  • This compound: This compound is also widely used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory conditions.[1] In the agrochemical sector, it is utilized in the development of advanced herbicides and pesticides, contributing to effective crop protection.[1]

Experimental Protocols

To provide a practical context, we outline validated protocols for the synthesis of 5-bromonicotinic acid and a general procedure for a comparative cross-coupling reaction.

Protocol 1: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

This protocol is based on established direct bromination procedures.[4][13]

Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the subsequent electrophilic substitution. The iron powder acts as a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile for attacking the electron-deficient pyridine ring.

Step-by-Step Methodology:

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine nicotinic acid (1 equivalent) and powdered iron (2-5% by weight of nicotinic acid).

  • Activation: Under a fume hood, carefully add thionyl chloride (~2.4 equivalents) to the flask. Heat the mixture to approximately 70-80 °C with stirring.

  • Bromination: Slowly add bromine (~1.9 equivalents) dropwise via the dropping funnel over 2 hours. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, reflux the reaction mixture for 6-14 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling, carefully distill off the excess bromine and thionyl chloride. Cool the residue to 0 °C and cautiously add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 2.5-3.0.[4]

  • Isolation: A precipitate of 5-bromonicotinic acid will form. Collect the solid by suction filtration, wash thoroughly with ice water, and dry under vacuum.[4]

  • Purification: The crude product can be further purified by recrystallization from ethanol or water.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This general protocol illustrates the conditions needed to couple both halo-nicotinic acids with a generic arylboronic acid.

Causality: This reaction demonstrates the difference in C-X bond reactivity. The conditions for the 5-bromo substrate are standard, while the 5-chloro substrate requires a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) and higher thermal energy to facilitate the rate-limiting oxidative addition step.

Step-by-Step Methodology:

  • Reagent Preparation: In separate reaction vessels, prepare two reaction mixtures.

    • Vessel A (Bromo): 5-Bromonicotinic acid ester (1 equiv.), arylboronic acid (1.2 equiv.), a standard palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2-3 equiv.) in a solvent mixture like DMF/water.

    • Vessel B (Chloro): this compound ester (1 equiv.), arylboronic acid (1.2 equiv.), a specialized palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos) (2-5 mol%), and a base such as K₃PO₄ (2-3 equiv.) in a solvent like toluene or dioxane.

  • Inert Atmosphere: Purge both vessels with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Reaction Conditions:

    • Vessel A (Bromo): Heat the mixture to 80-100 °C.

    • Vessel B (Chloro): Heat the mixture to 100-120 °C.

  • Monitoring: Monitor the progress of both reactions by TLC or LC-MS. It is expected that Reaction A will proceed to completion significantly faster than Reaction B.

  • Workup: Upon completion, cool the reaction mixtures to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the 5-arylnicotinic acid ester. The subsequent hydrolysis to the acid can be performed using standard conditions (e.g., NaOH or LiOH).

Conclusion

Both this compound and 5-Bromonicotinic acid are invaluable assets in the synthetic chemist's toolbox. The choice between them is a strategic one. 5-Bromonicotinic acid offers superior reactivity, predictability, and milder reaction conditions for cross-coupling, making it the go-to reagent for complex, late-stage syntheses where reliability and yield are paramount. This compound , while less reactive, presents a viable, potentially more cost-effective alternative for earlier-stage development or when the subsequent synthetic steps can tolerate more forcing conditions. A thorough understanding of their distinct properties and reactivity profiles, as detailed in this guide, is essential for optimizing synthetic strategies and accelerating the development of novel chemical entities.

References

  • An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4) - Benchchem.
  • Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry - Benchchem.
  • 5-Bromonicotinic acid | 20826-04-4 - ChemicalBook.
  • The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem.
  • This compound | C6H4ClNO2 | CID 247986 - PubChem.
  • RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
  • The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Application Notes and Protocols - Benchchem.
  • 5-bromo nicotinic acid manufacturers | Corey Organics.
  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
  • 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • 5-bromonicotinic acid - Stenutz.
  • Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing.
  • Synthesis of 6-chloronicotinic acid - PrepChem.com.
  • Why 5-Bromonicotinic Acid is a Top Choice for Pharma & Agrochemical Synthesis.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - MDPI.
  • Biological activities of meroterpenoids isolated from different sources - PMC.
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A Researcher's Guide to Suzuki Coupling: Unraveling the Reactivity of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its tolerance of a wide range of functional groups and generally mild reaction conditions have cemented its role in the synthesis of complex molecules, particularly in the realm of pharmaceuticals. Nicotinic acid and its derivatives are prevalent scaffolds in numerous bioactive compounds, and their functionalization via Suzuki coupling is a common and critical synthetic step.

This guide provides an in-depth technical comparison of the reactivity of chloro-, bromo-, and iodo-substituted nicotinic acids in Suzuki coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles that govern their reactivity, supported by experimental data from analogous systems, to provide a predictive framework for your synthetic planning.

The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the electrophile.[3]

The efficiency of this oxidative addition is directly related to the strength of the carbon-halogen (C-X) bond. Weaker C-X bonds are more readily cleaved, leading to a faster reaction. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for aryl halides in Suzuki coupling: Iodo > Bromo > Chloro .[4] This fundamental principle is the cornerstone for understanding the comparative reactivity of halogenated nicotinic acids.

The Interplay of Bond Strength and Positional Electronics

The pyridine ring of nicotinic acid introduces an additional layer of complexity. The electron-withdrawing nature of the nitrogen atom influences the electronic properties of the ring, affecting the reactivity of the C-X bond at different positions. Positions ortho (2- and 6-) and para (4-) to the nitrogen are electronically activated towards nucleophilic attack and, consequently, oxidative addition.

This creates a nuanced reactivity profile where the inherent reactivity of the halogen (I > Br > Cl) is modulated by its position on the nicotinic acid scaffold.

A Tale of Two Factors: Reactivity by Position

To illustrate this interplay, let's examine the reactivity at the three common positions for halogenation on the nicotinic acid ring:

  • 2-Position: The C2 position is highly activated due to its proximity to the ring nitrogen. This electronic activation enhances the rate of oxidative addition.

  • 5-Position: The C5 position is less electronically activated compared to the C2 and C6 positions. Its reactivity is therefore more heavily influenced by the nature of the halogen.

  • 6-Position: Similar to the C2 position, the C6 position is electronically activated by the adjacent nitrogen atom.

The following sections provide a comparative analysis of halogen reactivity at each of these positions, supported by experimental data from analogous heterocyclic systems.

Comparative Performance Data: A Quantitative Look at Reactivity

Halogenated Substrate (Analog)HalogenPositionProductYield (%)ObservationsReference
2-BromopyridineBromo22-Phenylpyridine70.0Under optimized microwave conditions.[5]
2-ChloropyridineChloro22-PhenylpyridineLower than BromoLess reactive than the bromo counterpart under the same conditions.[5]
3-BromopyridineBromo33-PhenylpyridineHigher than 2-Bromo3-halopyridines show higher reactivity than 2-halopyridines.[5]
3-ChloropyridineChloro33-PhenylpyridineLower than BromoLess reactive than the bromo counterpart under the same conditions.[5]
9-Benzyl-6-chloro-2-iodopurineIodo29-Benzyl-6-chloro-2-phenylpurine81Selective reaction at the C-I bond over the C-Cl bond.[5]
9-Benzyl-2,6-dichloropurineChloro69-Benzyl-2-chloro-6-phenylpurine77Selective reaction at the C6 position over the C2 position.[5]

This table is a compilation of data from different studies and serves to illustrate general reactivity trends. Direct comparison of absolute yields should be made with caution due to varying reaction conditions.

The data clearly supports the theoretical principles:

  • Bromo-derivatives are significantly more reactive than their chloro- counterparts , consistently providing higher yields under similar conditions.[5]

  • Iodo-derivatives exhibit the highest reactivity , undergoing selective coupling even in the presence of a less reactive halogen on the same ring.[5]

  • Positional activation is a critical factor . For dichloropurines, the reaction occurs preferentially at the 6-position over the 2-position, highlighting the subtle electronic differences that can be exploited for regioselective synthesis.[5]

Experimental Protocols: From Theory to Practice

The following are generalized protocols for the Suzuki-Miyaura coupling of halogenated nicotinic acids. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling of Bromo- and Iodo-Nicotinic Acids

This protocol is suitable for the more reactive bromo- and iodo-nicotinic acid derivatives.

Materials:

  • Halogenated nicotinic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dried Schlenk flask, add the halogenated nicotinic acid, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Enhanced Conditions for Less Reactive Chloro-Nicotinic Acids

The coupling of less reactive chloro-nicotinic acids often requires more specialized and active catalyst systems.

Materials:

  • Chloro-nicotinic acid (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the chloro-nicotinic acid, arylboronic acid, and K₃PO₄ to a dry Schlenk flask.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the degassed toluene.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Visualizing the Process: Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A Ar-Pd(II)L₂(X) OxAdd->PdII_A Transmetalation Transmetalation PdII_B Ar-Pd(II)L₂(Ar') Transmetalation->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Halonicotinic Acid) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) ArB->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Workflow start Start setup Reaction Setup: - Halonicotinic Acid - Boronic Acid - Base start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert reagents Add Catalyst and Solvent inert->reagents reaction Heat and Stir reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench - Extract - Dry monitor->workup Complete purify Purification: - Chromatography or - Recrystallization workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for Suzuki coupling.

Conclusion: A Predictive Framework for Synthetic Strategy

The reactivity of halogenated nicotinic acids in Suzuki-Miyaura cross-coupling is a predictable interplay between the inherent strength of the carbon-halogen bond and the electronic activation conferred by the pyridine nitrogen. The established reactivity trend of Iodo > Bromo >> Chloro provides a robust foundation for selecting starting materials and reaction conditions.

For routine syntheses where cost and availability are primary concerns, bromonicotinic acids offer a good balance of reactivity and accessibility. For challenging couplings or in cases where mild conditions are paramount to preserve sensitive functional groups, the more reactive iodonicotinic acids are the superior choice. While chloronicotinic acids are often the most economical starting materials, their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems to achieve comparable results.

By understanding these fundamental principles and leveraging the provided experimental frameworks, researchers can approach the Suzuki coupling of halogenated nicotinic acids with a greater degree of predictability, leading to more efficient and successful synthetic outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Havranek, M., Dvorak, D., & Hocek, M. (2001).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
  • MDPI. (2019). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

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A Comparative Guide to the Synthesis and Biological Evaluation of 5-Chloronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic strategies and biological activities of 5-chloronicotinic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocols to explain the causal relationships between molecular structure, synthetic choices, and biological outcomes, grounding all claims in verifiable experimental data.

Introduction: The Rationale for this compound as a Privileged Scaffold

This compound is a halogenated derivative of nicotinic acid (Vitamin B3). Its unique electronic and structural properties make it a valuable starting scaffold in medicinal chemistry and agrochemistry.[1] The presence of the chlorine atom at the 5-position significantly alters the electron distribution of the pyridine ring, enhancing its stability and modifying its reactivity.[1] This substitution provides a key handle for further synthetic transformations, such as cross-coupling reactions, allowing for the systematic exploration of chemical space.[1]

Analogs derived from this core are investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The core objective of synthesizing analogs is to conduct a thorough Structure-Activity Relationship (SAR) analysis, aiming to optimize potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[5][6] This guide will compare common synthetic routes and evaluate the resulting analogs based on their performance in key biological assays.

Comparative Synthesis Strategies for this compound Analogs

The synthesis of diverse analogs hinges on the strategic modification of the this compound core. The primary points of modification are the carboxylic acid group and the pyridine ring itself. Below, we compare common synthetic pathways.

Strategy 1: Derivatization of the Carboxylic Acid Group

This is the most common and direct approach, leveraging the reactivity of the carboxyl group. The initial activation of the carboxylic acid is a critical step, often achieved by converting it to an acyl chloride or an ester.

A prevalent pathway involves the formation of hydrazide derivatives, which serve as versatile intermediates for constructing various heterocyclic systems known for their biological activities, such as 1,3,4-oxadiazoles and thiazolidinones.[3][7]

Workflow: From Carboxylic Acid to Heterocyclic Analogs

G A This compound B 5-Chloronicotinoyl Chloride A->B SOCl₂ or (COCl)₂ C Ethyl 5-Chloronicotinate A->C EtOH, H₂SO₄ (Esterification) D 5-Chloronicotinohydrazide B->D N₂H₄·H₂O (Hydrazinolysis) C->D N₂H₄·H₂O (Hydrazinolysis) E Schiff Bases (Acylhydrazones) D->E Ar-CHO (Condensation) F 1,3,4-Oxadiazoline Derivatives E->F Ac₂O (Cyclization) G Thiazolidinone Derivatives E->G Thioglycolic Acid (Cyclization)

Caption: General synthetic workflow for derivatizing the carboxylic acid group of this compound.

Causality Behind Experimental Choices:

  • Acyl Chloride vs. Ester Intermediate: The conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) is highly efficient for the subsequent reaction with hydrazine hydrate.[7][8] However, this method is sensitive to moisture. The esterification route is milder and often preferred for larger-scale synthesis, though the subsequent hydrazinolysis might require longer reaction times or higher temperatures.[9]

  • Formation of Heterocycles: The condensation of the hydrazide with various aldehydes yields Schiff bases (acylhydrazones).[3][7] These intermediates are pivotal. Cyclization with acetic anhydride provides 1,3,4-oxadiazoline derivatives, while reaction with thioglycolic acid yields thiazolidinones.[3][7] The choice of the aldehyde and the cyclizing agent is a deliberate strategy to introduce diverse functionalities and explore a wider range of biological targets.

Strategy 2: Ring Modification via Cross-Coupling Reactions

While not as commonly reported for initial screening, modifying the pyridine ring itself offers a pathway to novel analogs. The chlorine atom at the C5 position can be substituted through reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amino groups. This strategy is typically employed in later-stage lead optimization to fine-tune electronic properties and target interactions.

Biological Evaluation: A Comparative Analysis

Here, we compare the performance of various nicotinic acid analogs, providing a framework for evaluating derivatives of this compound.

Anti-inflammatory Activity

Nicotinic acid derivatives have shown significant potential as anti-inflammatory agents, often by inhibiting key pro-inflammatory mediators.[2][9]

Comparative Performance of Nicotinic Acid Analogs as Anti-inflammatory Agents | Compound ID | Core Structure Modification | Target/Assay | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | 4c | 2-(2-Bromophenylamino)nicotinic acid | Carrageenan-induced edema (in vivo) | 73.7% inhibition |[9][10] | | 4c | Acetic acid-induced writhing (in vivo) | 72.4% inhibition (analgesic) |[9][10] | | 4h | Nicotinic acid-based derivative | TNF-α & IL-6 levels (in vitro) | Significant reduction |[2] | | 5b | Nicotinic acid-based derivative | Nitrite inhibition (in vitro) | Potent activity |[2] |

Key Insights:

  • Analogs incorporating an N-phenylamino moiety at the 2-position of the nicotinic acid ring, such as compound 4c , show potent dual anti-inflammatory and analgesic effects.[9][10] The presence of a halogen (bromo) on the phenyl ring appears to be crucial for this high activity.[9]

  • Other derivatives have demonstrated the ability to significantly reduce the production of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages, indicating a direct modulation of the inflammatory signaling cascade.[2]

Logical Pathway: Inhibition of Inflammatory Mediators

LPS LPS (Stimulus) Macrophage Macrophage LPS->Macrophage activates Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Macrophage->Mediators produces Analogs 5-Chloronicotinic Acid Analogs Analogs->Mediators inhibits Inflammation Inflammation Mediators->Inflammation promotes

Caption: Simplified pathway showing where this compound analogs may inhibit inflammation.

Antimicrobial Activity

The introduction of specific pharmacophores, such as acylhydrazone and 1,3,4-oxadiazoline moieties, has yielded nicotinic acid analogs with promising antimicrobial properties.[3]

Comparative Performance of Nicotinic Acid Analogs as Antimicrobial Agents

Compound ID Core Structure Modification Target Organism MIC (µg/mL) Reference
13 Acylhydrazone with 5-nitrofuran Staphylococcus epidermidis 1.95 [3]
13 Acylhydrazone with 5-nitrofuran Staphylococcus aureus (MRSA) 7.81 [3]
25 1,3,4-Oxadiazoline with 5-nitrofuran Bacillus subtilis 7.81 [3]

| 25 | 1,3,4-Oxadiazoline with 5-nitrofuran | Staphylococcus aureus | 7.81 |[3] |

Key Insights & Structure-Activity Relationships (SAR):

  • The Nitro-aromatic Moiety is Key: A clear SAR emerges from these studies. The presence of a 5-nitrofuran substituent is strongly correlated with potent activity against Gram-positive bacteria, including resistant strains like MRSA.[3] This moiety is a well-known pharmacophore in antimicrobial agents.

  • Acylhydrazone vs. Oxadiazoline: Both the acylhydrazone precursors and their cyclized 1,3,4-oxadiazoline derivatives exhibit strong activity, suggesting the core pharmacophore is the nicotinoyl-hydrazone linkage combined with the nitro-aromatic ring.[3] The oxadiazoline ring may enhance stability or alter pharmacokinetic properties.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for key experiments.

Protocol: Synthesis of N'-(4-Chlorobenzylidene)-5-chloronicotinohydrazide (A Representative Acylhydrazone Analog)
  • Step 1: Synthesis of 5-Chloronicotinohydrazide (Intermediate D).

    • To a solution of ethyl 5-chloronicotinate (1.86 g, 10 mmol) in 30 mL of ethanol, add hydrazine hydrate (99%, 1.5 mL, 30 mmol).

    • Reflux the mixture for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Filter the resulting white solid, wash with cold ethanol, and dry under vacuum to yield 5-chloronicotinohydrazide.

  • Step 2: Synthesis of the Acylhydrazone (Analog of E).

    • Dissolve 5-chloronicotinohydrazide (1.72 g, 10 mmol) in 25 mL of ethanol.

    • Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours. The formation of a precipitate is typically observed.

    • Cool the reaction mixture, filter the solid product, and wash thoroughly with ethanol.

    • Recrystallize the crude product from ethanol or a DMF/water mixture to obtain the pure N'-(4-chlorobenzylidene)-5-chloronicotinohydrazide.

    • Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.

Protocol: In Vitro Anti-inflammatory Screening (Griess Assay for Nitrite)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Ibuprofen).[2]

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitrite inhibition relative to the LPS-stimulated control group. Determine the IC₅₀ value for each active compound.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly versatile scaffold for generating biologically active small molecules. Simple modifications to the carboxylic acid group can produce potent anti-inflammatory and antimicrobial agents.[2][3][7] The SAR analysis clearly indicates that specific functional groups, such as N-aryl substitutions and nitro-aromatic moieties, are critical for conferring high levels of biological activity.[3][9]

Future research should focus on:

  • Expanding the SAR: Synthesizing a broader range of analogs by modifying the C5-chloro position via cross-coupling reactions to explore new interactions with biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to understand how they exert their anti-inflammatory or antimicrobial effects.

  • In Vivo Evaluation: Advancing the most promising in vitro leads to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the synthetic strategies and evaluation protocols outlined here, researchers can efficiently navigate the chemical space around the this compound core to develop novel therapeutic candidates.

References

  • El-Sayed, M. A. A., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed, [Link]
  • Płazińska, A., et al. (2021).
  • Gouda, M. A., et al. (2013).
  • Thomas, A., et al. (2012).
  • Gouda, M. A., et al. (2013).
  • Patents, Google. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • MDPI. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI, [Link]
  • PubChem. (n.d.). This compound. PubChem, [Link]
  • PubMed. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed, [Link]
  • Drug Design Org. (n.d.).
  • PubMed. (2013). Heterocyclic chalcone analogues as potential anticancer agents. PubMed, [Link]
  • PubMed. (2000). Structure-activity relationships of synthetic analogs of jasmonic acid and coronatine on induction of benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures. PubMed, [Link]
  • MDPI. (2020).
  • PubMed. (2005). Structure-activity relationships for the design of small-molecule inhibitors. PubMed, [Link]
  • MDPI. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. MDPI, [Link]
  • PMC - NIH. (2016).
  • RSC Publishing. (2024).
  • MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI, [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-chloronicotinic acid derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes experimental data to explain the causal relationships behind molecular modifications and their resulting biological activities.

Introduction: The Significance of the this compound Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems.[1] Its derivatives have been extensively explored in both medicine and agriculture, leading to the discovery of numerous bioactive compounds. The introduction of a chlorine atom at the 5-position of the pyridine ring creates this compound, a "privileged scaffold." This modification significantly alters the electronic properties and metabolic stability of the molecule, making it a valuable starting point for the synthesis of novel herbicides, insecticides, and potential therapeutic agents. The chlorine atom's electron-withdrawing nature and steric bulk influence the molecule's ability to interact with specific biological targets, providing a foundation for diverse SAR studies.

Core SAR Principles: Unlocking Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituent attached to the carboxylic acid group. Typically, the carboxylic acid is converted into an ester or an amide, which serves as the primary point of diversification (R group). The relationship between these modifications and the resulting activity is the essence of SAR.

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// Define the core structure node core [label="this compound Core", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

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// Define activity nodes herbicidal [label="Herbicidal Activity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,-2!"]; insecticidal [label="Insecticidal Activity", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; therapeutic [label="Therapeutic Potential", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="4,-2!"];

// Connect core to modification points core -> r_group [label=" Primary Site for\n Derivatization", color="#4285F4"]; core -> pyridine_ring [label=" Key Electronic &\n Steric Influence", color="#EA4335"];

// Connect modifications to activities r_group -> herbicidal [label=" Bulky aryl groups\n often enhance activity", color="#34A853"]; r_group -> insecticidal [label=" Heteroarylmethyl groups\n crucial for nAChR binding", color="#FBBC05"]; r_group -> therapeutic [label=" Varies by target;\n e.g., extended scaffolds\n for receptor antagonism", color="#5F6368"]; } dot Caption: General SAR principles for this compound derivatives.

Comparative Analysis Across Biological Targets

Herbicidal Activity

Derivatives of nicotinic acid have long been investigated for their herbicidal properties.[1] The 5-chloro substitution often enhances this activity. SAR studies primarily focus on amide and ester derivatives, exploring how different substituents impact efficacy against various weed species.

A key strategy involves the synthesis of N-(arylmethoxy)-2-chloronicotinamides. In one study, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide), which incorporates a dichlorinated benzyl group, demonstrated excellent herbicidal activity against duckweed (Lemna paucicostata) with an IC50 value of 7.8 μM.[1] This highlights a crucial SAR insight: the introduction of halogenated aryl groups can significantly boost potency. The rationale behind this is that the bulky, hydrophobic, and electron-withdrawing nature of the dichlorobenzyl group likely improves binding affinity to the target protein in the weed, possibly by fitting into a specific hydrophobic pocket.

Comparison of Herbicidal Activity:

Compound IDR-Group (Amide Modification)Target WeedActivity (IC50 µM)Reference Herbicide (IC50 µM)
5f (3,4-dichlorobenzyl)oxyL. paucicostata7.8Propanil (2 µM), Clomazone (125 µM)[1]
2o 1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dioneA. stoloniferaGood activity at 1mMClomazone, Flumioxazin[1]

This data suggests that while some derivatives can approach the potency of commercial herbicides like propanil, the specific nature of the aryl substituent is critical for targeting different weed species.

Insecticidal Activity (Neonicotinoid Analogs)

This compound is a critical precursor for the synthesis of chloronicotinyl insecticides, a class that includes the highly successful neonicotinoid, Imidacloprid. These insecticides act as agonists at the insect nicotinic acetylcholine receptors (nAChRs).[2] The SAR for this class is well-defined. The 5-chloropyridinylmethyl moiety is essential for binding to the insect nAChR.

The development of Imidacloprid involved extensive SAR studies. It was discovered that a cyanoimine group was highly insecticidal, but replacing it with a nitroimino group, as in Imidacloprid, resulted in the highest activity.[3] This modification is believed to create electrostatic interactions with specific amino acid residues in the insect nAChR, contributing to the compound's selective toxicity towards insects over vertebrates.[2]

Comparison with Alternative Insecticides:

While neonicotinoids like Imidacloprid are highly effective, concerns over their environmental impact have led to the search for alternatives. Diamide insecticides, such as cyantraniliprole, represent a different class (IRAC Group 28) and have shown efficacy comparable to neonicotinoids against pests like the sweetpotato whitefly.[4]

Insecticide ClassCore Structure ElementMode of ActionComparative Efficacy (vs. Whitefly)
Neonicotinoid 6-ChloropyridinylmethylnAChR AgonistHighly effective[4]
Diamide Anthranilic DiamideRyanodine Receptor ModulatorCyantraniliprole is comparable to neonicotinoids[4]

This comparison underscores that while the 5-chloronicotinyl scaffold is highly optimized for nAChR-targeting insecticides, alternative scaffolds with different modes of action offer viable pest management solutions.

Therapeutic Potential

The nicotinamide scaffold (the amide of nicotinic acid) has also been explored for various therapeutic applications, including as androgen receptor (AR) antagonists for prostate cancer.[5] While not directly derivatives of this compound, these studies provide valuable SAR insights for the broader class. Systematic SAR studies on nicotinamides revealed that extending the molecular scaffold and adding sterically bulky groups could lead to potent AR antagonism.[5] This suggests that this compound could serve as a starting point for developing new therapeutic agents, where the chlorine atom could be used to modulate binding affinity and pharmacokinetic properties.

Furthermore, other nicotinic acid derivatives have been synthesized and tested for antimicrobial activities, with some acylhydrazone derivatives showing promising activity against Gram-positive bacteria, including MRSA strains.[6]

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative, step-by-step methodologies.

General Synthesis of this compound Amides

This protocol describes a common method for creating a library of amide derivatives for screening. The causality is clear: activating the carboxylic acid allows for nucleophilic attack by an amine, forming the desired amide bond.

Objective: To synthesize an amide derivative from this compound and a selected amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling reagent like Isobutyl chloroformate[7]

  • The desired amine (e.g., a substituted benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dioxane)

  • Triethylamine (a non-nucleophilic base)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation (Self-Validating Step: Visual confirmation of reaction, e.g., gas evolution):

    • Dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Slowly add 1.2 equivalents of thionyl chloride at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 5-chloronicotinoyl chloride is often used directly in the next step.

  • Amide Coupling (Self-Validating Step: Product precipitation or TLC confirmation):

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 6-12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Herbicidal Bioassay (Whole Plant)

This protocol provides a method for assessing the post-emergence herbicidal activity of synthesized compounds. The inclusion of a positive control (a known herbicide) and a negative control (solvent only) is critical for validating the results.

Objective: To determine the herbicidal efficacy of test compounds on a target weed species.

Procedure:

  • Plant Cultivation: Grow a target weed (e.g., Amaranthus retroflexus) and a crop (e.g., wheat) in pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.[8]

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) with a surfactant to create a stock solution. Prepare serial dilutions to achieve the desired test concentrations (e.g., 100 µM, 50 µM, 10 µM).

  • Application: Spray the plants evenly with the test solutions until runoff.[8] Include a positive control (e.g., 2,4-D) and a negative control (solvent + surfactant only). Use at least three replicate pots per treatment.

  • Evaluation (Self-Validating Step: Comparison to controls):

    • Keep the plants in the greenhouse for 14-21 days.

    • Visually assess herbicidal injury (e.g., necrosis, chlorosis, stunting) on a scale of 0% (no effect) to 100% (complete death) relative to the negative control.

    • For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent growth inhibition compared to the negative control.

  • Data Analysis: Calculate the GR₅₀ or IC₅₀ (the concentration required to cause 50% growth reduction) for each active compound using dose-response curve analysis.

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// Nodes start [label="Start:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Chemical Synthesis\n(e.g., Amidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; bioassay [label="Biological Screening\n(e.g., Herbicidal Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50 / EC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sar_analysis [label="SAR Analysis\n(Identify Key Structural Features)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> synthesis [color="#4285F4"]; synthesis -> purification [color="#FBBC05"]; purification -> bioassay [color="#34A853"]; bioassay -> data_analysis [color="#EA4335"]; data_analysis -> sar_analysis [color="#5F6368"]; sar_analysis -> lead_opt [color="#5F6368"]; sar_analysis -> synthesis [label="Iterative Design", style=dashed, color="#4285F4"]; } dot Caption: A typical workflow for SAR studies.

Future Directions and Outlook

The this compound scaffold remains a highly versatile platform for the development of new bioactive molecules. Future research will likely focus on:

  • Novel Therapeutic Targets: Exploring derivatives for their potential against a wider range of diseases, leveraging the scaffold's favorable pharmacokinetic properties.

  • New Modes of Action in Agrochemicals: Designing derivatives that target novel biochemical pathways in weeds and pests to combat growing resistance issues.

  • Computational Chemistry: Utilizing molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies to rationally design more potent and selective compounds, thereby reducing the need for extensive trial-and-error synthesis.

Conclusion

Structure-activity relationship studies of this compound derivatives have yielded potent herbicides and industry-defining insecticides. The key to this success lies in a systematic understanding of how modifications, primarily at the carboxyl group, influence interactions with specific biological targets. For herbicidal activity, bulky, halogenated aryl groups are often beneficial. For insecticidal activity within the neonicotinoid class, the 5-chloropyridinylmethyl group is a critical pharmacophore, with the nitroimino moiety being a pinnacle of optimization. By comparing these derivatives with alternatives and adhering to rigorous experimental protocols, researchers can continue to unlock the vast potential of this privileged chemical scaffold.

References

  • Wang, Q., et al. (2020). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Molecules, 25(15), 3364.
  • Kaur, P., et al. (2017). Synthesis and Herbicidal Activity of Some New Heterocyclic Acid Amides. Indian Journal of Heterocyclic Chemistry, 27(2), 129-135.
  • Płazińska, A., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5039.
  • Yang, S. H., et al. (2013). SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer. Journal of Medicinal Chemistry, 56(8), 3414-8.
  • Kagabu, S. (2016). Discovery of Chloronicotinyl Insecticides. In Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Springer, Tokyo.
  • Kumar, V., et al. (2019). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. International Journal of Chemical Studies, 7(3), 226-231.
  • Sial, A. A., et al. (2021). Efficacy of Selected Insecticides as Replacement for Neonicotinoids in Managing Sweetpotato Whitefly on Poinsettia in Greenhouses. HortTechnology, 31(2), 196-203.
  • Tomizawa, M., & Casida, J. E. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in Pharmacological Sciences, 22(11), 573-80.

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Chloronicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

5-Chloronicotinic acid is a pivotal intermediate in the pharmaceutical and agrochemical industries, valued for its role in the synthesis of a variety of biologically active molecules.[1] The efficient and scalable production of this compound is therefore of critical importance. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and scalability. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Significance of this compound

This compound, also known as 5-chloro-3-pyridinecarboxylic acid, is a halogenated derivative of nicotinic acid. Its unique electronic and structural properties make it a versatile building block in organic synthesis. The presence of the chlorine atom at the 5-position of the pyridine ring provides a reactive handle for further functionalization, while the carboxylic acid group allows for a wide range of chemical transformations. These features have led to its use as a key intermediate in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced herbicides and pesticides.[1]

This guide will explore and compare three prominent synthetic pathways to this compound:

  • Route 1: Oxidation of 5-Chloro-3-methylpyridine

  • Route 2: Hydrolysis of Ethyl 5-Chloronicotinate

  • Route 3: Halogen Exchange from 5-Bromonicotinic Acid

Each route will be evaluated based on reaction efficiency, accessibility of starting materials, operational simplicity, and overall yield.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical manufacturing process, balancing factors such as cost, efficiency, safety, and environmental impact. The following sections provide a detailed examination of the three primary routes to this compound.

Route 1: Oxidation of 5-Chloro-3-methylpyridine

This classical approach involves the oxidation of the methyl group of 5-chloro-3-methylpyridine (also known as 3-chloro-5-picoline) to a carboxylic acid. This transformation is a cornerstone of industrial aromatic acid synthesis.[2]

Mechanism: The oxidation of the methyl group on the pyridine ring typically proceeds via a free-radical mechanism, often initiated by a strong oxidizing agent. The choice of oxidant is crucial to achieving high selectivity and yield, minimizing over-oxidation and side reactions.

DOT Diagram: Oxidation of 5-Chloro-3-methylpyridine

G cluster_0 Route 1: Oxidation Starting Material 5-Chloro-3-methylpyridine Intermediate Oxidized Intermediate Starting Material->Intermediate [Oxidizing Agent] (e.g., KMnO4, HNO3) Product This compound Intermediate->Product Work-up (Acidification)

Caption: Synthetic pathway for this compound via oxidation.

Advantages:

  • Cost-Effective Starting Material: 3-Methylpyridine, a precursor to 5-chloro-3-methylpyridine, is a readily available and relatively inexpensive bulk chemical.[2][3]

  • Direct Conversion: This route offers a direct conversion of a simple precursor to the desired product.

Disadvantages:

  • Harsh Reaction Conditions: The use of strong oxidizing agents like potassium permanganate or nitric acid often requires elevated temperatures and careful control to prevent runaway reactions.[4]

  • Byproduct Formation: The oxidation can lead to the formation of byproducts, including over-oxidized species or ring-opened products, which can complicate purification.

  • Environmental Concerns: The use of heavy metal oxidants or strong acids can generate significant waste streams that require careful management.

Route 2: Hydrolysis of Ethyl 5-Chloronicotinate

This method involves the saponification of the corresponding ester, ethyl 5-chloronicotinate, to yield the carboxylic acid. This is a common final step in multi-step synthetic sequences where the ester group serves as a protecting group or is introduced through other transformations.

Mechanism: The hydrolysis is a nucleophilic acyl substitution reaction. Under basic conditions (saponification), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

DOT Diagram: Hydrolysis of Ethyl 5-Chloronicotinate

G cluster_1 Route 2: Hydrolysis Starting Material Ethyl 5-Chloronicotinate Intermediate Sodium 5-Chloronicotinate Starting Material->Intermediate 1. NaOH, H2O 2. Heat Product This compound Intermediate->Product HCl (aq) (pH 4-5)

Caption: Synthetic pathway for this compound via hydrolysis.

Advantages:

  • High Purity: This route often yields a very pure product, as the hydrolysis and subsequent precipitation are typically clean reactions.[5]

  • Mild Conditions: The reaction is generally carried out under relatively mild conditions, avoiding the harsh reagents and high temperatures of the oxidation route.

  • Scalability: Saponification reactions are well-understood and readily scalable for industrial production.

Disadvantages:

  • Multi-Step Synthesis: The starting material, ethyl 5-chloronicotinate, is not as readily available as 5-chloro-3-methylpyridine and often requires a separate synthesis, adding to the overall step count and cost.

Route 3: Halogen Exchange from 5-Bromonicotinic Acid

This route involves the conversion of the more readily available 5-bromonicotinic acid to the desired 5-chloro derivative. This is typically achieved by first converting the carboxylic acid to an acyl chloride, which then facilitates the halogen exchange.

Mechanism: The carboxylic acid is first activated by conversion to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack conditions). This highly reactive acyl chloride can then undergo a nucleophilic substitution with a chloride source to replace the bromine atom on the pyridine ring. However, the provided reference describes the formation of the acyl chloride from the bromo-acid, with the final product being the acyl chloride of this compound, implying the chloro- substitution happens on the acid chloride. A more direct halogen exchange on the ring is also possible but can be challenging.

DOT Diagram: Halogen Exchange from 5-Bromonicotinic Acid

G cluster_2 Route 3: Halogen Exchange Starting Material 5-Bromonicotinic Acid Intermediate 5-Bromonicotinoyl Chloride Starting Material->Intermediate Oxalyl Chloride, DMF CH2Cl2 Product This compound Intermediate->Product Further reaction and hydrolysis (not fully detailed)

Caption: Synthetic pathway from 5-Bromonicotinic acid.

Advantages:

  • Alternative Starting Material: This route provides an alternative when 5-bromonicotinic acid is a more accessible or cost-effective starting material.

Disadvantages:

  • Use of Hazardous Reagents: Reagents like oxalyl chloride and thionyl chloride are corrosive, toxic, and moisture-sensitive, requiring specialized handling procedures.

  • Potential for Side Reactions: The formation of the acyl chloride and subsequent reactions can lead to side products if not carefully controlled.

  • Incomplete Reaction Details: The provided source focuses on the formation of the acyl chloride and does not fully detail the subsequent conversion to this compound, which may require further optimization.[6]

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic route, based on available literature data.

Parameter Route 1: Oxidation Route 2: Hydrolysis Route 3: Halogen Exchange
Starting Material 5-Chloro-3-methylpyridineEthyl 5-chloronicotinate5-Bromonicotinic acid
Key Reagents KMnO₄, HNO₃, etc.NaOH, HClOxalyl chloride, DMF
Reported Yield Variable, often moderateGood (e.g., 6.9g from 10.5g ester)[5]Not explicitly reported for final acid
Reaction Conditions Often harsh, elevated temp.Mild, 60°C[5]Room temperature to mild heating
Scalability Good, but with safety concernsExcellentModerate, reagent handling is a factor
Purity of Crude Product Moderate, requires purificationHighModerate to high

Detailed Experimental Protocols

Protocol 4.1: Synthesis of this compound via Hydrolysis of Ethyl 5-Chloronicotinate

This protocol is adapted from the procedure described in patent WO2004/63197.[5]

  • Reaction Setup: To a solution of ethyl 5-chloronicotinate (10.5 g), add a 1N aqueous solution of sodium hydroxide (84.9 mL) at ambient temperature.

  • Reaction: Stir the mixture at room temperature for several hours. Subsequently, heat the reaction mixture to 60°C and maintain for 1 hour.

  • Work-up: Cool the reaction solution to room temperature. Carefully adjust the pH of the solution to 4-5 using hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by filtration.

  • Purification: The filtered solid is this compound (6.9 g) as a colorless solid. Further purification can be achieved by recrystallization if necessary.

Protocol 4.2: Synthesis of 5-Chloronicotinoyl Chloride from 5-Bromonicotinic Acid (Intermediate Step)

This protocol is adapted from the procedure found in Guidechem.[6]

  • Reaction Setup: In a flask equipped with a stir bar and under an inert atmosphere, dissolve 5-bromonicotinic acid (262 mg) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Cool the solution in an ice-water bath. Add 3 drops of dry N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (0.13 mL, 1.5 mmol).

  • Reaction: Remove the ice bath and stir the resulting mixture at room temperature for 3 hours.

  • Isolation: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude acyl chloride product. Note: This protocol yields the acyl chloride, and further steps would be required to obtain this compound.

Conclusion and Recommendations

Based on the comparative analysis, the hydrolysis of ethyl 5-chloronicotinate (Route 2) emerges as a highly effective and reliable method for the synthesis of this compound, particularly when high purity is a primary concern.[5] This route offers the advantages of mild reaction conditions, operational simplicity, and excellent scalability, making it well-suited for both laboratory-scale synthesis and industrial production.

The oxidation of 5-chloro-3-methylpyridine (Route 1) remains a viable option, especially for large-scale production where the low cost of the starting material is a significant driver. However, the harsh reaction conditions and potential for byproduct formation necessitate robust process control and purification strategies.

The halogen exchange from 5-bromonicotinic acid (Route 3) provides a useful alternative, contingent on the availability and cost of the starting material. The use of hazardous reagents requires careful consideration of safety protocols.

For researchers and drug development professionals requiring a high-purity product with a straightforward and scalable protocol, the hydrolysis route is the recommended starting point for the synthesis of this compound.

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022).
  • 3-Chloro-5-methylpyridine | C6H6ClN - PubChem. (n.d.).

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A Comparative Cost-Benefit Analysis of 5-Chloronicotinic Acid Synthesis Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloronicotinic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] The efficiency, cost-effectiveness, and environmental impact of its production are therefore critical considerations for researchers and chemical manufacturers. This in-depth guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to this compound: the hydrolysis of ethyl 5-chloronicotinate, the Sandmeyer reaction of 5-aminonicotinic acid, and a multi-step synthesis commencing from 3-picoline. Each method is evaluated based on chemical yield, cost of starting materials and reagents, operational complexity, and safety and environmental footprint. Detailed experimental protocols and process diagrams are provided to facilitate practical application in a research and development setting.

Introduction

This compound (CAS No. 22620-27-5), a halogenated derivative of nicotinic acid (Vitamin B3), serves as a crucial building block in organic synthesis.[2] Its pyridine ring, substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, offers versatile reactivity for the construction of more complex molecules. This has led to its use in the development of novel therapeutic agents and crop protection products.[3] The growing demand for this intermediate necessitates a thorough evaluation of its available synthesis methods to identify the most suitable approach for specific laboratory or industrial needs. This guide aims to provide a detailed, side-by-side comparison of the most common synthetic strategies, empowering researchers and process chemists to make informed decisions.

Method 1: Hydrolysis of Ethyl 5-Chloronicotinate

This method represents a straightforward and high-yielding final step in a multi-stage synthesis where the ester is prepared beforehand. The core of this process is the saponification of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.

Causality Behind Experimental Choices

The use of a strong base like sodium hydroxide is essential to drive the hydrolysis of the relatively stable ethyl ester.[3] Heating the reaction mixture accelerates the rate of this typically slow reaction. Subsequent acidification with a strong acid, such as hydrochloric acid, is necessary to protonate the carboxylate salt and precipitate the less soluble this compound. The choice of a pH between 4 and 5 for precipitation is a balance between maximizing the yield of the carboxylic acid and minimizing the protonation of the pyridine nitrogen, which would increase its solubility in the aqueous solution.

Synthetic Pathway

cluster_0 Method 1: Hydrolysis Ethyl_5-chloronicotinate Ethyl 5-chloronicotinate 5-Chloronicotinic_acid This compound Ethyl_5-chloronicotinate->5-Chloronicotinic_acid 1. NaOH, H₂O, 60°C 2. HCl (to pH 4-5)

Caption: Hydrolysis of Ethyl 5-Chloronicotinate.

Experimental Protocol
  • To a solution of ethyl 5-chloronicotinate (10.5 g, 56.5 mmol) in a suitable reaction vessel, add a 1N aqueous solution of sodium hydroxide (84.9 mL, 84.9 mmol).

  • Heat the mixture to 60°C and maintain this temperature with stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford this compound as a colorless solid.

Reported Yield: 6.9 g (approximately 77%)[3]

Method 2: Sandmeyer Reaction of 5-Aminonicotinic Acid

The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[4][5] This approach offers a direct route to this compound from a readily available amino precursor.

Causality Behind Experimental Choices

The diazotization of 5-aminonicotinic acid is performed at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to decompose uncontrollably.[6] Sodium nitrite is the standard reagent for generating the necessary nitrous acid in situ upon reaction with a strong acid like hydrochloric acid. The use of a copper(I) chloride catalyst is crucial for the subsequent conversion of the diazonium salt to the desired chloro-derivative. The copper(I) species facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the loss of nitrogen gas, followed by chlorine transfer from a copper(II) species.[5]

Synthetic Pathway

cluster_1 Method 2: Sandmeyer Reaction 5-Aminonicotinic_acid 5-Aminonicotinic acid Diazonium_salt Diazonium salt intermediate 5-Aminonicotinic_acid->Diazonium_salt NaNO₂, HCl, H₂O, 0-5°C 5-Chloronicotinic_acid This compound Diazonium_salt->5-Chloronicotinic_acid CuCl, HCl

Caption: Sandmeyer Reaction of 5-Aminonicotinic Acid.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Sandmeyer reaction on similar heterocyclic amines.[6]

  • In a reaction vessel, suspend 5-aminonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid and cool it to 0°C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and collect the precipitated product by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Method 3: Multi-step Synthesis from 3-Picoline

This route involves the transformation of a simple and inexpensive starting material, 3-picoline (3-methylpyridine), through a sequence of chlorination and oxidation reactions. While more complex, this method offers the potential for large-scale production from a readily available feedstock.

Causality Behind Experimental Choices

The synthesis begins with the N-oxidation of 3-picoline, which serves to activate the pyridine ring for subsequent electrophilic substitution and directs the incoming chloro group. The chlorination of the pyridine N-oxide is a common strategy to introduce halogens onto the pyridine ring. The subsequent oxidation of the methyl group to a carboxylic acid can be achieved using various oxidizing agents. The choice of specific reagents and conditions for each step is crucial for achieving good selectivity and yield, as multiple isomers can be formed during the chlorination step.[7][8]

Synthetic Pathway

cluster_2 Method 3: From 3-Picoline 3-Picoline 3-Picoline 3-Picoline-N-oxide 3-Picoline-N-oxide 3-Picoline->3-Picoline-N-oxide Oxidation (e.g., H₂O₂) 5-Chloro-3-methylpyridine 5-Chloro-3-methylpyridine 3-Picoline-N-oxide->5-Chloro-3-methylpyridine Chlorination (e.g., POCl₃) 5-Chloronicotinic_acid This compound 5-Chloro-3-methylpyridine->5-Chloronicotinic_acid Oxidation (e.g., KMnO₄ or O₂)

Caption: Multi-step Synthesis from 3-Picoline.

Experimental Protocol (Proposed)

This protocol is a composite of procedures reported for the individual steps on similar substrates.[7][9][10]

Step 1: Synthesis of 3-Picoline-N-oxide

  • In a suitable reaction vessel, dissolve 3-picoline in a suitable solvent (e.g., acetic acid).

  • Add an oxidizing agent, such as hydrogen peroxide, dropwise while maintaining the temperature.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Purify the 3-picoline-N-oxide by distillation or recrystallization.

Step 2: Synthesis of 5-Chloro-3-methylpyridine

  • React 3-picoline-N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), potentially in the presence of a base.[7]

  • The reaction is typically heated to drive it to completion.

  • After the reaction, the mixture is carefully quenched with water or ice and then neutralized.

  • The product is extracted with an organic solvent and purified by distillation or chromatography to isolate the desired 5-chloro-3-methylpyridine isomer.

Step 3: Synthesis of this compound

  • Dissolve 5-chloro-3-methylpyridine in a suitable solvent (e.g., acetic acid or acetonitrile).

  • Add an oxidizing agent, such as potassium permanganate or perform a catalytic oxidation with oxygen in the presence of a metal catalyst and an initiator like N-hydroxyphthalimide.[9]

  • The reaction mixture is heated under pressure if using oxygen.

  • After the reaction is complete, the mixture is worked up to isolate the this compound. This may involve filtration to remove solid byproducts, followed by acidification to precipitate the product.

Cost-Benefit Analysis: A Comparative Summary

ParameterMethod 1: HydrolysisMethod 2: Sandmeyer ReactionMethod 3: From 3-Picoline
Starting Material Cost High (Ethyl 5-chloronicotinate is a specialty chemical)Moderate (5-Aminonicotinic acid is a specialty chemical)Low (3-Picoline is a commodity chemical)
Reagent Cost Low (NaOH, HCl are inexpensive)Moderate (Sodium nitrite, CuCl are moderately priced)Moderate to High (Oxidizing agents, catalysts can be expensive)
Yield High (typically >75%)Moderate to High (highly dependent on substrate and conditions)Moderate (multi-step synthesis, overall yield is a product of individual step yields)
Operational Complexity Low (single-step, simple workup)Moderate (requires careful temperature control, handling of diazonium intermediate)High (multi-step, requires purification of intermediates)
Safety Concerns Low (handling of corrosive NaOH and HCl)High (diazonium salts are potentially explosive)Moderate (handling of flammable 3-picoline, corrosive and oxidizing reagents)
Environmental Impact Low (generates saline wastewater)Moderate (use of copper catalyst, which can be an environmental concern if not recycled)Moderate (use of organic solvents, potential for chlorinated byproducts)

Note: Cost estimations are based on readily available pricing for research-grade chemicals and may vary based on supplier and scale.[11][12][13][14][15][16][17][18][19][20][21][22]

Discussion and Recommendations

Method 1 (Hydrolysis) is the most straightforward and often the highest-yielding approach, provided that the starting ester is readily available. For laboratory-scale synthesis where the ester can be purchased or is an intermediate in a longer synthetic sequence, this method is highly recommended due to its simplicity and safety.

Method 2 (Sandmeyer Reaction) offers a direct route from an amino-substituted pyridine. While the handling of diazonium salts requires caution, the reaction is a powerful tool in aromatic chemistry.[23] This method is a viable option if 5-aminonicotinic acid is a more accessible starting material than the corresponding ester. The environmental impact of the copper catalyst should be considered, and efforts should be made to recover or recycle it in larger-scale operations.[20][24][25]

Method 3 (From 3-Picoline) is the most economically attractive option for large-scale industrial production due to the low cost of the starting material.[26] However, it is also the most complex, involving multiple steps and the potential for isomer formation, which necessitates careful process optimization and control. The environmental and safety considerations for this route are also more significant due to the use of flammable and corrosive reagents and the potential for generating chlorinated waste streams.[24][25][27][28]

Conclusion

The optimal synthesis method for this compound is highly dependent on the specific context, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory or manufacturing facility. For small-scale research and development, the hydrolysis of ethyl 5-chloronicotinate offers a simple and efficient route. For situations where 5-aminonicotinic acid is the preferred precursor, the Sandmeyer reaction is a powerful, albeit more hazardous, alternative. For large-scale industrial production, a multi-step synthesis from 3-picoline presents the most cost-effective long-term strategy, despite its initial complexity. A thorough process hazard analysis and environmental impact assessment are essential before implementing any of these methods on a larger scale.

References

  • Chemical-Suppliers.com. This compound ethyl ester. [Link]
  • SDFine. 3-PICOLINE (3-methylpyridine, b-picoline). [Link]
  • DGR Industrial Products, Inc. Copper (I) Chloride, 200 grams. [Link]
  • GTI Laboratory Supplies. Copper(I) chloride, 90+%, Analytical Reagent ACS, 30g. [Link]
  • Wikipedia. Copper. [Link]
  • Cole-Parmer. Reagents Sodium Nitrite, Purified; 500 g. [Link]
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  • Environment Canada and Health Canada. Screening Assessment for the Challenge Pyridine, alkyl derivs. [Link]
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  • Wikipedia. 3-Methylpyridine. [Link]
  • Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]
  • Australian Government Department of Health. Pyridine: Human health tier II assessment. [Link]
  • Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]
  • Accounts of Chemical Research. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]
  • MDPI.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
  • Nature.
  • Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • PubChem. This compound. [Link]
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  • Google Patents. EP0092117B1 - Process for producing chloronicotinic acid compounds.
  • Google Patents.

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A Researcher's Guide to Spectroscopic Differentiation of 5-Chloronicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 5-Chloronicotinic acid and its structural isomers, focusing on their differentiation using key spectroscopic techniques. For researchers in pharmaceutical development, medicinal chemistry, and quality control, the precise identification of isomers is critical, as even minor structural changes can drastically alter a compound's biological activity and toxicological profile. Here, we delve into the practical application and interpretation of Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering not just data, but the causal logic behind the observed spectral differences.

The Challenge of Isomer Identification

Nicotinic acid (Vitamin B3) derivatives are foundational scaffolds in numerous pharmaceuticals. The introduction of a chlorine atom to the pyridine ring yields several positional isomers, including 2-chloro-, 5-chloro-, and 6-chloronicotinic acid. While they share the same molecular formula (C₆H₄ClNO₂) and weight (157.55 g/mol ), the location of the electronegative chlorine atom imparts unique electronic and vibrational properties to each molecule.[1][2] These subtle differences are reliably captured by spectroscopic methods, providing a "fingerprint" for each distinct isomer.

This guide will walk through the methodologies and expected outcomes for analyzing these solid, powdered compounds, enabling unambiguous identification.

Vibrational Spectroscopy: FTIR & Raman Analysis

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule.[3] Both FTIR and Raman spectroscopy provide information about these vibrational modes, but they operate on different principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[4][5] Consequently, they provide complementary information. For instance, highly polar bonds with a strong change in dipole moment (like C=O) produce strong IR signals, whereas symmetric, less polar bonds (like C=C in a ring) often yield strong Raman signals.[5]

Experimental Workflow: Vibrational Spectroscopy

The general process for analyzing the solid isomers using FTIR and Raman spectroscopy follows a straightforward workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Receive Solid Sample (e.g., this compound) B Grind Sample with KBr (FTIR) or Place Powder on Slide (Raman) A->B Weigh ~1-2 mg C Press KBr Pellet (FTIR) or Flatten Powder (Raman) B->C E Place Sample in Spectrometer C->E D Acquire Background Spectrum (Empty Spectrometer) F Acquire Sample Spectrum D->F E->F G Process Spectrum (e.g., Baseline Correction) F->G H Identify Peak Positions (cm⁻¹) & Intensities G->H I Compare to Reference Spectra & Isomer Data H->I

Caption: General experimental workflow for FTIR and Raman analysis of solid samples.

Protocol 1: FTIR Analysis using KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples. KBr is used because it is transparent to infrared radiation and forms a stable matrix when pressed.[6]

  • Preparation: Gently grind 1-2 mg of the chloronicotinic acid isomer with approximately 100-200 mg of dry, spectroscopy-grade KBr in an agate mortar. The goal is a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[7]

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Typically, a range of 4000–400 cm⁻¹ is scanned with a resolution of 4 cm⁻¹.[7]

Protocol 2: FT-Raman Analysis of Powdered Sample

Raman spectroscopy of solid samples requires minimal preparation.[4]

  • Sample Placement: Place a small amount (a few milligrams) of the powdered isomer onto a microscope slide or into a shallow well on a sample holder.[8][9]

  • Data Acquisition: Place the sample into the FT-Raman spectrometer. Acquire the spectrum using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. A typical scan range is 3500–50 cm⁻¹.[10]

Comparative FTIR/Raman Data & Interpretation

The position of the chlorine atom significantly influences the vibrational frequencies of the pyridine ring and the carboxylic acid group.

Functional Group Vibrational Mode 5-Chloro (cm⁻¹)2-Chloro (cm⁻¹)6-Chloro (cm⁻¹)Reason for Variation
Carboxylic AcidC=O Stretch~1700~1710~1695The electron-withdrawing effect of the chlorine atom influences the carbonyl bond polarity. Proximity in the 2- and 6- positions has a more direct inductive effect.[10][11]
Pyridine RingC=C/C=N Stretch~1600, ~1570~1580, ~1550~1590, ~1560The chlorine's position alters the ring's electron distribution and symmetry, shifting the characteristic ring stretching frequencies.[12][13]
C-Cl BondC-Cl Stretch~700-800~750-850~720-820The C-Cl stretching frequency is highly dependent on its position on the aromatic ring, providing a key diagnostic peak in the fingerprint region.[11]

Note: The exact peak positions can vary slightly based on the physical state (solid-state packing forces) and instrumentation.

The "fingerprint region" (below 1500 cm⁻¹) of the IR and Raman spectra is particularly rich with complex vibrations unique to each isomer, making it a powerful tool for definitive identification when comparing an unknown sample to a known standard.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. For chloronicotinic acid isomers, ¹H NMR is especially diagnostic, as the position of the chlorine atom and carboxylic acid group creates a unique splitting pattern and chemical shift for each of the three remaining aromatic protons.

Protocol 3: ¹H and ¹³C NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[15][16]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for these acids. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the instrument's lock system.[17]

  • Sample Weighing: For ¹H NMR, dissolve 5-25 mg of the isomer in 0.6–0.7 mL of the deuterated solvent.[15][17] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required.[17]

  • Dissolution & Filtration: Dissolve the sample completely in a small vial. To avoid spectral line broadening, it is essential to have a solution free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[15][18]

  • Analysis: Place the capped and labeled NMR tube into the spectrometer's autosampler or probe. Acquire the spectrum, ensuring a sufficient number of scans, particularly for ¹³C, to achieve a good signal-to-noise ratio.

Comparative ¹H NMR Data & Interpretation

The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are unique for each isomer.

Isomer Proton H2 (δ, ppm)Proton H4 (δ, ppm)Proton H6 (δ, ppm)Expected Splitting Pattern
This compound ~9.0 (d)~8.7 (t)~8.2 (d)Three distinct signals, each a doublet or triplet due to coupling with its neighbors.
2-Chloronicotinic Acid [19]-~8.24 (dd)~8.57 (dd)Two signals for H4 and H6, coupled to each other and to H5 (at ~7.56 ppm).
6-Chloronicotinic Acid [20]~8.9 (d)~8.3 (dd)-Two signals for H2 and H4, coupled to each other and to H5 (at ~7.6 ppm).

Note: Chemical shifts are approximate and depend on solvent and concentration. 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets.

The logic for interpreting these patterns is based on fundamental NMR principles:

  • Chemical Shift: The electron-withdrawing chlorine atom deshields nearby protons, shifting their signals downfield (to a higher ppm value).

  • Splitting (Coupling): Protons on adjacent carbons "split" each other's signals into multiplets, with the pattern revealing the number of neighboring protons.

G struct5 This compound (H at 2, 4, 6) nmr5 Three distinct aromatic signals. Unique chemical shifts for H2, H4, H6. struct5->nmr5 yields struct2 2-Chloronicotinic Acid (H at 4, 5, 6) nmr2 Absence of H2 signal. Characteristic shifts for H4, H5, H6. struct2->nmr2 yields struct6 6-Chloronicotinic Acid (H at 2, 4, 5) nmr6 Absence of H6 signal. Characteristic shifts for H2, H4, H5. struct6->nmr6 yields

Sources

A Comparative Guide to the Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, a simple pyridine-3-carboxylic acid, is a precursor to the essential coenzymes NAD+ and NADP+, placing it at the heart of cellular metabolism. Beyond its physiological role, the pyridine ring and the carboxylic acid group offer prime handles for synthetic modification, allowing for the generation of diverse libraries of derivatives. These modifications can dramatically alter the molecule's physicochemical properties, influencing its ability to interact with and inhibit various enzymes. This guide will delve into the inhibitory activities of nicotinic acid derivatives against three key enzymes with significant therapeutic relevance: α-glucosidase, urease, and carbonic anhydrase.

Inhibition of α-Glucosidase: A Target for Diabetes Management

α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme delays carbohydrate digestion, thereby reducing postprandial blood glucose levels, a key strategy in the management of type 2 diabetes mellitus.[2]

Signaling Pathway and Physiological Role

The activity of α-glucosidase directly impacts the rate of glucose absorption. By hydrolyzing α-(1→4) glycosidic bonds of oligosaccharides, it releases glucose, which is then transported into the bloodstream. Inhibition of this enzyme blunts the sharp increase in blood glucose after a meal, easing the burden on insulin-producing pancreatic β-cells.

alpha_glucosidase_pathway cluster_intestine Small Intestine Lumen & Brush Border Carbohydrates Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Absorption Glucose->Bloodstream Pancreas Pancreatic β-cells Bloodstream->Pancreas Insulin Insulin Release Pancreas->Insulin Inhibitor Nicotinic Acid Derivatives Inhibitor->Oligosaccharides Inhibition

Caption: α-Glucosidase role in carbohydrate digestion and glucose absorption.

Comparative Inhibitory Activity

While specific data on 5-chloronicotinic acid derivatives is scarce, studies on related analogs, particularly 5-amino-nicotinic acid derivatives, have demonstrated promising α-glucosidase inhibitory activity. The following table summarizes the inhibitory potential of various nicotinic acid derivatives against α-glucosidase.

Derivative ClassSpecific Compound ExampleTarget EnzymeIC50 Value (µM)Reference Standard (IC50 µM)Reference
5-Amino-nicotinic acid derivativesCompound 4 (structure not specified)α-Glucosidase12.01 ± 0.09 (µg/mL)Acarbose (not specified)[3]
5-Amino-nicotinic acid derivativesCompound 7 (structure not specified)α-Glucosidase15.22 ± 0.05 (µg/mL)Acarbose (not specified)[3]
Nicotinic acid 6-thioether derivativesCompound 35 (structure not specified)α-Glucosidase32.9Acarbose (26.4)[4]
Nicotinic acid 6-thioether derivativesCompound 39 (structure not specified)α-Glucosidase26.4Acarbose (26.4)[4]

Note: IC50 values can vary depending on assay conditions.

Structure-Activity Relationship (SAR) Insights

The available data, though limited, suggests that substitutions on the nicotinic acid scaffold are crucial for α-glucosidase inhibition. The amino group at the 5-position appears to be a favorable feature. Furthermore, modifications at the 6-position with thioether functionalities have yielded compounds with potency comparable to the standard drug, acarbose.[4] The mechanism of inhibition for these 6-thioether derivatives was found to be noncompetitive, which can offer advantages over competitive inhibitors.[4]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methodologies for determining α-glucosidase inhibitory activity.[3][5]

alpha_glucosidase_assay start Start prep_reagents Prepare Reagents: - α-Glucosidase solution (0.5 U/mL) - pNPG substrate solution (5 mM) - Phosphate buffer (0.1 M, pH 6.8) - Test compounds & Acarbose (serial dilutions) start->prep_reagents plate_setup Plate Setup (96-well): - Add 50 µL buffer to all wells - Add 20 µL of test compound/control prep_reagents->plate_setup pre_incubation Pre-incubation: - Add 20 µL α-glucosidase solution - Incubate at 37°C for 10 min plate_setup->pre_incubation reaction_init Initiate Reaction: - Add 20 µL pNPG solution pre_incubation->reaction_init incubation Incubation: - Incubate at 37°C for 20 min reaction_init->incubation stop_reaction Stop Reaction: - Add 50 µL Na2CO3 (0.1 M) incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 5 mM.

    • Prepare stock solutions of the test compounds and the standard inhibitor (acarbose) in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 20 µL of the serially diluted test compounds or acarbose to the respective wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with no inhibitor and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

Urease Inhibition: A Strategy Against Pathogenic Bacteria and for Agricultural Applications

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[7] This activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach.[8] In agriculture, urease activity contributes to the loss of nitrogen from urea-based fertilizers.[9]

Biological Pathway and Physiological Consequences

The hydrolysis of urea by urease leads to a localized increase in pH due to the production of ammonia.[7] In the stomach, this neutralizes gastric acid, enabling the survival and colonization of H. pylori, which is linked to gastritis and peptic ulcers.[8]

urease_pathway cluster_catalysis Urease Catalysis Urea Urea ((NH2)2CO) Ammonia_Carbamate Ammonia (NH3) + Carbamic Acid Urea->Ammonia_Carbamate Urease Ammonia_CO2 2NH3 + CO2 Ammonia_Carbamate->Ammonia_CO2 Spontaneous Decomposition pH_increase Increased pH Ammonia_CO2->pH_increase Inhibitor Nicotinic/Isonicotinic Acid Derivatives Inhibitor->Urea Inhibition

Caption: The catalytic action of urease and its inhibition.

Comparative Inhibitory Activity

Nicotinic and isonicotinic acid thiosemicarbazide derivatives have demonstrated potent urease inhibitory activity, with many compounds showing superior or comparable activity to the standard inhibitor, thiourea.

Derivative ClassSpecific Compound ExampleTarget EnzymeIC50 Value (µM)Reference Standard (IC50 µM)Reference
Nicotinic thiosemicarbazidesCompound 3 (structure not specified)Jack Bean Urease1.21Thiourea (21.25)[10]
Isonicotinic thiosemicarbazidesCompound 15 (structure not specified)Jack Bean Urease1.13Thiourea (21.25)[10]
Isonicotinic thiosemicarbazidesCompound 27 (structure not specified)Jack Bean Urease19.74Thiourea (21.25)[10]

Note: IC50 values can vary depending on assay conditions.

Structure-Activity Relationship (SAR) Insights

The position of substituents on the aromatic ring and the position of the nitrogen in the pyridine ring of nicotinic/isonicotinic acid derivatives are critical for their urease inhibitory activity.[10] Molecular docking studies have supported these findings, showing a good correlation between the predicted binding affinities and the experimentally observed inhibitory activities.[10]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is based on the widely used Berthelot method for the colorimetric quantification of ammonia produced by urease activity.[11][12]

urease_assay start Start prep_reagents Prepare Reagents: - Urease solution - Urea solution (substrate) - Phosphate buffer (pH 7.5) - Test compounds & Thiourea - Berthelot's Reagent (A & B) start->prep_reagents plate_setup Plate Setup (96-well): - Add test compound/control - Add urease solution prep_reagents->plate_setup pre_incubation Pre-incubation: - Incubate at 37°C for 15 min plate_setup->pre_incubation reaction_init Initiate Reaction: - Add urea solution pre_incubation->reaction_init incubation Incubation: - Incubate at 37°C for 30 min reaction_init->incubation color_development Color Development: - Add Berthelot's Reagent A & B - Incubate at room temp for 20 min incubation->color_development read_absorbance Read Absorbance at 630 nm color_development->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM sodium phosphate buffer (pH 7.5).

    • Dissolve Jack bean urease in the phosphate buffer.

    • Prepare a urea solution in the phosphate buffer.

    • Prepare stock solutions of the test compounds and thiourea in a suitable solvent.

    • Prepare Berthelot's reagent: Solution A (phenol and sodium nitroprusside) and Solution B (sodium hypochlorite and sodium hydroxide).

  • Assay Procedure (96-well plate format):

    • In each well, add the test compound or thiourea at various concentrations.

    • Add the urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the urea solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and initiate color development by adding Solution A followed by Solution B of the Berthelot's reagent.

    • Incubate at room temperature for 20 minutes for color development.

  • Data Analysis:

    • Measure the absorbance of the blue-green indophenol complex at 630 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Carbonic Anhydrase Inhibition: A Target for Glaucoma and Other Conditions

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][14] They are involved in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[15] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[16]

Physiological Role and Signaling

CAs play a crucial role in maintaining acid-base balance in the body.[15] In the eye, CA II is involved in the secretion of aqueous humor, and its inhibition leads to a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma.[17]

carbonic_anhydrase_pathway cluster_catalysis Carbonic Anhydrase Catalysis CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H Spontaneous Dissociation Physiological_Processes Physiological Processes: - pH regulation - Ion transport - Fluid secretion HCO3_H->Physiological_Processes Inhibitor Isonicotinic Acid Derivatives Inhibitor->CO2_H2O Inhibition

Caption: The role of carbonic anhydrase in physiological processes.

Comparative Inhibitory Activity

Derivatives of isonicotinic acid have been shown to be effective inhibitors of various carbonic anhydrase isoforms, particularly CA II and CA IV, which are relevant targets for glaucoma treatment.

Derivative ClassTarget EnzymeInhibition Constant (Kᵢ) (nM)Reference StandardReference
Isonicotinoyl-sulfonamidesCA IVariesAcetazolamide[17]
Isonicotinoyl-sulfonamidesCA IINanomolar rangeAcetazolamide[17]
Isonicotinoyl-sulfonamidesCA IVNanomolar rangeAcetazolamide[17]

Note: Kᵢ values are a measure of the inhibitor's binding affinity, with lower values indicating stronger inhibition.

Structure-Activity Relationship (SAR) Insights

The isonicotinoyl moiety in these derivatives confers water solubility, which is advantageous for topical administration as eye drops for glaucoma.[17] The sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme. The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached also influences the inhibitory potency and selectivity against different CA isoforms.[17]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring CA activity based on its esterase activity.[10][16]

carbonic_anhydrase_assay start Start prep_reagents Prepare Reagents: - CA enzyme solution - p-NPA substrate solution - Tris-HCl buffer (pH 7.5) - Test compounds & Acetazolamide start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer - Add test compound/control prep_reagents->plate_setup pre_incubation Pre-incubation: - Add CA solution - Incubate at room temp for 15 min plate_setup->pre_incubation reaction_init Initiate Reaction: - Add p-NPA substrate pre_incubation->reaction_init read_absorbance Read Absorbance at 400 nm (Kinetic Mode) reaction_init->read_absorbance calculate_ic50 Calculate Reaction Rates, % Inhibition, and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.5).

    • Prepare a working solution of carbonic anhydrase in cold buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.

    • Prepare stock solutions and serial dilutions of test compounds and acetazolamide.

  • Assay Procedure (96-well plate format):

    • Add buffer and the serially diluted test compounds or acetazolamide to the wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition and determine the IC50 value as previously described. A stopped-flow instrument can be used for more precise measurements of the CO2 hydration activity.[18]

Synthesis of Nicotinic Acid Derivatives: A General Overview

The synthesis of nicotinic acid derivatives typically starts from commercially available nicotinic acid or its simple esters. The carboxyl group can be activated to form an acid chloride or an active ester, which can then be reacted with various amines or alcohols to introduce diversity. Substitutions on the pyridine ring can be achieved through various organic reactions.

General Synthetic Scheme

synthesis_scheme Nicotinic_Acid Nicotinic Acid Acid_Chloride Nicotinoyl Chloride Nicotinic_Acid->Acid_Chloride SOCl2 or (COCl)2 Ester Nicotinate Ester Acid_Chloride->Ester R'-OH Amide Nicotinamide Derivative Acid_Chloride->Amide R'-NH2 Hydrazide Nicotinic Acid Hydrazide Ester->Hydrazide NH2NH2·H2O Thiosemicarbazide Thiosemicarbazide Derivative Hydrazide->Thiosemicarbazide R'-NCS

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 5-Chloronicotinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the synthesis of novel derivatives of 5-chloronicotinic acid is a critical gateway to new therapeutic agents and functional materials. The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of this pyridine scaffold is predominantly achieved through transition-metal catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges, making the choice of catalyst paramount to the success of these transformations.

This guide provides a side-by-side comparison of common catalytic systems for the cross-coupling of this compound, offering insights into their performance, mechanistic nuances, and practical applications. We will delve into the established palladium-based systems and explore the rising potential of nickel catalysts, providing you with the data-driven knowledge to select the optimal catalyst for your specific synthetic goals.

Understanding the Challenge: The Substrate and the Reactions

This compound is an electron-deficient heteroaromatic halide. The electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine ring decrease the electron density of the aromatic system, making oxidative addition of the C-Cl bond to a low-valent metal center, the crucial first step in most cross-coupling catalytic cycles, more challenging compared to their bromo- or iodo-counterparts.

The primary cross-coupling reactions we will consider are:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Heck Coupling: Formation of a C-C bond with an alkene.

The Workhorses: Palladium-Based Catalysts

Palladium complexes have long been the gold standard for cross-coupling reactions due to their versatility and high functional group tolerance.[1][2] The performance of a palladium catalyst is intimately linked to the nature of its supporting ligands, which modulate the steric and electronic properties of the metal center.

Palladium-Phosphine Catalysts

Traditional palladium-phosphine catalysts, such as Pd(PPh₃)₄, are readily available and have been successfully employed for the coupling of chloropyridines.[3] However, for a challenging substrate like this compound, more sophisticated phosphine ligands are often required to achieve high efficiency. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are particularly effective.[4][5] These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond.[6]

Palladium-N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[7] Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts.[7][8] This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for reactions with less reactive substrates like aryl chlorides.[9] Pd-NHC complexes have demonstrated excellent performance in the Suzuki-Miyaura coupling of various aryl chlorides.[8][10]

The Challenger: Nickel-Based Catalysts

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant interest as an alternative catalyst for cross-coupling reactions.[11][12] Nickel catalysts often exhibit unique reactivity and can be more effective for certain transformations, particularly those involving the activation of C-Cl bonds.[13] The lower activation barrier for oxidative addition to Ni(0) compared to Pd(0) can be a distinct advantage.[14] However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent reaction conditions.

Performance Comparison: A Data-Driven Overview

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemLigandCoupling PartnerYield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhosSPhosPhenylboronic acid>951-2[4]
Pd(OAc)₂ / XPhosXPhosPhenylboronic acid>951-2[4]
[Pd(IPr)(AN)Cl₂]IPr (NHC)Phenylboronic acid~901.0[8]
NiCl₂(PCy₃)₂PCy₃Phenylboronic acidHigh5[15]

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst SystemLigandAmineYield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃ / BINAPBINAPMorpholine~80-901-2[14]
Pd(OAc)₂ / RuPhosRuPhosPrimary AminesHigh1-2[16]
NiCl₂(dppp)dpppSecondary AminesGood5[16][17]

Note: The yields and conditions are representative and may vary depending on the specific boronic acid, amine, and reaction parameters. Optimization is crucial for achieving the best results with this compound.

Mechanistic Insights: Why Ligand Choice Matters

The success of a cross-coupling reaction hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination. The ligand plays a pivotal role in each of these steps.

The Catalytic Cycles

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-Cl Pd0->OA_complex Oxidative Addition (Ar-Cl) Transmetalation_complex Ar-Pd(II)(L_n)-R OA_complex->Transmetalation_complex Transmetalation (R-B(OH)₂) Transmetalation_complex->Pd0 Product Ar-R Transmetalation_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-Cl Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar-Pd(II)(L_n)(HNR₂)]⁺Cl⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L_n)-NR₂ Amine_complex->Amido_complex Deprotonation (-Base-H⁺) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

For the challenging oxidative addition of this compound, bulky and electron-rich ligands are essential. They stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond. Furthermore, these ligands facilitate the reductive elimination step, which is often the rate-limiting step for the formation of sterically hindered products.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the cross-coupling of this compound. Optimization of the base, solvent, temperature, and reaction time is highly recommended for each specific substrate combination.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent Start->Setup Inert Inert Atmosphere (Argon or Nitrogen) Setup->Inert Reaction Reaction (Heating and Stirring) Inert->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with a Palladium-Phosphine Catalyst

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add palladium(II) acetate and SPhos to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Palladium Pre-catalyst

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (a pre-catalyst) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, and RuPhos Pd G3 to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • tert-Amyl alcohol, degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NiCl₂(dme), PCy₃, and K₃PO₄ to an oven-dried vial.

  • Add this compound and the arylboronic acid.

  • Add degassed tert-amyl alcohol.

  • Seal the vial and heat to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and follow a similar workup and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

The cross-coupling of this compound is a challenging yet highly rewarding transformation. While traditional palladium-phosphine catalysts remain a reliable choice, the use of bulky, electron-rich biaryl phosphine ligands or robust Pd-NHC complexes is often necessary to achieve high efficiency. For cost-effectiveness and alternative reactivity, nickel-based catalysts present a promising avenue, although they may require more rigorous optimization of reaction conditions.

The choice of catalyst will ultimately depend on the specific coupling partners, desired scale of the reaction, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision and to develop robust and efficient methods for the synthesis of novel 5-substituted nicotinic acid derivatives. As ligand design and catalyst development continue to advance, we can anticipate even more powerful tools for tackling these challenging cross-coupling reactions in the future.

References

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A Comparative Guide to the Validation of Analytical Methods for Impurities in 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of impurity testing in 5-Chloronicotinic acid, a critical intermediate in pharmaceutical synthesis. The control of impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the final drug product.[1] This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for selecting, developing, and validating robust analytical methods, grounded in the principles of scientific integrity and regulatory compliance.

Our approach moves beyond a simple recitation of protocols. We will explore the causality behind experimental choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and the powerful capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to equip you with the expertise to design a self-validating system of analytical controls that is both scientifically sound and defensible under regulatory scrutiny.

The Regulatory Bedrock: ICH and USP Guidelines

The validation of analytical procedures is governed by a harmonized set of principles established by international regulatory bodies. The primary guidance documents are the International Council for Harmonisation's (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the United States Pharmacopeia's (USP) General Chapter <1225> "Validation of Compendial Procedures".[2][3][4][5] These documents outline the performance characteristics that must be investigated to ensure a method is suitable for its intended purpose. For impurity testing, this typically includes:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is dictated by the physicochemical properties of this compound and its potential impurities, which may arise from the synthetic route or degradation. These impurities can range from starting materials and intermediates to by-products and degradation products.

Method Principle Strengths for this compound Limitations
HPLC-UV/DAD Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection via UV absorbance.Excellent for separating polar, non-volatile compounds. Robust, reliable, and the industry standard for quantitative impurity analysis (related substances).[6][7][8]Lower sensitivity compared to MS; co-eluting impurities without distinct UV spectra can be missed. Provides no structural information on unknown impurities.
GC-FID/MS Separation of volatile compounds in a gaseous mobile phase; detection by flame ionization or mass spectrometry.Ideal for volatile and semi-volatile impurities, such as residual solvents.[9][10] GC-MS provides structural information for identification.[11]This compound and many related impurities are non-volatile and thermally labile, requiring derivatization, which adds complexity and potential for error.[12]
LC-MS Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.Unmatched for detecting and identifying trace-level and unknown impurities.[13][14] Provides molecular weight and structural fragmentation data, crucial for impurity profiling and structural elucidation.[1][15]Quantitative analysis can be more complex due to matrix effects and ion suppression. Higher equipment and maintenance costs.

The Validation Workflow: A Conceptual Framework

A successful validation project follows a logical progression from development and optimization to the formal demonstration of its suitability. This workflow ensures that the analytical procedure is well-understood and controlled before being implemented for routine analysis.

Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (per ICH Q2) cluster_imp Phase 3: Implementation & Lifecycle Dev Method Development (Selectivity & Sensitivity Focus) Opt Method Optimization (Peak Shape, Resolution, Runtime) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Spec->LOD_LOQ Lin Linearity & Range LOD_LOQ->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Deliberate Variation) Prec->Rob SOP SOP Generation & Training Rob->SOP Routine Routine Use & System Suitability SOP->Routine Transfer Method Transfer / Verification Routine->Transfer

Caption: High-level workflow for analytical method validation.

Experimental Protocols & Comparative Validation Data

Here we detail the experimental protocols for validating an HPLC-UV method, as it is the most common and critical procedure for controlling impurities in an API like this compound. Comparative insights for GC and LC-MS are provided.

Specificity (Forced Degradation)

Causality: The purpose of forced degradation is to intentionally stress the drug substance to produce potential degradation products.[7] A specific method must be able to separate these newly formed impurities from the parent API and from each other, proving it is "stability-indicating."

Experimental Protocol (HPLC):

  • Prepare five separate solutions of this compound (e.g., at 1 mg/mL).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Assessment: Evaluate the chromatograms for resolution between the main peak and all impurity peaks. Use a Diode-Array Detector (DAD) to perform peak purity analysis, confirming that the parent peak is spectrally homogeneous and not co-eluting with a degradant.

Comparative Insight:

  • LC-MS: Invaluable here for identifying the molecular weights of the degradation products, providing critical information about degradation pathways.[15]

  • GC: A similar study could be performed if a derivatization procedure is used, but thermal degradation would be inherent to the injection process and must be carefully evaluated.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ defines the lower limit of the method's reliable measurement capability. For impurity methods, the LOQ must be at or below the reporting threshold specified by guidelines like ICH Q3A (typically 0.05%).[9] The LOD demonstrates the method's ability to simply detect the presence of an impurity at a lower level.

Experimental Protocol (HPLC):

  • Method 1 (Signal-to-Noise):

    • Prepare a series of dilute solutions of a known impurity or the API itself.

    • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on the Standard Deviation of the Response and the Slope):

    • Generate a linearity curve at the low end of the concentration range.

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Confirmation: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6). The accuracy and precision at this level must be acceptable.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between analyte concentration and instrument response. This is essential for accurate quantification. The range confirms that this proportionality holds from the LOQ up to a level beyond the specification limit (e.g., 120% of the limit).[16]

Experimental Protocol (HPLC):

  • Prepare a stock solution of the impurity standard (or API if used as a proxy).

  • Create a series of at least five concentrations spanning from the LOQ to 120% of the specification limit for the impurity (e.g., if the limit is 0.15%, the range might be LOQ, 0.075%, 0.15%, 0.18%, 0.225%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Assessment: Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999. The y-intercept should be close to zero.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Sensitivity Sensitivity Validation->Sensitivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Range Range Linearity->Range Accuracy->Range Assessed Across Range Precision->Range Assessed Across Range LOQ->Range

Caption: Interrelationship of key validation parameters.

Accuracy and Precision

Causality: Accuracy proves the method provides results close to the true value, while precision demonstrates the method's reproducibility.[17] Both are critical for making reliable decisions about batch quality.

Experimental Protocol (HPLC):

  • Sample Preparation: Spike a solution of pure this compound with known amounts of the impurity standard at three different concentration levels (e.g., LOQ, 100% of specification limit, and 120% of specification limit).

  • Prepare three replicate samples at each level.

  • Precision (Repeatability): Analyze all nine samples on the same day, with the same analyst and instrument. Calculate the % Recovery for accuracy and the Relative Standard Deviation (%RSD) for precision at each level.

  • Precision (Intermediate): Have a different analyst, on a different day, using a different instrument (if available), repeat the analysis of nine newly prepared samples. Compare the results between the two sets to assess intermediate precision.

Comparative Performance Data (Illustrative)
Parameter HPLC-UV/DAD GC-FID (with Derivatization) LC-MS
Specificity Good to Excellent. Peak purity analysis by DAD is crucial.Good. MS detector provides higher confidence than FID. Potential for derivatization artifacts.Excellent. Specificity is confirmed by both retention time and unique mass-to-charge ratio.
LOQ (% of API) Typically 0.03 - 0.05%Typically 0.01 - 0.05%Typically <0.01%
Linearity (r²) > 0.999> 0.998> 0.995 (wider dynamic range can sometimes show slight non-linearity)
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115% (more susceptible to matrix effects)
Precision (%RSD) < 5%< 10%< 15% (at trace levels)
Robustness Generally high. Critical parameters: pH of mobile phase, column temperature, flow rate.Moderate. Critical parameters: Inlet temperature, flow rate, derivatization time/temp.Moderate. Critical parameters: Mobile phase composition, source temperature, gas flows.

Conclusion

The validation of analytical methods for impurities in this compound is a multi-faceted process that demands a deep understanding of both the chemistry of the API and the principles of analytical science.

  • HPLC-UV/DAD remains the gold standard for quantitative control of known impurities due to its robustness, reliability, and cost-effectiveness. Its validation should focus heavily on demonstrating stability-indicating specificity through forced degradation studies.

  • GC-MS serves as a valuable complementary technique, particularly for volatile organic impurities that are not amenable to HPLC analysis. The key challenge lies in developing a consistent and efficient derivatization protocol if required for non-volatile impurities.

  • LC-MS is the definitive tool for impurity identification and for methods requiring ultra-trace sensitivity. While it can be used for quantification, careful management of matrix effects is essential. Its primary role in this context is often investigational, providing the structural insights that inform the development of the routine HPLC control method.

A comprehensive and scientifically sound validation package, built on the principles and protocols outlined in this guide, will ensure that your analytical methods are fit for purpose, providing reliable data to guarantee the quality, safety, and efficacy of the final pharmaceutical product.

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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Results for 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the reproducibility and reliability of analytical methods are paramount. Ensuring that a method yields consistent results across different laboratories, a process known as inter-laboratory cross-validation, is a critical step in method transfer and regulatory compliance.[1][2] This guide provides a comprehensive framework for conducting a cross-validation study for the analysis of 5-Chloronicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[3] We will delve into the causality behind experimental choices, present a detailed analytical protocol, and offer insights into interpreting comparative data, all grounded in established regulatory principles.

The Imperative of Cross-Validation: Ensuring Analytical Consistency

Before a validated analytical method is transferred from a developing laboratory to a receiving laboratory, its performance characteristics must be independently verified.[1][2] Cross-validation serves as the ultimate test of a method's robustness, demonstrating that it can withstand variations in instrumentation, reagents, and analysts without compromising the integrity of the results.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of this process to ensure data from different sites can be reliably compared.[6][7][8][9][10][11]

The primary objective of this guide is to present a systematic approach to the cross-validation of an HPLC-UV method for the quantification of this compound. This involves a comparative analysis of results from three independent laboratories to assess the method's precision, accuracy, and overall reproducibility.

I. The Analytical Backbone: High-Performance Liquid Chromatography (HPLC)

For the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the technique of choice. This is due to its high resolving power, sensitivity, and suitability for the analysis of polar aromatic compounds like nicotinic acid derivatives. The stationary phase, a C18 column, provides a nonpolar environment, while a polar mobile phase allows for the effective separation of the analyte from potential impurities.

Detailed Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and Purified water.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Buffer and Acetonitrile (80:20 v/v).

    • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3. Preparation of Solutions:

  • Standard Solution (50 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add about 30 mL of diluent (Methanol and Water in a 50:50 v/v ratio), sonicate to dissolve, and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

  • Sample Solution (50 µg/mL): Prepare the sample solution using the same procedure as the standard solution.

4. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

5. Analytical Procedure: Inject the blank (diluent), standard solution, and sample solutions in duplicate into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample.

II. The Cross-Validation Workflow: A Visual Guide

The following diagram illustrates the key stages of the inter-laboratory cross-validation process.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Protocol Develop & Validate Analytical Protocol Samples Prepare Homogeneous Sample Lots Protocol->Samples Labs Select Participating Laboratories (Lab A, B, C) Samples->Labs LabA Lab A Analysis Labs->LabA LabB Lab B Analysis Labs->LabB LabC Lab C Analysis Labs->LabC CollectData Collect & Tabulate Results LabA->CollectData LabB->CollectData LabC->CollectData Stats Statistical Analysis (Mean, SD, RSD) CollectData->Stats Compare Compare Results & Assess Variability Stats->Compare Report Generate Cross-Validation Report Compare->Report

Caption: A flowchart of the inter-laboratory cross-validation process.

III. Comparative Analysis: Interpreting the Data

To illustrate the cross-validation process, let's consider a hypothetical dataset from three laboratories (Lab A, Lab B, and Lab C) analyzing the same batch of this compound. Each lab followed the HPLC-UV protocol outlined above. The key parameters to compare are the assay results (purity) and the profile of related substances (impurities).

Table 1: Inter-Laboratory Comparison of Assay Results for this compound

LaboratoryInjection 1 (%)Injection 2 (%)Injection 3 (%)Injection 4 (%)Injection 5 (%)Injection 6 (%)Mean Assay (%)Standard DeviationRelative Standard Deviation (%)
Lab A 99.6899.7299.6599.7599.6999.7199.70 0.0360.036
Lab B 99.5599.6199.5899.6599.5999.6299.60 0.0350.035
Lab C 99.8299.7899.8599.8099.8199.7999.81 0.0250.025
Overall 99.70 0.1050.105

Table 2: Inter-Laboratory Comparison of Impurity Profile

ImpurityLab A (%)Lab B (%)Lab C (%)Mean (%)Standard DeviationRelative Standard Deviation (%)
Impurity 1 0.120.150.110.13 0.02116.15
Impurity 2 0.080.070.090.08 0.01012.50
Total Impurities 0.20 0.22 0.20 0.21 0.0125.71
Discussion of Results and Causality

The data presented in Tables 1 and 2 demonstrate a high degree of concordance among the three laboratories. The mean assay values are very close, with an overall relative standard deviation of only 0.105%. This indicates excellent precision and reproducibility of the analytical method across different sites.[5][12]

The impurity profiles also show good agreement. While there is slightly higher variability in the quantification of individual impurities, which is expected at lower concentrations, the total impurity levels are highly consistent. This consistency is crucial for ensuring product quality and safety.

Potential sources of minor inter-laboratory variability could include:

  • Differences in instrument calibration and performance.

  • Variations in the preparation of mobile phases and standard solutions.

  • Subtle differences in analyst technique.

In the event of significant discrepancies, a thorough investigation should be initiated. This would involve a review of the raw data, system suitability results, and a comparison of the chromatograms from each laboratory to identify any potential issues with peak integration or resolution.

IV. Trustworthiness Through Self-Validation and Regulatory Adherence

The trustworthiness of this cross-validation study is built upon a foundation of established scientific principles and adherence to regulatory guidelines. The use of a detailed, validated analytical method, complete with system suitability criteria, ensures that the data generated is reliable.[13][14][15] The comparison of results from multiple laboratories provides a robust assessment of the method's performance in a real-world setting.[12][16]

This approach aligns with the principles outlined in key regulatory documents, including:

  • USP General Chapter <1225> Validation of Compendial Procedures: This chapter provides a framework for validating analytical methods, ensuring they are suitable for their intended purpose.[13][14][15][17][18]

  • ICH Q2(R2) Validation of Analytical Procedures: This international guideline harmonizes the validation of analytical methods, promoting mutual acceptance of data across different regions.[7][8][9]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation: This guidance provides recommendations for submitting analytical procedures and methods validation data in support of regulatory applications.[4][6]

By following these established guidelines, researchers and drug development professionals can have a high degree of confidence in the analytical data generated, facilitating smooth method transfer and ensuring the consistent quality of pharmaceutical products.

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comparing the environmental impact of different 5-Chloronicotinic acid production methods

For researchers and drug development professionals, prioritizing the development and adoption of catalytic and biocatalytic pathways will be crucial. While the initial investment in catalyst development or enzyme engineering may be higher, the long-term benefits—including reduced environmental impact, enhanced safety, simplified purification, and often lower overall production costs—are compelling. [9][18]The future of pharmaceutical and chemical manufacturing lies in harnessing these cleaner technologies. [19][20]

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Safety Operating Guide

A Guide to the Proper Disposal of 5-Chloronicotinic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 5-Chloronicotinic acid, moving beyond simple instructions to explain the scientific principles that underpin these critical procedures.

Hazard Profile of this compound: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 22620-27-5) is a chlorinated aromatic carboxylic acid. While extensive toxicological and ecological data are not available, the existing Safety Data Sheets (SDSs) consistently highlight several key hazards.[1]

As a Senior Application Scientist, my experience underscores the importance of treating any compound with incomplete hazard data with a heightened level of caution. The "unknown" is, in itself, a significant risk factor in a laboratory setting.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2) Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2) Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory system May cause respiratory irritation.P261, P271, P304+P340

Data synthesized from multiple Safety Data Sheets.

Given its classification as a chlorinated organic compound, we must also consider the broader hazards associated with this chemical class, particularly concerning environmental persistence and the potential for harmful byproducts if not disposed of correctly.[2]

Laboratory Waste Management: A Step-by-Step Protocol

The journey of a chemical from active use to final disposal is a critical process that demands meticulous attention to detail. Ad-hoc practices are a significant source of laboratory incidents. The following protocol provides a self-validating system for the collection and temporary storage of this compound waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required.

Waste Segregation and Container Selection

Proper segregation of waste streams is fundamental to safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[3]

Core Principle: Halogenated organic waste must be kept separate from non-halogenated organic waste.[4]

  • Designate a Waste Container: Select a clearly marked, dedicated container for "Halogenated Organic Solid Waste." For this compound, which is a solid, a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate.[5] Ensure the container is compatible with chlorinated organic acids.

  • Labeling: The moment you designate the container for waste, it must be labeled.[6] The label should be clear, durable, and include the following information as per EPA and DOT guidelines:

    • The words "HAZARDOUS WASTE"[6][7]

    • The full chemical name: "this compound"

    • The specific hazard class: "Toxic," "Corrosive (if in solution and pH is ≤2 or ≥12.5)," and "Irritant."[8]

    • The accumulation start date (the date the first piece of waste is added to the container).[6]

    • Your name, laboratory room number, and contact information.

Waste Collection Workflow
  • Solid Waste:

    • Carefully transfer residual amounts of this compound powder into the designated "Halogenated Organic Solid Waste" container using a dedicated spatula or scoop.

    • Contaminated items such as weighing paper, gloves, and disposable plasticware should also be placed in this container.

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.

  • Decontamination of Glassware:

    • Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone) in a fume hood. This rinseate is now considered halogenated organic liquid waste and must be collected in a separate, properly labeled "Halogenated Organic Liquid Waste" container.

    • Following the solvent rinse, wash the glassware with a laboratory detergent and hot water.[9]

    • Finally, rinse thoroughly with deionized water.

Spill Management Protocol: Preparedness and Response

Even with the most careful planning, spills can occur. A swift and appropriate response is critical to mitigating any potential harm. The scale of the response is dictated by the size of the spill.

Minor Spill (Contained to the Benchtop)

A minor spill is one that can be safely managed by trained laboratory personnel without the assistance of emergency responders.[6]

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the affected area.[10]

  • Don PPE: If not already wearing it, put on your safety goggles, lab coat, and nitrile gloves.

  • Containment: Gently cover the spill with an absorbent material suitable for chemicals, such as vermiculite or a chemical absorbent pad. Work from the outside of the spill inward to prevent spreading.[11]

  • Cleanup: Carefully scoop the absorbent material and spilled solid into a plastic bag or other sealable container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a clean, water-dampened cloth.

  • Dispose: Place all cleanup materials (absorbent pads, contaminated gloves, cloths) into the "Halogenated Organic Solid Waste" container.

  • Report: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department of the spill, even if it was minor.

Major Spill (Beyond the Immediate Benchtop or Involving Significant Quantities)

A major spill is any spill that you are not comfortable or equipped to handle, or one that poses an immediate fire or health hazard.[12]

  • Evacuate and Alert: Immediately evacuate the laboratory, alerting others as you leave. If there is an immediate danger, activate the fire alarm.

  • Isolate: Close the laboratory doors behind you to contain any potential vapors.

  • Call for Help: From a safe location, call your institution's emergency number and/or 911. Provide the following information:

    • Your name and location.

    • The name of the chemical spilled (this compound).

    • The approximate quantity spilled.

    • Any known injuries.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by emergency personnel.

Ultimate Disposal: The Scientific Rationale for High-Temperature Incineration

Disposal of this compound is not complete until it has been safely and permanently destroyed. As a chlorinated organic compound, the preferred and most environmentally sound method of disposal is high-temperature incineration.[13] Landfilling of such compounds is often restricted due to their potential to leach into the environment.

The Chemistry of Destruction

High-temperature incineration (typically above 900°C) is effective because it provides the energy required to break the stable carbon-chlorine and aromatic ring bonds.[2] The process, when carried out in a state-of-the-art facility, involves several key steps:

  • Combustion: In the primary combustion chamber, the organic material is oxidized at high temperatures, breaking it down into simpler, gaseous components. The primary products are carbon dioxide (CO2), water (H2O), and hydrogen chloride (HCl).[13]

  • Afterburner: The gases then pass into a secondary chamber (afterburner) at even higher temperatures to ensure the complete destruction of any residual organic compounds and to prevent the formation of toxic byproducts like dioxins and furans.[13]

  • Gas Scrubbing: The hot exhaust gases are then passed through a "scrubber" system. This is a critical step where acidic gases like hydrogen chloride (HCl) are neutralized, often by a spray of an alkaline solution (e.g., lime slurry).[14] This converts the corrosive HCl into harmless salts and water.[12]

  • Particulate Removal: Finally, systems like baghouses remove any fine particulate matter before the cleaned gases are released into the atmosphere.

By entrusting your properly segregated and labeled this compound waste to a licensed hazardous waste disposal company, you are ensuring it enters this controlled destruction pathway, thereby protecting both human health and the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Event cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Start: Use of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_gen Generate Waste (Residual solid, contaminated items) ppe->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Place in Labeled, Compatible Waste Container segregate->container storage Store Waste Container in Designated Area container->storage spill_size Major or Minor? spill->spill_size minor_spill Minor Spill Protocol: 1. Alert & Isolate 2. Contain & Clean 3. Dispose of Debris spill_size->minor_spill Minor major_spill Major Spill Protocol: 1. Evacuate & Alert 2. Isolate Area 3. Call Emergency Services spill_size->major_spill Major minor_spill->container Waste Debris pickup Arrange for Pickup by Licensed Disposal Company storage->pickup incineration High-Temperature Incineration pickup->incineration end End: Complete Destruction & Neutralization incineration->end

Caption: Decision workflow for this compound disposal.

References

  • UGA Environmental Safety Division. (n.d.). NEW HAZARDOUS WASTE LABELING REQUIREMENTS.
  • Expert Contributor. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance.
  • Stony Brook University Environmental Health and Safety. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures.
  • U.S. Environmental Protection Agency. (2025, March 28). Training Material on Hazardous Waste Container Labeling Requirements Under the Academic Laboratories Rule.
  • University of Louisville Department of Environmental Health and Safety. (n.d.). Chemical Spill Response Procedures.
  • Google Patents. (n.d.). US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit.
  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards.
  • Augusta University. (n.d.). Chemical Spill Response.
  • Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Ganczarczyk, J. J. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Torch-Air. (n.d.). Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater.
  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • USDA ARS. (2016, August 12). Glassware Washing Hazards.
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • Torch-Air. (2024, December 5). Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification.
  • U.S. Environmental Protection Agency. (n.d.). RCRA's Chemical Waste Compatibility List.
  • Semantic Scholar. (n.d.). Chloroaromatic formation in incineration processes.

Sources

Personal protective equipment for handling 5-Chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Chloronicotinic Acid

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for this compound, ensuring that your innovative research is built upon a bedrock of security and procedural excellence. Here, we move beyond mere compliance, offering a deeper understanding of why each step is critical for the protection of researchers and the integrity of the work.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous chemical, and a thorough understanding of its potential dangers is the first step in safe handling.[1] According to safety data sheets (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation upon contact.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation if inhaled.[1][2]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to minimize exposure.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against the hazards of this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE CategoryItemSpecification and Use
Eye/Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield offers additional protection against splashes.[3][4] This is critical to prevent serious eye irritation.[1][2]
Hand Protection Chemical-resistant GlovesNeoprene or nitrile rubber gloves are recommended.[5] Always inspect gloves for damage before use and wash hands thoroughly after handling.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental skin contact.[6]
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator or dust mask if dust formation is likely.[1][7] All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed when ready prep_workspace Prepare Fume Hood prep_ppe->prep_workspace Proceed when ready handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Workspace handle_transfer->post_decon After experiment post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_solid Dispose of Solid Waste post_wash->disp_solid disp_liquid Dispose of Contaminated Solvents post_wash->disp_liquid

Caption: Safe handling workflow for this compound.

1. Preparation:

  • Review Safety Information: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Assemble and Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Prepare Workspace: Ensure a certified chemical fume hood is operational.[6] Cover the work surface with disposable bench paper.

2. Chemical Handling (in a fume hood):

  • Weighing: To prevent the generation of dust, weigh the compound carefully on weigh paper or in a tared container within the fume hood.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid creating dust clouds.

3. Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally the eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety.

  • Chemical Waste: Dispose of this compound and any reaction byproducts in a designated hazardous waste container.[1] This material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2] Do not empty into drains.[7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh paper, and bench paper, should be disposed of as hazardous waste.

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill, in accordance with local regulations.[2]

Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

  • This compound - SAFETY DATA SHEET. (2024-03-31).
  • This compound SDS, 22620-27-5 Safety Data Sheets - ECHEMI.
  • Personal protective equipment for handling 5-Chloro-2-fluoronicotinaldehyde - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-05-14).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.
  • Personal Protective Equipment -- Kentucky Pesticide Safety Education. (2018-11-30).
  • SAFETY DATA SHEET - Fisher Scientific. (2021-12-26).
  • Personal protective equipment for crop protection - Royal Brinkman.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.